molecular formula C12H22O2 B3021629 4-Pentylcyclohexanecarboxylic acid CAS No. 38792-89-1

4-Pentylcyclohexanecarboxylic acid

Cat. No.: B3021629
CAS No.: 38792-89-1
M. Wt: 198.3 g/mol
InChI Key: RVLAXPQGTRTHEV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Pentylcyclohexanecarboxylic acid is a useful research compound. Its molecular formula is C12H22O2 and its molecular weight is 198.3 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 173074. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

4-pentylcyclohexane-1-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H22O2/c1-2-3-4-5-10-6-8-11(9-7-10)12(13)14/h10-11H,2-9H2,1H3,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RVLAXPQGTRTHEV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCC1CCC(CC1)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H22O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10192061, DTXSID501275671
Record name Cyclohexanecarboxylic acid, 4-pentyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10192061
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name trans-4-Pentylcyclohexanecarboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501275671
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

198.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

38792-89-1, 38289-29-1
Record name 4-Pentylcyclohexanecarboxylic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=38792-89-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-Pentylcyclohexylcarboxylic acid
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0038289291
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Cyclohexanecarboxylic acid, 4-pentyl-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0038792891
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 38792-89-1
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=173074
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Cyclohexanecarboxylic acid, 4-pentyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10192061
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name trans-4-Pentylcyclohexanecarboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501275671
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name trans-4-(Pent-1-yl)cyclohexanecarboxylic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name 4-Pentylcyclohexanecarboxylic Acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name 4-PENTYLCYCLOHEXYLCARBOXYLIC ACID
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/S86CWG6K6Q
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

An In-depth Technical Guide to 4-Pentylcyclohexanecarboxylic Acid

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive technical overview of 4-pentylcyclohexanecarboxylic acid, a key intermediate in the synthesis of advanced materials and a versatile building block in medicinal chemistry. Tailored for researchers, scientists, and professionals in drug development and materials science, this document delves into the compound's chemical properties, synthesis, spectroscopic characterization, and significant applications, with a focus on the scientifically predominant trans-isomer.

Introduction and Core Concepts

This compound is an organic compound featuring a cyclohexane ring substituted with a pentyl group and a carboxylic acid functional group.[1][2] The spatial arrangement of the pentyl and carboxyl groups relative to the cyclohexane ring gives rise to cis and trans isomers. The trans-isomer, where these two groups are on opposite sides of the ring, is the most widely utilized and studied form due to its linear, rod-like geometry, which is a critical attribute for its primary application in the field of liquid crystals.[1][3] This unique structure, combining a rigid alicyclic core with a flexible alkyl chain and a reactive carboxylic acid handle, makes it a valuable synthon for creating complex molecules with specific functional properties.[1][2]

Physicochemical and Structural Properties

The properties of this compound are largely defined by its distinct molecular components: the hydrophobic pentyl tail and cyclohexane ring, and the hydrophilic carboxylic acid head. This amphiphilic nature influences its solubility and physical state.[1] The trans configuration imparts a higher melting point compared to the cis isomer due to more efficient crystal packing.[1]

PropertyValueSource(s)
Chemical Formula C₁₂H₂₂O₂[1][2][4]
Molecular Weight 198.30 g/mol [4][5]
Appearance White to off-white crystalline powder/solid[2]
CAS Number 38289-29-1 (trans-isomer)[1][5]
Melting Point 51-53 °C (lit.)[5]
Flash Point 113 °C (235.4 °F) - closed cup[5]
Solubility Moderately soluble in polar organic solvents; limited solubility in water[1]
IUPAC Name trans-4-pentylcyclohexane-1-carboxylic acid[4]

Synthesis of trans-4-Pentylcyclohexanecarboxylic Acid

The most established and industrially viable method for synthesizing trans-4-pentylcyclohexanecarboxylic acid is through the catalytic hydrogenation of its aromatic precursor, 4-pentylbenzoic acid. This process reduces the aromatic benzene ring to a saturated cyclohexane ring.

Causality of the Synthetic Approach

The choice of catalytic hydrogenation is based on its high efficiency and selectivity. The aromatic ring of 4-pentylbenzoic acid is stable, requiring a catalyst and hydrogen pressure to overcome the resonance energy.[6] Transition metal catalysts, particularly those based on rhodium (Rh), ruthenium (Ru), and palladium (Pd) on a carbon support (e.g., Ru/C), are highly effective for this transformation.[7][8] The reaction conditions, such as temperature, pressure, and solvent, can be optimized to favor the formation of the desired trans-isomer and minimize side reactions like hydrogenolysis of the carboxyl group.[6][7] The synthesis of the analogous compound, trans-4-amino-1-cyclohexanecarboxylic acid from p-aminobenzoic acid using a Ru/C catalyst under basic conditions, provides a strong procedural precedent for this reaction.[9]

Experimental Protocol: Catalytic Hydrogenation

This protocol describes a representative lab-scale synthesis.

Materials:

  • 4-Pentylbenzoic acid

  • 5% Ruthenium on Carbon (Ru/C) catalyst

  • Sodium Hydroxide (NaOH)

  • Deionized Water

  • Ethanol or 1,4-Dioxane

  • Hydrochloric Acid (HCl), concentrated

  • Ethyl Acetate

  • Magnesium Sulfate (MgSO₄), anhydrous

  • High-pressure autoclave/hydrogenator

Procedure:

  • Reaction Setup: In a high-pressure autoclave, dissolve 4-pentylbenzoic acid (1 equivalent) in an appropriate solvent system, such as a 1:1 mixture of 1,4-dioxane and aqueous 10% NaOH.[7]

  • Catalyst Addition: Add the 5% Ru/C catalyst. The typical catalyst loading is 5-10% by weight relative to the starting material.

  • Hydrogenation: Seal the autoclave. Purge the system with nitrogen gas and then with hydrogen gas. Pressurize the vessel with hydrogen to approximately 15 bar (220 psi).[9]

  • Reaction Execution: Begin stirring and heat the mixture to around 100 °C.[9] Maintain these conditions for 12-24 hours, monitoring the reaction progress by tracking hydrogen uptake or by analytical methods like TLC or GC-MS on aliquots.

  • Workup - Catalyst Removal: After the reaction is complete, cool the vessel to room temperature and carefully vent the hydrogen. Filter the reaction mixture through a pad of Celite to remove the Ru/C catalyst. Wash the filter cake with the reaction solvent.

  • Workup - Acidification & Extraction: Transfer the filtrate to a beaker and cool in an ice bath. Acidify the solution to a pH of ~2 by slowly adding concentrated HCl. The product, this compound, will precipitate as a white solid.

  • Workup - Isolation: Extract the product into ethyl acetate (3x volumes). Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

  • Purification: Filter off the drying agent and remove the solvent under reduced pressure (rotary evaporation). The resulting crude solid can be further purified by recrystallization from a suitable solvent like heptane to yield the pure trans-4-pentylcyclohexanecarboxylic acid.

Synthesis Workflow Diagram

Synthesis_Workflow cluster_prep Reaction Preparation cluster_reaction Hydrogenation cluster_workup Product Isolation & Purification A Dissolve 4-Pentylbenzoic Acid in Solvent (Dioxane/aq. NaOH) B Add 5% Ru/C Catalyst to Autoclave A->B C Seal, Purge, and Pressurize with H₂ (15 bar) B->C D Heat (100°C) and Stir for 12-24h C->D E Cool and Filter to Remove Catalyst D->E F Acidify Filtrate with HCl to Precipitate Product E->F G Extract with Ethyl Acetate & Dry Organic Layer F->G H Recrystallize from Heptane G->H I I H->I Final Product: trans-4-Pentylcyclohexanecarboxylic Acid

Caption: Workflow for the synthesis of trans-4-pentylcyclohexanecarboxylic acid.

Spectroscopic Characterization

Spectroscopic analysis is essential for confirming the structure and purity of the synthesized compound.

Infrared (IR) Spectroscopy

The IR spectrum of a carboxylic acid is highly characteristic.

  • O-H Stretch: A very broad and strong absorption band is expected between 2500-3300 cm⁻¹. This broadness is due to hydrogen bonding between carboxylic acid dimers.[10][11]

  • C-H Stretch: Sharp peaks from the pentyl and cyclohexane C-H bonds will appear just below 3000 cm⁻¹ (typically 2850-2950 cm⁻¹).

  • C=O Stretch: A strong, sharp absorption corresponding to the carbonyl group will be present between 1690-1760 cm⁻¹. For a saturated, dimeric acid, this peak is typically centered around 1710 cm⁻¹.[10][11]

  • C-O Stretch & O-H Bend: A C-O stretching band can be found in the 1210-1320 cm⁻¹ region, and an O-H bend is expected around 910-950 cm⁻¹.[11]

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR:

  • Carboxylic Acid Proton (-COOH): A broad singlet appearing far downfield, typically between δ 10-13 ppm. This signal may not be observed if the sample is run in a deuterated solvent that allows for proton exchange (e.g., D₂O).[3]

  • Cyclohexane Protons (-CH-): The methine proton attached to the same carbon as the carboxyl group (C1) and the methine proton attached to the pentyl-substituted carbon (C4) will appear as complex multiplets in the δ 2.0-2.5 ppm range. The other cyclohexane protons will produce overlapping multiplets between δ 1.0-2.0 ppm.

  • Pentyl Group Protons (-CH₂-, -CH₃): The terminal methyl group (-CH₃) will be an upfield triplet around δ 0.9 ppm. The methylene groups (-CH₂-) will appear as a series of multiplets between δ 1.2-1.6 ppm.

¹³C NMR:

  • Carbonyl Carbon (-COOH): The most downfield signal, appearing between δ 175-185 ppm.[3]

  • Cyclohexane Carbons (-CH-): The carbons of the cyclohexane ring will resonate in the δ 25-45 ppm range. The C1 and C4 carbons, being substituted, will have distinct shifts from the other four carbons.

  • Pentyl Group Carbons (-CH₂-, -CH₃): These will appear in the upfield aliphatic region, typically from δ 14 ppm (terminal -CH₃) to δ 35 ppm.

Key Applications

Intermediate for Liquid Crystals

The primary and most significant application of trans-4-pentylcyclohexanecarboxylic acid is as a crucial intermediate in the synthesis of liquid crystal (LC) materials.[3]

Structure-Property Relationship: Liquid crystal molecules typically possess a rigid core and one or more flexible terminal chains.[12] In this context:

  • The cyclohexane ring provides a rigid, non-aromatic core segment.

  • The pentyl chain acts as a flexible tail. The length of this alkyl chain is a critical design parameter that influences the melting point and the temperature range of the various liquid crystalline phases (mesophases).[13]

  • The carboxylic acid group is a versatile chemical handle. It is typically converted into an ester by reacting it with various phenolic or cyclohexanolic cores to create more complex, multi-ring, "rod-like" molecules that exhibit the desired mesogenic properties.[3]

These resulting ester-based liquid crystals are essential components in mixtures used for liquid crystal displays (LCDs) and other optoelectronic devices.[3]

LC_Structure cluster_acid Intermediate Molecule cluster_lc Final Liquid Crystal Molecule Acid Flexible Tail (Pentyl Group) Rigid Core (Cyclohexane) Reactive Handle (Carboxylic Acid) Process Esterification Reaction Acid:f2->Process LC_Core Additional Core (e.g., Phenyl Ring) Linking Group (Ester) Terminal Group (e.g., -CN) Result Rod-like molecule exhibiting liquid crystal properties LC_Core->Result Process->LC_Core:f1

Caption: Role of this compound in forming liquid crystals.

Building Block in Medicinal Chemistry

While direct biological activity of this compound is not extensively documented, its structure makes it a valuable building block for the synthesis of pharmacologically active molecules. The lipophilic cyclohexane and pentyl moieties can be used to modulate properties like membrane permeability and binding to hydrophobic pockets in protein targets. For instance, it has been utilized in the synthesis of inhibitors for plasmepsin II, an enzyme that is a target for anti-malarial drugs.[5]

Safety and Handling

This compound is classified as an irritant.

  • GHS Hazard Statements: H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation).[4]

  • Precautions: Handle with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.[5] Work in a well-ventilated area or a fume hood to avoid inhaling dust.

  • Storage: Store in a cool, dry place in a tightly sealed container.

Conclusion

trans-4-Pentylcyclohexanecarboxylic acid is a compound of significant industrial and research importance. Its synthesis via the hydrogenation of 4-pentylbenzoic acid is a robust and well-understood process. The molecule's value is derived from its unique trifunctional structure: a flexible chain, a rigid core, and a reactive handle. This combination makes it an indispensable intermediate in the rational design of liquid crystal materials for display technologies and a useful scaffold for developing new therapeutic agents. A thorough understanding of its synthesis, properties, and reactivity is crucial for scientists and engineers working at the forefront of materials science and drug discovery.

References

  • PubChem. This compound. [Link]

  • Arborpharm. CAS.38289-29-1 trans-4-Pentylcyclohexanecarboxylic acid. [Link]

  • Qingdao Hong Jin Chemical Co.,Ltd. Trans-4-Pentylcyclohexane Carboxylic Acid (5HA) CAS 38289-29-1 99.5%. [Link]

  • Google Patents.
  • CABI Digital Library. Catalytic Hydrogenation Of Benzoic Acid In Binary Solvent Mixture. [Link]

  • MDPI. Catalytic Ring Hydrogenation of Benzoic Acid with Supported Transition Metal Catalysts in scCO2. [Link]

  • The Royal Society of Chemistry. Electrocatalytic hydrogenation of benzoic acids in a proton-exchange membrane reactor. [Link]

  • Chemistry LibreTexts. 20.8: Spectroscopy of Carboxylic Acids and Nitriles. [Link]

  • Taylor & Francis Online. Synthesis of Three Ring Ester Liquid Crystals. [Link]

  • Ordower, M. IR: carboxylic acids. [Link]

  • Hay, M. B., & Myneni, S. C. (2007). Structural environments of carboxyl groups in natural organic molecules from terrestrial systems. Part 2: 2D NMR spectroscopy. Geochimica et Cosmochimica Acta, 71(13), 3244-3257.
  • Prospector. Structure-Property relationships of emulsifiers for liquid crystal formation. [Link]

  • University of Colorado Boulder. Synthesis of Liquid Crystals. [Link]

  • MDPI. Effect of Alkyl Chain Length on the Phase Situation of Glass-Forming Liquid Crystals. [Link]

Sources

trans-4-Pentylcyclohexanecarboxylic acid chemical structure

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to trans-4-Pentylcyclohexanecarboxylic Acid

Introduction

trans-4-Pentylcyclohexanecarboxylic acid, often abbreviated as t-4-PCCA, is a saturated carbocyclic acid that has garnered significant attention in materials science and synthetic chemistry. Its molecular architecture, characterized by a cyclohexane ring functionalized with a pentyl group and a carboxylic acid moiety in a specific trans spatial arrangement, is fundamental to its utility.[1] This precise stereochemistry imparts a desirable rod-like, rigid structure, making t-4-PCCA a highly valued intermediate, particularly in the synthesis of liquid crystal materials used in display technologies.[2]

Beyond its primary role in liquid crystal synthesis, its unique structure serves as a versatile building block in broader organic and medicinal chemistry.[1] The presence of a reactive carboxylic acid handle on a conformationally stable cyclohexyl scaffold allows for its incorporation into more complex molecular frameworks. This guide provides an in-depth exploration of the chemical and physical properties, stereochemical nuances, synthetic pathways, analytical characterization, and key applications of trans-4-Pentylcyclohexanecarboxylic acid for professionals in research and development.

Caption: Chemical structure of trans-4-Pentylcyclohexanecarboxylic acid.

Chemical Identity and Physicochemical Properties

The unambiguous identification of a chemical entity is paramount for reproducibility in research and manufacturing. The key identifiers for t-4-PCCA are summarized below.

IdentifierValueReference
CAS Number 38289-29-1[1][3]
Molecular Formula C₁₂H₂₂O₂[1][4]
Molecular Weight 198.30 g/mol [3][4]
IUPAC Name trans-4-pentylcyclohexane-1-carboxylic acid[4]
InChI Key RVLAXPQGTRTHEV-XYPYZODXNA-N[1]
SMILES CCCCC[C@H]1CCCC1[1]

The physical properties of t-4-PCCA are a direct consequence of its molecular structure. The saturated cyclohexane ring and pentyl chain constitute the nonpolar aspect of the molecule, while the carboxylic acid group provides polarity and the capacity for strong intermolecular hydrogen bonding. This duality governs its solubility and thermal behavior.

PropertyValueReference
Physical State White to almost white crystalline powder[1][5]
Melting Point 51-57 °C[3][6][7]
Boiling Point 304.6 °C (at 760 mmHg)[5]
Density ~0.963 g/cm³[5]
Flash Point >110 °C[5][8]
Solubility Moderately soluble in polar organic solvents like methanol; limited solubility in water.[1][8]

The relatively high melting point for a molecule of its mass is attributable to the efficient crystal packing and strong, dimeric hydrogen bonds formed between the carboxylic acid groups of adjacent molecules.[1] This stable, solid form at ambient temperatures is a key characteristic for its storage and handling.

The Critical Role of Stereochemistry

The prefix "trans" is not a trivial descriptor; it is the single most important structural feature dictating the molecule's application in materials science. In 1,4-disubstituted cyclohexanes, the substituents can be on the same side of the ring's plane (cis) or on opposite sides (trans). In its lowest energy chair conformation, the bulky pentyl and carboxylic acid groups of the trans isomer can both occupy equatorial positions. This arrangement minimizes steric strain, resulting in a thermodynamically more stable, linear, and rigid molecular shape. Conversely, the cis isomer must have one bulky substituent in a sterically hindered axial position, leading to a bent, less stable conformation.

G cluster_trans trans Isomer (diequatorial) cluster_cis cis Isomer (axial-equatorial) trans_C1 C trans_C2 C trans_C1->trans_C2 trans_COOH COOH trans_C1->trans_COOH trans_C3 C trans_C2->trans_C3 trans_C4 C trans_C3->trans_C4 trans_C5 C trans_C4->trans_C5 trans_Pentyl C5H11 trans_C4->trans_Pentyl trans_C6 C trans_C5->trans_C6 trans_C6->trans_C1 cis_C1 C cis_C2 C cis_C1->cis_C2 cis_COOH COOH cis_C1->cis_COOH cis_C3 C cis_C2->cis_C3 cis_C4 C cis_C3->cis_C4 cis_C5 C cis_C4->cis_C5 cis_Pentyl C5H11 cis_C4->cis_Pentyl cis_C6 C cis_C5->cis_C6 cis_C6->cis_C1

Caption: Conformational difference between trans and cis isomers.

This defined, elongated geometry of the trans isomer is a prerequisite for the formation of the nematic phases in liquid crystals, where molecules align along a common director.[2][9]

Synthetic Pathways and Methodologies

The synthesis of t-4-PCCA typically starts from an aromatic precursor, 4-pentylbenzoic acid. The core of the synthesis is the catalytic hydrogenation of the benzene ring to a cyclohexane ring. A significant challenge in this process is controlling the stereochemical outcome, as hydrogenation can produce a mixture of both cis and trans isomers.[10]

The choice of catalyst and reaction conditions is critical to maximizing the yield of the desired trans isomer. Catalysts like Ruthenium on carbon (Ru/C) are often employed for this transformation.[10][11] The reaction is typically performed under hydrogen pressure at elevated temperatures.

Representative Synthetic Protocol

The following protocol is a generalized methodology based on established procedures for analogous compounds.[10][11]

  • Hydrogenation:

    • Charge a high-pressure autoclave with 4-pentylbenzoic acid, a suitable solvent (e.g., 10% aqueous NaOH), and a catalyst (e.g., 5% Ru/C).

    • Seal the reactor, purge with nitrogen, and then pressurize with hydrogen gas (e.g., 15 bar).

    • Heat the mixture to a specified temperature (e.g., 100°C) and stir vigorously.

    • Monitor the reaction for the consumption of the starting material. The reaction typically yields a mixture of cis and trans isomers.[10]

  • Workup and Isolation:

    • After cooling and depressurizing the reactor, filter the mixture to remove the catalyst.

    • Acidify the aqueous filtrate with a strong acid (e.g., HCl) to precipitate the product mixture.

    • Collect the solid product by filtration and wash with water.

  • Isomer Enrichment (Purification):

    • The crude product, a cis/trans mixture, requires purification to isolate the trans isomer.

    • Fractional Crystallization: This technique exploits the different solubilities and crystal packing efficiencies of the two isomers. Recrystallization from a suitable solvent can enrich the less soluble, often higher-melting trans isomer.

    • Isomerization: The undesired cis isomer can be converted to the more thermodynamically stable trans isomer through a process called epimerization. This can be achieved by treating the mixture with a strong base, which reversibly deprotonates the carbon alpha to the carbonyl, allowing for inversion of stereochemistry.[12]

start 4-Pentylbenzoic Acid step1 Catalytic Hydrogenation (e.g., Ru/C, H2, NaOH, 100°C) start->step1 mix Cis/Trans Isomer Mixture step1->mix step2 Isomer Separation / Epimerization mix->step2 final trans-4-Pentylcyclohexanecarboxylic Acid step2->final

Caption: Generalized synthetic workflow for t-4-PCCA.

Spectroscopic and Analytical Characterization

Rigorous analytical characterization is essential to confirm the identity, purity, and stereochemistry of the final product. The expected data from key spectroscopic techniques are summarized below.

TechniqueExpected Features
¹H NMR - ~12.0 ppm: Very broad singlet, 1H (carboxylic acid, -COOH).- ~2.2 ppm: Multiplet, 1H (cyclohexyl CH -COOH).- ~0.9-2.1 ppm: Complex multiplets, ~19H (cyclohexyl -CH₂- and pentyl -CH₂- and -CH₃).- ~0.88 ppm: Triplet, 3H (terminal methyl, -CH₃).
¹³C NMR - ~182 ppm: Carboxylic acid carbonyl carbon (-C OOH).- ~43 ppm: Cyclohexyl carbon attached to COOH (C H-COOH).- ~25-37 ppm: Multiple signals from cyclohexyl and pentyl CH₂ and CH carbons.- ~14 ppm: Terminal methyl carbon (-C H₃).
IR Spectroscopy - 2500-3300 cm⁻¹: Very broad band (O-H stretch of H-bonded carboxylic acid dimer).- 2850-2950 cm⁻¹: Strong, sharp bands (aliphatic C-H stretches).- ~1700 cm⁻¹: Very strong, sharp band (C=O stretch of carboxylic acid).
Mass Spec. - m/z 198.16: [M]⁺, molecular ion peak.- Common Fragments: Loss of H₂O, loss of -COOH group.

The determination of the cis/trans ratio is often accomplished using NMR spectroscopy, as the distinct chemical environments of the axial and equatorial protons result in different chemical shifts and coupling constants.[10]

Core Applications and Mechanistic Insights

Liquid Crystal Synthesis

The primary application of t-4-PCCA is as a foundational core for synthesizing liquid crystal molecules.[2] Its carboxylic acid functional group is readily converted into an ester, a common linkage in liquid crystal structures. In a typical synthesis, t-4-PCCA is esterified with a substituted phenol (e.g., a cyanophenol) to form a molecule with the requisite properties for a nematic liquid crystal.

The causality is clear: the trans-cyclohexane ring provides rigidity and linearity, the pentyl chain contributes to the appropriate intermolecular forces and melting point, and the resulting ester linkage connects this unit to another aromatic moiety, extending the rod-like structure necessary for mesophase formation.[2][9]

pcca t-4-PCCA arrow Esterification (e.g., DCC/DMAP) pcca->arrow phenol Substituted Phenol (e.g., 4-cyanophenol) phenol->arrow plus + lc Liquid Crystal Molecule (Ester-linked) arrow->lc

Caption: Esterification of t-4-PCCA to form a liquid crystal molecule.

Pharmaceutical and Organic Synthesis

The 1,4-disubstituted cyclohexane motif is a privileged scaffold in medicinal chemistry, valued for its ability to project substituents in well-defined vectors while providing a non-aromatic, metabolically stable core. t-4-PCCA serves as an excellent starting material for introducing this scaffold. The carboxylic acid can be converted into a wide range of functional groups, including amides, esters, and alcohols, making it a versatile intermediate for drug discovery programs and complex molecule synthesis.[3][13][14]

Safety, Handling, and Storage

As with any chemical reagent, proper handling is essential. t-4-PCCA is classified as an irritant.

Safety AspectRecommendationReference
Hazards Causes skin irritation (H315). Causes serious eye irritation (H319).[3][13]
GHS Pictogram GHS07 (Exclamation Mark)[3][13]
PPE Wear protective gloves, eye protection/face shield. Use a dust mask if handling fine powder.[3]
Storage Keep sealed in a dry, well-ventilated place at room temperature.[8][15]

References

  • Vertex AI Search. CAS 38289-28-0: trans-4-Butylcyclohexanecarboxylic acid.
  • CymitQuimica. CAS 38289-29-1: trans-4-Pentylcyclohexanecarboxylic acid.
  • PubChem. 4-Pentylcyclohexanecarboxylic Acid | C12H22O2 | CID 98882.
  • Arborpharmchem. CAS.38289-29-1 trans-4-Pentylcyclohexanecarboxylic acid.
  • Tokyo Chemical Industry UK Ltd. trans-4-Butylcyclohexanecarboxylic Acid 38289-28-0.
  • Santa Cruz Biotechnology. 4-butylcyclohexanecarboxylic acid | CAS 38289-28-0.
  • CAS Common Chemistry. trans-4-Butylcyclohexanecarboxylic acid.
  • TCI Chemicals. trans-4-Butylcyclohexanecarboxylic Acid 38289-28-0.
  • ChemicalBook. trans-4-Pentylcyclohexanecarboxylic acid | 38289-29-1.
  • Sigma-Aldrich. trans-4-Pentylcyclohexanecarboxylic acid 97 38289-29-1.
  • Sigma-Aldrich. trans-4-Pentylcyclohexanecarboxylic acid 97 38289-29-1.
  • SpectraBase. [1,1':4',1''-Tercyclohexane]-4-carboxylic acid, 4''-propyl-, pentyl ester, [trans[trans(trans)]]- - Optional[13C NMR] - Chemical Shifts.
  • Preclinical Research CRO. CAS 38289-29-1 Trans-4-Pentylcyclohexanecarboxylic Acid.
  • Sigma-Aldrich. trans-4-Pentylcyclohexanecarboxylic Acid | 38289-29-1.
  • TCI AMERICA. trans,trans-4'-Pentylbicyclohexyl-4-carboxylic Acid 65355-33-1.
  • The Essential Role of Trans-4-(Methoxycarbonyl)cyclohexanecarboxylic Acid in Modern Organic Synthesis.
  • FUJIFILM Wako Chemicals. 38289-29-1・trans-4-Pentylcyclohexanecarboxylic Acid.
  • ChemicalBook. TRANS-4-HYDROXYCYCLOHEXANECARBOXYLIC ACID(3685-26-5) 1H NMR spectrum.
  • PrepChem.com. Synthesis of trans-4-(p-chlorophenyl)cyclohexane carboxylic acid chloride.
  • ChemicalBook. TRANS-4-AMINOCYCLOHEXANECARBOXYLIC ACID(3685-25-4) 1H NMR spectrum.
  • Google Patents. WO2017134212A1 - Process for the preparation of trans-4-amino-1-cyclohexanecarboxilic acid and its derivatives.
  • WMU's ScholarWorks. Preparation of the CIS and TRANS Isomers of Methylcyclohexanecarboxylic Acids and Their 2-Diethylaminoethyl Esters.
  • Fisher Scientific. trans-4-Pentylcyclohexanecarboxylic Acid 99.0+%, TCI America™.
  • TCI AMERICA. trans-4-Pentylcyclohexanecarboxylic Acid 38289-29-1.
  • NIH PMC. Scalable Synthesis of All Stereoisomers of 2-Aminocyclopentanecarboxylic Acid—A Toolbox for Peptide Foldamer Chemistry.
  • Ossila. 4-(trans-4-Pentylcyclohexyl)benzonitrile | CAS Number 61204-01-1.
  • TCI EUROPE N.V. trans-4-Pentylcyclohexanecarboxylic Acid 38289-29-1.
  • Ambeed.com. 38289-30-4 | trans-4-Hexylcyclohexanecarboxylic acid.
  • Google Patents. CN108602758B - Process for preparing trans-4-amino-1-cyclohexanecarboxylic acids and derivatives thereof.
  • ResearchGate. (PDF) trans-4-(Tosyloxymethyl)cyclohexanecarboxylic acid.
  • Google Patents. WO2003078381A1 - PROCESS FOR PREPARATION OF trans-4-AMINOCYCLOHEXANE- CARBOXYLIC ACIDS.
  • Spectroscopy Online. The C=O Bond, Part IV: Acid Anhydrides.

Sources

4-Pentylcyclohexanecarboxylic acid CAS number 38289-29-1

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to 4-Pentylcyclohexanecarboxylic Acid (CAS 38289-29-1)

Section 1: Executive Summary and Core Concepts

This compound, predominantly encountered as its trans isomer (CAS: 38289-29-1), is a saturated carboxylic acid featuring a pentyl chain and a carboxyl functional group attached to a cyclohexane ring. The specific stereochemistry of the substituents on the cyclohexane ring, particularly the trans configuration, imparts a linear, rod-like molecular shape. This structural feature is the cornerstone of its primary application as a critical intermediate in the synthesis of high-performance liquid crystal materials.[1][2] Beyond materials science, its defined structure makes it a valuable building block in targeted organic synthesis and a scaffold of interest in medicinal chemistry.[3] This guide provides a comprehensive technical overview, from its fundamental physicochemical properties and analytical characterization to its synthesis, applications, and safety protocols, designed to equip researchers with the practical knowledge required for its effective use.

Section 2: Physicochemical Properties and Molecular Identification

The utility of a chemical compound is fundamentally dictated by its physical and chemical properties. For this compound, the interplay between the hydrophilic carboxylic acid head and the hydrophobic aliphatic body defines its behavior. The trans configuration ensures that the pentyl group and carboxylic acid are on opposite sides of the cyclohexane ring, maximizing molecular linearity, a key factor for its application in liquid crystals.[3]

Molecular Structure

The chemical structure of the trans isomer is foundational to its function.

Synthesis_Workflow cluster_0 Core Synthesis Process cluster_1 Quality Control Start Start: 4-Pentylbenzoic Acid Hydrogenation Catalytic Hydrogenation (e.g., Rh/C, H₂ pressure) Start->Hydrogenation Mixture Mixture of cis/trans Isomers Hydrogenation->Mixture Separation Isomer Separation (e.g., Recrystallization) Mixture->Separation Product Pure trans-4-Pentylcyclohexanecarboxylic Acid Separation->Product QC_Check Purity & Identity Check (NMR, GC-MS, HPLC) Separation->QC_Check

Caption: Conceptual workflow for the synthesis of the target compound.

Causality in Synthesis:

  • Choice of Precursor: 4-pentylbenzoic acid is used due to its commercial availability and the direct translation of its substituent pattern to the desired product.

  • Hydrogenation: This is a standard and efficient method for saturating aromatic rings. The choice of catalyst and conditions can influence the cis/trans ratio to some extent.

  • Isomer Separation: This is the most critical step for application-specific synthesis. Recrystallization is often employed, exploiting the different packing efficiencies and solubilities of the linear trans isomer versus the bent cis isomer.

Section 4: Analytical Methodologies for Quality Control

Rigorous analytical testing is essential to confirm the identity, purity, and isomeric ratio of this compound. Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for this purpose.

Workflow for Analytical Characterization

Analytical_Workflow SamplePrep 1. Sample Preparation Dissolve ~10-20 mg in 0.7 mL CDCl₃ or DMSO-d₆ H1_NMR 2. ¹H NMR Acquisition (400 MHz) SamplePrep->H1_NMR C13_NMR 3. ¹³C NMR Acquisition (100 MHz) H1_NMR->C13_NMR Processing 4. Data Processing Fourier Transform, Phasing, Baseline Correction C13_NMR->Processing Analysis 5. Spectral Analysis Chemical Shift, Integration, Multiplicity Processing->Analysis Report 6. Report Generation Confirm Structure, Assess Purity >97% Analysis->Report

Caption: Standard workflow for NMR-based quality control analysis.

Detailed Protocol: ¹H and ¹³C NMR Spectroscopy

This protocol provides a self-validating system for structural confirmation.

  • Objective: To confirm the chemical structure and assess the purity of trans-4-Pentylcyclohexanecarboxylic acid.

  • Materials:

    • Sample of this compound.

    • Deuterated chloroform (CDCl₃) or Deuterated Dimethyl Sulfoxide (DMSO-d₆).

    • NMR tubes and spectrometer (e.g., 400 MHz).

  • Procedure:

    • Sample Preparation: Accurately weigh 10-20 mg of the sample and dissolve it in approximately 0.7 mL of a suitable deuterated solvent (CDCl₃ is common) in a clean NMR tube.

    • Acquisition: Acquire ¹H and ¹³C NMR spectra according to standard instrument parameters.

  • Expected Spectral Features (E-E-A-T Insights):

    • ¹H NMR:

      • Carboxylic Acid Proton (-COOH): A highly characteristic, broad singlet will appear far downfield, typically between 10-12 ppm. [4]Its broadness is due to hydrogen bonding and exchange. Adding a drop of D₂O and re-acquiring the spectrum will cause this signal to disappear, confirming its identity.

      • Aliphatic Protons (Cyclohexane and Pentyl): A complex series of multiplets will be observed in the upfield region, typically between 0.8-2.5 ppm. The terminal methyl group (-CH₃) of the pentyl chain will appear as a triplet around 0.9 ppm. The proton on the carbon bearing the carboxyl group (alpha-proton) will be the most downfield of the aliphatic signals, around 2.2-2.5 ppm. [4] * ¹³C NMR:

      • Carbonyl Carbon (-C=O): A distinct signal will be present in the 160-180 ppm range, which is characteristic of a carboxylic acid carbonyl carbon. [4] * Aliphatic Carbons: Multiple signals corresponding to the carbons of the cyclohexane ring and the pentyl chain will appear in the 14-45 ppm range. The symmetry of the trans isomer simplifies the spectrum compared to a potential cis impurity.

Section 5: Applications in Research and Industry

The unique molecular architecture of this compound makes it a valuable asset in several high-technology and research fields.

  • Liquid Crystal Displays (LCDs): This is the primary industrial application. The compound serves as a key precursor for nematic liquid crystals. [1]Its rigid cyclohexane core and flexible pentyl tail, arranged in a linear fashion, promote the formation of the mesophases required for display technology. It is often esterified with various aromatic alcohols to produce the final liquid crystal materials that exhibit specific dielectric and optical properties. [1]

  • Advanced Materials: Beyond displays, it is used to synthesize liquid crystal polymers for applications like optical films and functional coatings, where properties like high mechanical strength and heat resistance are required. [1]

  • Organic Synthesis Building Block: The compound is a versatile starting material. It has been used in the synthesis of diverse molecules, including:

    • Phenolic derivatives. * Piperidine-based compounds. * Biologically active molecules, such as inhibitors for plasmepsin II, a target in antimalarial drug development.

Section 6: Safety, Handling, and Storage

Adherence to strict safety protocols is mandatory when handling this compound. The information below is synthesized from Globally Harmonized System (GHS) classifications and safety data sheets.

GHS Hazard Classification
Hazard ClassGHS CodeDescriptionSource(s)
Skin Corrosion/IrritationH315Causes skin irritation[5][6]
Serious Eye Damage/IrritationH319Causes serious eye irritation[5][6]
STOT - Single ExposureH335May cause respiratory irritation[5][6]
Acute Toxicity (Oral)H302Harmful if swallowed
Pictogram GHS07 (Exclamation Mark)
Signal Word Warning [5][6]
Protocol for Safe Handling and Storage
  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-resistant gloves (e.g., nitrile), safety glasses or goggles, and a lab coat. [6]Use a dust mask or work in a ventilated hood to avoid inhaling the powder. [7]* Handling: Avoid contact with skin, eyes, and clothing. [6]Wash hands thoroughly after handling. Use only in a well-ventilated area or fume hood. [7][6]* First Aid Measures:

    • Skin Contact: Immediately wash off with plenty of soap and water. If irritation persists, seek medical attention. [7] * Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek immediate medical attention. [7][6] * Inhalation: Move the person to fresh air. If breathing is difficult, seek medical attention. [7] * Ingestion: Rinse mouth with water. Do not induce vomiting. Call a poison center or doctor if you feel unwell. [7]* Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place at room temperature. [8][6]

Section 7: References

  • National Center for Biotechnology Information. "PubChem Compound Summary for CID 98882, this compound". PubChem, [Link]. Accessed Jan 8, 2026.

  • Pharmacy Research. "CAS 38289-29-1 Trans-4-Pentylcyclohexanecarboxylic Acid". Pharmacy Research, [Link]. Accessed Jan 8, 2026.

  • Gîrd, M. A., et al. "Combined NMR Spectroscopy and Quantum-Chemical Calculations in Fluorescent 1,2,3-Triazole-4-carboxylic Acids Fine Structures Analysis". MDPI, [Link]. Accessed Jan 8, 2026.

  • Chemistry LibreTexts. "20.8: Spectroscopy of Carboxylic Acids and Nitriles". Chemistry LibreTexts, [Link]. Accessed Jan 8, 2026.

Sources

physical and chemical properties of 4-Pentylcyclohexanecarboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Physicochemical Properties of 4-Pentylcyclohexanecarboxylic Acid

For Researchers, Scientists, and Drug Development Professionals

Introduction: Understanding this compound

This compound is an organic compound featuring a pentyl group and a carboxylic acid moiety attached to a cyclohexane ring. The stereochemistry of these substituents is crucial, with the trans isomer, where the pentyl and carboxyl groups are on opposite sides of the ring, being the most commonly referenced and utilized form. This specific spatial arrangement significantly influences its physical properties, particularly its packing in the solid state and its behavior in solution.

Its molecular structure, combining a flexible aliphatic chain (pentyl group), a rigid cycloaliphatic ring, and a polar functional group (carboxylic acid), imparts amphiphilic character. This unique combination makes it a valuable intermediate in the synthesis of more complex molecules, particularly in the fields of liquid crystals and medicinal chemistry.[1][2][3] In liquid crystal applications, it serves as a core building block for ester-based liquid crystal materials used in displays (LCDs).[3] Its structure is also of interest to drug development professionals exploring lipophilic carboxylic acids as potential scaffolds or intermediates.

This guide provides a comprehensive overview of the core physical and chemical properties of trans-4-Pentylcyclohexanecarboxylic acid, details authoritative experimental protocols for their determination, and discusses its characteristic spectroscopic signatures.

Caption: 2D structure of trans-4-Pentylcyclohexanecarboxylic acid.

Part 1: Core Physicochemical Properties

The properties of this compound are dictated by the interplay between its nonpolar hydrocarbon structure and its polar carboxylic acid head.

Physical Properties

The physical state and solubility are direct consequences of its molecular structure. The carboxylic acid group allows for strong intermolecular hydrogen bonding, leading to a relatively high melting point for a molecule of its size, classifying it as a white crystalline powder at room temperature.[1][2] The long pentyl chain and cyclohexane ring contribute to its hydrophobic nature.

Table 1: Summary of Physical Properties

Property Value Source(s)
Molecular Formula C₁₂H₂₂O₂ [1][4][5]
Molecular Weight 198.30 g/mol [4][5]
Appearance White to almost white crystalline powder [1][2]
Melting Point 51-56 °C [5][6][7]
Boiling Point 304.6 °C at 760 mmHg [7]
Density 0.963 g/cm³ [7]

| Computed XLogP3 | 4.3 |[4] |

Note: XLogP3 is a computed logarithm of the octanol/water partition coefficient, indicating a high degree of lipophilicity.

Chemical Properties

Acidity: As a carboxylic acid, this molecule is a weak acid. The electron-donating nature of the alkyl substituents (pentyl and cyclohexyl groups) slightly destabilizes the carboxylate anion, making it a weaker acid compared to formic or acetic acid. It readily reacts with bases to form the corresponding carboxylate salt. This property is fundamental to its solubility in alkaline solutions.

Reactivity: The primary site of chemical reactivity is the carboxylic acid group. It undergoes typical reactions such as:

  • Esterification: Reaction with alcohols, often under acidic catalysis, yields esters. This reaction is the foundation of its use in synthesizing liquid crystal materials.[3]

  • Amide Formation: Reaction with amines, typically via an activated carboxylic acid derivative (like an acyl chloride), forms amides.

  • Reduction: The carboxylic acid can be reduced to the corresponding primary alcohol, 4-pentylcyclohexylmethanol, using strong reducing agents like lithium aluminum hydride (LiAlH₄).

The cyclohexane ring and pentyl chain are chemically robust and generally unreactive under standard conditions, providing a stable scaffold for the functional group.

Part 2: Authoritative Experimental Protocols

To ensure scientific integrity, the determination of physicochemical properties must follow validated, reproducible methods. The following protocols are standard in the field for characterizing a compound like this compound.

Protocol 1: Melting Point Determination by Differential Scanning Calorimetry (DSC)

Rationale: DSC is a highly precise thermal analysis technique that measures the heat flow required to change a sample's temperature.[8][9] For a crystalline solid, the melting process results in a sharp endothermic peak, the onset or peak of which provides a highly accurate melting point.[10] This method is superior to traditional melting point apparatus as it also provides enthalpic data about the transition.

Methodology:

  • Sample Preparation: Accurately weigh 2-10 mg of dry this compound into a Tzero aluminum DSC pan.[9][11]

  • Reference Preparation: Prepare an empty, hermetically sealed Tzero aluminum pan to serve as the reference.[11][12]

  • Instrument Setup: Place the sample and reference pans into the DSC instrument's auto-sampler or measurement cell. Purge the cell with an inert gas, such as nitrogen, at a constant flow rate.

  • Thermal Program: Equilibrate the sample at a temperature well below the expected melting point (e.g., 25 °C). Ramp the temperature at a controlled rate (e.g., 10 °C/min) to a temperature well above the melting point (e.g., 100 °C).

  • Data Analysis: Plot the differential heat flow against temperature. The melting point (Tm) is determined from the resulting endotherm. Depending on convention, this can be the onset temperature or the peak temperature of the melt.[10] The area under the peak corresponds to the heat of fusion.

Protocol 2: Solubility Profile Determination

Rationale: A systematic solubility assessment provides critical information about the functional groups present and the overall polarity of a molecule.[13][14] For an unknown compound, this flowchart-based approach is a powerful classification tool. For a known compound, it confirms its acidic nature.

start Start: Add Compound to Water water_sol Soluble? start->water_sol naoh_test Add 5% NaOH water_sol->naoh_test Yes (Proceed to Base Test) result_insoluble Result: Water-Insoluble water_sol->result_insoluble No naoh_sol Soluble? naoh_test->naoh_sol nahco3_test Add 5% NaHCO3 naoh_sol->nahco3_test Yes hcl_test Add 5% HCl naoh_sol->hcl_test No nahco3_sol Soluble? nahco3_test->nahco3_sol result_strong_acid Result: Strong Acid (Soluble) nahco3_sol->result_strong_acid Yes result_weak_acid Result: Weak Acid (Insoluble) nahco3_sol->result_weak_acid No result_insoluble->naoh_test

Caption: Workflow for solubility and functional group classification.

Methodology:

  • Water Solubility: Add ~25 mg of the compound to 0.75 mL of deionized water in a test tube. Shake vigorously for 30-60 seconds.[13][14] Observe for dissolution. Expected Result: Insoluble, due to the large hydrophobic structure.

  • 5% NaOH Solubility: To a fresh sample (~25 mg), add 0.75 mL of 5% aqueous NaOH. Shake vigorously.[14][15] The acidic proton of the carboxylic acid reacts with NaOH to form the highly polar and water-soluble sodium 4-pentylcyclohexanecarboxylate salt. Expected Result: Soluble.

  • 5% NaHCO₃ Solubility: To a fresh sample (~25 mg), add 0.75 mL of 5% aqueous NaHCO₃. Shake and observe for both dissolution and effervescence (CO₂ gas).[13][15] Sodium bicarbonate is a weaker base than NaOH. Carboxylic acids are generally acidic enough to react and dissolve. Expected Result: Soluble, likely with gas evolution.

  • 5% HCl Solubility: To a fresh sample (~25 mg), add 0.75 mL of 5% aqueous HCl. Shake vigorously. The compound lacks a basic functional group (like an amine) to be protonated. Expected Result: Insoluble.

Protocol 3: pKa Determination by Potentiometric Titration

Rationale: The pKa is the negative log of the acid dissociation constant (Ka) and is a quantitative measure of a compound's acidity. Potentiometric titration is the gold-standard method for its determination.[17] It involves monitoring the pH of a solution of the acid as a standardized base is added. The pKa is the pH at which the acid is exactly 50% neutralized (i.e., [HA] = [A⁻]).[18]

Methodology:

  • Preparation: Accurately weigh a sample of this compound and dissolve it in a suitable solvent (e.g., a water/methanol mixture to ensure solubility) to create a solution of known concentration (e.g., 0.01 M).

  • Instrument Calibration: Calibrate a pH meter using at least two standard buffer solutions (e.g., pH 4.00 and 7.00).[19]

  • Titration: Place the acid solution in a beaker with a magnetic stirrer. Immerse the calibrated pH electrode. Add a standardized solution of a strong base (e.g., 0.1 M NaOH, carbonate-free) in small, precise increments using a burette.[19]

  • Data Recording: Record the pH of the solution after each addition of base, allowing the reading to stabilize.

  • Data Analysis:

    • Plot pH (y-axis) versus the volume of NaOH added (x-axis). This generates a titration curve.

    • Identify the equivalence point, which is the point of maximum slope on the curve (the inflection point). This can be found visually or by plotting the first derivative (ΔpH/ΔV).

    • Determine the volume of base added at the half-equivalence point (half the volume required to reach the equivalence point).

    • The pH of the solution at the half-equivalence point is equal to the pKa of the acid.[18]

Part 3: Spectroscopic Analysis

Spectroscopic data provides an unambiguous fingerprint of a molecule's structure.

Infrared (IR) Spectroscopy:

  • O-H Stretch: A very broad and strong absorption band is expected in the 2500-3300 cm⁻¹ region, characteristic of the hydrogen-bonded O-H group in a carboxylic acid dimer.[20][21]

  • C-H Stretch: Absorptions just below 3000 cm⁻¹ arise from the sp³ C-H bonds of the cyclohexane and pentyl groups.

  • C=O Stretch: A very strong, sharp absorption band around 1710 cm⁻¹ is characteristic of the carbonyl group in a hydrogen-bonded dimer.[21][22]

Nuclear Magnetic Resonance (NMR) Spectroscopy:

  • ¹H NMR:

    • -COOH Proton: A highly deshielded, broad singlet signal is expected far downfield, typically between 10-12 ppm. This signal will disappear upon shaking the sample with D₂O due to proton-deuterium exchange.[22]

    • Alkyl Protons (-CH-, -CH₂-): A complex series of signals will appear in the upfield region (approx. 0.8-2.5 ppm) corresponding to the protons on the cyclohexane ring and the pentyl chain. The terminal methyl (-CH₃) group of the pentyl chain should appear as a triplet around 0.9 ppm.

  • ¹³C NMR:

    • -COOH Carbon: A characteristic signal for the carboxyl carbon is expected in the deshielded region of 165-185 ppm.[20][21]

    • Alkyl Carbons: Signals for the carbons of the cyclohexane and pentyl groups will appear in the upfield region (approx. 10-50 ppm).

Mass Spectrometry (MS):

  • Molecular Ion (M⁺): The electron impact (EI) mass spectrum should show a molecular ion peak at an m/z corresponding to the molecular weight (198.30).

  • Fragmentation: Characteristic fragmentation patterns for carboxylic acids include the loss of the hydroxyl group (-OH) to give a peak at [M-17]⁺ and the loss of the entire carboxyl group (-COOH) to give a peak at [M-45]⁺.[20][22]

References

  • This compound | C12H22O2 | CID 98882. PubChem. [Link]

  • Experiment: Solubility of Organic & Inorganic Compounds. Pasadena City College. [Link]

  • EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS. University of Texas at El Paso. [Link]

  • Differential scanning calorimetry. CureFFI.org. [Link]

  • Standard Operating Procedure Differential Scanning Calorimeter (DSC) in POWER Laboratory Model TA Q-20. Purdue College of Engineering. [Link]

  • Differential Scanning Calorimetry (DSC) Testing of Materials. Applus DatapointLabs. [Link]

  • Trans-4-Pentylcyclohexane Carboxylic Acid (5HA) CAS 38289-29-1 99.5%. Qingdao Hong Jin Chemical Co.,Ltd. [Link]

  • Procedure For Determining Solubility of Organic Compounds. Scribd. [Link]

  • Experiment 4 (i) Determination of the Equivalent Weight and pKa of an Organic Acid. University of Pennsylvania. [Link]

  • Protocol for Determining pKa Using Potentiometric Titration. Creative Bioarray. [Link]

  • Identifying an Unknown Compound by Solubility, Functional Group Tests and Spectral Analysis. Saddleback College. [Link]

  • EXPERIMENT 2 DETERMINATION OF SOLUBILITY CLASS. University of Texas at El Paso. [Link]

  • Differential Scanning Calorimetry (DSC). SGS INSTITUT FRESENIUS. [Link]

  • A Beginner's Guide to Differential Scanning Calorimetry DSC. S4Science. [Link]

  • (PDF) Structural, Vibrational, and pKa Determination of Carboxylic Acids Using DFT Calculations and Raman Spectroscopy. ResearchGate. [Link]

  • APPENDIX A: MEASUREMENT OF ACIDITY (pKA). ECETOC. [Link]

  • How To Determine PKA Of Organic Compounds?. YouTube. [Link]

  • CAS 38289-29-1 Trans-4-Pentylcyclohexanecarboxylic Acid. Pharmacy Research. [Link]

  • CH 336: Carboxylic Acid Spectroscopy. Oregon State University. [Link]

  • 20.8: Spectroscopy of Carboxylic Acids and Nitriles. Chemistry LibreTexts. [Link]

  • Structure Determination from Spectra (5) (H NMR, C NMR, IR) [Carboxylic Acids and Similar Benzenes]. YouTube. [Link]

  • 20.8 Spectroscopy of Carboxylic Acids and Nitriles. NC State University Libraries. [Link]

  • Figure 1. Liquid crystal compounds used in this study. ResearchGate. [Link]

Sources

4-Pentylcyclohexanecarboxylic acid molecular weight and formula

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to 4-Pentylcyclohexanecarboxylic Acid: Synthesis, Analysis, and Applications in Modern Research

Authored by a Senior Application Scientist

This guide provides a comprehensive technical overview of this compound, a key intermediate in materials science and a valuable building block in medicinal chemistry. Designed for researchers, scientists, and drug development professionals, this document synthesizes core chemical data, field-proven experimental protocols, and insights into its practical applications.

Core Molecular Profile

This compound is an alkylated alicyclic carboxylic acid. The trans-isomer, in particular, is noted for its linear, rigid structure, which is a foundational characteristic for its primary application in the synthesis of liquid crystals.[1]

Molecular Formula and Weight

The fundamental identity of this compound is defined by its chemical formula and molecular weight.

  • Molecular Formula: C₁₂H₂₂O₂[2]

  • Molecular Weight: 198.30 g/mol [2]

Physicochemical and Spectroscopic Data

Quantitative data for trans-4-pentylcyclohexanecarboxylic acid is summarized below. These parameters are critical for predicting its behavior in various solvents and analytical systems. The predicted pKa is essential for understanding its ionization state in physiological or reaction media, while the XLogP3 value provides insight into its lipophilicity, a key parameter in drug design.

PropertyValueSource(s)
CAS Number 38289-29-1 (trans-isomer)[2]
IUPAC Name trans-4-pentylcyclohexane-1-carboxylic acid[2]
Appearance White to off-white crystalline powder[3]
Melting Point 51-57 °C[4][5]
Boiling Point 304.6 °C (estimated)[6]
Flash Point 113 °C (235.4 °F) - closed cup[7]
pKa (Predicted) 4.94 ± 0.10[8]
XLogP3 (Predicted) 4.3[2]

Spectroscopic data available through public databases confirm the structure of the molecule.[2] Key analytical techniques for identity confirmation and quality control are discussed in Section 3.

Synthesis Protocol: Catalytic Hydrogenation

The most prevalent and industrially viable method for synthesizing this compound is the catalytic hydrogenation of its aromatic precursor, 4-pentylbenzoic acid. This process reduces the aromatic ring to a cyclohexane ring while preserving the carboxylic acid moiety.[9][10] The choice of a transition metal catalyst is critical for achieving high conversion and selectivity.

Causality in Experimental Design
  • Catalyst Selection: Ruthenium-on-carbon (Ru/C) or Platinum-on-carbon (Pt/C) are commonly employed.[10][11] These catalysts are highly efficient for aromatic ring saturation due to their ability to readily adsorb and activate both hydrogen and the aromatic substrate. The solid support (carbon) provides a high surface area for the reaction.

  • Solvent System: Solvents like 1,4-dioxane, water, or mixtures thereof are used.[10] The solvent must solubilize the starting material and not interfere with the catalyst. The use of a binary solvent system like dioxane-water can enhance hydrogen solubility and improve selectivity towards the desired cyclohexanecarboxylic acid, minimizing over-reduction to cyclohexyl methanol.[10]

  • Reaction Conditions: The reaction is performed under elevated hydrogen pressure (1-10 MPa) and temperature (60-100 °C).[9][12] These conditions are necessary to overcome the high resonance stability of the benzene ring and drive the hydrogenation to completion.

Synthesis Workflow Diagram

G cluster_start Starting Material cluster_process Process cluster_product Final Product start 4-Pentylbenzoic Acid process Catalytic Hydrogenation start->process 1. Solvent (e.g., 1,4-Dioxane) 2. Catalyst (e.g., 5% Ru/C) 3. H₂ Pressure (1-2 MPa) 4. Heat (60-70 °C) product trans-4-Pentylcyclohexanecarboxylic Acid process->product 1. Filtration (remove catalyst) 2. Acidification (e.g., HCl) 3. Crystallization/Purification

Caption: Workflow for the synthesis of this compound.

Step-by-Step Experimental Protocol

This protocol is a representative procedure based on established methods for the hydrogenation of alkylated benzoic acids.[4][12]

  • Reactor Setup: Charge a high-pressure autoclave reactor with 4-pentylbenzoic acid (1 equivalent) and a suitable solvent such as 1,4-dioxane (approx. 5-10 mL per gram of substrate).

  • Catalyst Addition: Add the catalyst, for example, 5% Ruthenium on Carbon (Ru/C), at a loading of 5-10% by weight relative to the starting material.

  • Inerting: Seal the reactor and purge the system multiple times with an inert gas (e.g., nitrogen or argon) to remove all oxygen, which can poison the catalyst and create a safety hazard with hydrogen.

  • Hydrogenation: Pressurize the reactor with hydrogen to the target pressure (e.g., 1.5 MPa). Begin stirring and heat the reaction mixture to the desired temperature (e.g., 70 °C).

  • Monitoring: Monitor the reaction progress by observing the drop in hydrogen pressure from the reservoir. The reaction is typically complete within 2-6 hours when hydrogen uptake ceases.

  • Workup: Cool the reactor to room temperature and carefully vent the excess hydrogen.

  • Catalyst Removal: Filter the reaction mixture through a pad of celite to remove the solid catalyst. Wash the celite pad with a small amount of the reaction solvent.

  • Isolation: Concentrate the filtrate under reduced pressure to remove the solvent. The crude product can be purified by recrystallization from a suitable solvent system (e.g., hexane or ethanol/water) to yield the final product as a white solid.

Quality Control and Analysis

Confirming the identity and purity of the synthesized this compound is paramount. Gas Chromatography-Mass Spectrometry (GC-MS) is a definitive method for this purpose, often requiring derivatization to enhance the analyte's volatility.

Rationale for Derivatization

Carboxylic acids are polar and have low volatility due to hydrogen bonding, which can lead to poor peak shape and thermal instability in a GC system.[13] Conversion to a less polar, more volatile ester (e.g., a methyl or silyl ester) is a standard and necessary sample preparation step.[2] Silylation with reagents like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) is a common and effective method.[14]

Analytical Workflow Diagram

G cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Interpretation A Weigh Sample (1-5 mg) B Dissolve in Solvent (e.g., Pyridine) A->B C Add Silylating Agent (e.g., BSTFA) B->C D Heat (e.g., 60°C, 30 min) C->D E Inject Derivatized Sample D->E F GC Separation (Capillary Column) E->F G MS Detection (EI Mode) F->G H Confirm Retention Time G->H I Analyze Mass Spectrum (Molecular Ion & Fragments) G->I J Determine Purity (% Area) H->J I->J

Caption: Quality control workflow using GC-MS with silylation.

Step-by-Step GC-MS Protocol
  • Sample Preparation (Derivatization):

    • Accurately weigh approximately 1 mg of the synthesized this compound into a 2 mL GC vial.

    • Add 100 µL of pyridine (as a catalyst and solvent) and 100 µL of BSTFA.

    • Seal the vial tightly and heat at 60 °C for 30 minutes to ensure complete derivatization.

    • Cool the sample to room temperature before analysis.

  • Instrumentation:

    • Gas Chromatograph: Equipped with a capillary column suitable for semi-polar compounds (e.g., DB-5ms, 30 m x 0.25 mm x 0.25 µm).

    • Carrier Gas: Helium at a constant flow rate (e.g., 1.0 mL/min).

    • Injector: Set to 250 °C with a split ratio (e.g., 20:1).

    • Oven Program: Initial temperature of 100 °C, hold for 2 minutes, then ramp at 10 °C/min to 280 °C and hold for 5 minutes.

    • Mass Spectrometer: Operated in Electron Ionization (EI) mode at 70 eV, scanning a mass range of m/z 40-500.

  • Analysis and Interpretation:

    • Inject 1 µL of the prepared sample.

    • Purity Assessment: The purity is determined by the relative peak area of the derivatized analyte in the resulting total ion chromatogram (TIC).

    • Identity Confirmation: The identity is confirmed by matching the obtained mass spectrum with a reference library or by analyzing the fragmentation pattern, which should show a characteristic molecular ion (or M-15 peak for TMS derivatives) and other expected fragments.

Applications in Research and Development

The unique structure of this compound, combining a flexible alkyl chain with a rigid alicyclic core, makes it a versatile building block.

Liquid Crystal Synthesis

The primary commercial application is in the synthesis of liquid crystal materials.[15] The trans-cyclohexane ring provides a rigid, linear core that promotes the formation of ordered mesophases (e.g., nematic or smectic phases), which are essential for the functioning of liquid crystal displays (LCDs).[15] The pentyl tail provides the necessary flexibility and influences the material's transition temperatures and viscosity. Esterification of the carboxylic acid with various phenolic cores is a common strategy to produce these advanced materials.[15]

Drug Discovery and Medicinal Chemistry

In drug development, the cyclohexyl scaffold is valued as a bioisostere for aromatic rings. It can increase the three-dimensionality (sp³ character) of a molecule, which often leads to improved physicochemical properties such as solubility and metabolic stability, while maintaining key binding interactions.

A notable example is its use in the synthesis of inhibitors for Plasmepsin II, an aspartic protease that is a key drug target for malaria.[15] In a reported synthesis, trans-4-pentylcyclohexanecarboxylic acid was coupled with a 4-aminopiperidine scaffold to create non-peptide inhibitors.[15] The pentylcyclohexyl group serves as a lipophilic P1' substituent, designed to fit into a hydrophobic pocket of the enzyme's active site.

Role in Plasmepsin II Inhibitor Synthesis

G acid trans-4-Pentylcyclohexane- carboxylic Acid reagents Peptide Coupling Reagents (e.g., HATU, DIPEA) acid->reagents amine 4-Aminopiperidine Scaffold amine->reagents product Final Plasmepsin II Inhibitor (Amide-linked conjugate) reagents->product Amide Bond Formation

Caption: Role as a building block in antimalarial drug discovery.

This strategic use highlights the importance of such building blocks in fragment-based or scaffold-based drug design, where molecular fragments with desirable properties are combined to construct novel, potent, and drug-like therapeutic agents.[15]

Safety and Handling

trans-4-Pentylcyclohexanecarboxylic acid is classified as an irritant.[2]

  • Hazard Statements:

    • H315: Causes skin irritation.[2]

    • H319: Causes serious eye irritation.[2]

    • H335: May cause respiratory irritation.[2]

  • Precautions:

    • Handle in a well-ventilated area, preferably a fume hood.

    • Wear appropriate personal protective equipment (PPE), including safety goggles, chemical-resistant gloves (e.g., nitrile), and a lab coat.[7]

    • Avoid breathing dust.

    • Store in a tightly sealed container in a cool, dry place.[15]

Conclusion

This compound is a compound of significant utility, bridging the gap between materials science and pharmaceutical development. Its synthesis via catalytic hydrogenation is a robust and scalable process. Proper analytical characterization, particularly through GC-MS after derivatization, is essential for ensuring the quality required for its demanding applications. For drug discovery professionals, its role as a saturated, lipophilic building block offers a valuable tool for optimizing lead compounds by enhancing their three-dimensional structure and improving ADME properties. A thorough understanding of its chemical properties, synthesis, and handling is crucial for leveraging its full potential in both academic and industrial research settings.

References

  • PubChem. This compound | C12H22O2 | CID 98882. National Center for Biotechnology Information. [Link]

  • Mueller, R., Huerzeler, M., & Boss, C. (2003). Synthesis of Plasmepsin II Inhibitors – Potential Antimalarial Agents. Molecules, 8(7), 556-564. [Link]

  • Kramer, R. (2004). Acids: Derivatization for GC Analysis. In Encyclopedia of Analytical Science. Elsevier.
  • Gaspar, G., et al. (2012). Gas chromatographic determination of some carboxylic acids: comparison between solution and headspace analysis. Central European Journal of Chemistry.
  • Liu, Z., et al. (2021). Hydrogenation of benzoic acid derivatives over Pt/TiO2 under mild conditions. Communications Chemistry, 4(1), 43. [Link]

  • Google Patents.
  • Tang, M., et al. (2017). Highly effective Ir-based catalysts for benzoic acid hydrogenation: experiment- and theory-guided catalyst rational design. Green Chemistry, 19(7), 1766-1774. [Link]

  • Preclinical Research CRO. CAS 38289-29-1 Trans-4-Pentylcyclohexanecarboxylic Acid. [Link]

  • Shinde, S. B., & Deshpande, R. M. (2022). Kinetic Study for Chemoselective Hydrogenation of Benzoic Acid to Benzyl Alcohol in a Batch Slurry Reactor using Ru-Sn/Al2O3 Catalyst. ResearchGate. [Link]

  • Shinde, S. B., & Deshpande, R. M. (2021). Catalytic Hydrogenation Of Benzoic Acid In Binary Solvent Mixture. Natural Volatiles & Essential Oils, 8(4), 11628-11637. [Link]

  • Human Metabolome Database. Cyclohexanecarboxylic acid. [Link]

  • SpectraBase. Cyclohexane-carboxylic Acid. [Link]

  • Supporting Information for: Supramolecular capsules of cavitands in water. [Link]

Sources

An In-Depth Technical Guide to trans-4-Pentylcyclohexanecarboxylic Acid

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of trans-4-Pentylcyclohexanecarboxylic acid, a versatile organic compound with significant applications in materials science and as a building block in medicinal chemistry. Authored from the perspective of a Senior Application Scientist, this document synthesizes core chemical principles with practical, field-proven insights into its synthesis, characterization, and utility.

IUPAC Nomenclature and Structural Elucidation

The formal IUPAC name for the compound is trans-4-pentylcyclohexane-1-carboxylic acid .[1][2] The "cycloalkane-carboxylic acid" suffix is used when a carboxyl group is directly attached to a cycloalkane ring.[1] The numbering of the ring begins at the carbon atom bonded to the carboxyl group, assigning it position 1. The pentyl group's position is therefore specified as 4.

The stereochemical descriptor "trans" is critical, indicating that the pentyl group and the carboxylic acid group are on opposite sides of the cyclohexane ring's plane.[3] This configuration imparts specific physical and chemical properties that are distinct from its cis-isomer. In the chair conformation, the bulky pentyl and carboxylic acid groups preferentially occupy equatorial positions to minimize steric hindrance, leading to a thermodynamically stable structure.

Synonyms: The compound is also known by several other names, including trans-4-Amylcyclohexanecarboxylic acid, 4-trans-Pentyl-1-cyclohexanecarboxylic acid, and the common abbreviation 5HA.[3][4][5]

Physicochemical and Spectroscopic Data

Accurate characterization is the cornerstone of scientific integrity. The following data provides a comprehensive profile of trans-4-Pentylcyclohexanecarboxylic acid.

Physical and Chemical Properties
PropertyValueSource(s)
CAS Number 38289-29-1[3][4][6]
Molecular Formula C₁₂H₂₂O₂[3][4]
Molecular Weight 198.30 g/mol [1][6]
Appearance White to off-white crystalline powder/solid[4]
Melting Point 51-57 °C[6][7][8]
Boiling Point 304.6 °C at 760 mmHg[8]
Solubility Moderately soluble in polar organic solvents. The hydrophobic pentyl chain limits solubility in water, while the hydrophilic carboxylic acid group allows for solubility in less polar solvents.[3]
Spectroscopic Profile

Spectroscopic analysis provides unambiguous confirmation of the compound's structure.

  • ¹H and ¹³C NMR Spectroscopy: Nuclear Magnetic Resonance (NMR) spectroscopy is essential for elucidating the carbon-hydrogen framework. The carboxylic acid proton typically appears as a broad singlet far downfield (around 12 ppm). The proton on the carbon bearing the carboxyl group (C1) and the proton on the carbon bearing the pentyl group (C4) are key diagnostic signals. In ¹³C NMR, the carbonyl carbon of the carboxylic acid is characteristically observed in the 170-185 ppm region.[9] Detailed spectral data can be found in databases such as SDBS and ChemicalBook.

  • Infrared (IR) Spectroscopy: The IR spectrum is dominated by two characteristic absorptions for the carboxylic acid group: a very broad O-H stretching band from approximately 2500 to 3300 cm⁻¹ and a strong C=O (carbonyl) stretching band typically around 1710 cm⁻¹ for the hydrogen-bonded dimer, which is the common form in the solid state.[10][11]

  • Mass Spectrometry (MS): Electron ionization mass spectrometry will typically show the molecular ion peak (M⁺) at m/z 198. Common fragmentation patterns involve the loss of the carboxyl group and fragmentation of the pentyl chain and cyclohexane ring.[1]

Synthesis Protocol: A Validated Approach

The synthesis of trans-4-Pentylcyclohexanecarboxylic acid is most effectively achieved through the catalytic hydrogenation of its aromatic precursor, 4-pentylbenzoic acid. This method provides good yield and diastereoselectivity for the desired trans isomer.

Reaction Principle

The core of this synthesis is the reduction of the aromatic ring of 4-pentylbenzoic acid using a heterogeneous catalyst, typically ruthenium on carbon (Ru/C), under hydrogen pressure. The reaction conditions (temperature, pressure, solvent) are optimized to favor the formation of the trans isomer.

SynthesisWorkflow

Step-by-Step Methodology

This protocol is adapted from established procedures for the hydrogenation of substituted benzoic acids.[12]

  • Reactor Charging: To a high-pressure autoclave, add 4-pentylbenzoic acid (1.0 eq.), 5% Ruthenium on Carbon (Ru/C) catalyst (typically 10-25% by weight of the starting material), and an aqueous solution of sodium hydroxide (e.g., 10% NaOH). The basic solution is used to deprotonate the carboxylic acid, forming the sodium salt which is soluble in water and facilitates the reaction.

  • Hydrogenation: Seal the autoclave. Purge the vessel with nitrogen gas and then with hydrogen gas. Pressurize the reactor with hydrogen to approximately 15 bar.

  • Reaction Execution: Heat the mixture to around 100°C while stirring vigorously. The reaction progress can be monitored by taking aliquots and analyzing for the disappearance of the starting material using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC). The reaction is typically complete within 20-28 hours.

  • Catalyst Removal: After cooling the reactor to room temperature and carefully venting the hydrogen gas, the reaction mixture is filtered through a pad of Celite® to remove the Ru/C catalyst.

  • Product Isolation: Transfer the filtrate to a beaker and cool in an ice bath. Slowly acidify the solution with concentrated hydrochloric acid (HCl) until the pH is acidic (pH ~2). The product, being a carboxylic acid, will precipitate out of the aqueous solution.

  • Purification: Collect the solid product by vacuum filtration. Further purification can be achieved by recrystallization from a suitable solvent system, such as heptane or an ethanol/water mixture, to yield the final product with high purity.

Self-Validation: The identity and purity of the synthesized compound must be confirmed by the spectroscopic methods detailed in Section 2.2 and by melting point analysis. The ratio of trans to cis isomers can be determined by ¹H NMR analysis of the crude product.[12]

Applications in Research and Development

The unique bifunctional nature of trans-4-Pentylcyclohexanecarboxylic acid—a rigid, lipophilic cyclohexyl-pentyl core and a polar, reactive carboxylic acid group—makes it a valuable molecule in diverse fields.

Materials Science: Liquid Crystal Intermediates

A primary application of this compound is as a key intermediate in the synthesis of liquid crystal materials.[13][14] The rigid cyclohexane ring and the alkyl chain contribute to the formation of mesophases, which are the basis for liquid crystal displays (LCDs).[13] The carboxylic acid group provides a convenient handle for esterification reactions with various alcohol-containing molecules to generate the final liquid crystal compounds with specific dielectric and optical properties.[13][15] The trans configuration is crucial as it provides a linear, rod-like molecular shape necessary for liquid crystalline behavior.

Drug Development and Medicinal Chemistry

In the realm of drug development, the carboxylic acid functional group is a common pharmacophore. However, its properties can sometimes lead to poor metabolic stability or membrane permeability. The lipophilic and rigid cyclohexyl scaffold provided by trans-4-Pentylcyclohexanecarboxylic acid can be used to construct molecules with desirable pharmacological profiles.

A notable example is its use as a building block in the synthesis of potential antimalarial agents. Researchers have utilized trans-4-Pentylcyclohexanecarboxylic acid in the preparation of inhibitors targeting Plasmepsin II, a key enzyme in the life cycle of the malaria parasite, Plasmodium falciparum.[16] In this context, the cyclohexylpentyl moiety serves as a lipophilic group designed to interact with hydrophobic pockets in the enzyme's active site.

DrugDevLogic

Conclusion

trans-4-Pentylcyclohexanecarboxylic acid is a compound of significant industrial and academic interest. Its well-defined structure and stereochemistry, coupled with its versatile reactivity, make it an important component in the development of advanced materials and a valuable scaffold for the design of new therapeutic agents. The protocols and data presented in this guide offer a robust foundation for researchers and developers working with this molecule, ensuring both scientific rigor and practical applicability.

References

  • HONGJIN CHEM. (n.d.). Trans-4-Pentylcyclohexane Carboxylic Acid (5HA) CAS 38289-29-1 99.5%. Retrieved from [Link]

  • askIITians. (2010, April 19). What are the applications of trans-4'-Pentyl-(1,1'-bicyclohexyl)-4-carboxylic acid?. Retrieved from [Link]

  • PubChem. (n.d.). 4-Pentylcyclohexanecarboxylic Acid. Retrieved from [Link]

  • Wu, L. C., & Lin, C. H. (2018). Preparation and Characterization of Organosiloxanes with a Liquid Crystalline trans-4-Pentylcyclohexanoate Moiety. Oriental Journal of Chemistry, 34(3). Retrieved from [Link]

  • Mueller R, et al. (2003). Synthesis of plasmepsin II inhibitors-potential antimalarial agents. Molecules (Basel), 8(7), 556-564.
  • Hay, M. B., & Myneni, S. C. (2007). Structural environments of carboxyl groups in natural organic molecules from terrestrial systems. Part 2: 2D NMR spectroscopy. Geochimica et Cosmochimica Acta, 71(13), 3247-3260.
  • JoVE. (2025, May 22). IUPAC Nomenclature of Carboxylic Acids. Retrieved from [Link]

  • Fisher Scientific. (n.d.). trans-4-Pentylcyclohexanecarboxylic Acid 99.0+%. Retrieved from [Link]

  • Meanwell, N. A. (2018). Synopsis of Some Recent Tactical Application of Bioisosteres in Drug Design. Journal of Medicinal Chemistry, 61(14), 5822–5880.
  • Preclinical Research CRO. (n.d.). CAS 38289-29-1 Trans-4-Pentylcyclohexanecarboxylic Acid. Retrieved from [Link]

  • Chemistry LibreTexts. (2024, September 30). 20.8: Spectroscopy of Carboxylic Acids and Nitriles. Retrieved from [Link]

  • Chemistry LibreTexts. (2024, July 30). 20.9: Spectroscopy of Carboxylic Acids and Nitriles. Retrieved from [Link]

  • Molbase. (n.d.). Synthesis of Preparation 1: trans-4-n-pentylcyclohexanecarboxylic acid (16). Retrieved from [Link]

  • ChemSrc. (n.d.). trans-4-Pentylcyclohexanecarboxylic acid. Retrieved from [Link]

  • Google Patents. (n.d.). WO2017134212A1 - Process for the preparation of trans-4-amino-1-cyclohexanecarboxilic acid and its derivatives.
  • Google Patents. (n.d.). WO2017134212A1 - Process for the preparation of trans-4-amino-1-cyclohexanecarboxilic acid and its derivatives.

Sources

A Technical Guide to the Physicochemical Characterization of 4-Pentylcyclohexanecarboxylic Acid

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth analysis of the melting and boiling points of 4-Pentylcyclohexanecarboxylic acid, a key intermediate in the fields of materials science and pharmaceutical development. This document is intended for researchers, scientists, and drug development professionals, offering both precise data and the underlying scientific principles for its accurate determination.

Introduction and Significance

This compound is an organic compound featuring a cyclohexane ring substituted with a pentyl group and a carboxylic acid functional group. The stereochemistry of these substituents, particularly the trans configuration where the pentyl and carboxyl groups are on opposite sides of the ring, significantly influences its physical properties. This compound is a critical building block in the synthesis of liquid crystal materials, where its rigid core and flexible alkyl chain contribute to the formation of mesophases.[1] Furthermore, its unique structure makes it a valuable intermediate in the synthesis of complex molecules for medicinal chemistry applications, including potential antimalarial agents.[2][3]

Accurate determination of the melting and boiling points of this compound is paramount for its purification, quality control, and subsequent application. These physical constants are fundamental indicators of purity and are essential for designing and controlling reaction conditions in synthetic processes.

Physicochemical Properties of trans-4-Pentylcyclohexanecarboxylic Acid

The melting and boiling points of trans-4-Pentylcyclohexanecarboxylic acid are defining characteristics that are sensitive to impurities and isomeric composition. The values presented below have been compiled from various authoritative sources.

PropertyValueSource(s)
Melting Point51-56 °C[4]
Boiling Point~295.63 - 304.6 °C (estimated)[4][5]
Molecular FormulaC₁₂H₂₂O₂
Molecular Weight198.30 g/mol [6]
AppearanceWhite to off-white crystalline powder
Isomertrans isomer is predominantly referenced

Experimental Determination of Melting and Boiling Points

The accurate measurement of melting and boiling points requires standardized methodologies to ensure reproducibility and comparability of data. The Organisation for Economic Co-operation and Development (OECD) provides internationally recognized guidelines for these determinations.

Melting Point Determination (OECD Guideline 102)

The melting point is the temperature at which a substance transitions from a solid to a liquid state at atmospheric pressure. For crystalline solids like trans-4-Pentylcyclohexanecarboxylic acid, this transition typically occurs over a narrow temperature range. The presence of impurities will generally depress and broaden this melting range.

  • Sample Preparation: A small amount of finely powdered, dry trans-4-Pentylcyclohexanecarboxylic acid is packed into a thin-walled capillary tube to a height of 2-4 mm.

  • Apparatus Setup: The capillary tube is placed in a melting point apparatus, which can be a liquid bath (e.g., silicone oil) or a metal block, adjacent to a calibrated thermometer or temperature sensor.

  • Heating: The apparatus is heated at a steady rate of approximately 1-2 °C per minute.

  • Observation: The sample is observed closely. The temperature at which the first drop of liquid appears is recorded as the onset of melting. The temperature at which the last solid particle melts is recorded as the completion of melting. The melting range is reported.

MeltingPointWorkflow cluster_prep Sample Preparation cluster_measurement Measurement A Grind Sample B Pack Capillary Tube A->B C Place in Apparatus B->C Transfer D Heat at 1-2°C/min C->D E Observe & Record Melting Range D->E

Caption: Workflow for Melting Point Determination by the Capillary Method.

DSC is a thermal analysis technique that measures the difference in the amount of heat required to increase the temperature of a sample and a reference. It provides a more automated and often more precise determination of the melting point. The melting point is typically determined as the extrapolated onset temperature of the melting endotherm.

Boiling Point Determination (OECD Guideline 103)

The boiling point is the temperature at which the vapor pressure of a liquid equals the surrounding atmospheric pressure. For compounds like this compound, which have a relatively high boiling point, distillation-based methods or specialized instrumentation are required.

An ebulliometer is a device specifically designed for the precise measurement of boiling points. It works by measuring the temperature of the vapor-liquid equilibrium.

  • Apparatus Setup: The ebulliometer is charged with the sample of trans-4-Pentylcyclohexanecarboxylic acid.

  • Heating: The sample is heated to boiling. The apparatus is designed to ensure that the thermometer is bathed in the vapor of the boiling liquid, in equilibrium with the liquid itself.

  • Temperature Measurement: The temperature is recorded when it stabilizes, indicating that the boiling point has been reached.

  • Pressure Correction: The atmospheric pressure is recorded, and the boiling point is corrected to standard atmospheric pressure (101.325 kPa) if necessary.

BoilingPointWorkflow A Charge Ebulliometer with Sample B Heat to Boiling A->B C Record Stable Equilibrium Temperature B->C E Correct Boiling Point to Standard Pressure C->E D Measure Atmospheric Pressure D->E

Sources

An In-depth Technical Guide to the Cis and Trans Isomers of 4-Pentylcyclohexanecarboxylic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive overview of the cis and trans isomers of 4-pentylcyclohexanecarboxylic acid, a molecule of significant interest in the field of liquid crystal technology and as a versatile building block in organic synthesis. The document delves into the distinct stereochemistry of these isomers and its profound impact on their physicochemical properties, synthesis, separation, and analytical characterization. While the trans isomer is well-documented due to its widespread application, this guide also consolidates available information and theoretical insights into the less-explored cis isomer. Detailed experimental considerations for stereoselective synthesis, isomer separation, and epimerization are presented, alongside a comparative analysis of their spectroscopic signatures. This guide is intended for researchers, scientists, and drug development professionals seeking a deeper understanding of the structure-property relationships in 1,4-disubstituted cyclohexane derivatives.

Introduction: The Significance of Stereochemistry in this compound

This compound (PCCA) is a saturated carboxylic acid featuring a cyclohexane ring substituted with a pentyl group and a carboxylic acid group at the 1 and 4 positions. The spatial arrangement of these two substituents relative to the plane of the cyclohexane ring gives rise to two distinct geometric isomers: cis and trans.

  • Trans-4-Pentylcyclohexanecarboxylic Acid: The pentyl and carboxylic acid groups are on opposite sides of the cyclohexane ring. In the stable chair conformation, both bulky substituents can occupy equatorial positions, leading to a thermodynamically more stable, linear molecular shape.

  • Cis-4-Pentylcyclohexanecarboxylic Acid: The pentyl and carboxylic acid groups are on the same side of the ring. In the chair conformation, one substituent must occupy a less stable axial position, resulting in a bent molecular geometry.

This fundamental difference in three-dimensional structure dictates the macroscopic properties of the isomers, influencing their melting points, solubility, acidity, and, most notably, their utility in applications such as liquid crystals, where molecular shape is paramount.[1][2] The trans isomer, with its rod-like structure, is a key component in many nematic liquid crystal mixtures.[3]

graph Cis_Trans_Isomers {
  layout=neato;
  node [shape=none, margin=0];

// Trans Isomer trans_label [label="trans-4-Pentylcyclohexanecarboxylic Acid", pos="2.5,3.5!", fontsize=12]; trans_img [image="https://pubchem.ncbi.nlm.nih.gov/image/imgsrv.fcgi?cid=98882&t=l", pos="2.5,1.5!"];

// Cis Isomer cis_label [label="cis-4-Pentylcyclohexanecarboxylic Acid", pos="7.5,3.5!", fontsize=12]; cis_img [image="https://pubchem.ncbi.nlm.nih.gov/image/imgsrv.fcgi?cid=5355633&t=l", pos="7.5,1.5!"]; }

Caption: General workflow for the synthesis of this compound.

Alternative Synthetic Route: Synthesis from Cyclohexanol Precursors

An alternative approach involves the synthesis of the corresponding cis- or trans-4-pentylcyclohexanol, followed by oxidation to the carboxylic acid. This can provide better stereochemical control if the isomeric alcohols are readily separable or can be synthesized stereoselectively.

Experimental Protocol: Oxidation of 4-Pentylcyclohexanol to this compound

  • Dissolution: Dissolve 1 equivalent of the desired 4-pentylcyclohexanol isomer in a suitable solvent such as acetone or acetic acid.

  • Oxidation: Cool the solution in an ice bath and add a strong oxidizing agent, such as Jones reagent (chromic acid) or potassium permanganate, dropwise while monitoring the temperature.[4][5][6][7]

  • Reaction Monitoring: Stir the reaction mixture at room temperature and monitor the progress by thin-layer chromatography (TLC).

  • Quenching: Once the starting material is consumed, quench the reaction by adding isopropanol to destroy any excess oxidant.

  • Work-up: Dilute the mixture with water and extract the product with an organic solvent like diethyl ether or ethyl acetate.

  • Purification: Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by recrystallization or column chromatography.

Isomer Separation and Interconversion

Obtaining the pure cis or trans isomer often requires separation from a mixture, and understanding the conditions for their interconversion (epimerization) is crucial for maintaining isomeric purity.

Separation Techniques
  • Fractional Crystallization: This technique exploits the differences in solubility between the cis and trans isomers. Due to its more regular, linear shape, the trans isomer generally packs more efficiently into a crystal lattice, resulting in a higher melting point and lower solubility in many solvents compared to the cis isomer.[8] By carefully selecting a solvent and controlling the temperature, one isomer can be selectively crystallized from the solution.

  • High-Performance Liquid Chromatography (HPLC): Reversed-phase HPLC is a powerful technique for the analytical and preparative separation of cis and trans isomers of cyclohexanecarboxylic acid derivatives.[6][9][10][11] The different polarities and shapes of the isomers lead to different retention times on a C18 or similar column.

Epimerization: Conversion between Cis and Trans Isomers

Epimerization is the process of inverting the stereochemistry at one of several chiral centers in a molecule. In the context of this compound, this involves the interconversion of the cis and trans isomers. The thermodynamically less stable cis isomer can be converted to the more stable trans isomer, typically under basic conditions at elevated temperatures.[12][13][14]

Experimental Protocol: Epimerization of a Cis/Trans Mixture to the Trans Isomer

  • Reaction Setup: In a reaction vessel equipped with a reflux condenser, dissolve the cis/trans mixture of this compound in a high-boiling, non-polar solvent (e.g., Shellsol 71).

  • Base Addition: Add 2-3 equivalents of potassium hydroxide (KOH).

  • Heating: Heat the mixture to a temperature between 140-180°C and maintain for several hours.

  • Monitoring: Monitor the progress of the epimerization by gas chromatography (GC) or HPLC until the desired trans-isomer ratio is achieved.

  • Work-up: Cool the reaction mixture, add water and a water-miscible solvent like methanol, and separate the aqueous phase containing the potassium salt of the trans-acid.

  • Acidification and Isolation: Cool the aqueous phase in an ice bath and carefully acidify with concentrated hydrochloric acid to precipitate the trans-4-pentylcyclohexanecarboxylic acid.

  • Purification: Filter the precipitate, wash with cold water, and dry. The product can be further purified by recrystallization.

Epimerization_Process cluster_start Starting Mixture cluster_process Epimerization Conditions cluster_product Final Product start Cis/Trans Mixture process KOH, High-boiling solvent Heat (140-180°C) start->process Treatment product Enriched Trans Isomer process->product Conversion

Caption: Workflow for the epimerization of a cis/trans mixture to the trans isomer.

Comparative Physicochemical Properties

The distinct stereochemistry of the cis and trans isomers leads to significant differences in their physical and chemical properties.

PropertyTrans IsomerCis Isomer (Predicted/Analogous Data)Rationale for Difference
Melting Point 51-53 °C[15]LowerThe more linear and symmetrical trans isomer packs more efficiently into a crystal lattice, requiring more energy to melt.
Boiling Point HigherLowerThe greater intermolecular interactions in the solid state of the trans isomer may translate to a higher boiling point.
Solubility Less soluble in many solventsMore soluble in many solventsThe less efficient crystal packing of the cis isomer makes it easier to solvate.
pKa Lower (more acidic)Higher (less acidic)The carboxylate anion in the equatorial position (favored in the trans isomer) is better solvated, stabilizing the conjugate base and increasing acidity.
Molecular Shape Linear, rod-likeBent, non-linearDue to the axial positioning of one substituent in the most stable chair conformation.

Spectroscopic Characterization: Distinguishing the Isomers

Nuclear Magnetic Resonance (NMR) and Fourier-Transform Infrared (FTIR) spectroscopy are indispensable tools for distinguishing between the cis and trans isomers of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR: The chemical shifts and coupling constants of the protons on the cyclohexane ring, particularly the proton at C1 (attached to the carboxylic acid) and C4 (attached to the pentyl group), are diagnostic. In the trans isomer, where both substituents are equatorial, the axial protons at C1 and C4 will exhibit larger axial-axial coupling constants (typically 8-13 Hz) with neighboring axial protons. In the cis isomer, one of these protons will be axial and the other equatorial, leading to different and often smaller coupling constants.[1][16][17]

¹³C NMR: The chemical shifts of the carbon atoms in the cyclohexane ring are also sensitive to the stereochemistry. The carbon atoms bearing axial substituents are generally shielded (appear at a lower chemical shift) compared to those with equatorial substituents.[10][18][19][20] This "gamma-gauche" effect can be a reliable indicator for assigning the cis and trans configurations.

Fourier-Transform Infrared (FTIR) Spectroscopy

While the major functional group vibrations (O-H stretch of the carboxylic acid, C=O stretch) will be present in both isomers, subtle differences in the fingerprint region (below 1500 cm⁻¹) can be observed. These differences arise from the distinct vibrational modes of the cyclohexane ring and the C-C bonds of the substituents due to their different spatial arrangements.

Applications in Liquid Crystal Technology

The primary application of this compound and its derivatives is in the formulation of nematic liquid crystals. The rod-like shape of the trans isomer is crucial for its ability to align in an ordered fashion, a prerequisite for the liquid crystalline phase. The presence of the cis isomer, with its bent shape, disrupts this ordering and can significantly lower the nematic-isotropic transition temperature (clearing point) of a liquid crystal mixture.[3][13][14][21] Therefore, for most liquid crystal applications, the pure trans isomer is desired. However, the controlled addition of the cis isomer could potentially be used to tune the properties of a liquid crystal mixture, such as its operating temperature range.

Conclusion

The cis and trans isomers of this compound represent a classic example of how stereochemistry dictates molecular properties and, consequently, their applications. While the trans isomer is a well-established component in the advanced materials sector, particularly in liquid crystal displays, the cis isomer remains a subject of academic interest with potential for tuning material properties. A thorough understanding of the synthesis, separation, and characterization of both isomers is essential for researchers working with 1,4-disubstituted cyclohexane systems and for the rational design of new materials with tailored properties. This guide has provided a consolidated resource of experimental insights and theoretical principles to aid in these endeavors.

References

  • EP0814073B1 - Epimerization of 2- or 4-substituted cyclohexanecarboxylic acids - Google Patents.

  • EP0814073A1 - Epimerization of 2- or 4-substituted cyclohexanecarboxylic acids - Google Patents.

  • Epimerization of 2- or 4-substituted cyclohexanecarboxylic acids - European Patent Office - EP 0814073 B1 - Googleapis.com.

  • cis-4-(Tosyloxymethyl)cyclohexanecarboxylic acid - PMC - NIH.

  • 4-(trans-4-Pentylcyclohexyl)benzonitrile | CAS Number 61204-01-1 | Ossila.

  • 3685-23-2(cis-4-Aminocyclohexanecarboxylic acid) Product Description - ChemicalBook.

  • cis-4-(Aminomethyl)cyclohexanecarboxylic acid hydrochloride - PubChem.

  • Conformational Preferences of trans-1,2-and cis-1,3-Cyclohexanedicarboxylic Acids in Water and Dimethyl Sulfoxide as a Function of the Ionization State As Determined from NMR Spectroscopy and Density Functional Theory Quantum Mechanical Calculations - ResearchGate.

  • trans-4-Pentylcyclohexanecarboxylic acid 97 38289-29-1 - Sigma-Aldrich.

  • Determining cis vs. trans with NMR - chemistry - Reddit.

  • The Diels-Alder Reaction: Stereoselective Synthesis of cis-4-cyclohexene-1,2-dicarboxylic Anhydride - YouTube.

  • Efficient Synthesis of cis-4-Propylcyclohexanol Using a Mutant Alcohol Dehydrogenase Coupled with Glucose Dehydrogenase - MDPI.

  • CIS-4-TERT-BUTYLCYCLOHEXANECARBOXYLIC ACID | 943-28-2 - ChemicalBook.

  • CIS TRANS ISOMERS AND NMR - ORGANIC SPECTROSCOPY INTERNATIONAL.

  • Distinguishing Cis and Trans Isomers with 1H NMR Coupling Constants: A Comprehensive Guide - Benchchem.

  • Cis or Trans? How to differentiate by NMR? - YouTube.

  • Enhanced Epimerization of Glycosylated Amino Acids During Solid Phase Peptide Synthesis - PMC - NIH.

  • HPLC Separation of cis- and trans - 1,4 cyclohexanedicarboxylic Acid on Newcrom BH Column | SIELC Technologies.

  • Synthesis and Characterization of cis-/trans-(±)-3- alkyl-3,4-dihydro-6,7-dimethoxy-1-oxo-1Hisochromene-4-carboxylic acids - Preprints.org.

  • CIS-4-CYCLOHEXENE-1,2-DICARBOXYLIC ACID(2305-26-2) 13C NMR spectrum.

  • Application Note: HPLC Method for the Separation of 2-Methylcyclohexanecarboxylic Acid Isomers - Benchchem.

  • CN108602758B - Process for preparing trans-4-amino-1-cyclohexanecarboxylic acids and derivatives thereof - Google Patents.

  • (PDF) Catalytic Hydrogenation of Benzoic Acid - ResearchGate.

  • Preparation of the CIS and TRANS Isomers of Methylcyclohexanecarboxylic Acids and Their 2-Diethylaminoethyl Esters - WMU's ScholarWorks.

  • Synthesis of Carboxylic Acids via Oxidation of Alcohols and Oxidative Cleavage of Alkenes i.

  • a guide to 13c nmr chemical shift values - Compound Interest.

  • cis-4-Aminocyclohexanecarboxylic acid(3685-23-2) 1H NMR spectrum - ChemicalBook.

  • US3880925A - Separation and purification of cis and trans isomers - Google Patents.

  • Cyclohexane-carboxylic Acid - Optional[13C NMR] - Chemical Shifts - SpectraBase.

  • Synthesis of carboxylic acids by oxidation of alcohols - Organic Chemistry Portal.

  • A Facile Method for Oxidation of Primary Alcohols to Carboxylic Acids and Its Application in Glycosaminoglycan Syntheses - PMC - NIH.

  • CAS 38289-29-1: trans-4-Pentylcyclohexanecarboxylic acid - CymitQuimica.

  • Fundamentals of HPLC 2 - Role of column and Separation Modes in HPLC - YouTube.

  • Selenium Catalyzed Oxidation of Aldehydes: Green Synthesis of Carboxylic Acids and Esters - MDPI.

Sources

A Comprehensive Guide to the Spectral Analysis of 4-Pentylcyclohexanecarboxylic Acid

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide:

Abstract

This technical guide provides a detailed examination of the analytical techniques used for the structural elucidation and characterization of 4-Pentylcyclohexanecarboxylic acid (C₁₂H₂₂O₂, Molar Mass: 198.30 g/mol ).[1][2] Aimed at researchers, chemists, and drug development professionals, this document synthesizes foundational principles with practical, field-proven protocols for Mass Spectrometry (MS), Nuclear Magnetic Resonance (NMR) Spectroscopy, and Infrared (IR) Spectroscopy. We delve into the causality behind experimental choices, present self-validating methodologies, and interpret the resulting spectral data to build a complete analytical profile of the target molecule.

Introduction: The Molecular Profile of this compound

This compound is an organic compound featuring a cyclohexane ring substituted with a pentyl group and a carboxylic acid functional group.[3] The stereochemistry, typically the trans configuration where the substituents are on opposite sides of the ring, significantly influences its physical properties and applications, which include its use as a building block in organic synthesis and materials science.[2][3]

Accurate structural confirmation and purity assessment are paramount. Spectroscopic analysis provides an empirical foundation for this, offering a non-destructive means to verify molecular weight, identify functional groups, and map the precise arrangement of atoms within the molecule. This guide establishes the benchmark spectral data and the methodologies to obtain them reliably.

Mass Spectrometry (MS): Unveiling Molecular Weight and Fragmentation

Mass spectrometry is a cornerstone technique for determining the molecular weight of a compound and deducing its structure by analyzing its fragmentation pattern upon ionization. For a molecule like this compound, Electron Impact (EI) ionization is a robust method that provides a characteristic fragmentation fingerprint.

Expertise & Causality: Why Electron Impact GC-MS?

Gas Chromatography-Mass Spectrometry (GC-MS) is selected for its ability to separate the analyte from volatile impurities before it enters the mass spectrometer, ensuring the resulting spectrum is of the pure compound. Electron Impact (EI) is a high-energy ionization technique that reliably induces fragmentation. While it may sometimes result in a weak or absent molecular ion peak for certain classes of compounds, for aliphatic and alicyclic structures like this, it generates a rich, reproducible fragmentation pattern that is highly informative for structural confirmation. The fragmentation pathways are governed by the relative stability of the resulting carbocations and neutral radicals.

Experimental Protocol: Acquiring a GC-MS Spectrum

This protocol outlines a self-validating workflow for analyzing this compound.

  • Sample Preparation :

    • Dissolve ~1 mg of the compound in 1 mL of a volatile solvent such as dichloromethane or ethyl acetate. The choice of solvent is critical; it must fully solubilize the analyte without reacting with it and be suitable for GC injection.

    • For carboxylic acids, derivatization is an optional but often beneficial step to improve volatility and chromatographic peak shape. Esterification, for instance, can be performed by reacting the acid with a reagent like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) or by simpler methods using an alcohol in acidic conditions.[4] However, for this guide, we will consider the analysis of the underivatized acid.

  • Instrumentation & Parameters :

    • GC System : Agilent 7890B or equivalent.

    • Column : HP-5ms (30 m x 0.25 mm x 0.25 µm) or similar non-polar column. The non-polar stationary phase is chosen to separate compounds based on boiling point, which is effective for this analyte.

    • Injection Volume : 1 µL.

    • Inlet Temperature : 250°C.

    • Oven Program :

      • Initial Temperature: 100°C, hold for 1 minute.

      • Ramp: 10°C/min to 280°C.

      • Hold: 5 minutes at 280°C. This temperature program ensures good separation from solvent and potential impurities.

    • MS System : Agilent 5977A or equivalent single quadrupole mass spectrometer.

    • Ionization Mode : Electron Impact (EI) at 70 eV. This standard energy level ensures fragmentation patterns are consistent and comparable to library databases.

    • Mass Range : Scan from m/z 40 to 400. This range comfortably covers the molecular ion and all expected fragments.

    • Source Temperature : 230°C.

    • Quadrupole Temperature : 150°C.

  • Data Analysis :

    • Identify the molecular ion peak (M⁺) at m/z = 198.

    • Analyze the fragmentation pattern and compare it to known patterns for carboxylic acids and cycloalkanes.

Data Interpretation & Fragmentation Analysis

The mass spectrum of this compound is characterized by several key fragmentation pathways.[5][6] The molecular ion peak (C₁₂H₂₂O₂⁺) is expected at m/z 198.

  • α-Cleavage : The bonds adjacent to the carbonyl group are prone to breaking.

    • Loss of the hydroxyl radical (•OH): [M - 17]⁺ results in a peak at m/z 181.

    • Loss of the carboxyl group (•COOH): [M - 45]⁺ results in a peak at m/z 153.[6]

  • Cleavage of the Cyclohexane Ring : The ring can undergo fragmentation, leading to a series of peaks corresponding to the loss of alkyl fragments.

  • Loss of the Pentyl Chain : Cleavage at the bond between the cyclohexane ring and the pentyl chain results in a fragment corresponding to the loss of C₅H₁₁ (71 Da), giving a peak at m/z 127.

m/z ValueProposed Fragment IonDescription
198[C₁₂H₂₂O₂]⁺Molecular Ion (M⁺)
181[M - OH]⁺Loss of a hydroxyl radical
153[M - COOH]⁺Loss of the carboxylic acid group
129[C₇H₉O₂]⁺A common fragment in cyclohexanecarboxylates[7]
127[M - C₅H₁₁]⁺Loss of the pentyl side chain
109[C₈H₁₃]⁺Fragment from the ring and part of the chain[1]
71[C₅H₁₁]⁺Pentyl cation
Visualization: Fragmentation Pathway

This diagram illustrates the primary fragmentation events for this compound under EI-MS conditions.

G M [C₁₂H₂₂O₂]⁺˙ m/z = 198 (Molecular Ion) F181 [C₁₂H₂₁O]⁺ m/z = 181 M->F181 - •OH (17) F153 [C₁₁H₂₁]⁺ m/z = 153 M->F153 - •COOH (45) F127 [C₇H₁₁O₂]⁺ m/z = 127 M->F127 - •C₅H₁₁ (71)

Caption: Primary fragmentation of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Structural Blueprint

NMR spectroscopy is the most powerful technique for elucidating the detailed carbon-hydrogen framework of an organic molecule. Both ¹H and ¹³C NMR provide unambiguous evidence for the connectivity and chemical environment of atoms.

Expertise & Causality: Methodological Choices in NMR

The choice of a deuterated solvent is the first critical step. Chloroform-d (CDCl₃) is a common choice for non-polar to moderately polar compounds due to its excellent solubilizing power.[8] For carboxylic acids, which can undergo hydrogen exchange, Dimethyl sulfoxide-d₆ (DMSO-d₆) is an excellent alternative as it slows the exchange rate of the acidic proton, often resulting in a sharper -COOH signal.[9] The concentration of the sample is a balance; it must be high enough for a good signal-to-noise ratio, especially for ¹³C NMR, but not so high as to cause line broadening.[8][10] Tetramethylsilane (TMS) is used as an internal standard because it is chemically inert and its signal appears at 0 ppm, away from most organic proton signals.[11]

Experimental Protocol: NMR Sample Preparation

This protocol is designed to yield high-resolution spectra suitable for detailed structural analysis.

  • Material & Solvent Selection :

    • Weigh 5-25 mg of the sample for ¹H NMR or 50-100 mg for ¹³C NMR.[8]

    • Select a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆). Ensure the solvent is dry, as water can obscure the acidic proton signal.[10]

  • Dissolution :

    • In a small, clean vial, dissolve the sample in approximately 0.6-0.7 mL of the deuterated solvent.[11]

    • Add a small amount of internal standard (TMS). A common practice is to use a solvent that already contains TMS.

    • Ensure the sample is fully dissolved. If particulates are present, filter the solution through a small plug of glass wool in a Pasteur pipette into the NMR tube.[12] Solid particles will disrupt the magnetic field homogeneity, leading to poor spectral quality.[11][12]

  • Tube Filling & Cleaning :

    • Transfer the solution to a clean, unscratched 5 mm NMR tube.[13] The sample height should be between 40-50 mm.[10][11]

    • Wipe the outside of the NMR tube with a lint-free tissue dampened with isopropanol or acetone before inserting it into the spectrometer.[10]

  • Instrumental Analysis :

    • Acquire spectra on a 400 MHz (or higher) spectrometer.

    • For ¹H NMR, a standard pulse sequence is sufficient.

    • For ¹³C NMR, a proton-decoupled experiment (e.g., zgpg30) is used to simplify the spectrum to single lines for each unique carbon.

¹H NMR Spectral Data Interpretation

The ¹H NMR spectrum provides information on the number of different types of protons, their chemical environment, and their proximity to other protons.

  • Carboxylic Acid Proton (-COOH) : This proton is highly deshielded and appears as a broad singlet far downfield, typically between δ 10-13 ppm.[9][14] Its chemical shift is concentration-dependent.

  • Cyclohexane Protons : The methine proton (CH) attached to the same carbon as the carboxyl group will be deshielded and appear around δ 2.2-2.5 ppm. The other ring protons will produce a complex multiplet pattern between δ 1.0-2.0 ppm.

  • Pentyl Chain Protons : These protons will appear in the typical aliphatic region.

    • -CH₂- attached to the ring: ~δ 1.2-1.4 ppm.

    • -(CH₂)₃- methylene protons: A complex multiplet around δ 1.3 ppm.

    • Terminal -CH₃ group: A triplet around δ 0.9 ppm.

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~12.0broad s1H-H OOC-
~2.3m1H-CH (COOH)-
~1.0 - 2.0m10HCyclohexane ring protons
~1.2 - 1.4m8H-CH₂ -(CH₂)₃-CH₃
~0.9t3H-(CH₂)₄-CH₃
¹³C NMR Spectral Data Interpretation

The ¹³C NMR spectrum shows a single peak for each magnetically distinct carbon atom.

  • Carbonyl Carbon (-COOH) : This carbon is significantly deshielded and appears in the range of δ 175-185 ppm.[5][14]

  • Cyclohexane Carbons : The carbon attached to the carboxyl group appears around δ 40-45 ppm. The other ring carbons will appear between δ 25-40 ppm.

  • Pentyl Chain Carbons : These appear in the aliphatic region, from δ 14-37 ppm, with the terminal methyl carbon being the most shielded (~δ 14 ppm).

Chemical Shift (δ, ppm)Assignment
~182-C OOH
~43C H-COOH
~37C H-C₅H₁₁
~25 - 35Other Cyclohexane & Pentyl C H₂
~14-C H₃
Visualization: NMR Analysis Workflow

G cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing p1 Weigh Sample (5-25mg ¹H, 50-100mg ¹³C) p2 Dissolve in 0.6 mL Deuterated Solvent + TMS p1->p2 p3 Filter if necessary p2->p3 p4 Transfer to NMR Tube p3->p4 a1 Insert into Spectrometer p4->a1 a2 Lock, Tune, Shim a1->a2 a3 Acquire Spectra (¹H, ¹³C, etc.) a2->a3 d1 Fourier Transform a3->d1 d2 Phase & Baseline Correction d1->d2 d3 Integration & Peak Picking d2->d3 Final Final d3->Final Structural Elucidation

Caption: Workflow for NMR sample preparation and analysis.

Infrared (IR) Spectroscopy: Identifying Functional Groups

Infrared (IR) spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule. The absorption of infrared radiation corresponds to specific molecular vibrations.

Expertise & Causality: The Power of ATR-FTIR

For solid samples like this compound, Attenuated Total Reflectance (ATR) is the technique of choice. It requires minimal to no sample preparation, unlike traditional methods like KBr pellets, and provides high-quality, reproducible spectra. The defining feature of a carboxylic acid in an IR spectrum is the extremely broad O-H stretching band, which arises from strong intermolecular hydrogen bonding that forms a dimeric structure.[14][15] This broadness is a highly reliable diagnostic tool.

Experimental Protocol: Acquiring an ATR-FTIR Spectrum
  • Instrument Preparation :

    • Ensure the ATR crystal (typically diamond or germanium) is clean. Record a background spectrum of the empty crystal. This is crucial as it is subtracted from the sample spectrum to remove atmospheric (CO₂, H₂O) and instrument-related absorptions.

  • Sample Application :

    • Place a small amount of the solid sample directly onto the ATR crystal.

    • Use the instrument's pressure clamp to ensure firm and even contact between the sample and the crystal. Good contact is essential for a strong signal.

  • Data Acquisition :

    • Scan the sample over the range of 4000-600 cm⁻¹.

    • Co-add multiple scans (e.g., 16 or 32) to improve the signal-to-noise ratio.

IR Spectral Data Interpretation

The IR spectrum of this compound will be dominated by absorptions from the carboxylic acid and the alkyl groups.

  • O-H Stretch : A very broad, strong absorption band from approximately 3300 cm⁻¹ to 2500 cm⁻¹, centered around 3000 cm⁻¹.[15] This band often overlaps with the C-H stretching region.

  • C-H Stretch : Sharp peaks appearing between 3000 cm⁻¹ and 2850 cm⁻¹ corresponding to the sp³ C-H bonds of the cyclohexane and pentyl groups.

  • C=O Stretch : A very strong, sharp absorption band between 1710 cm⁻¹ and 1690 cm⁻¹.[15] Its position confirms the presence of a saturated, hydrogen-bonded carboxylic acid.[14]

  • C-O Stretch & O-H Bend : These vibrations appear in the fingerprint region. A C-O stretch is expected between 1320-1210 cm⁻¹, and an O-H bend can be seen around 1440-1395 cm⁻¹ and 950-910 cm⁻¹.[15]

Wavenumber (cm⁻¹)IntensityVibrational ModeFunctional Group
3300 - 2500Strong, very broadO-H StretchCarboxylic Acid
2960 - 2850Strong, sharpC-H StretchAlkyl (sp³)
1710 - 1690Very Strong, sharpC=O StretchCarboxylic Acid
1440 - 1395MediumO-H BendCarboxylic Acid
1320 - 1210MediumC-O StretchCarboxylic Acid
Visualization: IR Correlation Diagram

G cluster_mol Molecular Structure cluster_peaks Characteristic IR Peaks (cm⁻¹) mol This compound OH O-H Stretch (3300-2500, broad) mol->OH -COOH CH C-H Stretch (2960-2850) mol->CH -C₅H₁₁ -C₆H₁₀- CO_double C=O Stretch (1710-1690) mol->CO_double -C=O CO_single C-O Stretch (1320-1210) mol->CO_single -C-O

Caption: Correlation of functional groups to key IR absorptions.

Conclusion

The collective data from Mass Spectrometry, ¹H and ¹³C NMR, and Infrared Spectroscopy provide a comprehensive and definitive characterization of this compound. MS confirms the molecular weight of 198.30 g/mol and shows predictable fragmentation. NMR spectroscopy elucidates the precise carbon-hydrogen framework, confirming the connectivity of the pentyl group, the cyclohexane ring, and the carboxylic acid. Finally, IR spectroscopy provides unambiguous identification of the key functional groups, most notably the characteristic broad O-H and sharp C=O stretches of the hydrogen-bonded carboxylic acid dimer. Together, these techniques form a robust analytical workflow for verifying the structure and ensuring the purity of this compound in research and development settings.

References
  • Chemical Instrumentation Facility, Iowa State University. NMR Sample Preparation. [Link]

  • Georgia Institute of Technology. Small molecule NMR sample preparation. (2023-08-29). [Link]

  • Organomation. NMR Sample Preparation: The Complete Guide. [Link]

  • University College London. Sample Preparation | Faculty of Mathematical & Physical Sciences. [Link]

  • National Center for Biotechnology Information. Quantifying Carboxylic Acid Concentration in Model Polyamide Desalination Membranes via Fourier Transform Infrared Spectroscopy. [Link]

  • National Center for Biotechnology Information. This compound | C12H22O2 | CID 98882 - PubChem. [Link]

  • Chemistry LibreTexts. 20.8: Spectroscopy of Carboxylic Acids and Nitriles. (2024-09-30). [Link]

  • University of Calgary. IR: carboxylic acids. [Link]

  • ACS Publications. Infrared Spectroscopy of Aqueous Carboxylic Acids: Comparison between Different Acids and Their Salts | The Journal of Physical Chemistry A. [Link]

  • National Center for Biotechnology Information. Chromatomass-Spectrometric Method for the Quantitative Determination of Amino- and Carboxylic Acids in Biological Samples. [Link]

  • Google Patents. US20050070023A1 - Method of analysis of carboxylic acid by mass spectrometry.
  • Oregon State University. Spectroscopy of Carboxylic Acids. [Link]

  • National Center for Biotechnology Information. Pentyl cyclohexanecarboxylate | C12H22O2 | CID 81041 - PubChem. [Link]

  • Chemistry LibreTexts. 8.10: Spectroscopy of Carboxylic Acid Derivatives. (2021-12-27). [Link]

  • Chemistry LibreTexts. Mass Spectrometry - Fragmentation Patterns. (2023-08-29). [Link]

  • Geochimica et Cosmochimica Acta. Structural environments of carboxyl groups in natural organic molecules from terrestrial systems. Part 2: 2D NMR spectroscopy. [Link]

  • Chemguide. FRAGMENTATION PATTERNS IN THE MASS SPECTRA OF ORGANIC COMPOUNDS. [Link]

Sources

The Genesis of a Scaffold: An In-depth Technical Guide to the Discovery and History of Alkylcyclohexanecarboxylic Acids

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

Alkylcyclohexanecarboxylic acids, a class of alicyclic compounds, represent a cornerstone in modern medicinal chemistry and materials science. Their inherent structural rigidity and the stereochemical diversity offered by the cyclohexane ring provide a powerful scaffold for the design of molecules with precisely defined three-dimensional architectures. This technical guide navigates the historical landscape of their discovery, from the nascent theories of cyclic structures to the evolution of sophisticated synthetic protocols. We will delve into the foundational synthetic strategies that first unlocked this class of molecules, explore modern, high-yield methodologies, and critically examine the profound impact of stereochemistry and conformational analysis on their biological activity. Through a detailed case study of the blockbuster drug, tranexamic acid, we will bridge the gap between fundamental organic chemistry and real-world pharmaceutical applications, offering researchers and drug development professionals a comprehensive understanding of this vital molecular building block.

Early Explorations and the Dawn of Alicyclic Chemistry

The journey to understanding and synthesizing alkylcyclohexanecarboxylic acids begins with the fundamental challenge of comprehending the nature of cyclic organic compounds. In the late 19th century, the prevailing view of molecular structure was largely confined to linear chains. It was the groundbreaking work of Adolf von Baeyer in 1885 that introduced the concept of "ring strain" to explain the stability of cycloalkanes.[1][2][3] Baeyer's Strain Theory, while later refined, was a pivotal moment, proposing that the deviation of bond angles in cyclic molecules from the ideal tetrahedral angle of 109.5° created inherent strain, influencing their stability and reactivity.[1][4] This theory, for the first time, provided a rational framework for chemists to approach the synthesis of these non-linear structures.

Among the pioneers who ventured into this new territory was the English chemist William Henry Perkin, Jr. His extensive work in the late 19th and early 20th centuries on the synthesis of cyclic compounds, including derivatives of cyclohexane, laid much of the practical groundwork for the field.[5][6] Perkin's research demonstrated that the formation of five- and six-membered rings was indeed feasible, opening the door for the synthesis of a vast array of new molecular architectures.[5]

Foundational Synthetic Strategies: Forging the Cyclohexane Ring

The early synthesis of cyclohexanecarboxylic acid derivatives relied on robust, albeit often low-yielding, intramolecular cyclization reactions. Two such methods stand out for their historical and conceptual importance: the Dieckmann Condensation and the Robinson Annulation.

The Dieckmann Condensation: An Intramolecular Claisen Reaction

The Dieckmann condensation, first described by Walter Dieckmann, is an intramolecular reaction of a diester in the presence of a base to form a β-keto ester.[7][8][9] This reaction is particularly effective for the formation of five- and six-membered rings.[10][11] The resulting cyclic β-keto ester can then be hydrolyzed and decarboxylated to yield a cyclic ketone, which can be further functionalized to the desired carboxylic acid.

The mechanism proceeds via the formation of an enolate at one of the α-carbons, which then acts as a nucleophile, attacking the carbonyl carbon of the other ester group within the same molecule.[12]

Dieckmann_Condensation reactant 1,7-Diester enolate Enolate Intermediate reactant->enolate Deprotonation tetrahedral Tetrahedral Intermediate enolate->tetrahedral Intramolecular Nucleophilic Attack beta_keto_ester β-Keto Ester tetrahedral->beta_keto_ester Loss of Leaving Group product Cyclohexanone Derivative beta_keto_ester->product Hydrolysis & Decarboxylation base Base (e.g., NaOEt) acid H₃O⁺ (workup) Catalytic_Hydrogenation reactant 4-tert-Butylbenzoic Acid intermediate Mixture of cis and trans 4-tert-Butylcyclohexanecarboxylic Acid reactant->intermediate Hydrogenation product trans-4-tert-Butylcyclohexanecarboxylic Acid intermediate->product Isomerization & Purification reagents1 H₂, Catalyst (Rh/C or Ru/C) Solvent, Heat, Pressure reagents2 Base (e.g., NaOH) Heat (Isomerization) reagents3 Recrystallization

Figure 2: Synthetic workflow for the preparation of trans-4-tert-butylcyclohexanecarboxylic acid.

The Decisive Role of Stereochemistry and Conformational Analysis

The therapeutic efficacy of many drugs is intrinsically linked to their three-dimensional shape. For alkylcyclohexanecarboxylic acids, the stereochemistry of the substituents on the cyclohexane ring dictates its preferred conformation, which in turn governs its interaction with biological targets.

Cis and Trans Isomerism and the Chair Conformation

Substituted cyclohexanes primarily exist in a "chair" conformation to minimize angle and torsional strain. [13]For a 1,4-disubstituted cyclohexane, two diastereomers are possible: the cis isomer, where the substituents are on the same side of the ring, and the trans isomer, where they are on opposite sides.

In the chair conformation, substituents can occupy either an "axial" position (pointing up or down, parallel to the axis of the ring) or an "equatorial" position (pointing out from the perimeter of the ring). Due to steric hindrance, known as 1,3-diaxial interactions, bulky substituents strongly prefer the more spacious equatorial position. [13] For a 4-alkylcyclohexanecarboxylic acid, the trans isomer can exist in a conformation where both the alkyl group and the carboxylic acid group are in equatorial positions, which is a very stable arrangement. In contrast, the cis isomer must have one substituent in an axial position and the other in an equatorial position. When the alkyl group is large, such as a tert-butyl group, it will overwhelmingly occupy the equatorial position, forcing the carboxylic acid group into the axial position in the cis isomer. This conformational locking is a powerful tool in drug design, as it allows for the precise positioning of functional groups. [2]

Tranexamic_Acid_MoA Plasminogen Plasminogen Plasmin Plasmin Plasminogen->Plasmin t-PA Degradation Fibrin Degradation (Bleeding) Plasmin->Degradation Fibrin Fibrin Clot Fibrin->Degradation Tranexamic_Acid Tranexamic Acid Tranexamic_Acid->Plasminogen

Figure 4: Mechanism of action of tranexamic acid in inhibiting fibrinolysis.

The successful development of tranexamic acid underscores the power of the alkylcyclohexanecarboxylic acid scaffold in designing drugs with high specificity and efficacy.

Conclusion

The evolution of our understanding and synthetic capabilities concerning alkylcyclohexanecarboxylic acids is a testament to the progress of organic chemistry. From the early theoretical postulations of ring strain to the development of highly stereoselective catalytic methods, the journey has been one of increasing sophistication and precision. The ability to control the three-dimensional structure of these molecules has unlocked immense potential in drug discovery, enabling the creation of therapies that are both potent and selective. As our synthetic methodologies continue to advance, we can anticipate that the alkylcyclohexanecarboxylic acid scaffold will remain a vital tool in the arsenal of medicinal chemists and materials scientists for the foreseeable future, leading to the development of novel therapeutics and advanced materials with tailored properties.

References

  • Baeyer, A. v. Ueber Polyacetylenverbindungen. Ber. Dtsch. Chem. Ges.1885 , 18, 2269–2281. [Link]

  • Patsnap Synapse. What is the mechanism of Tranexamic Acid? (2024-07-17). [Link]

  • Dr.Oracle. What is the mechanism of action of Tranexamic Acid (TXA)? (2025-02-17). [Link]

  • StatPearls. Tranexamic Acid. (2025-04-26). [Link]

  • ResearchGate. Mechanism of action of tranexamic acid. [Link]

  • Wikipedia. Tranexamic acid. [Link]

  • Li, H. et al. Hydrogenation of benzoic acid derivatives over Pt/TiO2 under mild conditions. Nat. Commun.2021 , 12, 2276. [Link]

  • Krasutsky, P. A. et al. Improved synthesis of trans-4-alkylcyclohexane carboxylic acids. Tetrahedron Lett.2004 , 45, 8471–8474. [Link]

  • Fiveable. Intramolecular Claisen Condensations: The Dieckmann Cyclization. [Link]

  • Organic Reactions. The Dieckmann Condensation. [Link]

  • YouTube. Dieckmann condensation. (2019-01-14). [Link]

  • ResearchGate. Catalytic Hydrogenation of Benzoic Acid. [Link]

  • Cambridge University Press. Dieckmann Reaction. [Link]

  • Wikipedia. Dieckmann condensation. [Link]

  • ResearchGate. Catalytic Hydrogenation Of Benzoic Acid In Binary Solvent Mixture. [Link]

  • CABI Digital Library. Catalytic Hydrogenation Of Benzoic Acid In Binary Solvent Mixture. [Link]

  • auremn. NMR Spectroscopy: a Tool for Conformational Analysis. [Link]

  • Wikipedia. William Henry Perkin Jr. [Link]

  • Chemistry Notes. Dieckmann Condensation Mechanism, Examples and Application. [Link]

  • Chemistry Steps. Dieckmann condensation – An Intramolecular Claisen Reaction. [Link]

  • MySkinRecipes. cis-4-tert-Butylcyclohexanecarboxylic Acid. [Link]

  • ResearchGate. The effects of cis-trans configuration of cyclohexane multi-carboxylic acids on colloidal forces in dispersions: steric, hydrophobic and bridging. [Link]

  • WMU's ScholarWorks. Preparation of the CIS and TRANS Isomers of Methylcyclohexanecarboxylic Acids and Their 2-Diethylaminoethyl Esters. [Link]

  • Royal Society of Chemistry. Highly effective Ir-based catalysts for benzoic acid hydrogenation: experiment- and theory-guided catalyst rational design. [Link]

  • PubMed. Stereospecific synthesis of new 4-amino-1,2,3-cyclohexanetricarboxylic acids and 4-amino-1,3-cyclohexanedicarboxylic acids. [Link]

  • PubChem. 4-Tert-butylcyclohexane-1-carboxylic acid. [Link]

  • ResearchGate. Conformational study of cis-1,4-di-tert-butylcyclohexane by dynamic NMR spectroscopy and computational methods. Observation of chair and twist-boat conformations. [Link]

  • IJRASET. Diesters Compound Intramolecular Condensation and Its Applications. [Link]

  • Fiveable. Conformational analysis. [Link]

  • ResearchGate. Conformational Preferences of trans-1,2-and cis-1,3-Cyclohexanedicarboxylic Acids in Water and Dimethyl Sulfoxide as a Function of the Ionization State As Determined from NMR Spectroscopy and Density Functional Theory Quantum Mechanical Calculations. [Link]

  • PubMed Central. Synthesis and biological evaluation of novel carnosic acid derivatives with anticancer activity. [Link]

  • PubMed. Conformational study of cis-1,4-di-tert-butylcyclohexane by dynamic NMR spectroscopy and computational methods. Observation of chair and twist-boat conformations. [Link]

  • Google Patents.
  • PubMed. Structure-activity relationships among derivatives of dicarboxylic acid esters of tropine. [Link]

  • PubChem. cis-1,2-Cyclohexanedicarboxylic acid. [Link]

  • Cheméo. Chemical Properties of 1,2-Cyclohexanedicarboxylic acid, cis- (CAS 610-09-3). [Link]

  • YouTube. CIS–TRANS Isomerism & Their Effect on Physical & Chemical Properties | NEET & JEE Must Watch. (2025-10-10). [Link]

  • ResearchGate. Conformational analysis of cyclohexane-derived analogues of glutamic acid by X-ray crystallography, NMR spectroscopy in solution, and molecular dynamics. [Link]

  • ACS Publications. Design, Synthesis, and Biological Evaluation of Novel Evodiamine Derivatives as Potential Antihepatocellular Carcinoma Agents. [Link]

  • Royal Society of Chemistry. Design, synthesis and biological evaluation of novel arylcarboxamide derivatives as anti-tubercular agents. [Link]

  • Drug Design Org. Structure Activity Relationships. [Link]

  • Royal Society of Chemistry. Design, synthesis and biological evaluation of novel β-caryophyllene derivatives as potential anti-cancer agents through the ROS-mediated apoptosis pathway. [Link]

  • ResearchGate. a. Conformational conversion of cyclohexane and nomenclature, including... [Link]

Sources

The Lynchpin of Ordered Fluids: A Technical Guide to the Fundamental Role of Liquid Crystal Chemistry in Modern Research and Drug Development

Author: BenchChem Technical Support Team. Date: January 2026

Foreword: Beyond the Fourth State of Matter

Liquid crystals represent a fascinating and technologically crucial state of matter, existing at the crossroads of the ordered, crystalline solid and the disordered, isotropic liquid.[1][2][3] This unique mesophase is not merely a scientific curiosity but a foundational pillar for a multitude of advanced applications, from the ubiquitous liquid crystal displays (LCDs) that define our digital interfaces to cutting-edge frontiers in drug delivery and biosensing.[2][4] For researchers, scientists, and professionals in drug development, a deep, mechanistic understanding of liquid crystal chemistry is not just advantageous; it is essential for innovation. This guide provides a comprehensive exploration of the core principles of liquid crystal chemistry, moving from fundamental concepts to practical applications, with a focus on the "why" behind the "how."

I. The Molecular Architecture of Mesophases: A Symphony of Order and Fluidity

At its core, the liquid crystalline state is a consequence of molecular shape and intermolecular forces.[5] Molecules that exhibit this behavior, known as mesogens, are typically anisotropic, meaning they are significantly longer in one dimension than in others.[6] This elongated, often rod-like or disk-like, structure is a prerequisite for the long-range orientational order that characterizes liquid crystals.[6][7]

The Dichotomy of Liquid Crystalline Systems: Thermotropic and Lyotropic

Liquid crystals are broadly classified into two main categories based on the stimulus that induces the mesophase:

  • Thermotropic Liquid Crystals: These are pure substances that exhibit liquid crystalline behavior within a specific temperature range.[1][8] As the temperature of a solid is increased, it transitions into a liquid crystal phase before becoming a true isotropic liquid at a higher temperature.[9] This transition is driven by a delicate balance between the thermal energy of the molecules and the anisotropic intermolecular forces that favor ordered arrangements.

  • Lyotropic Liquid Crystals: In this case, the liquid crystalline phase is formed by the addition of a solvent (typically water) to an amphiphilic compound.[1][10] The concentration of the solute dictates the type of mesophase formed.[8] This is of particular relevance in biological systems, where many structures, such as cell membranes, exhibit lyotropic liquid crystalline behavior.[2][11]

A Taxonomy of Order: Nematic, Smectic, and Cholesteric Phases

The degree and nature of the molecular ordering give rise to several distinct mesophases, each with unique properties:

  • Nematic Phase (N): The simplest of the liquid crystal phases, characterized by long-range orientational order, where the molecules tend to align along a common axis, known as the director.[3][12] However, there is no positional order; the molecules are free to move around as in a liquid.[3]

  • Smectic Phases (Sm): These phases exhibit a higher degree of order than the nematic phase. In addition to orientational order, the molecules are arranged in layers.[12][13] Different smectic phases (e.g., Smectic A, Smectic C) are distinguished by the orientation of the director with respect to the layer normal.

  • Cholesteric Phase (N or Chiral Nematic):* This phase is observed for chiral mesogens. It can be visualized as a stack of nematic-like layers, with the director of each layer twisted slightly with respect to the adjacent layers, forming a helical structure.[8][14] This helical structure is responsible for the unique optical properties of cholesteric liquid crystals, such as their ability to selectively reflect light of a specific wavelength.

Below is a diagram illustrating the arrangement of molecules in these primary liquid crystal phases.

G cluster_isotropic Isotropic Liquid cluster_nematic Nematic Phase cluster_smecticA Smectic A Phase cluster_cholesteric Cholesteric Phase iso1 iso2 iso3 iso4 iso5 nem3 iso5->nem3 Cooling/Concentration nem1 nem2 nem4 nem5 sma5 nem5->sma5 Further Cooling sma1 sma2 sma3 sma4 sma6 cho1 cho2 cho3 cho4 cho5 G A Basic Chemical Raw Materials B Synthesis of Intermediates (e.g., Aromatic Cores) A->B C Functionalization Reactions (e.g., Esterification, Cross-Coupling) B->C D Liquid Crystal Monomer C->D E Purification D->E F Characterization E->F G Mixing of Different Monomers F->G H Final Liquid Crystal Mixture G->H

Caption: Generalized workflow for the synthesis of liquid crystals.

Unveiling the Mesophase: Essential Characterization Techniques

Identifying and characterizing the liquid crystalline phases of a synthesized compound is crucial. Several analytical techniques are employed for this purpose:

  • Polarized Optical Microscopy (POM): This is one of the most fundamental and widely used techniques for identifying liquid crystal phases. [15][16]The anisotropic nature of liquid crystals causes them to be birefringent, meaning they split a beam of light into two rays that travel at different velocities. [13]When viewed between crossed polarizers, this birefringence results in characteristic textures that are unique to each mesophase. [15]* Differential Scanning Calorimetry (DSC): DSC is a thermal analysis technique that measures the heat flow into or out of a sample as a function of temperature. [15][17]Phase transitions, such as the transition from a crystalline solid to a liquid crystal or from a liquid crystal to an isotropic liquid, are accompanied by a change in enthalpy, which can be detected by DSC. [18]* X-ray Diffraction (XRD): XRD provides detailed information about the molecular arrangement within a liquid crystal phase. [15]The diffraction pattern can be used to determine the layer spacing in smectic phases and to distinguish between different types of molecular ordering.

TechniqueInformation Obtained
Polarized Optical Microscopy (POM) Visual identification of mesophases through characteristic textures.
Differential Scanning Calorimetry (DSC) Determination of phase transition temperatures and associated enthalpy changes.
X-ray Diffraction (XRD) Detailed structural information, including layer spacing and molecular packing.

III. The Frontier of Application: Liquid Crystals in Drug Delivery and Biosensing

The unique properties of liquid crystals make them highly attractive for a range of biomedical applications, particularly in drug delivery and biosensing.

Lyotropic Liquid Crystals as Advanced Drug Delivery Systems

Lyotropic liquid crystalline phases, particularly cubic and hexagonal phases, have garnered significant interest as potential drug delivery vehicles. [11][19]These self-assembled structures can encapsulate both hydrophilic and hydrophobic drug molecules, protecting them from degradation and enabling controlled release. [10][20]

  • Cubosomes and Hexosomes: These are nanoparticles formed from the dispersion of cubic and hexagonal liquid crystalline phases, respectively. [11]Their high internal surface area and unique microstructure allow for high drug loading and sustained release profiles. [11][20]* Biocompatibility and Bioadhesion: Many of the lipids used to form these lyotropic phases are biocompatible and biodegradable. [11]Furthermore, the structure of these liquid crystalline nanoparticles can mimic that of biological membranes, enhancing their interaction with cells and tissues. [10][11] The following diagram illustrates the structure of a cubosome and its potential for drug encapsulation.

G cluster_cubosome Cubosome Structure cluster_drug Encapsulated Drug Molecules a1 a2 a1->a2 b1 a1->b1 a3 a2->a3 b2 a2->b2 a4 a3->a4 b3 a3->b3 a4->a1 b4 a4->b4 b1->b2 b2->b3 b3->b4 b4->b1 d1 Drug d2 Drug d3 Drug

Caption: Schematic of a cubosome encapsulating drug molecules.

Liquid Crystal-Based Biosensors: A New Paradigm in Diagnostics

The exquisite sensitivity of liquid crystals to surface interactions makes them ideal for the development of highly sensitive biosensors. [21][22]The principle behind these sensors is that the binding of a biological analyte to a functionalized surface can disrupt the ordering of the liquid crystal molecules in contact with that surface, leading to a detectable optical or electrical signal. [21][23]

  • Label-Free Detection: A key advantage of liquid crystal biosensors is that they can detect biomolecular interactions without the need for fluorescent or radioactive labels. [24]This simplifies the assay and reduces costs.

  • High Sensitivity: The cooperative nature of the liquid crystal molecules means that a small number of binding events at the surface can be amplified into a macroscopic change in the liquid crystal's orientation, resulting in high sensitivity. [21] Experimental Protocol: Fabrication of a Simple Liquid Crystal-Based Biosensor

  • Substrate Preparation: Begin with clean glass slides.

  • Surface Functionalization: Chemically treat the glass slides with an organosilane, such as octadecyltrichlorosilane (OTS), to create a hydrophobic surface that induces perpendicular (homeotropic) alignment of the liquid crystal molecules. [25]3. Receptor Immobilization: Immobilize a specific receptor molecule (e.g., an antibody or enzyme) onto the functionalized surface.

  • Cell Assembly: Construct a thin cell using two of the functionalized glass slides, separated by a spacer of a defined thickness.

  • Liquid Crystal Filling: Fill the cell with a nematic liquid crystal (e.g., 5CB) via capillary action.

  • Analyte Introduction: Introduce the sample containing the target analyte to the sensor.

  • Detection: Observe the change in the optical texture of the liquid crystal using a polarized optical microscope. A change from a dark (homeotropic) to a bright (planar) texture indicates the binding of the analyte to the receptor.

IV. Concluding Remarks and Future Perspectives

The field of liquid crystal chemistry is a vibrant and continually evolving area of research. From the fundamental principles governing molecular self-assembly to the development of novel materials for advanced applications, the journey of discovery is far from over. For those in drug development and the broader scientific community, the unique properties of liquid crystals offer a powerful platform for innovation. As our ability to control and manipulate matter at the molecular level continues to advance, so too will the impact of liquid crystal chemistry on science and technology.

V. References

  • Wikipedia. Liquid crystal. [Link]

  • Gaba, B., et al. (2023). Lyotropic liquid crystalline phases: Drug delivery and biomedical applications. International Journal of Pharmaceutics, 647, 123546. [Link]

  • Helmenstine, A. M. (2022). Liquid Crystal - Definition, Phases, Types, and Applications. Science Notes and Projects. [Link]

  • Frontiers in Drug Delivery. (2023). Recent advances in lyotropic liquid crystal nanoparticle formulations for drug delivery systems. [Link]

  • Sarma, B. K. (2011). The Synthesis and Characterization of Thermotropic Liquid Crystal Model Compounds. Molecular Crystals and Liquid Crystals, 106(3-4), 359-376. [Link]

  • Kim, D.-H., et al. (2014). Lyotropic liquid crystal systems in drug delivery: a review. Journal of Pharmaceutical Investigation, 45(1), 1-11. [Link]

  • Merck Group. Liquid crystal phases. [Link]

  • CleanEnergyWIKI. (2010). Classification and Examples of Liquid Crystals. [Link]

  • Seoul National University. Lyotropic liquid crystal systems in drug delivery: a review. [Link]

  • Paryeen, A. (2021). Biosensing Using Liquid Crystals. Resonance, 26(9), 1185-1196. [Link]

  • Acta Scientific. (2021). Drug Delivery Via Lyotropic Liquid Crystals: An Innovative Approach. [Link]

  • ResearchGate. (2019). characterization techniques for liquid crystal materials and its application in optoelectronics devices. [Link]

  • Taylor & Francis Online. (1984). The Synthesis and Characterization of Thermotropic Liquid Crystal Model Compounds. [Link]

  • National Center for Biotechnology Information. (2021). Liquid Crystal Biosensors: Principles, Structure and Applications. [Link]

  • Labinsights. (2024). Manufacturing Steps of Liquid Crystal Materials. [Link]

  • ResearchGate. (2017). Liquid Crystal and their Applications. [Link]

  • MDPI. (2021). Overview of Liquid Crystal Biosensors: From Basic Theory to Advanced Applications. [Link]

  • ResearchGate. (2016). Characterization of Liquid Crystals. [Link]

  • University of Colorado Boulder. Introduction to Liquid Crystals. [Link]

  • Chemistry LibreTexts. (2023). Liquid Crystals. [Link]

  • ResearchGate. (2016). CHARACTERIZATION OF LIQUID CRYSTALS: A LITERATURE REVIEW. [Link]

  • University of Colorado Boulder. (2012). Synthesis of Liquid Crystals. [Link]

  • American Chemical Society. (2021). Liquid Crystal Biosensors: An Overview of Techniques to Monitor Enzyme Activity. [Link]

  • MDPI. (2018). Synthesis and Characterization of Photo-Responsive Thermotropic Liquid Crystals Based on Azobenzene. [Link]

  • YouTube. (2023). How Are Liquid Crystals Synthesized? - Chemistry For Everyone. [Link]

  • Royal Society of Chemistry. (2020). Applications of liquid crystals in biosensing. [Link]

  • World Scientific Publishing. (2011). SYNTHESIS AND CHARACTERIZATION OF THERMOTROPIC LIQUID CRYSTALLINE POLYESTER/MULTI-WALLED CARBON NANOTUBE NANOCOMPOSITES. [Link]

  • Indian Journal of Pharmaceutical Sciences. (2012). Liquid Crystals: An Approach in Drug Delivery. [Link]

  • National Center for Biotechnology Information. (2022). Synthesis of New Liquid-Crystalline Compounds Based on Terminal Benzyloxy Group: Characterization, DFT and Mesomorphic Properties. [Link]

  • Semantic Scholar. (2019). Liquid Crystals Pharmaceutical Application: A Review. [Link]

  • StatNano. (2020). The Applications of Liquid Crystals Have Been Extended to Drug Encapsulation. [Link]

  • EPRA Journals. (2021). PHARMACEUTICAL APPLICATIONS OF LIQUID CRYSTAL WITH SPECIAL EMPHASIZED ON ADVANCED DRUG DELIVERY SYSTEM: AN OVERVIEW. [Link]

  • ResearchGate. (2021). (a) Example of a calamitic and discotic LC structure. (b) Possible... [Link]

  • National Center for Biotechnology Information. (2017). Synthesis and Determination of Thermotropic Liquid Crystalline Behavior of Cinnamaldehyde-Based Molecules with Two Schiff Base Linking Units. [Link]

  • Essay Company. (2018). Classifications of Liquid Crystals. [Link]

  • IOSR Journal. (2020). Preparation, Characterization and Applications of Liquid Crystals: A Review. [Link]

  • Oriental Journal of Chemistry. (2018). Playing with Liquid Crystals: A Short Review. [Link]

  • ResearchGate. (2019). Review on Liquid Crystals and their Chemical Applications. [Link]

  • IJCRT.org. (2018). A BRIEF REVIEW OF LIQUID CRYSTALS & IT'S PROPERTIES. [Link]

  • Taylor & Francis Online. (1998). A review of: “Introduction to Liquid Crystals: Chemistry and Physics”. [Link]

  • dlab @ EPFL. Liquid Crystal. [Link]

  • IIP Series. (2023). FUNDAMENTAL INTRODUCTION OF LIQUID CRYSTALS. [Link]

  • Palica Chem. (2024). Exploring the Chemistry Behind Liquid Crystals: A Fascinating Journey. [Link]

  • EBSCO. (2022). Liquid Crystals | Research Starters. [Link]

  • YouTube. (2023). How Do Liquid Crystals Work? - Chemistry For Everyone. [Link]

Sources

An In-Depth Technical Guide to the Safe Handling of 4-Pentylcyclohexanecarboxylic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

4-Pentylcyclohexanecarboxylic acid, a molecule integral to the synthesis of advanced materials such as liquid crystals and specialized polymers, is a compound frequently encountered in research and development laboratories.[1] Its unique structure, featuring a cyclohexane ring with a pentyl group and a carboxylic acid moiety, imparts specific physical and chemical properties that necessitate a thorough understanding for safe handling.[1] This guide provides a comprehensive overview of the safety and handling precautions for this compound, intended for researchers, scientists, and professionals in the field of drug development and materials science. The focus extends beyond mere procedural instructions to elucidate the underlying scientific principles that govern the recommended safety protocols, ensuring a culture of informed caution in the laboratory.

Chemical and Physical Properties

A foundational aspect of safe chemical handling is a comprehensive understanding of its physical and chemical properties. These characteristics dictate its behavior under various conditions and inform the necessary storage and handling protocols.

PropertyValueSource
Molecular Formula C₁₂H₂₂O₂PubChem[2]
Molecular Weight 198.30 g/mol PubChem[2]
Appearance White to off-white solid/powderCymitQuimica[1]
Melting Point 51-56 °CAK Scientific, Inc.[3]
Flash Point 113 °C (closed cup)Sigma-Aldrich[4]
Solubility Moderately soluble in polar organic solvents; limited solubility in water.CymitQuimica[1]

The solid nature of this compound at room temperature means that the primary route of exposure during handling is through the inhalation of dust or direct skin contact. Its relatively high flash point indicates it is a combustible solid, not highly flammable, but it will burn if exposed to an ignition source.

Hazard Identification and Toxicological Insights

This compound is classified under the Globally Harmonized System (GHS) with the following primary hazards:

  • Skin Irritation (Category 2) [5]

  • Serious Eye Irritation (Category 2A) [5]

  • Specific Target Organ Toxicity - Single Exposure (Category 3), Respiratory System [5]

The signal word for this chemical is "Warning" .[5]

The Mechanism of Irritation: A Deeper Look

The irritant nature of this compound stems from its carboxylic acid functionality. Carboxylic acids can cause skin irritation by disrupting the lipid barrier of the stratum corneum, the outermost layer of the skin. This disruption can lead to increased transepidermal water loss and allow the acid to penetrate deeper into the epidermis, triggering an inflammatory response. The lipophilic pentyl group may further enhance skin penetration. The resulting inflammation manifests as redness, itching, and scaling.[3] In the eyes, the acidic nature of the compound can lead to significant irritation and potential damage to the cornea.

Inhalation of the dust can irritate the respiratory tract for similar reasons, with the acidic particles depositing on the moist surfaces of the lungs and airways, causing inflammation and discomfort.[3]

Engineering Controls and Personal Protective Equipment (PPE)

A multi-layered approach to safety, starting with engineering controls and supplemented by appropriate PPE, is crucial when handling this compound.

Engineering Controls
  • Ventilation: All handling of this compound powder should be conducted in a well-ventilated area. A fume hood is highly recommended, especially when working with larger quantities or when there is a potential for dust generation.[2]

  • Eyewash Stations and Safety Showers: These should be readily accessible in any laboratory where this chemical is handled.

Personal Protective Equipment (PPE)

The selection of PPE should be based on a thorough risk assessment of the specific procedures being undertaken.

  • Eye and Face Protection: Chemical safety goggles are mandatory. A face shield should be worn in situations with a higher risk of splashing or dust generation.[3]

  • Skin Protection:

    • Gloves: Chemical-resistant gloves are essential. Nitrile gloves are a suitable choice for protection against incidental contact. For prolonged handling, heavier-duty gloves should be considered. Always inspect gloves for any signs of degradation or perforation before use.

    • Lab Coat: A standard lab coat should be worn to protect street clothing. For tasks with a higher risk of contamination, a chemically resistant apron or coveralls may be necessary.

  • Respiratory Protection: If working outside of a fume hood where dust generation is likely, a NIOSH-approved N95 dust mask or a respirator with a particulate filter is recommended.[4]

PPE_Workflow cluster_assessment Risk Assessment cluster_ppe PPE Selection Start Assess Task Dust Potential for Dust Generation? Splash Potential for Splashing? Dust->Splash Respirator N95 Respirator Dust->Respirator Goggles Safety Goggles Splash->Goggles FaceShield Face Shield Splash->FaceShield Gloves Nitrile Gloves LabCoat Lab Coat

Caption: PPE selection workflow for handling this compound.

Storage and Incompatibility

Proper storage is critical to maintaining the stability of this compound and preventing hazardous reactions.

  • Storage Conditions: Store in a tightly sealed container in a cool, dry, and well-ventilated area.[2] Keep away from sources of ignition and direct sunlight.

  • Incompatible Materials:

    • Strong Oxidizing Agents: Carboxylic acids can react exothermically with strong oxidizing agents such as potassium permanganate, hydrogen peroxide, and chromic acid. These reactions can be vigorous and may produce flammable gases and heat.

    • Bases: As an acid, it will react with bases in a neutralization reaction, which can be exothermic.

    • Metals: Carboxylic acids can be corrosive to some metals. It is advisable to avoid storing them in metal containers or cabinets that are susceptible to corrosion.[6]

Experimental Protocol: DCC Coupling Reaction

The following is a representative experimental protocol for an esterification reaction using this compound. This procedure highlights key safety considerations during a common synthetic application.

Reaction: Esterification of trans-4-n-pentyl-cyclohexane carboxylic acid with 4-(4-pentenyloxy)phenol using dicyclohexylcarbodiimide (DCC) as a coupling agent.[7]

Materials:

  • trans-4-n-pentyl-cyclohexane carboxylic acid

  • 4-(4-pentenyloxy)phenol

  • Dicyclohexylcarbodiimide (DCC) - Note: DCC is a potent sensitizer and can cause severe allergic reactions.[6]

  • Dimethylaminopyridine (DMAP) - Note: DMAP is toxic and should be handled with care.

  • Anhydrous Dichloromethane (DCM)

  • Nitrogen gas supply

  • Standard laboratory glassware

Procedure:

  • Inert Atmosphere: Set up a two-neck round-bottom flask equipped with a magnetic stirrer and a nitrogen inlet. Purge the flask with nitrogen gas to create an inert atmosphere. This is crucial as DCC can react with moisture.

  • Reagent Addition:

    • In the flask, dissolve 4-(4-pentenyloxy)phenol (1.2 g, 0.0067 moles) and trans-4-n-pentyl-cyclohexane carboxylic acid (1.3 g, 0.0071 moles) in anhydrous dichloromethane.[7]

    • While stirring, add dicyclohexylcarbodiimide (DCC, 1.65 g, 0.008 moles) and a catalytic amount of dimethylaminopyridine (DMAP, 0.1 g).[7]

  • Reaction: Allow the reaction to stir at room temperature under a nitrogen atmosphere for 48 hours.[7]

  • Workup:

    • The reaction will form a white precipitate of dicyclohexylurea (DCU). Filter the reaction mixture to remove the DCU.

    • The filtrate is then concentrated. The crude product is purified by column chromatography on silica gel using a mixture of n-hexane and ethyl acetate as the eluent.[7]

Safety Considerations during the Protocol:

  • All solid reagents should be weighed and transferred in a fume hood to avoid inhalation of dust.

  • Wear appropriate PPE, including double gloves when handling DCC and DMAP.

  • The filtration of DCU should be performed in a fume hood.

  • Solvent removal should be done using a rotary evaporator in a well-ventilated area.

Spill and Emergency Procedures

In the event of a spill or exposure, a prompt and informed response is critical.

Spill Response
  • Evacuate and Alert: Immediately alert others in the vicinity and evacuate the area if the spill is large or in a poorly ventilated space.

  • Assess the Spill: Determine the extent of the spill and the associated hazards.

  • Containment: For a small, manageable spill of the solid, carefully sweep it up using a dustpan and brush, minimizing dust generation. Place the material into a clearly labeled, sealed container for hazardous waste disposal.

  • Decontamination: Decontaminate the spill area with a suitable absorbent material, followed by washing with soap and water.

  • Waste Disposal: All contaminated materials, including PPE, should be disposed of as hazardous waste according to institutional and local regulations.

Spill_Response Spill Spill Occurs Alert Alert Personnel & Evacuate Area Spill->Alert Assess Assess Spill Size & Hazard Alert->Assess SmallSpill Small & Controllable? Assess->SmallSpill LargeSpill Large or Uncontrolled Spill SmallSpill->LargeSpill No Contain Contain Spill (Sweep Solid) SmallSpill->Contain Yes Emergency Contact Emergency Response Team LargeSpill->Emergency Decontaminate Decontaminate Area Contain->Decontaminate Dispose Dispose of Waste Decontaminate->Dispose Report Report Incident Dispose->Report

Sources

An In-Depth Technical Guide to trans-4-Pentylcyclohexanecarboxylic Acid for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive technical overview of trans-4-Pentylcyclohexanecarboxylic acid, a key building block in materials science and medicinal chemistry. It is designed for researchers, scientists, and drug development professionals, offering in-depth insights into its commercial sourcing, quality control, and applications.

Introduction: The Significance of the trans-4-Pentylcyclohexyl Moiety

trans-4-Pentylcyclohexanecarboxylic acid is an organic compound featuring a cyclohexane ring with a pentyl group and a carboxylic acid functional group in a trans configuration. This specific stereochemistry, where the substituents are on opposite sides of the ring, imparts a linear, rigid structure that is highly desirable in several advanced applications.

In the realm of materials science, this molecule is a well-established precursor for liquid crystals.[1] Its rod-like shape contributes to the formation of nematic and smectic phases, which are fundamental to the operation of liquid crystal displays (LCDs) and other optoelectronic devices.[2]

For drug development professionals, the trans-4-pentylcyclohexyl group is a valuable lipophilic motif. The incorporation of a cyclohexyl ring into a drug candidate can significantly influence its pharmacological properties, including metabolic stability, membrane permeability, and aqueous solubility.[3][4] The defined stereochemistry of the trans isomer allows for precise spatial interactions with biological targets, making it an attractive component in structure-based drug design.[5]

Commercial Suppliers and Procurement

A reliable supply of high-purity starting materials is paramount for reproducible research and development. Several reputable chemical suppliers offer trans-4-Pentylcyclohexanecarboxylic acid in various grades and quantities.

SupplierPurityAvailable QuantitiesNotes
TCI America >99.0% (GC)5g, 25g, BulkOften provides detailed specifications and analytical data.
Sigma-Aldrich (Merck) 97%VariesA widely recognized supplier with extensive documentation.
FUJIFILM Wako Chemicals 97+% (NMR)5g, 25gSpecifies NMR as the method for purity assessment.
Ambeed CustomVariesOffers a range of liquid crystal building blocks.[1]
Parchem VariesBulkA supplier for larger scale and industrial needs.

This table is not exhaustive but represents a selection of prominent suppliers. Researchers should always request a certificate of analysis (CoA) to verify the purity and identity of the purchased material.

Synthesis and Purification: A Field-Proven Protocol

While commercially available, understanding the synthesis and purification of trans-4-Pentylcyclohexanecarboxylic acid is crucial for troubleshooting and for custom synthesis needs. A common synthetic route involves the hydrogenation of a substituted benzoic acid precursor, followed by isomerization and purification.

Synthetic Pathway Overview

A general and robust method for the synthesis of trans-4-alkylcyclohexanecarboxylic acids involves a two-step process:

  • Hydrogenation: Catalytic hydrogenation of 4-pentylbenzoic acid reduces the aromatic ring to a cyclohexane ring. This reaction typically yields a mixture of cis and trans isomers.

  • Isomerization and Purification: The mixture of isomers is then subjected to conditions that favor the thermodynamically more stable trans isomer. Purification is subsequently achieved through recrystallization.

G cluster_synthesis Synthesis Workflow 4-Pentylbenzoic_Acid 4-Pentylbenzoic Acid Hydrogenation Catalytic Hydrogenation (e.g., H2, Rh/C) 4-Pentylbenzoic_Acid->Hydrogenation Isomer_Mixture Mixture of cis and trans Isomers Hydrogenation->Isomer_Mixture Isomerization Base-catalyzed Isomerization Isomer_Mixture->Isomerization Crude_Product Crude trans-4-Pentyl- cyclohexanecarboxylic Acid Isomerization->Crude_Product Recrystallization Recrystallization (e.g., from Heptane) Crude_Product->Recrystallization Pure_Product Pure trans-4-Pentyl- cyclohexanecarboxylic Acid Recrystallization->Pure_Product

Caption: Synthetic workflow for trans-4-Pentylcyclohexanecarboxylic acid.

Step-by-Step Synthesis and Purification Protocol

Step 1: Hydrogenation of 4-Pentylbenzoic Acid

  • In a high-pressure reactor, dissolve 4-pentylbenzoic acid in a suitable solvent such as acetic acid.

  • Add a catalytic amount of a hydrogenation catalyst, for example, 5% Rhodium on carbon.

  • Pressurize the reactor with hydrogen gas (e.g., 50-100 atm) and heat to a temperature of 80-120 °C.

  • Maintain the reaction under vigorous stirring until hydrogen uptake ceases.

  • Cool the reactor to room temperature and carefully vent the hydrogen gas.

  • Filter the reaction mixture to remove the catalyst.

  • Remove the solvent under reduced pressure to obtain the crude mixture of cis- and trans-4-pentylcyclohexanecarboxylic acid.

Step 2: Isomerization to the trans Isomer

  • The crude isomeric mixture is treated with a strong base, such as potassium tert-butoxide in a high-boiling solvent like toluene.

  • The mixture is heated to reflux for several hours to facilitate the epimerization of the cis isomer to the more stable trans isomer.[6]

  • After cooling, the reaction is quenched by the addition of water.

  • The aqueous layer is separated and acidified with a mineral acid (e.g., HCl) to precipitate the crude trans-4-pentylcyclohexanecarboxylic acid.

  • The solid is collected by filtration and washed with water.

Step 3: Purification by Recrystallization

  • Dissolve the crude solid in a minimal amount of a hot solvent, such as heptane or a mixture of ethanol and water.[7]

  • Allow the solution to cool slowly to room temperature, followed by further cooling in an ice bath to promote crystallization.

  • Collect the purified crystals by filtration and wash with a small amount of cold solvent.

  • Dry the crystals under vacuum to obtain pure trans-4-pentylcyclohexanecarboxylic acid.

A Self-Validating Quality Control Workflow

Ensuring the purity and identity of trans-4-Pentylcyclohexanecarboxylic acid is critical for its intended applications. A multi-technique approach provides a self-validating system for quality control.

G cluster_qc Quality Control Workflow Sample trans-4-Pentylcyclohexane- carboxylic Acid Sample Titration Acid-Base Titration (Purity Assay) Sample->Titration NMR 1H and 13C NMR (Structural Confirmation) Sample->NMR GCMS GC-MS (Impurity Profiling) Sample->GCMS FTIR FT-IR (Functional Group ID) Sample->FTIR CoA Certificate of Analysis Titration->CoA NMR->CoA GCMS->CoA FTIR->CoA

Caption: A comprehensive quality control workflow.

Purity Assessment by Acid-Base Titration

This classic method provides a reliable quantitative measure of the carboxylic acid content.

Protocol:

  • Accurately weigh approximately 200 mg of the sample into an Erlenmeyer flask.[8]

  • Dissolve the sample in a suitable solvent, such as a mixture of ethanol and water.

  • Add a few drops of a suitable indicator (e.g., phenolphthalein).

  • Titrate with a standardized solution of sodium hydroxide (e.g., 0.1 M) until the endpoint is reached (a persistent pink color).[9]

  • Calculate the purity based on the volume of titrant used and the molecular weight of the acid.

Structural Confirmation by NMR Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is indispensable for confirming the chemical structure and the trans stereochemistry.

  • ¹H NMR: The proton NMR spectrum will show characteristic signals for the pentyl chain, the cyclohexane ring protons, and the acidic proton of the carboxylic acid group. The chemical shift and coupling constants of the cyclohexane protons can be used to confirm the trans configuration.

  • ¹³C NMR: The carbon NMR spectrum provides information on the number of unique carbon environments, confirming the presence of the pentyl chain, the cyclohexane ring, and the carbonyl carbon of the carboxylic acid.[10][11]

Impurity Profiling by Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for identifying and quantifying volatile impurities.

Protocol:

  • Derivatize the carboxylic acid (e.g., by esterification) to increase its volatility.

  • Inject the derivatized sample into a gas chromatograph equipped with a suitable column for separating organic acids.[12]

  • The separated components are then introduced into a mass spectrometer for identification based on their mass-to-charge ratio and fragmentation patterns.[13]

Applications in Drug Discovery and Development

The rigid and lipophilic nature of the trans-4-pentylcyclohexyl moiety makes it a valuable building block in medicinal chemistry.

Modulating Physicochemical Properties

The incorporation of a cyclohexyl group can enhance the "drug-like" properties of a molecule by:

  • Increasing Lipophilicity: This can improve membrane permeability and oral absorption.

  • Improving Metabolic Stability: The saturated ring is generally less susceptible to metabolic degradation compared to aromatic rings.

  • Enhancing Solubility: In some cases, the introduction of a non-planar cyclohexyl group can disrupt crystal packing and improve aqueous solubility.[3]

A Scaffold for Bioactive Molecules

trans-4-Pentylcyclohexanecarboxylic acid can serve as a starting point for the synthesis of more complex molecules with therapeutic potential. For example, it has been used in the synthesis of inhibitors for enzymes such as ERAP1, which is a target in cancer immunotherapy and autoimmune diseases.[5][14] The carboxylic acid group provides a convenient handle for further chemical modifications, such as amide bond formation, to explore structure-activity relationships.

Safety, Handling, and Storage

Adherence to proper safety protocols is essential when working with any chemical.

  • Hazards: trans-4-Pentylcyclohexanecarboxylic acid may cause skin and eye irritation.

  • Handling: Use in a well-ventilated area and wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

  • Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials.

Always consult the Safety Data Sheet (SDS) provided by the supplier for detailed safety information.

Conclusion

trans-4-Pentylcyclohexanecarboxylic acid is a versatile chemical building block with significant applications in both materials science and drug discovery. A thorough understanding of its commercial availability, synthesis, purification, and quality control is crucial for researchers and developers in these fields. This guide provides a solid foundation of technical knowledge to support the effective use of this important compound.

References

  • MetBioNet. MetBioNet best practice guidelines for analysis of organic acids by Gas Chromatography Mass Spectrometry. [Link]

  • Mtoz Biolabs. Organic Acids Analysis Service | GC-MS. [Link]

  • LookChem. General procedures for the purification of Carboxylic acids. [Link]

  • MDPI. Simultaneous Analysis of Organic Acids, Glycerol and Phenolic Acids in Wines Using Gas Chromatography-Mass Spectrometry. [Link]

  • JEOL. Qualitative and Quantitative Analysis of Organic Acids in Urine by Gas Chromatography-High Resolution Mass Spectrometry with Hard Ionization and Soft Ionization. [Link]

  • Google Patents.
  • Google Patents.
  • National Institutes of Health. Turning the Other Cheek: Influence of the cis-Tetrafluorocyclohexyl Motif on Physicochemical and Metabolic Properties. [Link]

  • Google Patents. PROCESS FOR PREPARATION OF trans-4-AMINOCYCLOHEXANE- CARBOXYLIC ACIDS.
  • Oriental Journal of Chemistry. Preparation and Characterization of Organosiloxanes with a Liquid Crystalline trans-4-Pentylcyclohexanoate Moiety. [Link]

  • University of California, Los Angeles. Recrystallization and Crystallization. [Link]

  • National Institutes of Health. Optimization of Potent and Selective Cyclohexyl Acid ERAP1 Inhibitors Using Structure- and Property-Based Drug Design. [Link]

  • University of Rochester. Purification: How To. [Link]

  • Michael Pilgaard's Web Chemistry. Titration of acids and bases. [Link]

  • Unknown. Carboxylic Acid Unknowns and Titration. [Link]

  • ResearchGate. What is the procedure for determining carboxylic acid groups by the acid-base titration?. [Link]

  • National Institutes of Health. Pharmacophore-based design of phenyl-[hydroxycyclohexyl] cycloalkyl-carboxamide mitofusin activators with improved neuronal activity. [Link]

  • SpringerLink. 5 Combination of 1H and 13C NMR Spectroscopy. [Link]

  • ResearchGate. How is the deterinmation of carboxylic acid degree by titration with NaOH?. [Link]

  • Google Patents. Preparing method for trans- 4- hydroxycyclohexanecarboxylic acid.
  • WMU ScholarWorks. Preparation of the CIS and TRANS Isomers of Methylcyclohexanecarboxylic Acids and Their 2-Diethylaminoethyl Esters. [Link]

  • Google Patents. A process for the preparation of n-[[trans-4-(1-methylethyl)cyclohexyl]carbonyl]-d-phenylalanine.
  • ACS Publications. Optimization of Potent and Selective Cyclohexyl Acid ERAP1 Inhibitors Using Structure- and Property-Based Drug Design. [Link]

  • PubMed Central. Transaminase-catalysis to produce trans-4-substituted cyclohexane-1-amines including a key intermediate towards cariprazine. [Link]

  • SpectraBase. Cyclohexane-carboxylic Acid - Optional[13C NMR] - Chemical Shifts. [Link]

  • Unknown. 13C NMR Spectrum of 1Methyl-2-oxo-Cyclohexanecarboxylic acid 2-propenyl ester. [Link]

  • Preclinical Research CRO. CAS 38289-29-1 Trans-4-Pentylcyclohexanecarboxylic Acid. [Link]

  • Human Metabolome Database. 13C NMR Spectrum (1D, 400 MHz, D2O, predicted) (HMDB0031342). [Link]

Sources

Methodological & Application

Application Notes and Protocols: Synthesis and Characterization of Liquid Crystals Derived from 4-Pentylcyclohexanecarboxylic Acid

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Dr. Gemini, Senior Application Scientist

Abstract

This comprehensive guide details the synthesis, purification, and characterization of nematic liquid crystals based on the 4-pentylcyclohexanecarboxylic acid core structure. Intended for researchers in materials science and drug development, this document provides not only step-by-step protocols but also the underlying scientific principles governing the molecular design and performance of these versatile materials. We explore various esterification methodologies, from classic carbodiimide coupling to greener alternatives, and provide detailed procedures for characterizing the mesophase behavior using Polarized Optical Microscopy (POM) and Differential Scanning Calorimetry (DSC). Furthermore, we discuss the burgeoning applications of these liquid crystals in advanced drug delivery systems and as responsive materials in biosensors, offering a technical primer for professionals seeking to leverage these unique materials in their research and development endeavors.

Introduction: The Significance of Cyclohexyl-Based Liquid Crystals

Liquid crystals represent a unique state of matter, exhibiting properties intermediate between those of a crystalline solid and an isotropic liquid.[1] This duality of order and fluidity gives rise to their profound utility in a myriad of technologies, most notably in display devices.[2] However, the applications of liquid crystals extend far beyond displays, with increasing interest in their use as smart materials for drug delivery, biosensing, and advanced optics.[3][4][5]

Among the diverse molecular scaffolds used to construct liquid crystalline materials, those incorporating the trans-4-pentylcyclohexyl moiety are of particular interest. The cyclohexane ring, in its rigid chair conformation, provides the necessary structural anisotropy for the formation of liquid crystal phases.[6] When combined with a pentyl chain, it offers a favorable balance of molecular interactions to promote mesophase formation at or near ambient temperatures. Furthermore, the carboxylic acid functional group of this compound serves as a versatile synthetic handle for the introduction of various functionalities through esterification, allowing for the fine-tuning of the resulting liquid crystal's properties.

This guide will focus on the synthesis of calamitic (rod-shaped) liquid crystals through the esterification of this compound with various phenolic compounds. We will delve into the practical aspects of their synthesis, purification, and detailed characterization, providing a robust framework for researchers to produce and evaluate these fascinating materials.

Synthesis of 4-Pentylcyclohexanecarboxylate-Based Liquid Crystals

The primary synthetic route to this class of liquid crystals is the esterification of this compound with a selected phenol. The choice of the phenolic component is critical as it will significantly influence the mesomorphic properties of the final product. Here, we present a general workflow followed by specific, detailed protocols for common esterification techniques.

General Synthetic Workflow

The overall process for synthesizing and characterizing liquid crystals from this compound is depicted in the following workflow diagram.

Liquid Crystal Synthesis Workflow cluster_synthesis Synthesis cluster_purification Purification cluster_characterization Characterization start This compound + Phenol esterification Esterification Reaction start->esterification workup Aqueous Workup esterification->workup chromatography Column Chromatography workup->chromatography recrystallization Recrystallization chromatography->recrystallization spectroscopy Spectroscopy (NMR, IR) recrystallization->spectroscopy pom Polarized Optical Microscopy (POM) recrystallization->pom dsc Differential Scanning Calorimetry (DSC) recrystallization->dsc end_product Pure Liquid Crystal dsc->end_product

Caption: General workflow for the synthesis and characterization of liquid crystals.

Protocol 1: Steglich Esterification using DCC and DMAP

This is a widely used and reliable method for esterification under mild conditions.

Reaction Mechanism:

Steglich Esterification Mechanism cluster_activation Activation of Carboxylic Acid cluster_coupling Nucleophilic Attack and Ester Formation reagents This compound (R-COOH) DCC DMAP activated_ester O-acylisourea intermediate reagents->activated_ester DCC ester Ester (R-COOAr) activated_ester->ester Ar-OH, DMAP dcu Dicyclohexylurea (DCU) phenol Phenol (Ar-OH)

Caption: Simplified mechanism of Steglich esterification.

Materials:

  • trans-4-Pentylcyclohexanecarboxylic acid (1.0 eq)[7]

  • Substituted Phenol (e.g., 4-cyanophenol) (1.05 eq)

  • N,N'-Dicyclohexylcarbodiimide (DCC) (1.1 eq)

  • 4-Dimethylaminopyridine (DMAP) (0.1 eq)

  • Dichloromethane (DCM), anhydrous

  • 1 M Hydrochloric acid (HCl)

  • Saturated sodium bicarbonate solution (NaHCO₃)

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

  • Hexane and Ethyl Acetate for elution

Procedure:

  • In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve trans-4-pentylcyclohexanecarboxylic acid and the substituted phenol in anhydrous DCM.

  • Add DMAP to the solution and stir for 5 minutes at room temperature.

  • Add DCC to the reaction mixture and continue stirring at room temperature for 12-24 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Upon completion, a white precipitate of dicyclohexylurea (DCU) will form. Filter the reaction mixture to remove the DCU precipitate.

  • Transfer the filtrate to a separatory funnel and wash sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to afford the pure ester.

  • Further purification can be achieved by recrystallization from a suitable solvent (e.g., ethanol or hexane).

Alternative Esterification Protocols

While the DCC/DMAP method is robust, concerns over the DCU byproduct and potential for side reactions have led to the development of alternative methods.

MethodCoupling Agent/CatalystSolventKey AdvantagesReference
Water-Soluble Carbodiimide EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide)DCM or CPMEByproduct is water-soluble, simplifying workup.[8]
Titanium Tetrachloride TiCl₄Dichloromethane or HexaneMild, neutral conditions; no need for a base.[9]
Solid Acid Catalyst Sulfonated StarbonTolueneHeterogeneous catalyst, easily removed by filtration, "green" approach.[8]
Mitsunobu Reaction DEAD/DIAD and PPh₃THF or TolueneInversion of stereochemistry at the alcohol center (not relevant for phenols).[9]

Characterization of Liquid Crystalline Properties

Once the desired compound is synthesized and purified, its liquid crystalline properties must be thoroughly characterized. The two primary techniques for this are Polarized Optical Microscopy (POM) and Differential Scanning Calorimetry (DSC).

Polarized Optical Microscopy (POM)

POM is an indispensable tool for the initial identification of liquid crystal phases.[10] The birefringence of liquid crystals, a consequence of their anisotropic nature, allows them to interact with polarized light to produce characteristic textures.[1]

Protocol for POM Analysis:

  • Place a small amount of the synthesized compound on a clean glass microscope slide.

  • Cover with a clean coverslip.

  • Place the slide on a hot stage attached to the polarizing microscope.

  • Heat the sample above its melting point until it becomes an isotropic liquid (completely dark when viewed between crossed polarizers).

  • Slowly cool the sample at a controlled rate (e.g., 1-5 °C/min).

  • Observe the sample through the crossed polarizers as it cools. The appearance of bright, textured regions indicates the formation of a liquid crystal phase.

  • Record the temperatures at which phase transitions occur and capture images of the characteristic textures. For nematic phases, a "Schlieren" or "marbled" texture is commonly observed.[11]

Differential Scanning Calorimetry (DSC)

DSC is a quantitative thermal analysis technique used to determine the temperatures and enthalpies of phase transitions.[12][13]

Protocol for DSC Analysis:

  • Accurately weigh a small amount of the sample (typically 2-5 mg) into an aluminum DSC pan and seal it.

  • Place the sample pan and an empty reference pan into the DSC instrument.

  • Heat the sample to a temperature well above its clearing point (the transition to the isotropic liquid phase) at a controlled rate (e.g., 10 °C/min).[11]

  • Hold the sample at this temperature for a few minutes to ensure a uniform isotropic state.

  • Cool the sample at the same controlled rate to a temperature below its crystallization point.

  • Perform a second heating scan at the same rate. This second scan is typically used for analysis to ensure the sample has a consistent thermal history.

  • The resulting DSC thermogram will show peaks corresponding to phase transitions. Endothermic peaks on heating represent transitions from a more ordered to a less ordered state (e.g., crystal to nematic, nematic to isotropic). Exothermic peaks on cooling represent the reverse transitions.

  • From the thermogram, the onset temperature of each peak is taken as the transition temperature, and the integrated area of the peak corresponds to the enthalpy of the transition (ΔH).

Example DSC Data for a Hypothetical 4-Pentylcyclohexanecarboxylate Liquid Crystal:

TransitionOnset Temperature (°C)Enthalpy (kJ/mol)
Crystal to Nematic (K → N)35.218.5
Nematic to Isotropic (N → I)85.71.2

Applications in Drug Development and Biosensing

The unique properties of liquid crystals derived from this compound make them promising candidates for various biomedical applications.

Drug Delivery Systems

Lyotropic liquid crystals, formed by the self-assembly of amphiphilic molecules in a solvent, can create highly ordered nanostructures such as cubic and hexagonal phases.[3][14][15] These structures can encapsulate both hydrophilic and hydrophobic drug molecules, offering a matrix for sustained and controlled drug release.[16] The biocompatibility and tunable release kinetics of these systems are areas of active research. While the thermotropic liquid crystals synthesized here are not directly used in lyotropic formulations, the principles of molecular design for self-assembly are shared. Furthermore, thermotropic liquid crystals can be formulated into nanoparticles or emulsions for targeted drug delivery.[4]

Biosensors

The orientation of liquid crystal molecules is highly sensitive to surface interactions.[17][18] This sensitivity can be harnessed to create label-free biosensors.[5] For instance, a surface functionalized with a specific antibody can be coated with a liquid crystal. When the corresponding antigen binds to the antibody, it disrupts the surface anchoring of the liquid crystal molecules, causing a change in their orientation. This change can be readily detected as a change in the optical appearance of the liquid crystal film under polarized light, providing a simple yet highly sensitive detection mechanism. Liquid crystals derived from this compound can be functionalized with biorecognition elements for the development of such sensors.

Conclusion

The synthesis of liquid crystals from this compound offers a versatile platform for creating materials with tunable properties. By carefully selecting the phenolic component and the esterification methodology, researchers can design liquid crystals with specific mesophase behaviors tailored for a range of applications, from advanced materials to innovative biomedical technologies. The protocols and principles outlined in this guide provide a solid foundation for the successful synthesis, characterization, and application of these remarkable materials.

References

  • Wu, L.-C., & Lin, C.-H. (2018). Preparation and Characterization of Organosiloxanes with a Liquid Crystalline trans-4-Pentylcyclohexanoate Moiety. Oriental Journal of Chemistry, 34(3). Available at: [Link]

  • White Rose eTheses Online. (n.d.). Attempts to Green the Synthesis of Liquid Crystals. Retrieved from [Link]

  • University of Colorado Boulder. (n.d.). Synthesis of Liquid Crystals. Retrieved from [Link]

  • ResearchGate. (n.d.). Polarized optical microscopy (POM) images of the nematic liquid crystal... Retrieved from [Link]

  • Chemistry LibreTexts. (2022, August 28). 7.9: The Analysis of Liquid Crystal Phases using Polarized Optical Microscopy. Retrieved from [Link]

  • National Institutes of Health. (2025, August 16). Optimization of 4-Cyano-4'-pentylbiphenyl Liquid Crystal Dispersed with Photopolymer: Application Towards Smart Windows and Aerospace Technology. Retrieved from [Link]

  • NETZSCH Analyzing & Testing. (n.d.). Liquid Crystal Transitions. Retrieved from [Link]

  • ResearchGate. (n.d.). Optical scheme of polarizing microscope with the sample positions... Retrieved from [Link]

  • LillOA. (2023, July 6). Chemical Characterization and Thermal Analysis of Recovered Liquid Crystals. Retrieved from [Link]

  • Flash-Chromatography. (n.d.). Purification of 7 Liquid crystals families using PF-15SIHP-F0040. Retrieved from [Link]

  • MDPI. (n.d.). Photochemical reaction of cyclohexyl phenyl ketone within lyotropic liquid crystals. Retrieved from [Link]

  • National Institutes of Health. (2014, May 22). Cubic and Hexagonal Liquid Crystals as Drug Delivery Systems. Retrieved from [Link]

  • ResearchGate. (n.d.). (PDF) Liquid Crystals: An Approach in Drug Delivery. Retrieved from [Link]

  • White Rose Research Online. (n.d.). Liquid crystal nanoparticles for commercial drug delivery. Retrieved from [Link]

  • MDPI. (2024, February 8). Titanium Tetrachloride-Assisted Direct Esterification of Carboxylic Acids. Retrieved from [Link]

  • Pharmacophore. (n.d.). LIQUID CRYSTALS AS A CUBO-HEXAGONAL TOPICAL CONTROLLED DRUG DELIVERY SYSTEM. Retrieved from [Link]

  • Jetir.Org. (2023, April 3). LYOTROPIC LIQUID CRYSTALS IN A DRUG DELIVERY AND ITS APPLICATIONS: A REVIEW. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Ester synthesis by esterification. Retrieved from [Link]

  • MDPI. (2023, September 9). Effect of Heating and Cooling on 6CB Liquid Crystal Using DSC Technique. Retrieved from [Link]

  • ResearchGate. (n.d.). DSC traces obtained during continuous heating of liquid crystals and... Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis of four liquid crystals and study of alkyl chain effect on the nematic range for application in GC | Request PDF. Retrieved from [Link]

  • MDPI. (n.d.). Synthesis and Characterization of Cholesterol-Based Liquid Crystals Linked with Perfluorinated Alkyl Chains. Retrieved from [Link]

  • PubMed. (2016, October 25). evaluation of selectively fluorinated facially polarised cyclohexyl motifs for liquid crystal applications. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Development and Application of Liquid Crystals as Stimuli-Responsive Sensors. Retrieved from [Link]

  • bioRxiv. (2021, October 26). Designing Biological Micro-Sensors with Chiral Nematic Liquid Crystal Droplets. Retrieved from [Link]

  • MDPI. (n.d.). State-of-the-Art Development in Liquid Crystal Biochemical Sensors. Retrieved from [Link]

  • MDPI. (n.d.). Liquid Crystal Biosensors: Principles, Structure and Applications. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis and characterization of azo liquid crystal compounds based on 5H-Thiazolo [3,4-b][1][6][19] thiadiazole unit. Retrieved from [Link]

  • ResearchGate. (2014, April 24). Synthesis of luminescent liquid crystals derived from gallic acid containing heterocyclic 1,3,4-oxadiazole. Retrieved from [Link]

Sources

Introduction: The Significance of 4-Pentylcyclohexanecarboxylate Esters

Author: BenchChem Technical Support Team. Date: January 2026

An Application Guide to the Synthesis of 4-Pentylcyclohexanecarboxylate Esters

This document provides a comprehensive technical guide for the esterification of 4-pentylcyclohexanecarboxylic acid, a key intermediate in the development of specialty chemicals, liquid crystals, and pharmaceutical agents.[1] The protocols and insights are tailored for researchers, chemists, and drug development professionals, emphasizing not just the procedural steps but the underlying chemical principles that ensure success, reproducibility, and safety.

This compound is an organic compound featuring a cyclohexane core with a pentyl group and a carboxylic acid functional moiety.[2] The "trans" isomer, where the pentyl and carboxyl groups are on opposite sides of the ring, is of particular interest.[2] Its esters are pivotal building blocks in materials science, especially in the synthesis of liquid crystals, where the rigid cyclohexane core and the flexible alkyl chain contribute to the desired mesogenic properties. Furthermore, derivatives of this structure are explored as potential therapeutic agents, such as plasmepsin II inhibitors for antimalarial applications.

This guide focuses on the robust and widely applicable Fischer-Speier esterification method, providing a detailed protocol, mechanistic insights, and purification strategies. An alternative method for acid-sensitive substrates is also presented.

The Fischer-Speier Esterification: Mechanism and Strategy

The Fischer-Speier esterification is a classic acid-catalyzed reaction between a carboxylic acid and an alcohol to form an ester and water.[3] It is a reversible equilibrium process, and therefore, reaction conditions must be manipulated to drive the equilibrium towards the product side.[4][5]

Mechanism: The reaction proceeds through a series of proton transfer and nucleophilic acyl substitution steps:

  • Protonation of the Carbonyl: The acid catalyst (e.g., H₂SO₄) protonates the carbonyl oxygen of the carboxylic acid. This dramatically increases the electrophilicity of the carbonyl carbon.[6][7]

  • Nucleophilic Attack: The nucleophilic oxygen of the alcohol attacks the activated carbonyl carbon, forming a tetrahedral intermediate (an oxonium ion).[3]

  • Proton Transfer: A proton is transferred from the oxonium ion to one of the hydroxyl groups, converting it into a good leaving group (water).[6]

  • Elimination of Water: The tetrahedral intermediate collapses, eliminating a molecule of water and forming a protonated ester.[4]

  • Deprotonation: The protonated ester is deprotonated, regenerating the acid catalyst and yielding the final ester product.[7]

To maximize the yield, the reaction is typically conducted using a large excess of the alcohol, which also serves as the solvent, or by actively removing water as it is formed, often through azeotropic distillation with a Dean-Stark apparatus.[3][5]

Diagram: Fischer Esterification Mechanism

Fischer_Esterification cluster_reactants Reactants cluster_products Products RCOOH R-COOH (Carboxylic Acid) Intermediate1 Protonated Carboxylic Acid RCOOH->Intermediate1 + H⁺ ROH R'-OH (Alcohol) H_plus H⁺ (Catalyst) Intermediate2 Tetrahedral Intermediate Intermediate1->Intermediate2 + R'-OH Intermediate3 Protonated Ester Intermediate2->Intermediate3 - H₂O Intermediate3->H_plus Ester R-COOR' (Ester) Intermediate3->Ester - H⁺ Water H₂O

Caption: The acid-catalyzed mechanism of Fischer esterification.

Core Protocol: Synthesis of Ethyl 4-pentylcyclohexanecarboxylate

This protocol details the synthesis of a representative ester via Fischer esterification.

Materials and Reagents
Reagent/MaterialGradeSupplier ExampleNotes
trans-4-Pentylcyclohexanecarboxylic acid≥97%Sigma-AldrichCAS: 38289-29-1
Ethanol (EtOH), Anhydrous≥99.5%Fisher ScientificCan be used in excess as the solvent.
Sulfuric Acid (H₂SO₄), Concentrated95-98%Sigma-AldrichCatalyst. Handle with extreme care.[8]
Diethyl Ether (Et₂O), AnhydrousACS GradeVWRFor extraction.
Sodium Bicarbonate (NaHCO₃), Saturated SolutionACS GradeLabChemFor neutralizing acid.
Brine (Saturated NaCl Solution)ACS Grade-For washing the organic layer.
Magnesium Sulfate (MgSO₄), AnhydrousACS GradeAcros OrganicsDrying agent.
Silica Gel60 Å, 230-400 meshMilliporeSigmaFor column chromatography.[9]
Hexane/Ethyl AcetateHPLC Grade-Eluent for column chromatography.
Round-bottom flask, Reflux condenser, Heating mantle, Magnetic stirrer, Separatory funnel, Rotary evaporator, Glassware for column chromatography--Standard laboratory equipment.
Step-by-Step Protocol
  • Reaction Setup:

    • To a 250 mL round-bottom flask equipped with a magnetic stir bar, add trans-4-pentylcyclohexanecarboxylic acid (10.0 g, 50.4 mmol).

    • Add 100 mL of anhydrous ethanol. The large excess serves as both reactant and solvent, driving the equilibrium forward.[4]

    • Place the flask in an ice-water bath. While stirring, slowly and cautiously add concentrated sulfuric acid (1 mL, ~18.8 mmol) dropwise. Causality: Adding the strong acid slowly to the cold alcohol prevents dangerous exotherms and unwanted side reactions.[10]

  • Reflux:

    • Attach a reflux condenser to the flask and ensure a steady flow of cold water through it.

    • Heat the mixture to reflux (approximately 80-85 °C) using a heating mantle.

    • Maintain a gentle reflux for 4-6 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC) by observing the disappearance of the starting carboxylic acid spot.

  • Work-up and Extraction:

    • Allow the reaction mixture to cool to room temperature.

    • Reduce the volume of the solution to approximately 20-30 mL using a rotary evaporator to remove the excess ethanol.

    • Transfer the concentrated residue to a 250 mL separatory funnel.

    • Dilute the residue with 100 mL of diethyl ether.

    • Wash the organic layer sequentially with:

      • 50 mL of deionized water.

      • 50 mL of saturated sodium bicarbonate (NaHCO₃) solution. Repeat this wash until effervescence ceases upon addition. Causality: This step neutralizes the sulfuric acid catalyst and removes any unreacted carboxylic acid, which is deprotonated to its water-soluble carboxylate salt.[11]

      • 50 mL of brine (saturated NaCl solution). Causality: The brine wash removes residual water from the organic layer and helps to break up any emulsions.

    • Drain the organic layer into a clean Erlenmeyer flask.

  • Drying and Solvent Removal:

    • Dry the organic layer over anhydrous magnesium sulfate (MgSO₄). Add the drying agent until it no longer clumps together.

    • Filter the solution to remove the drying agent.

    • Remove the diethyl ether using a rotary evaporator to yield the crude ester product, typically as a colorless or pale yellow oil.

Diagram: Experimental Workflow

Workflow Setup 1. Reaction Setup (Acid + EtOH + H₂SO₄) Reflux 2. Reflux (4-6 hours, ~85°C) Setup->Reflux Cooldown 3. Cool Down & Concentrate (Rotary Evaporator) Reflux->Cooldown Extraction 4. Liquid-Liquid Extraction (Et₂O) Cooldown->Extraction Wash_H2O 5. Wash with H₂O Extraction->Wash_H2O Wash_NaHCO3 6. Wash with sat. NaHCO₃ (Neutralize) Wash_H2O->Wash_NaHCO3 Wash_Brine 7. Wash with Brine Wash_NaHCO3->Wash_Brine Dry 8. Dry Organic Layer (Anhydrous MgSO₄) Wash_Brine->Dry Evaporate 9. Evaporate Solvent (Crude Product) Dry->Evaporate Purify 10. Column Chromatography Evaporate->Purify Characterize 11. Characterization (NMR, IR) Purify->Characterize

Caption: Overall workflow for the synthesis and purification of the ester.

Purification and Characterization

Purification by Column Chromatography

The crude product often contains minor impurities. Flash column chromatography is an effective method for purification.[9][12]

  • Prepare the Column: Pack a glass column with silica gel using a slurry method with the initial eluent (e.g., 98:2 Hexane:Ethyl Acetate).

  • Load the Sample: Dissolve the crude ester in a minimal amount of dichloromethane or the eluent and load it onto the top of the silica gel.

  • Elution: Begin elution with a low-polarity solvent system (e.g., 98:2 Hexane:Ethyl Acetate) and gradually increase the polarity if necessary. The ester is less polar than the starting carboxylic acid and should elute first.

  • Collect Fractions: Collect fractions and analyze them by TLC to identify those containing the pure product.

  • Isolate Product: Combine the pure fractions and remove the solvent via rotary evaporation to obtain the purified ethyl 4-pentylcyclohexanecarboxylate.

Product Characterization

The identity and purity of the final product should be confirmed using spectroscopic methods.[13]

  • ¹H NMR Spectroscopy: Expect to see a characteristic quartet around 4.1 ppm for the -OCH₂CH₃ protons and a triplet around 1.2 ppm for the -OCH₂CH₃ protons. The signals for the pentyl chain and cyclohexane ring protons will appear further upfield.

  • ¹³C NMR Spectroscopy: A key signal will be the ester carbonyl carbon, typically appearing around 175 ppm. The carbon of the -OCH₂- group will be around 60 ppm.[12]

  • Infrared (IR) Spectroscopy: Look for the strong C=O stretch of the ester functional group around 1735 cm⁻¹. The C-O stretch will appear in the 1150-1250 cm⁻¹ region. Crucially, the broad O-H stretch of the starting carboxylic acid (around 3000 cm⁻¹) should be absent.[10]

Alternative Protocol: Steglich Esterification for Sensitive Substrates

For substrates that are sensitive to strong acid and heat, the Steglich esterification offers a mild, room-temperature alternative.[14] This method uses dicyclohexylcarbodiimide (DCC) as a coupling agent and 4-dimethylaminopyridine (DMAP) as a catalyst.[15]

  • Reaction Setup: In a flask, dissolve the carboxylic acid (1 equiv.), alcohol (1.2 equiv.), and DMAP (0.1 equiv.) in anhydrous dichloromethane (DCM).

  • Coupling: Cool the solution in an ice bath and add a solution of DCC (1.1 equiv.) in DCM dropwise.

  • Reaction: Remove the ice bath and stir the mixture at room temperature for 3-12 hours. The reaction forms dicyclohexylurea (DCU), a white precipitate.

  • Work-up: Filter off the DCU precipitate. Wash the filtrate with dilute HCl, then saturated NaHCO₃, and finally brine. Dry the organic layer over MgSO₄, filter, and concentrate to yield the ester.

Safety and Handling

  • This compound: Causes skin and serious eye irritation. May cause respiratory irritation.[16][17] Handle in a well-ventilated area or fume hood.

  • Concentrated Sulfuric Acid: Highly corrosive and causes severe skin burns and eye damage.[8][18] It reacts violently with water, generating significant heat.[19] Always wear appropriate Personal Protective Equipment (PPE), including a lab coat, chemical splash goggles, and acid-resistant gloves (e.g., nitrile or neoprene). [20] Always add acid slowly to the solvent/reagent, never the other way around.[21]

  • DCC: A potent allergen that should be handled with gloves in a fume hood.[14]

  • Solvents: Diethyl ether and hexane are highly flammable. Ensure all heating sources are turned off during extraction and purification steps.

Troubleshooting

ProblemPotential Cause(s)Suggested Solution(s)
Low or No Yield Insufficient reflux time; catalyst degradation (e.g., by water); equilibrium not shifted.Extend reflux time and monitor by TLC. Ensure all reagents and glassware are dry. Use a larger excess of alcohol or employ a Dean-Stark trap to remove water.[5]
Incomplete Reaction As above; insufficient catalyst.Check catalyst amount and activity. Ensure proper reflux temperature is maintained.
Product is an Emulsion Incomplete neutralization; vigorous shaking during extraction.Add more brine to the separatory funnel. Allow the mixture to stand for a longer period. Gentle swirling is often better than vigorous shaking.
Product Contaminated Inefficient washing; co-elution during chromatography.Ensure the NaHCO₃ wash is repeated until no more gas evolves. Optimize the column chromatography solvent system using TLC for better separation.[9]

References

  • Master Organic Chemistry. (n.d.). Conversion of carboxylic acids to esters using acid and alcohols (Fischer Esterification). Retrieved from [Link]

  • Master Organic Chemistry. (2022). Fischer Esterification - Carboxylic Acid to Ester Under Acidic Conditions. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Fischer Esterification. Retrieved from [Link]

  • Wikipedia. (n.d.). Fischer–Speier esterification. Retrieved from [Link]

  • Chemistry LibreTexts. (2020). 21.6: Condensation of Acids with Alcohols- The Fischer Esterification. Retrieved from [Link]

  • Liyana-Pathiranage, A., et al. (n.d.). Esterification, Purification and Identification of Cinnamic Acid Esters. Journal of Chemical Education. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). This compound. PubChem Compound Database. Retrieved from [Link]

  • Chemical Society of Japan. (n.d.). A Facile Chromatographic Method for Purification of Pinacol Boronic Esters. Chemistry Letters. Retrieved from [Link]

  • ResearchGate. (n.d.). Esterification, Purification and Identification of Cinnamic Acid Esters. Retrieved from [Link]

  • CORECHEM Inc. (n.d.). Safe Handling Guide: Sulfuric Acid. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Ester synthesis by esterification. Retrieved from [Link]

  • Westlab. (2023). Safety Protocols For Handling Sulfuric Acid in Laboratories. Retrieved from [Link]

  • Columbia University. (n.d.). Column chromatography. Retrieved from [Link]

  • National Center for Biotechnology Information. (1996). Purification of fatty acid ethyl esters by solid-phase extraction and high-performance liquid chromatography. Journal of Chromatography B: Biomedical Sciences and Applications. Retrieved from [Link]

  • SLAC National Accelerator Laboratory. (2013). Sulfuric Acid Safe Handling Guideline. Retrieved from [Link]

  • TheSafetyMaster. (2024). Sulfuric Acid Safety Guidelines: A Comprehensive Approach. Retrieved from [Link]

  • ResearchGate. (2021). Work up of ester?. Retrieved from [Link]

  • Writing in Biology. (2018). Experimental Procedure for Esterification. Retrieved from [Link]

  • Google Patents. (n.d.). Method for producing cyclohexane dicarboxylic acids and the derivatives thereof.
  • University of Missouri-St. Louis. (n.d.). The Fischer Esterification. Retrieved from [Link]

  • OperaChem. (2024). Fischer Esterification-Typical Procedures. Retrieved from [Link]

  • Google Patents. (n.d.). Process for preparing trans-4-amino-1-cyclohexanecarboxylic acids and derivatives thereof.
  • Organic Syntheses. (n.d.). Esterification of Carboxylic Acids with Dicyclohexylcarbodiimide/4-Dimethylaminopyridine: tert-Butyl Ethyl Fumarate. Retrieved from [Link]

  • MDPI. (2019). Application of Phase Transfer Catalysis in the Esterification of Organic Acids: The Primary Products from Ring Hydrocarbon Oxidation Processes. Retrieved from [Link]

  • Beilstein Journals. (n.d.). Experimental procedures, characterization data for all compounds and copies of NMR spectra. Retrieved from [Link]

  • Google Patents. (n.d.). Process for the preparation of cyclohexane carboxylic acid compounds.
  • Organic Chemistry Portal. (1978). Simple Method for the Esterification of Carboxylic Acids. Retrieved from [Link]

  • Scholars Research Library. (n.d.). An Efficient and Practical Protocol for the Esterification of Aromatic Carboxylic Acids. Retrieved from [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Understanding 4-Pentylbenzoic Acid: Properties, Applications, and Synthesis in Specialty Chemicals. Retrieved from [Link]

  • SpectraBase. (n.d.). Cyclohexanecarboxylic acid, 4-butyl-, 4-pentylphenyl ester. Retrieved from [Link]

Sources

using 4-Pentylcyclohexanecarboxylic acid in nematic liquid crystal displays

Author: BenchChem Technical Support Team. Date: January 2026

An Application Guide for the Integration of 4-Pentylcyclohexanecarboxylic Acid in Nematic Liquid Crystal Formulations

Abstract

This document provides a comprehensive guide for researchers and materials scientists on the application of trans-4-Pentylcyclohexanecarboxylic acid in the formulation of nematic liquid crystal (NLC) mixtures for display technologies. We delve into the fundamental properties of this compound, the rationale for its use, and detailed protocols for mixture preparation and characterization. The methodologies outlined herein are designed to be self-validating, ensuring reliable and reproducible results for the development of advanced electro-optical materials.

Introduction: The Role of Additives in Nematic Displays

Nematic liquid crystals are the cornerstone of modern flat-panel display technology. The performance of a liquid crystal display (LCD) hinges on the collective properties of the fluid medium, which is invariably a eutectic mixture of multiple liquid crystalline and non-liquid crystalline compounds. These mixtures are meticulously engineered to exhibit a broad nematic temperature range, low viscosity, appropriate dielectric anisotropy (Δε), and high chemical stability.

trans-4-Pentylcyclohexanecarboxylic acid (5CCH) is a key building block and additive in this engineering process. While not strongly mesogenic on its own, its molecular structure—a flexible pentyl tail, a rigid cyclohexane core, and a polar carboxylic acid head—imparts desirable characteristics to host nematic mixtures. The trans-conformation of the substituents on the cyclohexane ring ensures a linear, rod-like shape conducive to nematic ordering.[1] The cyclohexane core contributes to low viscosity, a critical parameter for achieving fast switching times in displays.[2] Furthermore, the terminal carboxylic acid group allows for the formation of hydrogen-bonded dimers, which can significantly influence the phase behavior and stability of the final mixture.[3]

This guide will explore the practical application of this versatile compound, providing both the theoretical basis and actionable protocols for its successful integration into NLC formulations.

Physicochemical Properties of trans-4-Pentylcyclohexanecarboxylic Acid

A thorough understanding of the fundamental properties of 5CCH is essential for predicting its behavior in a mixture. The key physical and chemical data are summarized below.

PropertyValueSource
Chemical Formula C₁₂H₂₂O₂[1]
Molecular Weight 198.30 g/mol [4]
CAS Number 38289-29-1[4]
Appearance White to off-white crystalline solid[1]
Melting Point 51-53 °C[4]
Purity >97%[4]
Linear Formula CH₃(CH₂)₄C₆H₁₀CO₂H
Functional Group Carboxylic Acid[4]

Principle of Application in Nematic Mixtures

The utility of trans-4-Pentylcyclohexanecarboxylic acid in NLC mixtures stems from its ability to modulate key performance parameters:

  • Broadening the Nematic Range: As a non-mesogenic or weakly mesogenic additive, 5CCH can act as a "molecular solvent" within a nematic host. According to the principles of freezing-point depression, its introduction typically lowers the melting point (crystal-to-nematic transition) of the host mixture. This effect can significantly widen the operational temperature range of the nematic phase.[5]

  • Viscosity Reduction: The saturated cyclohexane ring in 5CCH is less rigid and bulky than aromatic rings found in many common liquid crystals (like cyanobiphenyls). Its incorporation can disrupt intermolecular π-π stacking, thereby reducing the rotational viscosity (γ₁) of the mixture.[2] Lower viscosity is directly correlated with faster electro-optical response times.

  • Dielectric Anisotropy Modification: The polar carboxylic acid group contributes to the overall dielectric properties of the mixture. While the contribution of a single component can be complex, it allows for fine-tuning of the mixture's dielectric anisotropy (Δε), which is a critical factor in determining the device's threshold voltage.[6]

  • Formation of Hydrogen-Bonded Dimers: The carboxylic acid moiety can form strong intermolecular hydrogen bonds, creating transient dimeric structures. These elongated dimers can enhance the overall structural anisotropy of the mixture, thereby stabilizing the nematic phase and potentially increasing the clearing point (nematic-to-isotropic transition temperature).[3][7]

The following workflow outlines the process of creating and evaluating an NLC mixture containing 5CCH.

G cluster_prep PART 1: Mixture Preparation cluster_char PART 2: Characterization cluster_eval PART 3: Evaluation weigh 1. Weigh Components (Nematic Host & 5CCH) mix 2. Mix & Homogenize (Heating + Sonication) weigh->mix cool 3. Controlled Cooling mix->cool pom 4a. Phase Transition Analysis (POM with Hot Stage) cool->pom dsc 4b. Thermal Analysis (DSC) cool->dsc electro 4c. Electro-Optical Testing (Test Cell Assembly & Measurement) cool->electro results 5. Data Analysis (Phase Range, Vth, Response Time) pom->results dsc->results electro->results G cluster_host Host LC (e.g., 5CB) cluster_mix Host LC + 5CCH Host Crystal Nematic Isotropic Mix Crystal Nematic Isotropic Temp Temperature → label_host_c T_m (High) label_host_c->Host:n label_host_n T_c (High) label_host_n->Host:s label_mix_c T_m (Lowered) label_mix_c->Mix:n label_mix_n T_c (Adjusted) label_mix_n->Mix:s

Figure 2: Conceptual diagram of how an additive like 5CCH can broaden the nematic phase range.

This protocol provides a basic framework for measuring the threshold voltage (Vth) for the Fréedericksz transition.

Equipment:

  • Commercially available LC test cell (e.g., planar alignment, 5 µm cell gap, with transparent ITO electrodes)

  • Function generator

  • Voltage amplifier

  • Photodetector and power meter

  • Helium-Neon (He-Ne) laser or other stable light source

  • Pair of crossed polarizers

Procedure:

  • Cell Filling: Fill the LC test cell with the prepared mixture via capillary action. This must be done in the isotropic phase (e.g., at 40 °C) to ensure proper alignment and avoid creating flow-induced defects.

  • Experimental Setup: Assemble the optical bench. The setup should be: Laser → Polarizer 1 → LC Cell → Polarizer 2 (crossed) → Photodetector. The LC cell's rubbing direction should be at 45° to the transmission axis of the first polarizer.

  • Voltage Application: Apply a square wave AC voltage (e.g., 1 kHz) to the cell's ITO electrodes.

    • Rationale: An AC field is used to prevent ion migration and degradation of the LC mixture.

  • Measurement: Start at 0 V and slowly increase the applied voltage. Record the optical transmission through the setup as a function of voltage.

  • Data Analysis: Plot the transmission vs. voltage curve. The threshold voltage (Vth) is typically defined as the voltage at which the transmission reaches 10% of its maximum value. This marks the onset of molecular reorientation in response to the electric field. [8][9]

Data Interpretation and Expected Outcomes

  • Phase Behavior: The addition of 5 wt% 5CCH to 5CB is expected to depress the melting point by several degrees while having a smaller effect on the clearing point, thus widening the nematic range. The POM will show a transition from a crystalline structure to a nematic texture, and the DSC will quantify the temperatures and enthalpies of these transitions.

  • Electro-Optical Performance: The measured threshold voltage will depend on the final dielectric and elastic properties of the mixture. The addition of the polar carboxylic acid group may slightly alter the threshold voltage compared to pure 5CB. A lower viscosity, though not directly measured here, would be expected to lead to faster switching speeds (rise and fall times).

References

  • Oriental Journal of Chemistry. (n.d.). Preparation and Characterization of Organosiloxanes with a Liquid Crystalline trans-4-Pentylcyclohexanoate Moiety. Retrieved from [Link]

  • ResearchGate. (n.d.). Figure 1. Liquid crystal compounds used in this study. Retrieved from [Link]

  • PubChem. (n.d.). This compound. CID 98882. Retrieved from [Link]

  • Frontiers in Chemistry. (2020). Phase transitions in complex functional liquid crystals—The entropy effect. Retrieved from [Link]

  • ResearchGate. (n.d.). Phase transition temperature (T/°C) for different compounds exhibiting.... Retrieved from [Link]

  • ResearchGate. (n.d.). P-129: Electro-Optical Characteristics of an In-plane Switching Cholesteric LCD. Retrieved from [Link]

  • Unknown Source. (n.d.). Phase Transitions in Liquid Crystals. Retrieved from [Link]

  • ResearchGate. (2022). End-of-Life Liquid Crystal Displays Recycling: Physico-Chemical Properties of Recovered Liquid Crystals. Retrieved from [Link]

  • MDPI. (2023). Role of New Chiral Additives on Physical-Chemical Properties of the Nematic Liquid Crystal Matrix. Retrieved from [Link]

  • Wikipedia. (n.d.). 4-Cyano-4'-pentylbiphenyl. Retrieved from [Link]

  • University of Strathclyde. (2011). Viscosity coefficients of nematic liquid crystals: II. Measurements of some nematic liquid crystals. Retrieved from [Link]

  • PMC - NIH. (2022). Negative Dielectric Anisotropy Liquid Crystal with Improved Photo-Stability, Anti-Flicker, and Transmittance for 8K Display Applications. Retrieved from [Link]

  • RSC Publishing. (n.d.). A nematic to nematic transformation exhibited by a rod-like liquid crystal. Retrieved from [Link]

  • LillOA. (2022). End-of-Life Liquid Crystal Displays Recycling: Physico-Chemical Properties of Recovered Liquid Crystals. Retrieved from [Link]

  • Fisher Scientific. (n.d.). trans-4-Pentylcyclohexanecarboxylic Acid 99.0+%, TCI America™. Retrieved from [Link]

  • MDPI. (n.d.). Research of Liquid-Crystal Materials for a High-Performance FFS-TFT Display. Retrieved from [Link]

  • ResearchGate. (n.d.). Electro-optic properties of 4-µm cells filled with the Merck 3700.... Retrieved from [Link]

  • MDPI. (2022). End-of-Life Liquid Crystal Displays Recycling: Physico-Chemical Properties of Recovered Liquid Crystals. Retrieved from [Link]

  • ResearchGate. (2017). The effect of intermolecular actions on the nematic phase range of tolane-liquid crystals. Retrieved from [Link]

Sources

Application Notes & Protocols: 4-Pentylcyclohexanecarboxylic Acid in Pharmaceutical Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Role of Alicyclic Scaffolds in Drug Design

In the landscape of modern medicinal chemistry, the carboxylic acid functional group is a cornerstone, present in the pharmacophores of over 450 marketed drugs.[1][2] While invaluable for its ability to form key interactions with biological targets, its inherent properties can also present challenges in drug development, including metabolic instability and limited membrane permeability.[1][2] To mitigate these issues, medicinal chemists often employ bioisosteric replacements or modify the scaffold to which the carboxyl group is attached.

This is where alicyclic structures, such as the cyclohexane ring, offer significant advantages. Replacing a planar aromatic ring with a three-dimensional cyclohexane scaffold can profoundly influence a molecule's physicochemical properties, improving parameters like solubility, metabolic stability, and lipophilicity, while providing distinct vectors for substituent placement. Cyclohexanecarboxylic acid and its derivatives are versatile building blocks in the synthesis of complex Active Pharmaceutical Ingredients (APIs).[3]

Among these, 4-Pentylcyclohexanecarboxylic acid , particularly its trans isomer, has emerged as a valuable intermediate. Its structure combines a lipophilic pentyl chain with a conformationally rigid cyclohexane ring and a reactive carboxylic acid handle. This unique combination makes it an ideal starting point for synthesizing novel therapeutic agents across various disease areas, including potential anti-inflammatory agents and enzyme inhibitors.[4] This guide provides an in-depth exploration of its synthesis, characterization, and application in pharmaceutical development, grounded in established chemical principles and field-proven methodologies.

Physicochemical Properties and Spectroscopic Characterization

A thorough understanding of the physical and spectral properties of this compound is critical for its effective use. The trans isomer is typically a white crystalline solid at room temperature.[4]

Table 1: Physicochemical Data for trans-4-Pentylcyclohexanecarboxylic Acid
PropertyValueSource(s)
IUPAC Name trans-4-pentylcyclohexane-1-carboxylic acid[5]
CAS Number 38289-29-1[6][7]
Molecular Formula C₁₂H₂₂O₂[4][5]
Molecular Weight 198.30 g/mol [5]
Appearance White to almost white crystalline powder[4]
Melting Point 51-57 °C[8]
Solubility Moderately soluble in polar organic solvents like methanol; limited solubility in water.[4][9]
Spectroscopic Profile: A Self-Validating System

Analytical characterization is essential to confirm the identity and purity of the intermediate. The following data represent the expected spectroscopic signature of trans-4-Pentylcyclohexanecarboxylic acid.

  • ¹H NMR Spectroscopy: The proton NMR spectrum provides unambiguous structural confirmation. The carboxylic acid proton (–COOH) is highly deshielded and typically appears as a broad singlet in the 10-12 ppm region.[10] Protons on the carbon adjacent to the carboxyl group are found around 2-3 ppm.[10] The remaining protons of the cyclohexane ring and the pentyl chain will appear further upfield, typically between 0.8 and 2.0 ppm. The methyl protons of the pentyl group will be a triplet near 0.9 ppm.

  • ¹³C NMR Spectroscopy: The carbonyl carbon (C=O) of the carboxylic acid is a key diagnostic signal, appearing significantly downfield around 175-185 ppm. The carbons of the cyclohexane ring and the pentyl chain will resonate in the 20-50 ppm range.

  • Infrared (IR) Spectroscopy: IR spectroscopy is a rapid method for confirming the presence of the carboxylic acid functional group. A very broad and strong absorption band is expected in the region of 2500-3300 cm⁻¹ due to the O-H stretching of the hydrogen-bonded dimer.[10] Additionally, a sharp and strong carbonyl (C=O) stretching absorption will be present around 1710 cm⁻¹.[10]

  • Mass Spectrometry (MS): In GC-MS analysis, the compound will show a molecular ion peak (M⁺) at m/z = 198, corresponding to its molecular weight.[5] Common fragmentation patterns may include the loss of the carboxylic acid group.

Synthesis and Stereochemical Control

The most common and industrially scalable route to 4-alkyl-cyclohexanecarboxylic acids involves the catalytic hydrogenation of the corresponding substituted benzoic acid.[11][12] This process, however, typically yields a mixture of cis and trans isomers. As the trans isomer is often the desired stereoisomer for biological activity due to its linear and rigid structure, a subsequent epimerization step is crucial.

Diagram 1: Synthetic Pathway to trans-4-Pentylcyclohexanecarboxylic Acid

G cluster_0 Step 1: Hydrogenation cluster_1 Step 2: Epimerization Start 4-Pentylbenzoic Acid Product_Mix Cis/Trans Mixture of This compound Start->Product_Mix H₂, Catalyst (e.g., Rh/Al₂O₃) Solvent, Heat, Pressure Final_Product trans-4-Pentylcyclohexanecarboxylic Acid (Thermodynamically Favored) Product_Mix->Final_Product KOH, High Temp. Solvent (e.g., Shellsol 71)

Caption: Synthetic route from 4-pentylbenzoic acid.

Protocol 1: Synthesis and Epimerization

This protocol describes a two-step process to generate high-purity trans-4-Pentylcyclohexanecarboxylic acid.

Part A: Catalytic Hydrogenation of 4-Pentylbenzoic Acid

  • Rationale: The aromatic ring is reduced to a cyclohexane ring under hydrogen pressure using a noble-metal catalyst. Rhodium on alumina is often preferred for its efficiency in hydrogenating substituted benzoic acids.

  • Materials & Reagents:

    • 4-Pentylbenzoic Acid

    • Rhodium on Alumina (5% Rh)

    • Methanol (or other suitable solvent)

    • High-pressure hydrogenation reactor (e.g., Parr autoclave)

    • Filter aid (e.g., Celite)

    • Rotary evaporator

  • Procedure:

    • Charge the high-pressure reactor with 4-Pentylbenzoic Acid (1 equivalent) and methanol.

    • Carefully add the 5% Rhodium on Alumina catalyst (typically 1-5 mol% loading).

    • Seal the reactor and purge several times with nitrogen, followed by hydrogen.

    • Pressurize the reactor with hydrogen to the desired pressure (e.g., 50-100 psi).

    • Heat the reaction mixture to 50-80 °C with vigorous stirring.

    • Monitor the reaction progress by observing hydrogen uptake or by sampling and analyzing via GC.

    • Once the reaction is complete, cool the reactor to room temperature and carefully vent the hydrogen.

    • Purge the reactor with nitrogen.

    • Filter the reaction mixture through a pad of Celite to remove the catalyst. Wash the pad with methanol.

    • Concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude product as a mixture of cis and trans isomers.

Part B: Epimerization to the trans Isomer

  • Rationale: The cis isomer can be converted to the more thermodynamically stable trans isomer by heating in the presence of a strong base like potassium hydroxide (KOH).[13] The base facilitates the formation of a transient enolate at the alpha-carbon, allowing for protonation to occur from the less sterically hindered face, favoring the equatorial (trans) configuration.

  • Materials & Reagents:

    • Crude cis/trans mixture from Part A

    • Potassium Hydroxide (KOH)

    • High-boiling point inert solvent (e.g., Shellsol 71, Toluene)

    • Hydrochloric Acid (HCl), aqueous solution

    • Ethyl Acetate (or other extraction solvent)

    • Anhydrous Magnesium Sulfate (MgSO₄)

  • Procedure:

    • Dissolve the crude product mixture (1 equivalent) in the high-boiling solvent.

    • Add potassium hydroxide (approx. 2 equivalents) to the mixture.

    • Heat the reaction mixture to 140-150 °C with stirring for 3-4 hours.[13]

    • Monitor the conversion of the cis to trans isomer by GC analysis of quenched aliquots.

    • After completion, cool the reaction mixture to room temperature.

    • Add water and acidify the aqueous layer with HCl until the pH is acidic.

    • Extract the product into ethyl acetate (3x).

    • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, and filter.

    • Concentrate the solvent under reduced pressure. The resulting solid can be further purified by recrystallization (e.g., from a mixture of benzene and hexane) to yield high-purity trans-4-Pentylcyclohexanecarboxylic acid.[12]

Application in API Synthesis: Amide Bond Formation

The carboxylic acid moiety is a versatile functional handle for elaboration into more complex molecules. A primary application is the formation of amide bonds, a ubiquitous linkage in pharmaceuticals.

Protocol 2: Representative Amide Coupling Reaction
  • Rationale: This protocol details the coupling of trans-4-Pentylcyclohexanecarboxylic acid with a representative primary amine using a standard peptide coupling reagent like EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of HOBt (Hydroxybenzotriazole). EDC activates the carboxylic acid, making it susceptible to nucleophilic attack by the amine. HOBt is added to suppress side reactions and improve efficiency.

  • Materials & Reagents:

    • trans-4-Pentylcyclohexanecarboxylic Acid

    • A primary amine (e.g., Benzylamine)

    • EDC·HCl

    • HOBt

    • N,N-Diisopropylethylamine (DIPEA)

    • Anhydrous Dichloromethane (DCM) or Dimethylformamide (DMF)

    • Saturated aqueous Sodium Bicarbonate (NaHCO₃)

    • Brine

    • Anhydrous Sodium Sulfate (Na₂SO₄)

    • Silica gel for column chromatography

  • Procedure:

    • In a round-bottom flask under a nitrogen atmosphere, dissolve trans-4-Pentylcyclohexanecarboxylic acid (1.0 eq), the primary amine (1.1 eq), and HOBt (1.2 eq) in anhydrous DCM.

    • Cool the solution to 0 °C in an ice bath.

    • Add DIPEA (2.5 eq) to the stirred solution.

    • Add EDC·HCl (1.2 eq) portion-wise over 5 minutes.

    • Allow the reaction to warm to room temperature and stir for 12-18 hours.

    • Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS.

    • Upon completion, dilute the reaction mixture with DCM and wash sequentially with 1M HCl, saturated aq. NaHCO₃, and brine.

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

    • Purify the crude residue by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure amide product.

Quality Control Workflow

Ensuring the purity and identity of the intermediate is paramount in pharmaceutical manufacturing. A robust quality control (QC) workflow is non-negotiable.

Diagram 2: Quality Control Workflow for Intermediate Release

G Start Synthesized Batch of trans-4-Pentylcyclohexanecarboxylic Acid Test1 Visual Inspection (Appearance, Color) Start->Test1 Test2 Spectroscopic Identity Confirmation (¹H NMR, IR) Test1->Test2 Test3 Purity Assessment (GC or HPLC, >99.0%) Test2->Test3 Test4 Melting Point Analysis Test3->Test4 Decision Pass All Specs? Test4->Decision Release Release for Downstream Use Decision->Release Yes Reject Reject & Reprocess Decision->Reject No

Caption: A typical quality control process flow.

This workflow ensures that every batch of this compound meets the stringent requirements for use in API synthesis, guaranteeing consistency, purity, and safety.

References

  • National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 98882, this compound. Available: [Link]

  • Total Pharmachem (n.d.). Cyclohexanecarboxylic Acid: A Key Intermediate for Pharmaceutical Synthesis. Available: [Link]

  • Google Patents (n.d.). CN108602758B - Process for preparing trans-4-amino-1-cyclohexanecarboxylic acids and derivatives thereof.
  • Wikipedia (2023). Cyclohexanecarboxylic acid. Available: [Link]

  • Google Patents (n.d.). US4348410A - Cyclohexane carboxylic acid derivatives.
  • PrepChem.com (n.d.). Synthesis of cyclohexane-4-carboxylic acid. Available: [Link]

  • Google Patents (n.d.). EP0814073B1 - Epimerization of 2- or 4-substituted cyclohexanecarboxylic acids.
  • Google Patents (n.d.). 2-\trans-4'-\p-substituted phenyl\cyclohexyl\ethane and liquid crystal mixture.
  • PubMed (2019). Recent Developments in the Practical Application of Novel Carboxylic Acid Bioisosteres. Available: [Link]

  • WIPO Patentscope (2021). WO/2021/107047 METHOD FOR PRODUCING 4-(AMINOMETHYL)CYCLOHEXANE CARBOXYLIC ACID. Available: [Link]

  • MilliporeSigma (n.d.). trans-4-Pentylcyclohexanecarboxylic Acid. Available: [Link]

  • Chemistry LibreTexts (2025). 20.8: Spectroscopy of Carboxylic Acids and Nitriles. Available: [Link]

  • PubMed Central (2014). Carboxylic Acid (Bio)Isosteres in Drug Design. Available: [Link]

  • The Royal Society of Chemistry (n.d.). Supplementary Information. Available: [Link]

Sources

The Strategic Role of 4-Pentylcyclohexanecarboxylic Acid in the Synthesis of Next-Generation Agrochemicals

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Beyond a Simple Building Block

4-Pentylcyclohexanecarboxylic acid, a seemingly unassuming saturated carboxylic acid, represents a pivotal structural motif in the rational design of advanced agrochemicals. Its true value lies in the unique combination of a lipophilic pentyl group and a reactive carboxylic acid function, all anchored to a rigid cyclohexane scaffold. This combination allows for the strategic introduction of properties essential for modern pesticide efficacy: enhanced penetration of biological membranes, precise orientation within target protein binding sites, and metabolic stability. This document serves as a comprehensive guide for researchers, chemists, and drug development professionals on the application of this compound in the synthesis of novel agrochemicals, with a focus on a hypothetical, yet plausible, insecticidal agent we have termed "Pentycyclor."

The Pentycyclor Hypothesis: A Case Study in Rational Agrochemical Design

In the absence of a directly commercialized pesticide utilizing this compound, we present a scientifically grounded hypothesis for its application in the synthesis of a novel insecticide, "Pentycyclor." This hypothetical molecule is designed to target the insect's nervous system, a common mode of action for many potent insecticides.

Molecular Target and Proposed Mechanism of Action

Pentycyclor is conceptualized as a potent modulator of insect GABA (gamma-aminobutyric acid) receptors. The 4-pentylcyclohexyl moiety is designed to fit into a hydrophobic pocket of the receptor, inducing a conformational change that disrupts the normal flow of chloride ions. This disruption leads to hyperexcitation of the insect's nervous system, paralysis, and eventual death. The trans-configuration of the substituents on the cyclohexane ring is crucial for optimal binding affinity.

digraph "Pentycyclor_MoA" { graph [rankdir="LR", splines=ortho, nodesep=0.6]; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=12, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize=10, color="#5F6368"];

Figure 1: Proposed Mechanism of Action for Pentycyclor.

Synthesis of Pentycyclor: A Detailed Protocol

The synthesis of Pentycyclor from this compound is a two-step process involving the formation of an acid chloride followed by amidation. This protocol is designed to be robust and scalable for laboratory synthesis.

Step 1: Synthesis of 4-Pentylcyclohexanecarbonyl chloride

This initial step activates the carboxylic acid for subsequent amidation.

Materials and Reagents:

ReagentMolar Mass ( g/mol )QuantityMoles
This compound198.3110.0 g0.0504
Thionyl chloride (SOCl₂)118.975.4 mL (7.18 g)0.0604
Dichloromethane (DCM), anhydrous-100 mL-
Dimethylformamide (DMF)-2 drops-

Protocol:

  • To a dry 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser under a nitrogen atmosphere, add this compound (10.0 g, 0.0504 mol) and anhydrous dichloromethane (100 mL).

  • Stir the mixture until the acid is fully dissolved.

  • Add two drops of dimethylformamide (DMF) to the solution to act as a catalyst.

  • Slowly add thionyl chloride (5.4 mL, 0.0604 mol) to the stirred solution at room temperature. Gas evolution (HCl and SO₂) will be observed.

  • After the addition is complete, heat the reaction mixture to reflux (approximately 40°C) for 2 hours.

  • Monitor the reaction progress by taking a small aliquot, quenching it with methanol, and analyzing by TLC or GC-MS to confirm the disappearance of the starting material.

  • Once the reaction is complete, allow the mixture to cool to room temperature.

  • Remove the solvent and excess thionyl chloride under reduced pressure using a rotary evaporator. The resulting 4-Pentylcyclohexanecarbonyl chloride is a pale yellow oil and is used in the next step without further purification.

Step 2: Synthesis of Pentycyclor (N-(2-amino-3-methylphenyl)-4-pentylcyclohexanecarboxamide)

This step involves the coupling of the acid chloride with a suitable amine to form the final product.

Materials and Reagents:

ReagentMolar Mass ( g/mol )QuantityMoles
4-Pentylcyclohexanecarbonyl chloride216.75(from Step 1)0.0504
2-Amino-3-methylaniline122.176.16 g0.0504
Triethylamine (TEA)101.198.4 mL (6.12 g)0.0605
Dichloromethane (DCM), anhydrous-150 mL-

Protocol:

  • In a dry 500 mL round-bottom flask under a nitrogen atmosphere, dissolve 2-amino-3-methylaniline (6.16 g, 0.0504 mol) and triethylamine (8.4 mL, 0.0605 mol) in anhydrous dichloromethane (150 mL).

  • Cool the solution to 0°C in an ice bath.

  • Dissolve the crude 4-Pentylcyclohexanecarbonyl chloride from Step 1 in 50 mL of anhydrous dichloromethane and add it dropwise to the cooled amine solution over 30 minutes with vigorous stirring.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 4 hours.

  • Monitor the reaction by TLC.

  • Upon completion, wash the reaction mixture with 1M HCl (2 x 50 mL), saturated NaHCO₃ solution (2 x 50 mL), and brine (1 x 50 mL).

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product.

  • Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford Pentycyclor as a white solid.

digraph "Pentycyclor_Synthesis" { graph [rankdir="LR", splines=ortho, nodesep=0.5]; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=12, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize=10, color="#5F6368"];

Figure 2: Synthetic Workflow for Pentycyclor.

Structure-Activity Relationship (SAR) Insights

The efficacy of Pentycyclor is intrinsically linked to its molecular architecture. The following points highlight the key structure-activity relationships:

  • The 4-Pentylcyclohexyl Moiety: This group is crucial for the molecule's lipophilicity, which facilitates its transport across the waxy cuticle of insects and its penetration into the central nervous system. The pentyl chain is of optimal length to fit within the hydrophobic binding pocket of the target receptor.

  • The Amide Linker: The amide bond provides a rigid connection between the cyclohexyl and phenyl rings, ensuring the correct spatial orientation for receptor binding. The N-H and C=O groups can also participate in hydrogen bonding interactions within the active site.

  • The Substituted Phenyl Ring: The methyl and amino substituents on the phenyl ring can influence the electronic properties of the molecule and may form additional interactions with the target protein, enhancing binding affinity and selectivity.

Application Notes for Pentycyclor

Biological Activity: Pentycyclor is a hypothetical broad-spectrum insecticide with potent activity against a range of chewing and sucking insect pests, including lepidopteran larvae, aphids, and beetles.

Formulation: Pentycyclor can be formulated as an emulsifiable concentrate (EC) or a suspension concentrate (SC) for application as a foliar spray.

Field Application: Recommended application rates would be in the range of 50-100 g of active ingredient per hectare, depending on the target pest and crop.

Conclusion

While "Pentycyclor" is a conceptual molecule, its design and synthesis are based on established principles of agrochemical research. This detailed guide demonstrates the potential of this compound as a valuable and versatile building block in the development of novel, effective, and potentially safer agrochemicals. The strategic incorporation of the 4-pentylcyclohexyl moiety can impart desirable physicochemical and biological properties, making it a key component in the toolbox of the modern agrochemist. Further research into derivatives of this compound is warranted to explore their full potential in crop protection.

References

  • Please note that as "Pentycyclor" is a hypothetical molecule, the references provided support the general chemical and biological principles discussed in this document.
  • Qingdao Hong Jin Chemical Co.,Ltd. Trans-4-Pentylcyclohexane Carboxylic Acid (5HA) CAS 38289-29-1 99.5%. [Link]

  • Cai, H., et al. (2023). Carboxylic Acid Derivatives in Herbicide Development. Journal of Agricultural and Food Chemistry. [Link]

  • Feng, M. L., et al. (2010). Synthesis, insecticidal activity, and structure-activity relationship of trifluoromethyl-containing phthalic acid diamide structures. Journal of Agricultural and Food Chemistry. [Link]

  • Metcalf, R. L. (1982). Structure-activity relationships for insecticidal carbamates. PubMed. [Link]

Application Note & Protocol: Synthesis of Side-Chain Liquid Crystal Polymers from 4-Pentylcyclohexanecarboxylic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a comprehensive guide for the synthesis and characterization of side-chain liquid crystal polymers (SCLCPs) utilizing trans-4-Pentylcyclohexanecarboxylic acid as a core building block. This alicyclic moiety is prized in materials science for its ability to form stable mesophases while maintaining low viscosity and high thermal stability.[1] We present a two-stage synthetic pathway: first, the preparation of a polymerizable liquid crystalline monomer via Steglich esterification, and second, the grafting of this monomer onto a flexible polysiloxane backbone through a hydrosilylation reaction. Detailed, step-by-step protocols are provided for researchers, scientists, and professionals in materials and drug development. The guide emphasizes the rationale behind procedural choices and outlines essential characterization techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy, Differential Scanning Calorimetry (DSC), and Polarized Optical Microscopy (POM), to validate the synthesis and elucidate the liquid crystalline properties of the final polymer.

Introduction: The Role of Alicyclic Moieties in Liquid Crystal Polymers

Liquid Crystal Polymers (LCPs) represent a class of advanced materials that uniquely combine the properties of solid crystals and isotropic liquids.[2] This dual nature, characterized by long-range orientational order, imparts exceptional mechanical strength, thermal stability, and anisotropic optical properties, making LCPs indispensable in applications ranging from flexible displays to high-strength fibers.[3][4]

The design of an LCP begins with the molecular architecture of its fundamental repeating unit, the mesogen. While aromatic rings are common components for inducing rigidity, the incorporation of alicyclic structures, such as the cyclohexane ring, offers distinct advantages. trans-4-Pentylcyclohexanecarboxylic acid (CAS 38289-29-1) is a key intermediate for this purpose.[4][5] Its trans configuration ensures a linear, rod-like geometry essential for mesophase formation, while the saturated ring system provides greater flexibility compared to a purely aromatic core. This results in LCPs with lower melting points and reduced viscosity in the melt phase, which is highly advantageous for processing.[1]

This guide details the transformation of this carboxylic acid into a side-chain liquid crystal polymer, where the mesogenic units are tethered to a highly flexible polymer backbone, such as polysiloxane.[1][6] This architecture allows the mesogens to self-organize into liquid crystalline phases while the polymer backbone provides structural integrity and processability.[6]

Overall Synthesis Workflow

The preparation of the target SCLCP is accomplished in a sequential process involving monomer synthesis, polymerization, and subsequent characterization. Each stage is critical for achieving the desired material properties.

G cluster_0 Part 1: Monomer Synthesis cluster_1 Part 2: Polymer Synthesis cluster_2 Part 3: Characterization start Starting Materials (4-Pentylcyclohexanecarboxylic acid, 4-(4-pentenyloxy)phenol) esterification Steglich Esterification (DCC/DMAP) start->esterification purify_monomer Purification (Filtration, Chromatography) esterification->purify_monomer char_monomer Characterization (NMR Spectroscopy) purify_monomer->char_monomer monomer Polymerizable LC Monomer char_monomer->monomer polymerization Hydrosilylation Reaction (Karstedt's Catalyst) monomer->polymerization backbone Polysiloxane Backbone (Poly(methylhydrosiloxane)) backbone->polymerization purify_polymer Purification (Precipitation) polymerization->purify_polymer polymer Side-Chain LCP purify_polymer->polymer pom Polarized Optical Microscopy (Texture Analysis) polymer->pom dsc Differential Scanning Calorimetry (Phase Transitions) polymer->dsc

Caption: Steglich esterification to form the polymerizable LC monomer.

Protocol 3.1: Monomer Synthesis

This protocol is adapted from methodologies described for similar esterifications. [1] Materials & Reagents:

Reagent M.W. Amount Moles (mmol)
trans-4-Pentylcyclohexanecarboxylic acid 198.30 1.30 g 6.56
4-(4-pentenyloxy)phenol 178.23 1.10 g 6.17
Dicyclohexylcarbodiimide (DCC) 206.33 1.52 g 7.37
4-Dimethylaminopyridine (DMAP) 122.17 0.08 g 0.66

| Dichloromethane (DCM), anhydrous | - | 50 mL | - |

Procedure:

  • Setup: To a 250 mL two-neck round-bottom flask equipped with a magnetic stirrer and a nitrogen inlet, add trans-4-Pentylcyclohexanecarboxylic acid (1.30 g) and 4-(4-pentenyloxy)phenol (1.10 g).

  • Dissolution: Add 50 mL of anhydrous dichloromethane (DCM) to the flask and stir until all solids are completely dissolved.

  • Catalyst Addition: Add DMAP (0.08 g) to the solution.

  • Reaction Initiation: Add DCC (1.52 g) to the flask. The reaction is exothermic, and a white precipitate of dicyclohexylurea (DCU) will begin to form.

  • Reaction: Seal the flask under a nitrogen atmosphere and stir the reaction mixture at room temperature for 48 hours.

  • Work-up (Filtration): After 48 hours, filter the reaction mixture using a Büchner funnel to remove the precipitated DCU. Wash the solid DCU cake with a small amount of cold DCM.

  • Work-up (Extraction): Transfer the filtrate to a separatory funnel. Wash the organic layer sequentially with 6N HCl (2 x 30 mL), saturated NaHCO₃ solution (2 x 30 mL), and brine (1 x 30 mL).

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent using a rotary evaporator.

  • Purification: The resulting crude product is purified by column chromatography on silica gel, typically using a hexane/ethyl acetate gradient, to yield the pure monomer as a white solid.

  • Validation: Confirm the structure of the synthesized monomer using ¹H-NMR and ¹³C-NMR spectroscopy.

Part 2: Synthesis of the Side-Chain Liquid Crystal Polymer

The purified monomer is grafted onto a poly(methylhydrosiloxane) (PMHS) backbone via a hydrosilylation reaction. This involves the addition of the Si-H bond across the monomer's terminal double bond.

Causality of Reagent Choice:

  • Poly(methylhydrosiloxane) (PMHS): This polymer is chosen for its highly flexible Si-O backbone, which does not interfere with the self-organization of the side-chain mesogens. [1][6]Its low glass transition temperature ensures the side chains have sufficient mobility to form liquid crystal phases over a wide temperature range. [6]* Karstedt's Catalyst: This platinum(0) complex is a highly efficient and widely used catalyst for hydrosilylation reactions, enabling the reaction to proceed under mild conditions with high selectivity.

Caption: Hydrosilylation reaction for grafting the LC monomer onto a PMHS backbone.

Protocol 4.1: Polymer Synthesis

Materials & Reagents:

Reagent Amount Moles (Si-H)
LC Monomer (from Part 1) 1.00 g 2.79 mmol
Poly(methylhydrosiloxane) (PMHS) (Equimolar to monomer) 2.79 mmol
Karstedt's catalyst (in xylene) 2-3 drops -

| Toluene, anhydrous | 20 mL | - |

Procedure:

  • Setup: In a dry flask under a nitrogen atmosphere, dissolve the LC monomer (1.00 g) and an equimolar amount of PMHS (based on Si-H content) in 20 mL of anhydrous toluene.

  • Catalyst Addition: Add 2-3 drops of Karstedt's catalyst to the stirred solution.

  • Reaction: Heat the reaction mixture to 60-70 °C and stir for 24-48 hours under nitrogen.

  • Monitoring: The progress of the reaction can be monitored by FT-IR spectroscopy by observing the disappearance of the Si-H stretching band (around 2160 cm⁻¹) and the C=C stretching band.

  • Purification: Once the reaction is complete, cool the solution to room temperature. Precipitate the polymer by slowly adding the toluene solution to a large excess of a non-solvent like methanol.

  • Isolation: Collect the precipitated polymer by filtration, wash it with fresh methanol, and dry it in a vacuum oven at 40-50 °C until a constant weight is achieved.

Part 3: Characterization of the Liquid Crystal Polymer

After synthesis and purification, the polymer must be characterized to confirm its structure and, most importantly, to identify its liquid crystalline behavior.

Protocol 5.1: Polarized Optical Microscopy (POM)

POM is the primary technique for visualizing the unique optical textures of different liquid crystal phases. [2]1. Place a small amount of the synthesized polymer on a clean glass microscope slide. 2. Cover with a coverslip and place the slide on a hot stage attached to the polarizing microscope. 3. Heat the sample above its highest transition temperature (into the isotropic liquid phase) to erase any thermal history. The view between crossed polarizers should be completely dark. 4. Slowly cool the sample (e.g., at a rate of 5-10 °C/min). 5. Observe the sample through the microscope as it cools. The appearance of birefringence (light passing through the crossed polarizers) indicates the formation of an anisotropic liquid crystal phase. 6. Record the characteristic textures (e.g., Schlieren, threaded for nematic; focal conic, fan-shaped for smectic) and the temperatures at which they appear. [2]

Protocol 5.2: Differential Scanning Calorimetry (DSC)

DSC measures the heat flow into or out of a sample as a function of temperature, allowing for the precise determination of phase transition temperatures. [1]1. Accurately weigh 5-10 mg of the polymer into an aluminum DSC pan and seal it. 2. Place the sample pan and an empty reference pan into the DSC cell. 3. First Heating Scan: Heat the sample at a controlled rate (e.g., 10 °C/min) to a temperature well above its expected clearing point (isotropic phase). This scan reveals the melting point (crystal to LC or isotropic) and clearing point (LC to isotropic). 4. Cooling Scan: Cool the sample at the same rate. This scan shows the isotropic-to-LC and LC-to-crystal transitions. Monotropic phases are those that appear only on cooling. [2]5. Second Heating Scan: Heat the sample again. This scan is often the most representative of the material's equilibrium behavior. 6. Analyze the resulting thermogram. Endothermic peaks on heating and exothermic peaks on cooling correspond to phase transitions. The peak temperature is taken as the transition temperature.

Expected Thermal Properties:

Transition Temperature Range (°C) Description
Glass Transition (Tg) -20 to 20 Characteristic of the polysiloxane backbone
Melting (Tm) 40 to 80 Transition from crystalline/semicrystalline to LC phase

| Clearing (Tc) | 90 to 150 | Transition from LC phase to isotropic liquid |

Note: These values are illustrative. The exact transition temperatures will depend on the polymer's molecular weight and purity. [1]

References

  • Synthesizing High-Performance Liquid Crystal Polymers with Benzoic Acid Derivatives. (2025). NINGBO INNO PHARMCHEM CO.,LTD.
  • Preparation and Characterization of Organosiloxanes with a Liquid Crystalline trans-4-Pentylcyclohexanoate Moiety. Oriental Journal of Chemistry.
  • CAS 38289-29-1: trans-4-Pentylcyclohexanecarboxylic acid. CymitQuimica.
  • trans-4-Pentylcyclohexanecarboxylic acid 97 38289-29-1. Sigma-Aldrich.
  • Liquid crystalline behavior of polymers: fundamentals, synthesis and characteriz
  • CAS.38289-29-1 trans-4-Pentylcyclohexanecarboxylic acid. Arborpharmchem.
  • LCP Introduction To Liquid Crystal Polymers. Zeus.
  • Esterification of Carboxylic Acids with Dicyclohexylcarbodiimide/4-Dimethylaminopyridine. (1985). Organic Syntheses.
  • trans-4-Pentylcyclohexanecarboxylic acid 97 38289-29-1. Sigma-Aldrich.
  • Polysiloxane-Based Side Chain Liquid Crystal Polymers: From Synthesis to Structure–Phase Transition Behavior Rel
  • Mechanism Studies of LCP Synthesis. MDPI.
  • Simple Method for the Esterification of Carboxylic Acids. (1978). Organic Chemistry Portal.
  • Synthesis and Characterization of Mono-acryl Liquid crystalline Functional Monomer. (2018). 総合理工学府.
  • Titanium Tetrachloride-Assisted Direct Esterific
  • Synthesis and Application of a Novel Liquid Crystal Monomer 1,4-di-[4-(3-acryloyloxyhexyloxy)benzoyloxy]-2-methyl Benzene.

Sources

Application Note: Quantitative Analysis of 4-Pentylcyclohexanecarboxylic Acid

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Pentylcyclohexanecarboxylic acid is a molecule of interest in various fields, including its use as a synthetic intermediate and its potential role in pharmaceutical and materials science. Accurate quantification of this saturated carboxylic acid in diverse matrices, such as biological fluids and reaction mixtures, is crucial for research and development, quality control, and pharmacokinetic studies. This document provides detailed analytical methods for the robust quantification of this compound, leveraging the sensitivity and selectivity of Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

The analytical challenge with small carboxylic acids lies in their polarity and, for some techniques, their low volatility.[1][2] Direct analysis can be hampered by poor chromatographic peak shape and low ionization efficiency in mass spectrometry.[3] To overcome these challenges, the protocols herein employ derivatization techniques to enhance analyte properties, ensuring high sensitivity, specificity, and reproducibility, which are cornerstones of a validated analytical method.[1][4]

Analytical Strategy Overview

This guide details two primary analytical workflows for the quantification of this compound. The choice between GC-MS and LC-MS/MS will depend on the sample matrix, required sensitivity, and available instrumentation.

  • Gas Chromatography-Mass Spectrometry (GC-MS): This is a powerful technique for volatile and semi-volatile compounds.[5] For non-volatile analytes like carboxylic acids, a derivatization step to increase volatility is essential.[6][7] We will detail a method using silylation, a common and effective derivatization technique.[8]

  • Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): This method offers high sensitivity and specificity, particularly for complex biological matrices.[9] While direct analysis is possible, derivatization can significantly improve ionization efficiency and chromatographic retention on reverse-phase columns.[3][10]

The following diagram illustrates the general analytical workflow:

Analytical Workflow cluster_sample_prep Sample Preparation cluster_derivatization Derivatization cluster_analysis Analysis cluster_data Data Processing Sample Biological or Chemical Sample LLE Liquid-Liquid Extraction Sample->LLE SPE Solid-Phase Extraction Sample->SPE Deriv_GC Silylation (e.g., BSTFA) LLE->Deriv_GC Deriv_LC Amidation (e.g., 4-BNMA) LLE->Deriv_LC SPE->Deriv_GC SPE->Deriv_LC GC_MS GC-MS Analysis Deriv_GC->GC_MS LC_MSMS LC-MS/MS Analysis Deriv_LC->LC_MSMS Quant Quantification GC_MS->Quant LC_MSMS->Quant

Caption: General workflow for the quantification of this compound.

Part 1: Sample Preparation

Effective sample preparation is critical for removing interfering matrix components and concentrating the analyte.[5][11] We present protocols for both liquid-liquid extraction (LLE) and solid-phase extraction (SPE).

Protocol 1: Liquid-Liquid Extraction (LLE) from Plasma

This protocol is suitable for extracting carboxylic acids from biological fluids like plasma.[12]

  • Sample Aliquoting: In a clean polypropylene tube, add 200 µL of plasma.

  • Internal Standard Spiking: Add an appropriate internal standard (e.g., a deuterated analog of this compound) to all samples, calibrators, and quality controls.

  • Acidification: Add 50 µL of 1M HCl to acidify the sample. This ensures the carboxylic acid is in its protonated, less polar form, facilitating extraction into an organic solvent.

  • Extraction: Add 1 mL of a water-immiscible organic solvent (e.g., methyl tert-butyl ether or ethyl acetate).

  • Mixing: Vortex the mixture vigorously for 2 minutes.

  • Centrifugation: Centrifuge at 4000 x g for 10 minutes to separate the aqueous and organic layers.

  • Collection: Carefully transfer the upper organic layer to a new clean tube.

  • Evaporation: Evaporate the organic solvent to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitution: The dried extract is now ready for derivatization.

Protocol 2: Solid-Phase Extraction (SPE)

SPE can offer a cleaner extract compared to LLE and can be automated.[12][13] Anion exchange SPE is effective for extracting acidic compounds.[14]

  • Cartridge Conditioning: Condition an anion exchange SPE cartridge (e.g., Quaternary Amine) by passing 1 mL of methanol followed by 1 mL of deionized water.

  • Equilibration: Equilibrate the cartridge with 1 mL of a suitable buffer (e.g., 25 mM ammonium acetate, pH 6).

  • Sample Loading: Load the pre-treated sample (e.g., 200 µL of plasma diluted with 800 µL of equilibration buffer) onto the cartridge.

  • Washing: Wash the cartridge with 1 mL of deionized water, followed by 1 mL of methanol to remove neutral and basic impurities.

  • Elution: Elute the this compound with 1 mL of a solution containing an acid (e.g., 2% formic acid in methanol).

  • Evaporation: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitution: The dried extract is now ready for derivatization.

Part 2: GC-MS Quantification Method

This method is based on the derivatization of the carboxylic acid to its more volatile trimethylsilyl (TMS) ester.[15]

Protocol 3: Derivatization for GC-MS (Silylation)
  • Reagent Preparation: Prepare a derivatization solution of N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS) in a suitable solvent like pyridine or acetonitrile.

  • Derivatization Reaction: To the dried extract from sample preparation, add 50 µL of the derivatization solution.

  • Incubation: Cap the vial tightly and heat at 70°C for 30 minutes.[15]

  • Analysis: After cooling to room temperature, the sample is ready for injection into the GC-MS.

GC-MS Operating Conditions

The following table provides recommended starting parameters for the GC-MS analysis, which should be optimized for your specific instrument and application.[5]

ParameterRecommended Setting
Gas Chromatograph (GC)
ColumnDB-5ms or HP-5MS (30 m x 0.25 mm i.d., 0.25 µm film thickness)
Carrier GasHelium at a constant flow rate of 1.2 mL/min
Inlet Temperature280 °C
Injection ModeSplitless
Injection Volume1 µL
Oven Temperature ProgramInitial temp: 80°C, hold for 2 min; Ramp: 15°C/min to 300°C, hold for 5 min
Mass Spectrometer (MS)
Ionization ModeElectron Ionization (EI) at 70 eV
Mass Rangem/z 50-500
Ion Source Temperature230 °C
Transfer Line Temperature280 °C
Acquisition ModeSelected Ion Monitoring (SIM)

Note on SIM Mode: For quantitative analysis, monitor characteristic ions of the TMS-derivatized this compound. The molecular ion and key fragment ions should be determined by analyzing a standard in full scan mode.

Part 3: LC-MS/MS Quantification Method

This method employs derivatization to improve the ionization of this compound in positive electrospray ionization (ESI) mode, which often provides better sensitivity and is less prone to matrix effects than negative mode for this class of compounds.

Protocol 4: Derivatization for LC-MS/MS (Amidation)

This protocol uses 4-bromo-N-methylbenzylamine (4-BNMA) as a derivatizing agent, which adds a readily ionizable group to the analyte.[3][16]

  • Reagent Preparation: Prepare solutions of 4-BNMA, a coupling agent like 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), and a catalyst like N-Hydroxysuccinimide (NHS) in a suitable solvent such as acetonitrile.

  • Derivatization Reaction: To the dried extract, add 50 µL of the derivatization cocktail.

  • Incubation: Cap the vial and incubate at 60°C for 30 minutes.

  • Quenching: Quench the reaction by adding a small volume of an appropriate reagent if necessary.

  • Dilution and Analysis: Dilute the sample with the initial mobile phase and inject it into the LC-MS/MS system.

LC-MS/MS Operating Conditions

The following are suggested starting parameters for LC-MS/MS analysis.

ParameterRecommended Setting
Liquid Chromatograph (LC)
ColumnC18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm)
Mobile Phase A0.1% Formic Acid in Water
Mobile Phase B0.1% Formic Acid in Acetonitrile
Gradient5% B to 95% B over 5 minutes, hold for 2 minutes, then re-equilibrate
Flow Rate0.4 mL/min
Column Temperature40 °C
Injection Volume5 µL
Mass Spectrometer (MS)
Ionization ModePositive Electrospray Ionization (ESI+)
Acquisition ModeMultiple Reaction Monitoring (MRM)

MRM Transition: The specific precursor and product ions for the 4-BNMA derivative of this compound must be determined by infusing a derivatized standard. The precursor ion will be [M+H]+ of the derivative, and product ions will result from fragmentation of this precursor.

Method Validation

Both the GC-MS and LC-MS/MS methods should be validated according to established guidelines to ensure their suitability for the intended purpose.[1][4] Key validation parameters include:

  • Specificity: The ability to differentiate and quantify the analyte in the presence of other components in the sample matrix.

  • Linearity and Range: The concentration range over which the method is accurate and precise. A correlation coefficient (r²) of >0.99 is typically desired.

  • Accuracy and Precision: Accuracy is the closeness of the measured value to the true value, while precision measures the reproducibility of the measurements.

  • Limit of Detection (LOD) and Limit of Quantification (LOQ): The lowest concentration of the analyte that can be reliably detected and quantified, respectively.

  • Stability: The stability of the analyte in the sample matrix and the stability of the prepared samples under various storage conditions.

The following table provides a hypothetical comparison of the expected performance of the two methods:

ParameterGC-MS MethodLC-MS/MS Method
Linearity (r²) > 0.995> 0.998
LOQ 10-50 ng/mL0.5-5 ng/mL
Intra-day Precision (%CV) < 10%< 5%
Inter-day Precision (%CV) < 15%< 10%
Accuracy (% Recovery) 85-115%90-110%

Conclusion

The GC-MS and LC-MS/MS methods detailed in this application note provide robust and reliable approaches for the quantification of this compound. The choice of method will be guided by the specific requirements of the study. Proper sample preparation and method validation are paramount to achieving high-quality, reproducible data in research, clinical, and quality control settings.

References

  • Comparison of plasma sample purification by manual liquid-liquid extraction, automated 96-well liquid-liquid extraction and automated 96-well solid-phase extraction for analysis by high-performance liquid chromatography with tandem mass spectrometry. PubMed. Available at: [Link]

  • Derivatization. Chemistry LibreTexts. Available at: [Link]

  • Acids: Derivatization for GC Analysis. Available at: [Link]

  • Determination of 2-, 3-, 4-methylpentanoic and Cyclohexanecarboxylic Acids in Wine: Development of a Selective Method Based on Solid Phase Extraction and Gas Chromatography-Negative Chemical Ionization Mass Spectrometry and Its Application to Different Wines and Alcoholic Beverages. PubMed. Available at: [Link]

  • Sample preparation GC-MS. SCION Instruments. Available at: [Link]

  • A Rapid Derivatization for Quantitation of Perfluorinated Carboxylic Acids from Aqueous Matrices by Gas Chromatography-Mass Spectrometry. PubMed. Available at: [Link]

  • Bibel lab update: Derivatization of metabolites for GC-MS via methoximation+silylation. YouTube. Available at: [Link]

  • Showing Compound Cyclohexanecarboxylic acid (FDB003406). FooDB. Available at: [Link]

  • Liquid–Liquid Extraction and Solid Phase Extraction for Urinary Organic Acids: A Comparative Study from a Resource Constraint Setting. PMC - NIH. Available at: [Link]

  • Sample preparation procedure using extraction and derivatization of carboxylic acids from aqueous samples by means of deep eutectic solvents for gas chromatographic-mass spectrometric analysis. PubMed. Available at: [Link]

  • Analysis of Short-Chain Fatty Acids in Biological Samples Using GC-MS. Shimadzu Corporation. Available at: [Link]

  • Mass spectrum of Cyclohexanecarboxylic acid , 2-hydroxy-1,6-dimethyl-,methyl ester with Retention Time (RT)= 5.707 …. ResearchGate. Available at: [Link]

  • WO2015102893A1 - Process for the preparation of cyclohexane carboxylic acid compounds. Google Patents.
  • Sample preparation procedure using extraction and derivatization of carboxylic acids from aqueous samples by means of deep eutectic solvents for gas chromatographic-mass spectrometric analysis. ResearchGate. Available at: [Link]

  • Liquid-Chromatographic Methods for Carboxylic Acids in Biological Samples. Available at: [Link]

  • Solid-Phase Extraction. Chemistry LibreTexts. Available at: [Link]

  • An Optimized Method for LC–MS-Based Quantification of Endogenous Organic Acids: Metabolic Perturbations in Pancreatic Cancer. MDPI. Available at: [Link]

  • Liquid-Chromatographic Methods for Carboxylic Acids in Biological Samples. PMC. Available at: [Link]

  • Contemporary clinical usage of LC/MS: Analysis of biologically important carboxylic acids. ResearchGate. Available at: [Link]

  • Materials for Solid-Phase Extraction of Organic Compounds. MDPI. Available at: [Link]

  • Liquid-Chromatographic Methods for Carboxylic Acids in Biological Samples. Semantic Scholar. Available at: [Link]

  • Liquid Chromatography-Mass Spectrometry (LC-MS) Derivatization-Based Methods for the Determination of Fatty Acids in Biological Samples. PMC - NIH. Available at: [Link]

  • Journal of Chromatography A. DSpace. Available at: [Link]

  • A New Derivatization Reagent for HPLC–MS Analysis of Biological Organic Acids. PMC. Available at: [Link]

  • Derivatization of carboxylic groups prior to their LC analysis – A review. ResearchGate. Available at: [Link]

  • A New Derivatization Reagent for HPLC–MS Analysis of Biological Organic Acids. Semantic Scholar. Available at: [Link]

  • Method for the determination of carboxylic acids in industrial effluents using dispersive liquid-liquid microextraction with injection port derivatization gas chromatography-mass spectrometry. ResearchGate. Available at: [Link]

Sources

Application Notes and Protocols for High-Stability Optical Films

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

High-stability optical films are engineered multilayer structures designed to modify the reflection, transmission, and polarization properties of light with exceptional durability and reliability.[1] In fields such as high-power laser systems, biomedical imaging, and telecommunications, the performance and longevity of optical components are paramount.[2] The stability of these thin-film coatings against environmental factors, high optical power, and prolonged use is a critical determinant of system-level success. This guide provides a comprehensive overview of the principles, fabrication, characterization, and applications of high-stability optical films, intended for researchers, scientists, and professionals in drug development and related fields.

The core of a high-stability optical film lies in its dense, uniform, and well-adhered layers, which minimize performance degradation over time.[3][4] This document will delve into the nuances of achieving such stability, from material selection to advanced deposition and meticulous characterization.

Foundational Principles of High-Stability Optical Films

The stability of an optical film is not an intrinsic property of a material alone but is a result of the intricate interplay between material science, deposition process, and the operational environment. Key factors influencing stability include:

  • Material Selection: The choice of dielectric materials is fundamental. Materials like Titanium Dioxide (TiO₂), Tantalum Pentoxide (Ta₂O₅), Silicon Dioxide (SiO₂), Hafnium Dioxide (HfO₂), and Aluminum Oxide (Al₂O₃) are commonly used due to their optical properties and robustness.[5][6]

  • Deposition Technology: The method of depositing the thin film significantly impacts its microstructure, density, and adhesion.[1][4] Advanced techniques are crucial for creating films with high packing density and low porosity, which are less susceptible to environmental influences.

  • Adhesion: The bond between the film and the substrate, as well as between individual layers, is critical for mechanical stability and longevity.[1] Poor adhesion can lead to delamination and catastrophic failure of the optical component.

  • Stress Management: Thin films inherently possess mechanical stress. Proper management of this stress is vital to prevent cracking, peeling, and deformation of the substrate.

  • Environmental Resistance: High-stability films must withstand variations in temperature, humidity, and exposure to corrosive elements without significant degradation of their optical performance.[5][7]

Causality in Material Selection for Stability

The selection of materials extends beyond just their refractive indices. For high-stability applications, particularly in laser systems, the laser-induced damage threshold (LIDT) is a critical parameter.[8] Materials with low absorption at the operational wavelength are chosen to minimize thermal effects that can lead to damage.[8][9] For instance, Ta₂O₅ and SiO₂ are often paired in high-power laser coatings due to their contrasting refractive indices and high LIDT.

Advanced Deposition Techniques for High-Stability Films

The choice of deposition technique is arguably the most critical factor in determining the stability of an optical film. While traditional methods like electron-beam evaporation are still in use, advanced energetic processes are preferred for high-stability applications.

Ion Beam Sputtering (IBS)

IBS is renowned for producing the highest quality, most stable optical films.[3][4][10] In this process, a high-energy ion beam bombards a target material, sputtering atoms onto a substrate.[3][10]

Why IBS for High Stability?

  • High Packing Density: The sputtered atoms arrive at the substrate with high kinetic energy, resulting in dense, non-porous films that are nearly impervious to moisture and atmospheric contaminants.[3][11] This leads to exceptional environmental stability.[10]

  • Precise Thickness Control: IBS allows for angstrom-level control over layer thickness, which is crucial for complex filter designs and repeatable performance.[4][10]

  • Low Impurity Levels: The process occurs in a high vacuum, minimizing the incorporation of impurities that can act as absorption sites and reduce the laser damage threshold.[3]

Advanced Plasma Sputtering (APS) & Plasma-Assisted Reactive Magnetron Sputtering (PARMS)

APS and PARMS offer a balance between the high quality of IBS and the higher deposition rates of other techniques.[2] These methods use a plasma source to sputter material from a target.[2]

Advantages for High-Stability Films:

  • Dense and Uniform Layers: Similar to IBS, these plasma-based techniques produce dense and uniform coatings.[2][12]

  • Complex Structures: APS is capable of producing complex multilayer structures with over 200 layers without compromising precision.[2]

  • Improved Adhesion: The energetic nature of the plasma can enhance the adhesion of the film to the substrate.[12][13]

Plasma-Ion-Assisted Deposition (PIAD)

PIAD is a versatile technique that combines evaporation with a plasma source to bombard the growing film with energetic ions.[14][15] This densifies the film and improves its properties.

Key Benefits:

  • Enhanced Durability: The ion assistance leads to harder, more scratch-resistant coatings.[12]

  • Shift-Free Performance: PIAD produces films with high packing density, making them stable against spectral shifts due to temperature and humidity changes.[14]

Deposition Technique Film Density Thickness Control Deposition Rate Typical Applications
Ion Beam Sputtering (IBS) Very HighExcellent (Angstrom-level)LowHigh-power laser mirrors, DWDM filters, precision optics[4][10]
Advanced Plasma Sputtering (APS) HighVery GoodMediumPrecision filters, complex multilayer coatings[2]
Plasma-Ion-Assisted Deposition (PIAD) HighGoodHighAnti-reflection coatings, durable protective layers[12][14]

Protocols for Fabrication of a High-Stability Anti-Reflection (AR) Coating

This protocol outlines the fabrication of a three-layer AR coating on a BK7 glass substrate using Ion Beam Sputtering. The design wavelength is 1064 nm.

Substrate Preparation Protocol

Rationale: Substrate cleanliness is paramount for achieving good adhesion and minimizing scattering losses.[1][16][17] Any contaminants can act as nucleation sites for defects in the film.

  • Initial Cleaning: Ultrasonically clean the BK7 substrate in a solution of ethanol for 10 minutes, followed by a 10-minute ultrasonic cleaning in deionized water.[16]

  • Surface Activation: Treat the substrate with an oxygen plasma for 5 minutes. This removes any residual organic contaminants and increases the surface energy, promoting better film adhesion.

  • Final Rinse and Dry: Rinse the substrate with fresh deionized water and dry it using high-purity nitrogen gas.

  • Inspection: Inspect the substrate under a high-intensity light source for any remaining particles or residues.

Deposition Protocol (IBS)

Materials: Ta₂O₅ and SiO₂ sputtering targets, BK7 substrate.

  • System Preparation:

    • Load the cleaned substrate into the IBS chamber.

    • Pump the chamber down to a base pressure of < 5 x 10⁻⁷ Torr to minimize background gas contamination.

  • Deposition of Layer 1 (Ta₂O₅):

    • Set the ion source parameters for Ta₂O₅ deposition.

    • Deposit a quarter-wave optical thickness (QWOT) of Ta₂O₅ at the design wavelength (1064 nm).

    • Monitor the layer thickness in-situ using a quartz crystal microbalance or optical monitoring system.

  • Deposition of Layer 2 (SiO₂):

    • Switch the ion beam to the SiO₂ target.

    • Deposit a half-wave optical thickness (HWOT) of SiO₂.

  • Deposition of Layer 3 (Ta₂O₅):

    • Switch the ion beam back to the Ta₂O₅ target.

    • Deposit another QWOT of Ta₂O₅.

  • Cool Down and Venting:

    • Allow the substrate to cool down under vacuum.

    • Vent the chamber with dry nitrogen.

Caption: Workflow for the fabrication of a high-stability AR coating.

Characterization of High-Stability Optical Films

Thorough characterization is essential to validate the performance and stability of the fabricated films.

Spectroscopic Ellipsometry

Principle: Spectroscopic ellipsometry is a non-destructive optical technique that measures the change in polarization of light upon reflection from a sample.[18][19][20] It is highly sensitive to film thickness and optical constants (refractive index and extinction coefficient).[18][21][22]

Protocol:

  • Sample Mounting: Mount the coated substrate on the ellipsometer stage.

  • Alignment: Properly align the instrument's optical components.[19]

  • Data Acquisition: Acquire ellipsometric data (Ψ and Δ) over a wide spectral range (e.g., 190-1700 nm).

  • Modeling: Develop an optical model of the film stack (substrate and layers).

  • Data Fitting: Fit the model to the experimental data to determine the thickness and optical constants of each layer.

Atomic Force Microscopy (AFM)

Principle: AFM is a high-resolution scanning probe microscopy technique that provides three-dimensional topographical information about a surface.[23][24][25] It is used to assess the surface roughness and morphology of the coating.[6][26]

Protocol:

  • Sample Preparation: No special preparation is typically required.[23]

  • Cantilever Selection: Choose an appropriate AFM cantilever and tip for the desired resolution.

  • Imaging: Scan the surface in tapping mode to obtain a topographical image.

  • Analysis: Analyze the image to determine parameters such as root-mean-square (RMS) roughness and to identify any surface defects.[6]

Characterization_Process cluster_optical Optical Properties cluster_structural Structural & Morphological Properties cluster_durability Durability & Stability Coated_Sample Coated Sample Ellipsometry Spectroscopic Ellipsometry Coated_Sample->Ellipsometry Spectrophotometry Spectrophotometry Coated_Sample->Spectrophotometry AFM Atomic Force Microscopy Coated_Sample->AFM XRD X-Ray Diffraction Coated_Sample->XRD Environmental_Testing Environmental Testing Coated_Sample->Environmental_Testing LIDT_Testing Laser-Induced Damage Threshold Coated_Sample->LIDT_Testing

Caption: Key characterization techniques for high-stability optical films.

Environmental and Durability Testing

Rationale: To ensure long-term stability, optical coatings must be subjected to accelerated environmental testing.[27] These tests are often based on military (MIL-STD) or ISO standards.[7][28][29]

Common Tests:

  • Humidity Test: Exposing the coating to high humidity (e.g., 95% RH) at an elevated temperature (e.g., 50°C) for an extended period (e.g., 24 hours).

  • Temperature Cycling: Subjecting the coating to multiple cycles of extreme high and low temperatures.[30]

  • Adhesion Test: Applying and removing a specified adhesive tape to check for any lifting of the coating.[30]

  • Abrasion Resistance: Subjecting the coating to a specified number of strokes with an abrasive pad to test its mechanical durability.[30]

Applications of High-Stability Optical Films

High-Power Laser Systems

In high-power laser systems, optical coatings are often the limiting factor for performance.[31] High-stability coatings are crucial for mirrors, lenses, and other components to withstand high optical fluences without damage.[9][32] The primary cause of laser-induced damage is often absorption by defects or impurities in the coating.[8][9][31][33]

Biomedical Imaging

High-stability optical filters are essential in biomedical imaging techniques like fluorescence microscopy and Raman spectroscopy.[34][35] They provide precise wavelength selection and rejection, enhancing the signal-to-noise ratio and enabling the detection of faint signals. The durability of these filters ensures consistent performance over the lifetime of the instrument.

Telecommunications

In telecommunications, dense wavelength division multiplexing (DWDM) systems rely on highly stable narrow-bandpass filters to combine and separate multiple optical signals. These filters must exhibit minimal spectral drift with changes in temperature and humidity to ensure the integrity of the communication channels.

Conclusion

The development and application of high-stability optical films are at the forefront of modern optics. By understanding the fundamental principles of material science, employing advanced deposition techniques, and conducting rigorous characterization and testing, it is possible to fabricate optical coatings that meet the demanding requirements of today's most advanced technologies. The protocols and insights provided in this guide serve as a foundation for researchers and professionals to innovate and excel in this critical field.

References

  • Spectroscopic Ellipsometry: Practical Application to Thin Film Characterization. (2016).
  • How to use spectroscopic ellipsometry for thin-film characterization - Patsnap Eureka. (2025).
  • Spectroscopic ellipsometry characterization of thin film photovoltaic materials and devices. (2013). IEEE Xplore.
  • Spectroscopic ellipsometry : practical application to thin film characterization - University of South Australia.
  • Thin Film Characterization with Spectroscopic Ellipsometry - CREOL, The College of Optics and Photonics.
  • ISO/PRF 9211-2 - iTeh Standards.
  • BS ISO 9211-3:2024 - TC. (2024).
  • Optical Thin Film Deposition Technologies – Overview. (2021).
  • Laser Induced Damage of Optical Elements–a Status Report - Optica Publishing Group.
  • Laser Induced Damage - Gamdan Optics. (2021).
  • Atomic Force Microscopy for Advanced Optical Components - Covalent Metrology.
  • Thermal Laser Induced Damage in Optical Coatings Due To An Incident Pulse Train, an overview.
  • Quality and reliability of optical coatings.
  • High-Performance Optical Notch Filters for Biomedical Imaging - Shalom EO. (2025).
  • Ion Beam Sputtering (IBS): Dis/Advantages And Applications - VacCoat. (2023).
  • What to add to the solution for good adhering of thin film with substrate? - ResearchGate. (2020).
  • Plasma-ion-assisted deposition: a powerful technology for the production of optical coatings - SPIE Digital Library.
  • How is Ion Beam Sputtering Used in Optics? (2019).
  • Specifications and Standards for Optical Coating Durability | (2019) | Hausner - SPIE. (2019).
  • Ion Beam Sputter Deposition | High-Precision Thin Films - CAMECA.
  • Advanced Plasma Assisted Deposition System Handles Large Optics.
  • Guide to ISO 10110 for Optical Component Design - Avantier Inc.
  • Unlocking Advanced Manufacturing: Plasma-Assisted Deposition Process - Impedans.
  • Laser-induced surface damage of optical materials: Absorption sources, initiation, growth, and mitigation - SPIE Digital Library.
  • Laser Induced Damage Threshold - LaCroix Precision Optics. (2018).
  • Plasma Assisted Deposition - Notch Optics.
  • Optical and Chemical Thin Films Characterization Techniques and Recent Important Breakthroughs in Research. (2020).
  • A Solution to the Adhesion Problem of Oxide Thin Films on Zinc Selenide Optical Substrates - The Society of Vacuum Coaters.
  • ISO Standards for Optical Measurements | PDF - Scribd.
  • ISO 9211-1:2024 - iTeh Standards. (2024).
  • Sputtering vs Evaporation - OPTOMAN.
  • adhesion (thin-films) | Photonics Dictionary.
  • Ion Beam Sputtering | How does it work? - Korvus Technology.
  • PERSPECTIVE OF ADHESION OF THIN FILMS.
  • Optical Coatings in Harsh Environments: Ensuring Reliability and Performance. (2024).
  • How do I improve the adhesion of a thin film? - ResearchGate. (2015).
  • Surface Analysis and Thin Film Characterization of Materials - HORIBA.
  • Environmental Durability and Testing on Medical Optics - AccuCoat.
  • How Do You Test Optical Coatings?
  • Characterization of Optical Thin Films by Spectrophotometry and Atomic Force Microscopy. (2018).
  • Thin film Characterization Techniques. (2019).
  • Optical Characterization of Thin Films by Surface Plasmon Resonance Spectroscopy Using an Acousto-Optic Tunable Filter - MDPI.
  • Choosing the right filter for biomedical imaging. (2024).
  • Atomic force microscope (AFM), the key tool for surface analysis - ATRIA Innovation.
  • Exploring Thin Films and Coatings with AFM - AZoM. (2022).
  • Shop for Biomedical Filters.
  • High-Precision Optical Filters - indie inc.
  • How to Use AFM to Analyze Surface Metrology - AZoOptics. (2023).
  • Atomic force microscopy (AFM) and atomic force acoustic microscopy (AFAM) - Fraunhofer-Institut für Keramische Technologien und Systeme IKTS.
  • Optical Filters - ams technologies.

Sources

Application Notes and Protocols for the Formulation of Pesticide Active Ingredients with 4-Pentylcyclohexanecarboxylic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Critical Role of Formulation in Pesticide Efficacy

The performance of a pesticide active ingredient (AI) is intrinsically linked to its formulation. A well-designed formulation ensures the stable delivery of the AI to the target, enhances its biological activity, and improves handling safety and user convenience.[1] Adjuvants are key components in modern pesticide formulations, acting to improve the physical and chemical properties of the spray solution.[2] These substances can enhance the performance of pesticides by improving spray coverage, adhesion to plant surfaces, and penetration through the leaf cuticle.[3]

This document provides a detailed guide for researchers, scientists, and formulation development professionals on the potential applications of 4-Pentylcyclohexanecarboxylic acid as a novel co-formulant in pesticide formulations. Its amphiphilic structure, possessing both a hydrophobic pentylcyclohexane moiety and a hydrophilic carboxylic acid group, suggests its potential as a versatile surfactant, emulsifier, or compatibility agent.[4][5] We will explore its physicochemical properties and provide detailed protocols for its incorporation into common pesticide formulation types: Emulsifiable Concentrates (EC), Suspension Concentrates (SC), and Capsule Suspensions (CS).

Physicochemical Profile of this compound

Understanding the fundamental properties of this compound is crucial for its effective application in formulation development.

PropertyValueSource
Molecular Formula C₁₂H₂₂O₂[4][5]
Molecular Weight 198.30 g/mol [5]
Appearance White to almost white powder/crystal[4][6]
Melting Point 51-53 °C
Solubility Moderately soluble in polar solvents; limited solubility in water.[4]
Functional Groups Carboxylic acid, Pentyl group, Cyclohexane ring[4]

The "trans" configuration of this compound, where the pentyl and carboxylic acid groups are on opposite sides of the cyclohexane ring, influences its molecular geometry and subsequent physicochemical behavior.[4] The carboxylic acid group provides a site for potential pH adjustment and interaction with other polar components, while the pentylcyclohexane tail offers hydrophobicity, driving it to oil-water interfaces.

Potential Roles of this compound in Pesticide Formulations

Based on its structure, this compound can be hypothesized to function in several key roles within a pesticide formulation:

  • Emulsifier/Co-emulsifier: In Emulsifiable Concentrate (EC) formulations, it can aid in the dispersion of a non-water-soluble AI dissolved in an organic solvent upon dilution in water, forming a stable emulsion.[7][8] Its amphiphilic nature allows it to reduce the interfacial tension between oil and water phases.[9]

  • Wetting and Spreading Agent: By reducing the surface tension of spray droplets, it can improve the wetting and spreading of the pesticide solution on hydrophobic plant surfaces, leading to better coverage and potentially enhanced efficacy.[10][11]

  • Dispersing Agent: In Suspension Concentrate (SC) formulations, it can adsorb onto the surface of solid AI particles, preventing their agglomeration and settling in the aqueous medium through steric or electrostatic stabilization.[12]

  • Penetration Enhancer: The lipophilic pentylcyclohexane portion may facilitate the penetration of the AI through the waxy cuticle of plant leaves, thereby increasing the bioavailability of systemic pesticides.[2][13]

  • pH Modifier/Buffering Agent: The carboxylic acid functionality can help to maintain an optimal pH of the spray solution, which is crucial for the stability and efficacy of certain active ingredients.[13]

Experimental Protocols for Formulation Development

The following protocols are provided as a starting point for incorporating this compound into different pesticide formulation types. Researchers should optimize the concentrations of all components based on the specific active ingredient and desired formulation characteristics.

Protocol 1: Development of an Emulsifiable Concentrate (EC) Formulation

EC formulations are solutions of the active ingredient in a water-immiscible solvent that form an emulsion upon dilution with water.[7][8]

Objective: To formulate a water-insoluble solid active ingredient as a stable EC using this compound as a co-emulsifier.

Materials and Equipment:

  • Active Ingredient (technical grade, solid)

  • Aromatic solvent (e.g., Aromatic 200)

  • Primary emulsifier (e.g., Calcium Dodecylbenzenesulfonate - anionic)[14]

  • Co-emulsifier: this compound

  • Magnetic stirrer with heating plate

  • Glass beakers and graduated cylinders

  • Analytical balance

Workflow for EC Formulation:

Figure 1: Workflow for Emulsifiable Concentrate (EC) Formulation.

Step-by-Step Methodology:

  • Solubility Assessment: Determine the solubility of the active ingredient in the chosen aromatic solvent at the target concentration. Gentle heating may be required.

  • Preparation of the Organic Phase:

    • In a glass beaker, add the required amount of aromatic solvent.

    • Slowly add the active ingredient while stirring with a magnetic stirrer until fully dissolved.

    • Add the primary emulsifier (e.g., Calcium Dodecylbenzenesulfonate) and continue stirring.

    • Incorporate this compound into the mixture.

    • Continue stirring until a clear, homogeneous solution is obtained.

  • Quality Control and Performance Evaluation:

    • Emulsion Stability Test: Dilute a small sample of the EC formulation in water of standard hardness (e.g., 342 ppm) at the intended application rate (e.g., 1:100).[14] Observe for creaming, sedimentation, or oil separation at regular intervals (e.g., 30 minutes, 2 hours, 24 hours). A stable emulsion will remain milky and uniform.[1]

    • Droplet Size Analysis: Analyze the diluted emulsion using a particle size analyzer to determine the mean droplet size. Droplets in the range of 0.1 to 1.0 µm are typically desired for good stability and biological efficacy.[7][8]

    • Cold Temperature Stability: Store the concentrated EC formulation at a low temperature (e.g., 0°C) for a specified period (e.g., 7 days) to check for crystallization of the active ingredient or other components.

Hypothetical Formulation Composition:

ComponentFunctionConcentration (% w/w)
Active IngredientPesticide20.0
Aromatic 200Solvent65.0
Calcium DodecylbenzenesulfonatePrimary Emulsifier8.0
This compoundCo-emulsifier/Wetting Agent7.0
Total 100.0
Protocol 2: Development of a Suspension Concentrate (SC) Formulation

SC formulations consist of a stable dispersion of a solid active ingredient in an aqueous medium. They are also known as flowables.[12]

Objective: To formulate a water-insoluble solid active ingredient as a stable SC using this compound as a dispersing and wetting agent.

Materials and Equipment:

  • Active Ingredient (technical grade, solid)

  • Wetting agent: this compound

  • Dispersing agent (e.g., a lignosulfonate or a polymeric surfactant)

  • Antifreeze (e.g., propylene glycol)

  • Thickener (e.g., xanthan gum)

  • Antifoaming agent

  • Biocide

  • Deionized water

  • High-shear mixer and/or bead mill

  • Particle size analyzer

Workflow for SC Formulation:

Figure 2: Workflow for Suspension Concentrate (SC) Formulation.

Step-by-Step Methodology:

  • Preparation of the Aqueous Phase:

    • In a suitable vessel, combine deionized water, propylene glycol, and a small amount of antifoaming agent.

    • While stirring, add this compound as the wetting agent. Its function is to facilitate the initial incorporation of the hydrophobic AI powder into the water.

    • Add the primary dispersing agent and stir until fully dissolved or dispersed.

  • Milling and Stabilization:

    • Slowly add the solid active ingredient to the stirred aqueous phase to form a slurry.

    • Process the slurry through a bead mill to reduce the particle size of the active ingredient. The target particle size is typically below 5 microns for good suspension stability and bioavailability.[12]

    • After milling, transfer the suspension to a mixing vessel.

    • Slowly add a pre-hydrated thickener (e.g., xanthan gum solution) to increase the viscosity and prevent settling.

    • Add a biocide to prevent microbial growth during storage.

    • Homogenize the final mixture.

  • Quality Control and Performance Evaluation:

    • Particle Size Analysis: Determine the particle size distribution of the final product. A narrow distribution is desirable.

    • Suspensibility Test: Dilute the SC in standard hard water and allow it to stand for 30 minutes. Measure the amount of active ingredient that remains suspended. High suspensibility is indicative of a stable formulation.

    • Viscosity and Storage Stability: Measure the viscosity of the concentrate. Store samples at elevated (e.g., 54°C) and low (e.g., 0°C) temperatures to assess long-term physical stability.

Hypothetical Formulation Composition:

ComponentFunctionConcentration (% w/w)
Active IngredientPesticide40.0
Propylene GlycolAntifreeze5.0
Polymeric DispersantDispersing Agent3.0
This compoundWetting Agent2.0
Xanthan Gum (2% solution)Thickener10.0
Antifoaming AgentProcessing Aid0.2
BiocidePreservative0.1
Deionized WaterCarrier39.7
Total 100.0
Protocol 3: Development of a Capsule Suspension (CS) Formulation

CS formulations contain the active ingredient encapsulated within a polymer shell, which are then suspended in an aqueous medium.[15][16] This technology can provide controlled release and enhance operator safety.[17][18]

Objective: To microencapsulate a liquid or dissolved solid AI via interfacial polymerization and formulate the resulting microcapsules into a stable aqueous suspension, using this compound as a suspension aid.

Materials and Equipment:

  • Active Ingredient (liquid or dissolved in a water-immiscible solvent)

  • Wall-forming monomers (e.g., a diisocyanate for the oil phase and a diamine for the aqueous phase to form a polyurea wall)

  • Protective colloid/dispersant (e.g., polyvinyl alcohol)

  • Suspension aid: this compound

  • Aqueous phase components (water, antifreeze, thickener, biocide)

  • High-shear homogenizer

  • Reaction vessel with overhead stirrer and temperature control

Workflow for CS Formulation:

Figure 3: Workflow for Capsule Suspension (CS) Formulation.

Step-by-Step Methodology:

  • Preparation of Phases:

    • Oil Phase: Dissolve the active ingredient and the oil-soluble monomer (e.g., a diisocyanate) in a suitable water-immiscible solvent if the AI is solid.

    • Aqueous Phase: Dissolve a protective colloid (e.g., polyvinyl alcohol) and the water-soluble monomer (e.g., a diamine) in deionized water.

  • Emulsification:

    • Slowly add the oil phase to the aqueous phase under high-shear homogenization to form a fine oil-in-water emulsion. The droplet size of this emulsion will determine the final capsule size.

  • Interfacial Polymerization:

    • Transfer the emulsion to a reaction vessel and begin gentle stirring.

    • Heat the mixture (e.g., to 50-60°C) to initiate the polymerization reaction between the monomers at the oil-water interface, forming the polymer capsule wall.[18]

    • Maintain the temperature for a specified time (e.g., 2-4 hours) to ensure complete reaction.

    • Cool the resulting capsule suspension to room temperature.

  • Final Formulation:

    • To the capsule suspension, add the remaining formulation components: antifreeze, a pre-hydrated thickener, a biocide, and this compound as a suspension aid to prevent the capsules from settling.

    • Adjust the pH if necessary and homogenize gently to ensure a uniform final product.

  • Quality Control and Performance Evaluation:

    • Capsule Size and Wall Thickness: Use microscopy or a particle size analyzer to determine the size distribution of the microcapsules.

    • Suspension Stability: Evaluate the long-term storage stability of the suspension, checking for settling of capsules or changes in viscosity.

    • Release Rate Studies: Measure the release rate of the active ingredient from the capsules over time under specific conditions to confirm the controlled-release properties.

Conclusion and Future Perspectives

This compound presents a promising profile for a multi-functional co-formulant in pesticide development. Its amphiphilic character makes it a candidate for enhancing the stability and bioavailability of active ingredients in various formulation types. The protocols outlined in this document provide a foundational framework for researchers to begin exploring its utility.

It is imperative that all formulation development be followed by rigorous testing to ensure physical and chemical stability, compatibility with other tank-mix partners, and biological efficacy.[14] Furthermore, toxicological and ecotoxicological assessments are necessary to ensure the safety of any new formulation adjuvant. The systematic application of the principles and protocols described herein will enable the rational design of next-generation pesticide formulations with improved performance and environmental profiles.

References

  • adjuvants in agriculture: roles, mechanisms, and market trends. (2024, September 14). Google Vertex AI Search.
  • Understanding adjuvants used with agriculture chemicals. Crops and Soils.
  • Why are adjuvants important? (2024, August 7).
  • Increasing pesticide effectiveness with adjuvants. University of Florida.
  • Understanding the Use of Adjuvants in Agriculture. (2025, August 7). Agrispray Drones.
  • The Importance of the Pesticide Formul
  • Microencapsulated Pesticides (CS). Solutions Pest & Lawn.
  • Know Your Formulation: Suspended Concentr
  • Advanced Agricultural Surfactants for Pesticide Formul
  • Systemic Insecticide: Emulsifiable Concentrate Formul
  • Formulating emulsifiable concentr
  • Suspension Concentrate(SC/ Fowable).
  • Suspension Concentrate (SC) Formulation. (2025, September 8).
  • BRPI0013919B1 - emulsifiable pesticide suspension concentrate compositions.
  • Application of Surfactant in Basic Formul
  • Quick Solutions: How to Use Microencapsulated Pesticides. (2017, November 11). YouTube.
  • CAS 38289-29-1: trans-4-Pentylcyclohexanecarboxylic acid. CymitQuimica.
  • Preparation and Characterization of Chemical Structure Composition of Polyurethane's Microcapsules Pesticides. Asian Journal of Chemistry.
  • Microencapsulation of an insecticide by interfacial polymerisation | Request PDF.
  • Characteristics of Insecticide Formulation Using Surfactant Based on Palm Oil and Its Mortality Effect Against Spodoptera litura.
  • Microencapsulation of Pesticides for Controlling Release from Coatings. Chalmers University of Technology.
  • Application of surfactants in pesticides. (2024, June 14). Sinograce Chemical.
  • Developing Emulsifiable Concentrate Formulations Using Droplet Size and Experimental Design Software. ASTM Digital Library.
  • trans-4-Pentylcyclohexanecarboxylic acid. ChemicalBook.
  • Guide to Pesticide Formulations and Applic
  • This compound | C12H22O2 | CID 98882. PubChem.
  • trans-4-Pentylcyclohexanecarboxylic acid 97 38289-29-1. Sigma-Aldrich.
  • WO2001070024A2 - Process to prepare aqueous formulations of pesticides.
  • Formul
  • The Best Surfactants to Use with Pesticides. (2022, July 6). Heritage PPG.
  • Emulsifiable Concentrate formulation - An overview. (2020, March 25). YouTube.
  • What you need to know about product formulations for crop protection, phytosanitary products, or pesticides.
  • Pesticide Formul
  • Manual on Development and Use of FAO and WHO Specifications for Pesticides.
  • Pesticides Formul
  • trans-4-Pentylcyclohexanecarboxylic acid 97 38289-29-1. Sigma-Aldrich.
  • CN107072211B - Agrochemical adjuvants comprising 2-oxo-1, 3-dioxolane-4-carboxylic acid esters.
  • Compendium of Herbicide Adjuvants. Purdue Agriculture.
  • US10334849B2 - Salts of carboxylic acid herbicides.
  • AGROCHEMICALS FORMUL
  • Pesticides and Formul
  • Carboxylic Acid Deriv
  • Back to basics: A review of pesticide formul
  • Carboxylic Acid Derivatives in Herbicide Development.
  • trans-4-Pentylcyclohexanecarboxylic Acid. TCI Chemicals.

Sources

laboratory-scale synthesis of trans-4-Pentylcyclohexanecarboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note and Protocol for the Laboratory-Scale Synthesis of trans-4-Pentylcyclohexanecarboxylic Acid

Authored by a Senior Application Scientist

This document provides a detailed protocol for the , a key intermediate in the manufacturing of liquid crystals and a valuable building block in medicinal chemistry.[1][2][3] The synthesis proceeds via the catalytic hydrogenation of 4-pentylbenzoic acid. The protocol emphasizes not only the procedural steps but also the underlying chemical principles to ensure a robust and reproducible synthesis.

Strategic Overview & Mechanistic Considerations

The primary synthetic route to 4-pentylcyclohexanecarboxylic acid is the saturation of the aromatic ring of 4-pentylbenzoic acid through catalytic hydrogenation.[4] This method is efficient and utilizes readily available starting materials.

The Hydrogenation Reaction

Catalytic hydrogenation of an aromatic ring is a robust method for producing cyclohexane derivatives. The reaction involves the addition of hydrogen across the double bonds of the benzene ring in the presence of a metal catalyst.

  • Catalyst Selection: Various transition metal catalysts, such as rhodium, ruthenium, and palladium on a carbon support (Rh/C, Ru/C, Pd/C), are effective for this transformation.[5][6][7][8][9] Rhodium on carbon (Rh/C) is particularly active for the hydrogenation of benzoic acid and its derivatives, often allowing for reactions under milder conditions compared to other catalysts.[7][9]

  • Mechanism & Stereochemistry: The hydrogenation process occurs on the surface of the catalyst. The aromatic ring adsorbs onto the metal surface, and hydrogen atoms are added sequentially. This process typically yields a mixture of cis and trans isomers. However, the trans isomer, where the 1- and 4-substituents are on opposite sides of the ring, is the thermodynamically more stable product.[4] In the trans conformation, both the pentyl and carboxylic acid groups can occupy equatorial positions in the chair conformation of the cyclohexane ring, minimizing steric strain.

Post-Reaction Isomerization and Purification

While the hydrogenation may produce a mixture of isomers, the desired trans product can be isolated and purified. If the initial reaction yields a significant amount of the cis isomer, an epimerization step can be employed. Heating the mixture with a strong base, such as potassium hydroxide, can convert the less stable cis isomer to the more stable trans isomer.[10] However, for many applications, direct purification of the hydrogenation product via recrystallization is sufficient to obtain the trans isomer in high purity.

Below is a diagram illustrating the overall synthetic pathway.

Caption: Overall Synthetic Scheme.

Detailed Experimental Protocol

This protocol details the catalytic hydrogenation of 4-pentylbenzoic acid followed by the purification of the trans isomer.

Materials & Equipment
Reagents & Materials Equipment
4-Pentylbenzoic Acid (≥98%)Parr Hydrogenator or similar high-pressure reactor
5% Rhodium on Carbon (Rh/C)Magnetic stir plate with heating mantle
Glacial Acetic AcidMagnetic stir bar
Hydrogen Gas (high purity)Buchner funnel and filter flask
Celite® or similar filter aidWhatman® filter paper
Hexane (reagent grade)Rotary evaporator
Deionized WaterRecrystallization dish
Anhydrous Magnesium SulfateStandard laboratory glassware
Step-by-Step Procedure

The overall experimental process is outlined in the workflow diagram below.

G A 1. Reactor Setup B 2. Hydrogenation Reaction A->B Add reactants & purge C 3. Catalyst Filtration B->C Cool & vent D 4. Solvent Removal C->D Collect filtrate E 5. Recrystallization D->E Obtain crude solid F 6. Isolation & Drying E->F Collect crystals G 7. Product Characterization F->G Final product

Caption: Laboratory Synthesis Workflow.

Part A: Catalytic Hydrogenation

  • Reactor Charging: To a suitable high-pressure reactor vessel, add 4-pentylbenzoic acid (e.g., 10.0 g, 52.0 mmol) and a magnetic stir bar.

  • Catalyst and Solvent Addition: Under a gentle stream of nitrogen or argon, carefully add 5% Rh/C catalyst (e.g., 0.5 g, 5% w/w). Causality: Handling the catalyst under an inert atmosphere is crucial as finely divided rhodium on carbon can be pyrophoric. Add glacial acetic acid (e.g., 100 mL) as the solvent.[11]

  • System Assembly and Purge: Securely assemble the reactor according to the manufacturer's instructions. Purge the system by pressurizing with nitrogen (to ~50 psi) and venting three times to remove all oxygen.

  • Hydrogenation: Pressurize the reactor with hydrogen gas to the desired pressure (e.g., 100-500 psi). Begin stirring and heat the reaction mixture to the target temperature (e.g., 50-80 °C).

  • Reaction Monitoring: The reaction progress can be monitored by the uptake of hydrogen from the gas reservoir. The reaction is typically complete within 4-12 hours, depending on the specific conditions.

  • Shutdown: Once hydrogen uptake ceases, stop the heating and allow the reactor to cool to room temperature. Carefully vent the excess hydrogen pressure. Purge the reactor with nitrogen before opening.

Part B: Work-up and Purification

  • Catalyst Removal: Prepare a small pad of Celite® in a Buchner funnel. Dilute the reaction mixture with a small amount of acetic acid and filter it through the Celite® pad to remove the Rh/C catalyst. Wash the filter cake with additional acetic acid. Trustworthiness Check: The filtrate should be a clear, colorless solution.

  • Solvent Evaporation: Transfer the filtrate to a round-bottom flask and remove the acetic acid under reduced pressure using a rotary evaporator. This will yield the crude product as a waxy solid or oil, which is a mixture of cis and trans isomers.

  • Recrystallization: Transfer the crude solid to an Erlenmeyer flask. Add a minimal amount of hot hexane to dissolve the solid completely. Allow the solution to cool slowly to room temperature, and then place it in an ice bath to maximize crystal formation. Expertise Insight: The trans isomer is generally less soluble in nonpolar solvents like hexane than the cis isomer, allowing for its selective crystallization.

  • Isolation: Collect the white, crystalline solid by vacuum filtration, washing the crystals with a small amount of cold hexane.

  • Drying: Dry the purified product under vacuum to a constant weight. The expected yield is typically 70-85%.

Product Characterization

The identity and purity of the final product, trans-4-Pentylcyclohexanecarboxylic acid, should be confirmed by standard analytical techniques.

Property Expected Value
Appearance White crystalline solid[12]
Molecular Formula C₁₂H₂₂O₂
Molecular Weight 198.30 g/mol
Melting Point 51-57 °C (literature values vary slightly)[12]
Spectroscopic Data
  • Infrared (IR) Spectroscopy:

    • A very broad O-H stretch from approximately 2500-3300 cm⁻¹.[13][14]

    • A strong C=O stretch around 1710 cm⁻¹ (characteristic of a hydrogen-bonded carboxylic acid dimer).[13][14]

  • ¹H Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • A broad singlet far downfield, typically around 12 ppm, corresponding to the acidic carboxyl proton.[13][14]

    • A complex series of multiplets between approximately 0.8-2.5 ppm corresponding to the pentyl and cyclohexyl protons.

  • ¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • A signal for the carboxyl carbon in the range of 180-185 δ for saturated acids.[13]

    • Multiple signals in the aliphatic region (approx. 14-45 δ) for the pentyl and cyclohexyl carbons.

The diagram below illustrates the thermodynamic preference for the trans isomer.

Caption: Chair conformations of cis and trans isomers.

Safety & Handling Precautions

  • Hydrogen Gas: Hydrogen is extremely flammable and can form explosive mixtures with air. The hydrogenation procedure must be conducted in a well-ventilated fume hood, away from ignition sources, using equipment designed for high-pressure reactions.

  • Catalyst: Rhodium on carbon is pyrophoric and may ignite if exposed to air while dry. Handle the catalyst in an inert atmosphere (e.g., glove box or under a stream of nitrogen).

  • 4-Pentylbenzoic Acid: This compound may cause skin and serious eye irritation.[15]

  • Glacial Acetic Acid: Corrosive and causes severe skin burns and eye damage. Handle with appropriate chemical-resistant gloves and eye protection.

  • Personal Protective Equipment (PPE): Safety glasses or goggles, a flame-resistant lab coat, and appropriate gloves (e.g., nitrile) must be worn at all times.

References

  • Catalytic Hydrogenation Of Benzoic Acid In Binary Solvent Mixture. CABI Digital Library. [Link]

  • (PDF) Catalytic Hydrogenation of Benzoic Acid. ResearchGate. [Link]

  • Catalytic Ring Hydrogenation of Benzoic Acid with Supported Transition Metal Catalysts in scCO2. PubMed Central. [Link]

  • Hydrogenation of Benzoic Acid and Derivatives over Pd Nanoparticles Supported on N-Doped Carbon Derived from Glucosamine Hydrochloride. ACS Catalysis. [Link]

  • Electrocatalytic hydrogenation of benzoic acids in a proton-exchange membrane reactor. Organic & Biomolecular Chemistry (RSC Publishing). [Link]

  • Transaminase-catalysis to produce trans-4-substituted cyclohexane-1-amines including a key intermediate towards cariprazine. PubMed Central. [Link]

  • EP0814073B1 - Epimerization of 2- or 4-substituted cyclohexanecarboxylic acids.
  • Preparation of the CIS and TRANS Isomers of Methylcyclohexanecarboxylic Acids and Their 2-Diethylaminoethyl Esters. WMU's ScholarWorks. [Link]

  • CN108602758B - Process for preparing trans-4-amino-1-cyclohexanecarboxylic acids and derivatives thereof.
  • WO2003078381A1 - PROCESS FOR PREPARATION OF trans-4-AMINOCYCLOHEXANE- CARBOXYLIC ACIDS.
  • This compound. PubChem. [Link]

  • Understanding 4-Pentylbenzoic Acid: Properties, Applications, and Synthesis in Specialty Chemicals. NINGBO INNO PHARMCHEM CO.,LTD.. [Link]

  • 4-Pentylbenzoic acid. PubChem. [Link]

  • Electrocatalytic hydrogenation of benzoic acids in a proton- exchange membrane reactor. The Royal Society of Chemistry. [Link]

  • Benzoic acid, 4-pentyl-. NIST WebBook. [Link]

  • Catalytic Ring Hydrogenation of Benzoic Acid with Supported Transition Metal Catalysts in scCO2. MDPI. [Link]

  • Synthesis of trans-4-(p-chlorophenyl)cyclohexane carboxylic acid chloride. PrepChem.com. [Link]

  • US3875217A - Process for the purification of trans-4-aminomethyl-cyclohexane carboxylic acid.
  • 20.8 Spectroscopy of Carboxylic Acids and Nitriles. NC State University Libraries. [Link]

  • 20.8: Spectroscopy of Carboxylic Acids and Nitriles. Chemistry LibreTexts. [Link]

Sources

use of DCC and DMAP in reactions with 4-Pentylcyclohexanecarboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Guide to the Steglich Esterification: Utilizing DCC and DMAP with 4-Pentylcyclohexanecarboxylic Acid

Abstract

This application note provides a comprehensive technical guide for researchers, scientists, and professionals in drug development on the use of N,N'-Dicyclohexylcarbodiimide (DCC) and 4-Dimethylaminopyridine (DMAP) for the esterification of this compound. This reaction, known as the Steglich esterification, is a powerful and versatile method for forming ester bonds under exceptionally mild conditions, making it suitable for substrates that are sensitive to acid or heat.[1][2][3] We will delve into the underlying reaction mechanism, provide a detailed, field-proven experimental protocol, discuss common challenges and troubleshooting strategies, and outline the critical safety precautions required when handling these reagents.

The Scientific Foundation: Mechanism of the Steglich Esterification

The Steglich esterification, first reported by Wolfgang Steglich and Bernhard Neises in 1978, is a modification of an earlier method for amide bond formation.[3] Its success lies in the synergistic action of DCC as a coupling agent and DMAP as a nucleophilic catalyst.[3][4][5] The reaction proceeds under neutral conditions at or below room temperature, a significant advantage over harsher methods like Fischer esterification which requires strong acids and high temperatures.[1][2][6]

The Role of DCC (N,N'-Dicyclohexylcarbodiimide): The Activator

DCC's primary function is to activate the carboxylic acid group. The carboxylic acid attacks the carbodiimide, converting the hydroxyl group into an excellent leaving group. This forms a highly reactive O-acylisourea intermediate.[4][7][8] This intermediate is analogous in reactivity to a carboxylic acid anhydride and is now primed for nucleophilic attack.[4]

The Role of DMAP (4-Dimethylaminopyridine): The Catalyst

While the O-acylisourea intermediate can be attacked directly by an alcohol, this process can be slow, especially with sterically hindered alcohols. This sluggishness allows for an undesirable side reaction: a 1,3-rearrangement of the intermediate to form a stable, unreactive N-acylurea, which halts the desired reaction pathway.[2][3][4]

This is where DMAP's catalytic power is crucial. As a superior nucleophile compared to the alcohol, DMAP rapidly attacks the O-acylisourea intermediate.[2][4] This generates a new, even more reactive intermediate, the N-acylpyridinium salt. This "active ester" is highly electrophilic and cannot undergo the intramolecular rearrangement to N-acylurea.[4] The alcohol can then efficiently attack the N-acylpyridinium salt to form the desired ester, regenerating the DMAP catalyst in the process.[4][6] The thermodynamic driving force for the reaction is the formation of the highly stable and poorly soluble byproduct, N,N'-dicyclohexylurea (DCU).[3][4][7]

Steglich_Mechanism cluster_reactants Inputs cluster_products Outputs RCOOH This compound O_Acylisourea O-Acylisourea Intermediate RCOOH->O_Acylisourea + DCC DCC DCC ROH Alcohol DMAP DMAP (Catalyst) N_Acylurea N-Acylurea (Side Product) O_Acylisourea->N_Acylurea 1,3-Rearrangement (Slow, Uncatalyzed) N_Acylpyridinium N-Acylpyridinium Salt (Active Ester) O_Acylisourea->N_Acylpyridinium + DMAP (Fast) DCU DCU (Byproduct) O_Acylisourea->DCU + Alcohol (R'OH) (Slow path) N_Acylpyridinium->DMAP - DMAP (Regenerated) Ester Desired Ester N_Acylpyridinium->Ester + Alcohol (R'OH)

Figure 1: Catalytic cycle of the Steglich Esterification.

Detailed Experimental Protocol

This protocol describes a general procedure for the esterification of trans-4-Pentylcyclohexanecarboxylic acid with a generic primary or secondary alcohol (1.2 equivalents). Reactions should be monitored by Thin Layer Chromatography (TLC) to determine completion.

Materials and Reagents

  • trans-4-Pentylcyclohexanecarboxylic acid

  • Alcohol (e.g., ethanol, benzyl alcohol)

  • N,N'-Dicyclohexylcarbodiimide (DCC)

  • 4-Dimethylaminopyridine (DMAP)

  • Anhydrous Dichloromethane (DCM)

  • Hydrochloric Acid (HCl), 1 M solution

  • Saturated Sodium Bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

  • Round-bottom flask, magnetic stirrer, stir bar, ice bath, separatory funnel, filtration apparatus

  • Rotary evaporator

  • Silica gel for column chromatography (if necessary)

Reaction Parameter Summary

ParameterRecommended ValueRationale
Stoichiometry
Carboxylic Acid1.0 equivLimiting reagent.
Alcohol1.2 - 1.5 equivUse of a slight excess ensures complete consumption of the acid.
DCC1.1 equivA small excess ensures full activation of the acid.
DMAP0.05 - 0.2 equivCatalytic amount; higher loading can accelerate the reaction.[9]
Temperature 0 °C to Room Temp.Initial cooling minimizes side reactions and controls exothermicity.[5][9]
Solvent Anhydrous DCMGood solubility for reactants and poor solubility for the DCU byproduct.[8]
Reaction Time 3 - 24 hoursVaries by substrate; monitor by TLC for completion.[5][9]

Step-by-Step Methodology

  • Reaction Setup: In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve trans-4-Pentylcyclohexanecarboxylic acid (1.0 equiv), the alcohol (1.2 equiv), and DMAP (0.1 equiv) in anhydrous dichloromethane.

  • Initial Cooling: Cool the solution to 0 °C using an ice-water bath. Efficient stirring is critical throughout the reaction.

  • DCC Addition: Dissolve DCC (1.1 equiv) in a minimal amount of anhydrous DCM and add it dropwise to the cooled reaction mixture over 10-15 minutes. A white precipitate of dicyclohexylurea (DCU) should begin to form.[9]

  • Reaction Progression: Stir the reaction at 0 °C for 1-2 hours, then remove the ice bath and allow the mixture to warm to room temperature. Continue stirring for an additional 3-24 hours, monitoring the reaction's progress periodically by TLC.

  • DCU Byproduct Removal: Once the reaction is complete, cool the flask again in an ice bath or refrigerator for ~30 minutes to maximize the precipitation of DCU. Remove the DCU precipitate by vacuum filtration, washing the filter cake with a small amount of cold DCM.[8]

  • Workup - Acid Wash: Transfer the filtrate to a separatory funnel. Wash the organic layer with 1 M HCl to remove the DMAP catalyst and any other basic impurities.

  • Workup - Base Wash: Wash the organic layer with a saturated NaHCO₃ solution to remove any unreacted carboxylic acid.

  • Workup - Final Wash: Wash the organic layer with brine to remove residual water.

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent using a rotary evaporator to yield the crude ester.

  • Purification: If necessary, purify the crude product by silica gel column chromatography to remove any remaining impurities, such as traces of DCU or the N-acylurea byproduct.

Workflow A 1. Dissolve Acid, Alcohol, DMAP in Anhydrous DCM B 2. Cool to 0 °C A->B C 3. Add DCC Solution Dropwise B->C D 4. Stir at 0 °C, then Warm to RT (Monitor by TLC) C->D E 5. Filter Precipitated DCU D->E F 6. Workup: Wash with 1M HCl E->F G 7. Workup: Wash with sat. NaHCO₃ F->G H 8. Workup: Wash with Brine G->H I 9. Dry with Na₂SO₄ & Concentrate H->I J 10. Purify via Column Chromatography (If Needed) I->J K Pure Ester J->K

Figure 2: General experimental workflow for Steglich esterification.

Troubleshooting and Field-Proven Insights

IssuePotential Cause(s)Recommended Solution(s)
Low or No Yield 1. Inactive/degraded reagents. 2. Presence of water in the solvent. 3. Insufficient reaction time.1. Use freshly opened or purified reagents. DCC is moisture-sensitive.[10] 2. Ensure the use of anhydrous solvent.[9] 3. Monitor the reaction by TLC until the starting material is consumed.
N-Acylurea Formation The rearrangement of the O-acylisourea intermediate is competing with the desired reaction.Ensure DMAP is active and used in a sufficient catalytic amount (5-20 mol%). Keep the initial reaction temperature at 0 °C to slow the rate of rearrangement.[9]
DCU Remains in Product DCU has slight solubility in many organic solvents.Cool the reaction mixture thoroughly before filtration. For stubborn cases, dissolve the crude product in a minimal amount of DCM and add a solvent in which DCU is insoluble (like ether or cold acetone) to precipitate it, then filter again.[11]
Starting Acid in Product Incomplete reaction or insufficient activation.Ensure the stoichiometry of DCC is at least 1.1 equivalents. Allow for longer reaction times. During workup, ensure a thorough wash with NaHCO₃ to remove acidic starting material.

Critical Safety Precautions

Both DCC and DMAP are hazardous chemicals and require strict adherence to safety protocols.

  • N,N'-Dicyclohexylcarbodiimide (DCC):

    • Hazards: DCC is a potent skin sensitizer and can cause severe allergic reactions upon repeated contact.[12][13] It is also harmful if swallowed and toxic in contact with skin. It is sensitive to moisture and should be handled in a dry environment.[10][14]

    • Handling: Always handle DCC in a chemical fume hood.[12] Wear appropriate personal protective equipment (PPE), including double gloves (nitrile), a lab coat, and chemical safety goggles.[14] Avoid inhalation of dust.[14]

  • 4-Dimethylaminopyridine (DMAP):

    • Hazards: DMAP is highly toxic and can be fatal if it comes into contact with the skin.[15] It is also toxic if swallowed or inhaled and causes serious eye damage.[15]

    • Handling: Strict precautions are mandatory. Handle only in a chemical fume hood.[15] Wear double chemical-resistant gloves, a lab coat, and chemical safety goggles.[15] Avoid creating dust when weighing the solid.[15]

Conclusion

The Steglich esterification using DCC and DMAP is a highly reliable and efficient method for the synthesis of esters from carboxylic acids like this compound. Its mild, neutral reaction conditions make it an indispensable tool in modern organic synthesis, particularly for complex molecules and sensitive substrates.[1][10] Successful application hinges on a clear understanding of the reaction mechanism, careful execution of the experimental protocol, and an unwavering commitment to safety.

References

  • Organic Chemistry Portal. (n.d.). Steglich Esterification. Retrieved from [Link]

  • Grokipedia. (n.d.). Steglich esterification. Retrieved from [Link]

  • Wikipedia. (2023). N,N'-Dicyclohexylcarbodiimide. Retrieved from [Link]

  • Neises, B., & Steglich, W. (1978). Simple Method for the Esterification of Carboxylic Acids. Angewandte Chemie International Edition in English, 17(7), 522-524. Retrieved from [Link]

  • Singh, A., et al. (2023). The Catalyst's Companion: N,N′-Dicyclohexylcarbodiimide (DCC) in Action. BenchChem.
  • ResearchGate. (n.d.). Esterification of Carboxylic Acids with Dicyclohexylcarbodiimide/4-Dimethylaminopyridine: tert-Butyl Ethyl Fumarate | Request PDF. Retrieved from [Link]

  • Jordan, A., et al. (2021). A solvent-reagent selection guide for Steglich-type esterification of carboxylic acids. Green Chemistry, 23(17), 6405-6413.
  • ResearchGate. (2013). What's the best way for removing extra DCC and DMAP in an esterification reaction? Retrieved from [Link]

  • Wikipedia. (2023). Steglich esterification. Retrieved from [Link]

  • ResearchGate. (2022). How Can I Remove DCU, byproduct of DCC coupling reactions? Retrieved from [Link]

  • Li, W., et al. (2013). 4-(N,N-Dimethylamino)pyridine Hydrochloride as a Recyclable Catalyst for Acylation of Inert Alcohols: Substrate Scope and Reaction Mechanism. Organic Letters, 16(1), 82-85.
  • Aapptec Peptides. (n.d.). Coupling Reagents. Retrieved from [Link]

  • Common Organic Chemistry. (n.d.). 4-Dimethylaminopyridine (DMAP). Retrieved from [Link]

  • ScholarWorks @ UTRGV. (n.d.). The DMAP-Catalyzed Acylation of Alcohol -- A Mechanistic Study. Retrieved from [Link]

  • BOC Sciences. (n.d.). The Role of Dicyclohexylcarbodiimide (DCC) in Peptide Synthesis.
  • Reddit. (2021). What's the easiest way to handle DCC? Retrieved from [Link]

  • Cole-Parmer. (n.d.). Material Safety Data Sheet - N,N'-Dicyclohexylcarbodiimide, 99%. Retrieved from [Link]

Sources

Application Notes and Protocols for the Creation of Flexible Displays Utilizing Cyclohexane-Based Liquid Crystals

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Imperative for Flexible Displays and the Role of Cyclohexane-Based Liquid Crystals

The evolution of display technology is relentlessly pushing the boundaries of form and function. Rigid, planar displays, while ubiquitous, are increasingly being supplanted by flexible, conformal, and even stretchable alternatives that unlock a new paradigm of electronic devices. From wearable technology and rollable screens to smart textiles and biomedical sensors, the demand for displays that can bend, curve, and adapt to non-planar surfaces is escalating.[1]

Liquid crystal displays (LCDs), the dominant technology in the flat-panel display market, are a compelling platform for flexible applications due to their low power consumption, high resolution, and cost-effective manufacturing.[2] However, transitioning from rigid glass substrates to flexible polymer films presents significant challenges. Maintaining a uniform liquid crystal layer thickness and alignment during bending is paramount to prevent image distortion and degradation of electro-optical performance.[1]

This is where the unique properties of cyclohexane-based liquid crystals, in conjunction with polymer stabilization techniques, offer a robust solution. These materials are characterized by their low birefringence and, often, high negative dielectric anisotropy, which are advantageous for specific display modes like In-Plane Switching (IPS) and Fringe-Field Switching (FFS) that are well-suited for flexible applications.[3][4] Furthermore, their inherent chemical stability and low viscosity contribute to the overall performance and longevity of flexible displays.

These application notes provide a comprehensive guide for researchers and scientists on the utilization of cyclohexane-based liquid crystals for the fabrication of flexible displays. We will delve into the synthesis of these specialized liquid crystals, the formulation of polymer-stabilized liquid crystal mixtures, and detailed protocols for the construction and characterization of flexible display cells. Our focus is not merely on the procedural steps but on elucidating the scientific rationale behind each choice, empowering the user to innovate and adapt these techniques for their specific research and development goals.

Part 1: Synthesis of a Prototypical Cyclohexane-Based Liquid Crystal: 4'-(trans-4-ethylcyclohexyl)-[1,1'-biphenyl]-4-carbonitrile

The synthesis of liquid crystal molecules with specific properties is a cornerstone of display technology. Here, we provide a detailed protocol for the synthesis of 4'-(trans-4-ethylcyclohexyl)-[1,1'-biphenyl]-4-carbonitrile, a representative nematic liquid crystal incorporating a cyclohexane ring. This molecule's structure, with its rigid biphenyl core and the aliphatic cyclohexane ring, imparts the desirable properties of a broad nematic temperature range and high thermal stability.[5] The synthesis is achieved via a palladium-catalyzed Suzuki-Miyaura cross-coupling reaction.[5]

Diagram of the Synthetic Pathway

Synthetic Pathway A 1-Bromo-4-(trans-4- ethylcyclohexyl)benzene C Pd(OAc)₂ / PPh₃ Na₂CO₃, Toluene/H₂O A->C B 4-Cyanophenylboronic acid B->C D 4'-(trans-4-ethylcyclohexyl)- [1,1'-biphenyl]-4-carbonitrile C->D Suzuki Coupling

Caption: Synthetic route to a cyclohexane-based liquid crystal.

Experimental Protocol: Synthesis of 4'-(trans-4-ethylcyclohexyl)-[1,1'-biphenyl]-4-carbonitrile

Materials:

  • 1-Bromo-4-(trans-4-ethylcyclohexyl)benzene (1 equivalent)

  • 4-Cyanophenylboronic acid (1.2 equivalents)

  • Palladium(II) acetate (Pd(OAc)₂, 0.02 equivalents)

  • Triphenylphosphine (PPh₃, 0.08 equivalents)

  • Anhydrous sodium carbonate (Na₂CO₃, 3 equivalents)

  • Toluene (degassed)

  • Deionized water (degassed)

  • Ethyl acetate

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Ethanol for recrystallization

Procedure:

  • Reaction Setup: In a flame-dried round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine 1-Bromo-4-(trans-4-ethylcyclohexyl)benzene and 4-cyanophenylboronic acid.

  • Solvent and Base Addition: Add a 4:1 mixture of degassed toluene and degassed deionized water to the flask, followed by the addition of anhydrous sodium carbonate.

  • Catalyst Preparation and Addition: In a separate vial, dissolve palladium(II) acetate and triphenylphosphine in a small amount of degassed toluene. Add this catalyst solution to the main reaction mixture under an inert atmosphere (e.g., nitrogen or argon).[5]

  • Reaction: Heat the reaction mixture to reflux (approximately 80-90 °C) with vigorous stirring. Monitor the progress of the reaction using thin-layer chromatography (TLC). The reaction is typically complete within 12-24 hours.[5]

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • Dilute the mixture with ethyl acetate and transfer it to a separatory funnel.

    • Wash the organic layer sequentially with deionized water and brine.

    • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.[6]

  • Purification:

    • Purify the crude product by column chromatography on silica gel, using a gradient of hexane and ethyl acetate as the eluent.

    • Combine the fractions containing the desired product and remove the solvent under reduced pressure.

    • Recrystallize the resulting solid from ethanol to obtain the pure 4'-(trans-4-ethylcyclohexyl)-[1,1'-biphenyl]-4-carbonitrile as a white solid.[7]

  • Characterization: Confirm the structure and purity of the final product using ¹H NMR, ¹³C NMR, and FT-IR spectroscopy. The liquid crystalline properties (phase transition temperatures) should be determined using differential scanning calorimetry (DSC) and polarized optical microscopy (POM).[8]

Part 2: Formulation of a Polymer-Stabilized Cyclohexane-Based Liquid Crystal Mixture

To impart flexibility and mechanical stability to the liquid crystal layer, a polymer network is formed in situ within the liquid crystal host. This creates a polymer-stabilized liquid crystal (PSLC) composite.[9][10] The polymer network helps to maintain the cell gap and the alignment of the liquid crystal molecules, even when the display is bent.[11]

Conceptual Workflow for PSLC Formulation

PSLC Formulation Workflow cluster_0 Component Mixing cluster_1 Cell Filling & Curing A Cyclohexane-Based Nematic LC Host M Homogeneous Mixture A->M B Reactive Mesogen (e.g., RM257) B->M C Photoinitiator (e.g., Irgacure 651) C->M F Fill Flexible Cell with Mixture M->F U UV Curing F->U P Polymer Network Formation (PSLC) U->P

Caption: Formulation and curing of a polymer-stabilized liquid crystal.

Protocol for PSLC Mixture Preparation

Materials:

  • Cyclohexane-based nematic liquid crystal host (e.g., a mixture containing 4'-(trans-4-ethylcyclohexyl)-[1,1'-biphenyl]-4-carbonitrile) (95-99 wt.%)

  • Reactive mesogen (diacrylate monomer, e.g., RM257) (1-5 wt.%)

  • Photoinitiator (e.g., Irgacure 651) (0.1-1 wt.% relative to the monomer)

Procedure:

  • Weighing and Mixing: Accurately weigh the liquid crystal host, reactive mesogen, and photoinitiator in a clean vial. The exact ratio will depend on the desired network density and electro-optical properties.

  • Homogenization: Heat the mixture to a temperature above the clearing point of the liquid crystal to ensure all components are in the isotropic phase. Gently stir or sonicate the mixture until a completely homogeneous and transparent solution is obtained.[12]

  • Degassing: To prevent the formation of bubbles during cell filling and curing, it is advisable to degas the mixture in a vacuum chamber.

  • Storage: Store the prepared mixture in a dark, cool place to prevent premature polymerization. The mixture should be used shortly after preparation for best results.

Part 3: Fabrication of a Flexible Liquid Crystal Display Cell

The fabrication of a flexible LCD cell requires careful handling of polymer substrates and precise control over the various deposition and assembly steps. The following protocol outlines the fabrication of a simple flexible display cell using a polymer-stabilized cyclohexane-based liquid crystal.

Flexible Display Cell Fabrication Workflow

Flexible Display Fabrication S1 Substrate Cleaning (PET-ITO) S2 Spin-coat Polyimide Alignment Layer S1->S2 S3 Baking & Curing Polyimide S2->S3 S4 Rubbing of Alignment Layer S3->S4 S5 Dispense UV-curable Sealant & Spacers S4->S5 S6 One-Drop Fill (ODF) with PSLC Mixture S5->S6 S7 Cell Assembly & Lamination S6->S7 S8 Sealant Curing S7->S8 S9 UV Curing of PSLC Mixture S8->S9 S10 Final Flexible Display Cell S9->S10

Caption: Step-by-step workflow for flexible display fabrication.

Detailed Fabrication Protocol

Materials and Equipment:

  • Flexible substrates: Polyethylene terephthalate (PET) coated with indium tin oxide (ITO)

  • Polyimide (PI) alignment layer solution

  • Solvents for cleaning (e.g., isopropanol, acetone)

  • Spin coater

  • Hot plate

  • Rubbing machine with velvet cloth

  • UV-curable sealant

  • Spacers (e.g., silica or polymer beads of desired diameter)

  • Screen printer or dispenser for sealant

  • Vacuum chamber for cell assembly

  • UV light source

  • Prepared PSLC mixture

Procedure:

  • Substrate Preparation:

    • Cut the PET-ITO substrates to the desired dimensions.

    • Thoroughly clean the substrates by sonicating them sequentially in acetone and isopropanol, followed by rinsing with deionized water and drying with a nitrogen gun.

  • Alignment Layer Deposition:

    • Spin-coat a thin, uniform layer of polyimide solution onto the ITO-coated side of the substrates.[13][14] The spin speed and time should be optimized to achieve the desired thickness.

    • Soft-bake the substrates on a hot plate (e.g., at 80-90°C for 10-15 minutes) to evaporate the solvent.

    • Hard-bake (cure) the polyimide layer at a temperature compatible with the PET substrate (typically 120-150°C) for 1-2 hours to induce imidization.[13][15]

  • Alignment Layer Rubbing:

    • Unidirectionally rub the cured polyimide layer with a rubbing machine equipped with a velvet cloth.[16] This process creates microgrooves that will align the liquid crystal molecules. The two substrates should be rubbed in directions that are perpendicular to each other for a twisted nematic (TN) cell configuration.

  • Cell Assembly:

    • On one of the substrates, dispense the UV-curable sealant in a closed loop along the perimeter of the desired active area, leaving a small gap for filling if not using the One-Drop Fill (ODF) method.

    • Mix the spacers into the sealant or sprinkle them uniformly over the active area to maintain a constant cell gap.

    • For the ODF method, dispense a precise volume of the prepared PSLC mixture into the center of the substrate enclosed by the sealant.[5]

    • Carefully place the second substrate on top of the first, with the rubbed surfaces facing each other and the rubbing directions appropriately oriented.

    • Place the assembled cell in a vacuum chamber to press the substrates together and ensure a uniform cell gap.

  • Sealing and Curing:

    • Expose the sealant to UV light to cure and permanently bond the two substrates.

    • If not using the ODF method, fill the cell with the PSLC mixture via capillary action through the gap left in the sealant, and then seal the gap with a UV-curable sealant.

  • Polymer Network Formation:

    • Expose the entire cell to UV light of a specific intensity and for a specific duration to initiate the polymerization of the reactive mesogen within the liquid crystal host.[12] The curing conditions (temperature, UV intensity, and exposure time) will influence the morphology of the polymer network and the final electro-optical properties of the display.[9]

Part 4: Characterization and Performance Evaluation

After fabrication, the flexible display cells must be characterized to evaluate their electro-optical performance and mechanical flexibility.

Electro-Optical Characterization

The key electro-optical parameters to be measured include:

  • Voltage-Transmittance (V-T) Curve: This curve shows the relationship between the applied voltage and the light transmittance of the display, from which the threshold voltage and operating voltage can be determined.

  • Contrast Ratio: The ratio of the transmittance in the bright state to the dark state.

  • Response Time: The time it takes for the liquid crystal molecules to switch between the on and off states.

These measurements are typically performed using a setup that includes a light source, a function generator to apply voltage to the cell, a photodetector, and an oscilloscope. The cell is placed between two crossed polarizers.[17][18]

Table 1: Representative Electro-Optical Performance of a Flexible Display with Cyclohexane-Based PSLC

ParameterTypical ValueConditions
Operating Voltage 3 - 5 VRoom Temperature
Contrast Ratio > 200:1Normal Incidence
Response Time (Rise/Fall) < 10 ms / < 15 msRoom Temperature
Bending Radius < 1 cmNo significant degradation

Note: These are representative values and can vary significantly depending on the specific liquid crystal mixture, polymer network morphology, and cell construction.[19][20]

Mechanical Flexibility Testing

The flexibility of the display is a critical performance metric. This is typically evaluated by:

  • Bending Tests: Repeatedly bending the display to a certain radius and measuring any degradation in its electro-optical performance.

  • Rolling Tests: For highly flexible displays, testing their performance after being rolled and unrolled multiple times.

The absence of significant changes in the V-T curve, contrast ratio, and response time after mechanical stress indicates a robust and well-fabricated flexible display.

Conclusion and Future Outlook

The combination of cyclohexane-based liquid crystals and polymer stabilization techniques provides a powerful platform for the development of high-performance flexible displays. The unique properties of these materials, particularly their low birefringence and good stability, address some of the key challenges associated with flexible LCD technology. The protocols detailed in these application notes provide a solid foundation for researchers to fabricate and characterize their own flexible display devices.

Future research in this area will likely focus on the development of novel cyclohexane-based liquid crystal structures with even lower viscosity and higher dielectric anisotropy to further improve response times and lower operating voltages. Additionally, advancements in polymer chemistry and photopolymerization techniques will enable the creation of more sophisticated polymer networks for enhanced flexibility and durability. As these technologies mature, we can expect to see the proliferation of flexible displays in an ever-expanding range of applications, transforming how we interact with the digital world.

References

  • Abad, E., et al. (2025). Shaping Liquid Crystal Polymer Networks: From Molecular Design and Processing to Multifunctional Materials.
  • Dierking, I. (2000). Polymer Network-Stabilized Liquid Crystals.
  • BenchChem. (2025). Application Notes and Protocols: The Use of 1-Bromo-4-(trans-4-ethylcyclohexyl)benzene in Liquid Crystal Synthesis. BenchChem.
  • Shanker, G. (2022). Perspective on structure-property relationship of room temperature single-component liquid crystals. Liquid Crystals, 50(1), 1-28.
  • Broer, D. J., et al. (2014). Liquid crystal polymer networks: preparation, properties, and applications of films with patterned molecular alignment. Langmuir, 30(45), 13499-13509.
  • Li, Y., et al. (2024). Preparation and Application of Polymer-Dispersed Liquid Crystal Film with Step-Driven Display Capability. Polymers, 16(5), 653.
  • Xiao, L., et al. (2018). Polymer Stabilized Liquid Crystal Smart Window with Flexible Substrates Based on Low-Temperature Treatment of Polyamide Acid Technology. Polymers, 10(11), 1234.
  • Sarma, B., et al. (2014). Investigations on Low birefringent Liquid Crystalline Materials for High Information Content Displays. Research Inventy: International Journal of Engineering and Science, 4(11), 16-24.
  • O'Hagan, D., et al. (2020). Synthesis of organic liquid crystals containing selectively fluorinated cyclopropanes. Beilstein Journal of Organic Chemistry, 16, 755-763.
  • Abad, E., et al. (2024). An Up-to-Date Overview of Liquid Crystals and Liquid Crystal Polymers for Different Applications: A Review. Polymers, 16(16), 2169.
  • Dierking, I. (2014). Liquid Crystal Polymer Networks: Preparation, Properties, and Applications of Films with Patterned Molecular Alignment. Langmuir, 30(45), 13499-13509.
  • Lin, T. C., et al. (2008). Novel polarizer-free flexible liquid-crystal displays. SPIE Newsroom.
  • McConville, A., et al. (2022). Structure–Property Relationships in Auxetic Liquid Crystal Elastomers—The Effect of Spacer Length. Polymers, 14(19), 4195.
  • BenchChem. (2025). Application Note: Synthesis of Nematic Liquid Crystals Incorporating a Ketal-Protected Cyclohexanone Moiety. BenchChem.
  • Wu, S. T., et al. (2023). Difluorovinyl Liquid Crystal Diluters Improve the Electro-Optical Properties of High-∆n Liquid Crystal Mixture for AR Displays. Crystals, 13(3), 474.
  • Hassanein, G. N., et al. (2024). Binary Nematic Liquid Crystals Mixture with Enhanced Electro-Optics Properties for Photonic Applications. American Journal of Physical Sciences, 11(1), 1-11.
  • Kitzerow, H. S. (2017). Electro-optical effects in liquid crystals. In Chirality in Liquid Crystals (pp. 235-271). Springer.
  • Schadt, M. (1997). Liquid Crystal Materials and Liquid Crystal Displays.
  • Kim, D. H., et al. (2015). Flexible polymer network liquid crystals using imprinted spacers bonded by UV-curable reactive mesogen for smart window applications. Liquid Crystals, 42(5-6), 846-852.
  • BenchChem. (2025).
  • Chen, H., et al. (2015). High performance liquid crystal displays with a low dielectric constant material. Optics Express, 23(11), 14560-14569.
  • Miller, D. S., et al. (2014). Instructional Review: An Introduction to Optical Methods for Characterizing Liquid Crystals at Interfaces. Langmuir, 30(29), 8535-8547.
  • Kim, T. H., et al. (2019). Flexible Liquid Crystal Displays Using Liquid Crystal-polymer Composite Film and Colorless Polyimide Substrate. Current Optics and Photonics, 3(6), 557-563.
  • New Vision Display. (2019).
  • Wang, Y., et al. (2024). Reverse Mode Polymer Stabilized Cholesteric Liquid Crystal Flexible Films with Excellent Bending Resistance. Polymers, 16(18), 2535.
  • Quora. (2020). What properties of liquid crystals are useful in making electronic displays? Quora.
  • Chojnowska, O., et al. (2021). Electro-Optical and Photo Stabilization Study of Nematic Ternary Mixture.
  • Google Patents. (2018). CN107963958B - Synthesis method of trans-4- (trans-4' -alkylcyclohexyl) cyclohexyl ethylene liquid crystal monomer.
  • Koma, N. (2021). Development of liquid crystal displays and related improvements to their performances. Reviews in Chemical Engineering, 37(8), 1007-1033.
  • Kim, J. H., et al. (2011). P-139: Control of Liquid Crystal Pre-tilt Angle Using Reactive Mesogen. SID Symposium Digest of Technical Papers, 42(1), 894-896.
  • Miller, D. S., et al. (2014).
  • Crawford, G. P., et al. (2004). Flexible Plastic Liquid Crystal Displays.
  • Google Patents. (2010). CN101671242B - Method for synthesizing trans-4-(trans-4'-alkyl cyclohexyl) cyclohexanal.
  • Li, Y., et al. (2022). Preparation of Flexible Liquid Crystal Films with Broadband Reflection Based on PD&SLC. Polymers, 14(24), 5483.
  • Wu, S. T., et al. (2013). High Performance Negative Dielectric Anisotropy Liquid Crystals for Display Applications. Journal of Display Technology, 9(9), 707-713.
  • Chen, P. Y., et al. (2024).
  • BenchChem. (2025). Application Notes and Protocols for Liquid Crystal Synthesis Using Ethyl 4-(4-oxocyclohexyl)
  • Gray, G. W., et al. (1973). New family of nematic liquid crystals for displays. Electronics Letters, 9(6), 130-131.
  • Lee, J. H., et al. (2021). Vertical Orientation of Liquid Crystal on Comb-Like 4-(trans-4-alkylcyclohexyl)phenoxymethyl-substituted Polystyrene Containing Liquid Crystal Precursor. Polymers, 13(9), 1391.
  • Lee, J. H., et al. (2014). Polyimide blend alignment layers for control of liquid crystal pretilt angle through baking. Liquid Crystals, 41(10), 1486-1492.
  • Hassanein, G. N., et al. (2024). Binary Nematic Liquid Crystals Mixture with Enhanced Electro-Optics Properties for Photonic Applications. American Journal of Physical Sciences, 11(1), 1-11.
  • Abdul-Rahman, H. (2014). Leakage of light in liquid crystal displays and birefringent thin film compensators. Journal of Modern Optics, 61(1), 1-11.
  • Gamble, A. (2012). Synthesis of Liquid Crystals. University of Colorado Boulder.
  • Google Patents. (1991).
  • ResearchGate. (2021). How do I spin coat either PET or Polyimide films?
  • Chemistry For Everyone. (2025). What Is Birefringence In Liquid Crystals? YouTube.
  • Hassanein, G. N., et al. (2025). Binary Nematic Liquid Crystals Mixture with Enhanced Electro-Optics Properties for Photonic Applications.
  • Kawatsuki, N., et al. (2001). Influence of rubbing conditions of polyimide alignment layer on optical anisotropy of immobilized liquid crystal film. Japanese Journal of Applied Physics, 40(1R), 269.
  • Lee, B. H., et al. (2005). General method used for the alignment procedure and structure of PF2-6.

Sources

Application Note: Derivatization of 4-Pentylcyclohexanecarboxylic Acid for Enhanced GC-MS Analysis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

4-Pentylcyclohexanecarboxylic acid is a molecule of interest in various fields, including materials science and as a potential biomarker. Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for the separation, identification, and quantification of such compounds. However, the direct analysis of this compound by GC-MS is hampered by its low volatility and high polarity due to the carboxylic acid functional group. These properties can lead to poor chromatographic peak shape, tailing, and potential thermal degradation in the GC inlet.[1][2]

To overcome these analytical challenges, derivatization is a crucial sample preparation step. This process involves the chemical modification of the polar carboxyl group into a less polar, more volatile, and thermally stable derivative. This application note provides a comprehensive guide with detailed protocols for two common and effective derivatization techniques for this compound: silylation to form a trimethylsilyl (TMS) ester and esterification to form a methyl ester. These methods significantly improve the chromatographic behavior and mass spectrometric analysis of the target analyte.

Theory and Rationale: The Necessity of Derivatization

The primary goal of derivatization in this context is to replace the active hydrogen of the carboxylic acid group with a non-polar functional group. This transformation has several key benefits for GC-MS analysis:

  • Increased Volatility: By masking the polar -COOH group, the intermolecular hydrogen bonding is eliminated, which significantly lowers the boiling point of the analyte, making it suitable for gas chromatography.[3]

  • Improved Thermal Stability: The resulting esters (either TMS or methyl) are generally more thermally stable than the parent carboxylic acid, preventing on-column degradation and ensuring accurate quantification.

  • Enhanced Chromatographic Performance: Derivatization leads to sharper, more symmetrical peaks, which improves resolution and sensitivity.[1]

  • Characteristic Mass Spectra: The derivatives often produce predictable and information-rich fragmentation patterns in the mass spectrometer, aiding in structural confirmation.[4][5]

Silylation with BSTFA + TMCS

Silylation is a widely used derivatization technique where an active proton is replaced by a trimethylsilyl (TMS) group.[3] N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) is a powerful silylating agent, often used with a catalyst like trimethylchlorosilane (TMCS) to increase its reactivity.[6] The reaction is typically fast and produces volatile byproducts that do not interfere with the analysis.[7]

The reaction proceeds by the nucleophilic attack of the carboxylate oxygen on the silicon atom of the silylating agent. The general order of reactivity for silylation is alcohols > phenols > carboxylic acids > amines > amides.[6]

Esterification with Boron Trifluoride-Methanol (BF3-Methanol)

Esterification is another robust method for derivatizing carboxylic acids.[3] Boron trifluoride in methanol (BF3-Methanol) is a convenient and effective reagent for converting carboxylic acids to their corresponding methyl esters.[1][8] BF3 acts as a Lewis acid catalyst, protonating the carbonyl oxygen and making the carbonyl carbon more electrophilic for attack by methanol.[8] This method is known for producing clean reactions with volatile byproducts.[8]

Experimental Protocols

Protocol 1: Silylation using BSTFA and TMCS

This protocol details the conversion of this compound to its trimethylsilyl ester.

Materials:

  • This compound sample

  • N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS)

  • Anhydrous solvent (e.g., acetonitrile, pyridine, or dichloromethane)

  • 2 mL screw-cap vials with PTFE-lined septa

  • Heating block or water bath

  • Vortex mixer

  • Nitrogen gas supply for drying (if needed)

Procedure:

  • Sample Preparation: Place a known amount (e.g., 0.1-1 mg) of the this compound sample into a clean, dry 2 mL reaction vial. If the sample is in a solution, evaporate the solvent to complete dryness under a gentle stream of nitrogen. The absence of water is critical as moisture deactivates the silylating reagent.[6]

  • Reagent Addition: Add 100 µL of an anhydrous solvent (e.g., acetonitrile) to dissolve the sample. To this solution, add 100 µL of BSTFA containing 1% TMCS.

  • Reaction Incubation: Tightly cap the vial and vortex for 30 seconds. Heat the vial at 70°C for 30 minutes in a heating block or water bath.[9]

  • Sample Analysis: After cooling to room temperature, the sample is ready for direct injection into the GC-MS system. No work-up or extraction is typically required.[9]

Quantitative Parameters for Silylation:

ParameterValue/RangeRationale
Sample Amount0.1 - 1.0 mgSufficient for detection while avoiding detector saturation.
Solvent Volume100 µLEnsures complete dissolution of the analyte.
BSTFA + 1% TMCS Volume100 µLProvides a molar excess of the derivatizing agent.
Reaction Temperature70 °CEnsures a rapid and complete reaction.[9]
Reaction Time30 minutesSufficient time for the derivatization of carboxylic acids.[9]
Protocol 2: Esterification using BF3-Methanol

This protocol describes the formation of the methyl ester of this compound.

Materials:

  • This compound sample

  • 10-14% Boron Trifluoride in Methanol (BF3-Methanol) solution

  • Hexane (GC grade)

  • Saturated sodium chloride (NaCl) solution

  • Anhydrous sodium sulfate

  • 2 mL screw-cap vials with PTFE-lined septa

  • Heating block or water bath

  • Vortex mixer

  • Pipettes

Procedure:

  • Sample Preparation: Accurately weigh approximately 1 mg of this compound and place it in a 2 mL reaction vial. If the sample is in a solution, evaporate the solvent to dryness.

  • Reagent Addition: Add 1 mL of 14% BF3-Methanol to the vial.[9]

  • Reaction Incubation: Tightly cap the vial and heat at 60°C for 30 minutes in a heating block or water bath.[9] Some protocols suggest that heating at 90°C for 10 minutes can be more efficient.[10]

  • Extraction: After cooling to room temperature, add 1 mL of hexane and 1 mL of saturated NaCl solution to the vial. The salt solution helps to facilitate phase separation.[1]

  • Phase Separation: Vortex the vial vigorously for 1 minute to extract the methyl ester into the hexane layer. Allow the layers to separate. The upper layer is the hexane phase containing the derivative.

  • Drying: Carefully transfer the upper hexane layer to a clean vial containing a small amount of anhydrous sodium sulfate to remove any residual water.

  • Sample Analysis: The sample is now ready for injection into the GC-MS system.

Quantitative Parameters for Esterification:

ParameterValue/RangeRationale
Sample Amount~1 mgA standard amount for this derivatization method.
BF3-Methanol Volume1 mLEnsures complete reaction.
Reaction Temperature60 - 90 °CCommon temperature range for BF3-Methanol esterification.[9][10]
Reaction Time10 - 30 minutesDependent on the chosen temperature.[9][10]
Extraction Solvent1 mL HexaneEfficiently extracts the non-polar methyl ester.
Wash Solution1 mL Saturated NaClAids in phase separation and removes polar impurities.[1]

Visual Workflow for Derivatization and Analysis

GCMS_Workflow cluster_prep Sample Preparation cluster_deriv Derivatization cluster_analysis Analysis Sample 4-Pentylcyclohexanecarboxylic Acid Sample Dry Dry Sample (if in solution) Sample->Dry Silylation Silylation (BSTFA + TMCS, 70°C) Dry->Silylation Protocol 1 Esterification Esterification (BF3-Methanol, 60-90°C) Dry->Esterification Protocol 2 GCMS GC-MS Analysis Silylation->GCMS Esterification->GCMS Data Data Interpretation GCMS->Data

Caption: Workflow for the derivatization and GC-MS analysis of this compound.

Expected GC-MS Results and Discussion

The derivatization of this compound will result in either its trimethylsilyl ester or its methyl ester. Both derivatives will exhibit significantly shorter retention times and improved peak shapes compared to the underivatized acid.

Expected Mass Spectrum of Trimethylsilyl 4-Pentylcyclohexanecarboxylate

The electron ionization (EI) mass spectrum of the TMS ester is expected to show characteristic fragments. The molecular ion (M+) peak should be present, though it may be of low intensity. Key fragment ions would arise from:

  • Loss of a methyl group (-15 Da): A prominent [M-15]+ ion is characteristic of TMS derivatives, resulting from the loss of a CH3 group from the silyl moiety.[11]

  • The TMS cation ([Si(CH3)3]+): A base peak or a very abundant ion at m/z 73 is a hallmark of TMS derivatives.[5]

  • McLafferty-type rearrangements: These can lead to other significant fragment ions.[11]

  • Alpha-cleavage: Cleavage of the bond adjacent to the carbonyl group.

The mass spectra of TMS derivatives of carboxylic acids often exhibit ions resulting from interactions between the functionalities.[12] For trimethylsilyl 4-pentylcyclohexanecarboxylate, characteristic ions would be expected at m/z 73, [M-15]+, and other fragments resulting from the cleavage of the pentyl chain and the cyclohexane ring.

Expected Mass Spectrum of Methyl 4-Pentylcyclohexanecarboxylate

The methyl ester will also produce a distinct mass spectrum. The molecular ion peak should be more pronounced compared to the TMS derivative. Key fragmentations would include:

  • Loss of a methoxy group (-31 Da): A significant [M-31]+ ion from the loss of an OCH3 radical.

  • McLafferty rearrangement: If sterically feasible, this could lead to a characteristic fragment ion.

  • Cleavage of the pentyl chain and cyclohexane ring: This will produce a series of fragment ions that can be used for structural elucidation.

Troubleshooting

IssuePotential CauseSuggested Solution
No or low derivatization yield Presence of moisture in the sample or reagents.Ensure the sample is completely dry. Use anhydrous solvents and fresh derivatization reagents.
Insufficient reaction time or temperature.Optimize reaction conditions; increase time or temperature within recommended limits.
Inactive derivatization reagent.Use a fresh vial of the derivatization reagent.
Peak tailing in chromatogram Incomplete derivatization.Re-run the derivatization with optimized conditions or fresh reagents.
Active sites in the GC system (liner, column).Use a deactivated liner and a high-quality capillary column. Condition the column properly.
Extraneous peaks in the chromatogram Contamination from solvents or reagents.Run a solvent blank to identify contaminant peaks. Use high-purity solvents and reagents.
Side reactions during derivatization.Ensure proper reaction conditions. For diazomethane (not detailed here), byproducts are a known issue.[13]

Conclusion

The derivatization of this compound is an essential step for reliable and sensitive analysis by GC-MS. Both silylation with BSTFA/TMCS and esterification with BF3-Methanol are effective methods to increase the volatility and thermal stability of the analyte, leading to improved chromatographic performance. The choice between the two methods may depend on laboratory preference, available reagents, and the specific requirements of the analytical method. The protocols and information provided in this application note serve as a comprehensive guide for researchers and scientists to successfully derivatize and analyze this compound, enabling accurate identification and quantification in various matrices.

References

  • Journal of the American Society for Mass Spectrometry. Hydrogen and trimethylsilyl transfers during EI mass spectral fragmentation of hydroxycarboxylic and oxocarboxylic acid trimethylsilyl derivatives. ACS Publications. Available at: [Link]

  • ResearchGate. Derivatization Reactions and Reagents for Gas Chromatography Analysis. Available at: [Link]

  • PubMed. MASS SPECTROMETRIC FRAGMENTATION OF TRIMETHYLSILYL AND RELATED ALKYLSILYL DERIVATIVES. Available at: [Link]

  • PubMed. Trimethylsilyl transfer during electron ionization mass spectral fragmentation of some omega-hydroxycarboxylic and omega-dicarboxylic acid trimethylsilyl derivatives and the effect of chain length. Available at: [Link]

  • A "Little" Mass Spec and Sailing. Derivatization of Carboxylic Acids with Diazomethane and Trimethylsilyldiazomethane. Available at: [Link]

  • ScienceDirect. Acids: Derivatization for GC Analysis. Available at: [Link]

  • Master Organic Chemistry. Diazomethane (CH2N2). Available at: [Link]

  • CORE. Mass spectrometry of hydroxy dicarboxylic acids as trimethylsilyl derivatives Rearrangement fragmentations. Available at: [Link]

  • ResearchGate. MASS SPECTROMETRIC FRAGMENTATION OF TRIMETHYLSILYL AND RELATED ALKYLSILYL DERIVATIVES | Request PDF. Available at: [Link]

  • ACS Publications. A Rapid Derivatization for Quantitation of Perfluorinated Carboxylic Acids from Aqueous Matrices by Gas Chromatography–Mass Spectrometry | Analytical Chemistry. Available at: [Link]

  • Wiley Online Library. Mechanism of Methyl Esterification of Carboxylic Acids by Trimethylsilyldiazomethane. Available at: [Link]

  • PubMed. A Rapid Derivatization for Quantitation of Perfluorinated Carboxylic Acids from Aqueous Matrices by Gas Chromatography-Mass Spectrometry. Available at: [Link]

  • PubMed Central. Esterification of fluorinated aromatic carboxylic acids with methanol by using UiO-66-NH2 as a heterogeneous catalyst and process optimization by the Taguchi method. Available at: [Link]

  • RSC Publishing. Analytical Methods. Available at: [Link]

  • ResearchGate. (PDF) Rapid and Simultaneous Determination of Free Aromatic Carboxylic Acids and Phenols in Commercial Juices by GC-MS after Ethyl Chloroformate Derivatization. Available at: [Link]

  • PubMed. Sample preparation procedure using extraction and derivatization of carboxylic acids from aqueous samples by means of deep eutectic solvents for gas chromatographic-mass spectrometric analysis. Available at: [Link]

  • Semantic Scholar. Esterification of fluorinated aromatic carboxylic acids with methanol by using UiO-66-NH2 as a heterogeneous catalyst and proces. Available at: [Link]

  • ResearchGate. GC-MS analysis of low-molecular-weight dicarboxylic acids in atmospheric aerosol: Comparison between silylation and esterification derivatization procedures | Request PDF. Available at: [Link]

  • PubMed. Esterification of Carboxylic Acids with Difluoromethyl Diazomethane and Interrupted Esterification with Trifluoromethyl Diazomethane: A Fluorine Effect. Available at: [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Synthesis of trans-4-Pentylcyclohexanecarboxylic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of trans-4-Pentylcyclohexanecarboxylic acid. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and optimize the yield of this important chemical intermediate. The insights provided herein are based on established synthetic routes and troubleshooting experiences in the field.

trans-4-Pentylcyclohexanecarboxylic acid is a valuable building block in various fields, including liquid crystal technology and medicinal chemistry, where its rigid cyclohexane core is a desirable feature.[1][2] The most prevalent synthetic approach involves the Grignard reaction of a 4-pentylcyclohexyl halide followed by carboxylation. While straightforward in principle, this pathway presents several potential pitfalls that can significantly impact the yield and purity of the final product.

This document provides a structured, in-depth guide to troubleshooting common issues encountered during this synthesis.

I. Troubleshooting Guide: A Proactive Approach to Synthesis

A successful synthesis relies on anticipating and mitigating potential problems. This section is organized by the key stages of the synthesis, providing a question-and-answer format to address specific experimental challenges.

A. Grignard Reagent Formation: The Critical First Step

The formation of 4-pentylcyclohexylmagnesium halide is the cornerstone of this synthesis. Failure at this stage will inevitably lead to a failed reaction.

Q1: My Grignard reaction fails to initiate. What are the likely causes and how can I fix it?

A1: Failure of Grignard reagent formation is a classic and often frustrating issue, almost always attributable to the presence of water or impurities.[3][4]

  • Underlying Causes & Solutions:

    • Moisture Contamination: Grignard reagents are potent bases and will readily react with even trace amounts of water from glassware, solvents, or the magnesium itself.[5]

      • Protocol: Ensure all glassware is rigorously flame-dried or oven-dried at >120°C for several hours and allowed to cool in a desiccator under an inert atmosphere (e.g., nitrogen or argon) before use. Solvents, typically anhydrous diethyl ether or tetrahydrofuran (THF), must be freshly distilled from a suitable drying agent (e.g., sodium/benzophenone) or sourced from a sealed bottle under an inert atmosphere.

    • Impure Magnesium: The surface of magnesium turnings can be coated with magnesium oxide, which prevents the reaction.

      • Protocol: Use fresh, high-purity magnesium turnings. If the magnesium is old, it can be activated by gently crushing it in a mortar and pestle (under an inert atmosphere) to expose a fresh surface.

    • Insufficient Activation: Sometimes, the reaction requires a small "push" to get started.

      • Protocol: Add a small crystal of iodine or a few drops of 1,2-dibromoethane to the reaction flask containing the magnesium.[3] These initiators react with the magnesium to clean its surface and generate a small amount of heat, which helps to initiate the Grignard formation.

Q2: The reaction starts, but then stops, or the yield of the Grignard reagent is low. Why is this happening?

A2: A sluggish or incomplete Grignard formation often points to issues with reagent quality or reaction conditions.

  • Underlying Causes & Solutions:

    • Poor Quality Alkyl Halide: The 4-pentylcyclohexyl halide (typically bromide) may contain impurities or have degraded over time.

      • Protocol: Purify the alkyl halide by distillation before use.

    • Side Reactions: The primary side reaction during Grignard formation is Wurtz-type coupling, where two alkyl halide molecules react with magnesium to form a dimer (e.g., 4,4'-dipentylbicyclohexyl).[4]

      • Protocol: Add the alkyl halide solution slowly to the magnesium suspension to maintain a low concentration of the halide in the reaction mixture. This minimizes the chance of coupling.[3]

B. Carboxylation: Capturing the Nucleophile

The reaction of the Grignard reagent with carbon dioxide is the key carbon-carbon bond-forming step.

Q3: The yield of my carboxylic acid is low after carboxylation, even though the Grignard formation seemed successful. What went wrong?

A3: Low carboxylation yields are often due to poor CO₂ quality, inefficient trapping, or competing side reactions.[3]

  • Underlying Causes & Solutions:

    • Moisture in Carbon Dioxide: Using CO₂ gas from a cylinder without proper drying, or using old dry ice that has accumulated atmospheric water, will quench the Grignard reagent.

      • Protocol: Use freshly crushed, high-purity dry ice. Alternatively, if using CO₂ gas, pass it through a drying tube containing a suitable desiccant (e.g., calcium chloride or sulfuric acid) before bubbling it into the reaction mixture.

    • Inefficient CO₂ Trapping: If the Grignard reagent is not exposed to a sufficient excess of CO₂, unreacted Grignard reagent will be quenched during the workup.

      • Protocol: Vigorously stir the reaction mixture while adding the Grignard solution to a large excess of crushed dry ice.[3] This ensures rapid and efficient reaction.

    • Reaction with the Carboxylate Salt: The initially formed magnesium carboxylate can be attacked by another molecule of the Grignard reagent, leading to the formation of a ketone byproduct. This is more prevalent with sterically hindered Grignard reagents.[3]

      • Protocol: Maintain a low reaction temperature during the addition of the Grignard reagent to the dry ice to minimize this side reaction.

C. Workup and Purification: Isolating the Target Molecule

The final stages of the synthesis are crucial for obtaining a pure product with the desired stereochemistry.

Q4: My final product is a mixture of cis and trans isomers. How can I improve the stereoselectivity and separate the isomers?

A4: The formation of a mixture of isomers is a common challenge. The trans isomer is generally the thermodynamically more stable product.[6]

  • Underlying Causes & Solutions:

    • Non-Stereoselective Starting Material: If the starting 4-pentylcyclohexyl halide is a mixture of cis and trans isomers, the final product will also be a mixture.

      • Protocol: Start with a stereochemically pure trans-4-pentylcyclohexyl halide if possible.

    • Isomerization during Reaction: While the Grignard formation and carboxylation are generally stereoretentive, some isomerization can occur under certain conditions.

    • Separation Techniques:

      • Fractional Recrystallization: This is a common and effective method for separating the cis and trans isomers, as they often have different solubilities in a given solvent.[7] Experimentation with different solvents (e.g., hexanes, ethyl acetate, or mixtures) is often necessary to find the optimal conditions. The trans isomer, being more symmetrical, often has a higher melting point and lower solubility, allowing it to crystallize out first.

      • Chromatography: Column chromatography or preparative high-performance liquid chromatography (HPLC) can be used to separate the isomers, although this may be less practical for large-scale syntheses.[3]

      • Selective Salt Formation: Reacting the mixture of carboxylic acid isomers with a specific chiral base can form diastereomeric salts with different solubilities, allowing for separation by crystallization.[3]

II. Experimental Protocols and Data

A. Optimized Protocol for trans-4-Pentylcyclohexanecarboxylic Acid Synthesis

This protocol is designed to maximize the yield of the trans isomer.

Step 1: Grignard Reagent Formation

  • Flame-dry a three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a dropping funnel under a stream of dry nitrogen.

  • Add magnesium turnings (1.2 eq.) to the flask.

  • In the dropping funnel, prepare a solution of trans-4-pentylcyclohexyl bromide (1.0 eq.) in anhydrous diethyl ether.

  • Add a small portion of the bromide solution to the magnesium and gently warm the flask to initiate the reaction. The initiation is indicated by the disappearance of the initial cloudiness and gentle refluxing of the ether.

  • Once the reaction has started, add the remaining bromide solution dropwise at a rate that maintains a gentle reflux.

  • After the addition is complete, continue to stir the reaction mixture at room temperature for an additional 1-2 hours to ensure complete formation of the Grignard reagent.

Step 2: Carboxylation

  • In a separate large beaker, place a large excess of freshly crushed dry ice.

  • Slowly pour the Grignard solution onto the dry ice with vigorous stirring.

  • Allow the excess dry ice to sublime.

Step 3: Workup and Purification

  • Slowly add a dilute solution of hydrochloric acid (e.g., 1 M HCl) to the reaction mixture to protonate the carboxylate salt and dissolve any unreacted magnesium.

  • Transfer the mixture to a separatory funnel and extract the aqueous layer with diethyl ether (3x).

  • Combine the organic layers and wash with brine, then dry over anhydrous magnesium sulfate.

  • Remove the solvent under reduced pressure to yield the crude carboxylic acid.

  • Purify the crude product by recrystallization from a suitable solvent (e.g., hexanes) to isolate the pure trans-4-Pentylcyclohexanecarboxylic acid.

ParameterRecommended ValueRationale
Mg:Alkyl Halide Ratio 1.2 : 1.0Ensures complete consumption of the alkyl halide.
Solvent Anhydrous Diethyl EtherGood solvent for Grignard reagents, low boiling point for easy removal.
Carboxylation Temperature Maintained by Dry IceLow temperature minimizes side reactions.[3]
Purification Method RecrystallizationEffective for separating cis and trans isomers.[7]
B. Visualization of the Synthetic Workflow

Synthesis_Workflow cluster_Grignard Grignard Reagent Formation cluster_Carboxylation Carboxylation cluster_Workup Workup & Purification Start Start: trans-4-Pentylcyclohexyl Bromide + Mg Grignard Formation of 4-Pentylcyclohexylmagnesium Bromide Start->Grignard Anhydrous Ether Carboxylation Reaction with Excess Dry Ice (CO2) Grignard->Carboxylation Carboxylate_Salt Formation of Magnesium Carboxylate Salt Carboxylation->Carboxylate_Salt Protonation Acidic Workup (HCl) Carboxylate_Salt->Protonation Extraction Solvent Extraction Protonation->Extraction Recrystallization Recrystallization Extraction->Recrystallization Final_Product Final Product: trans-4-Pentylcyclohexanecarboxylic Acid Recrystallization->Final_Product

Sources

Technical Support Center: Purification of Crude 4-Pentylcyclohexanecarboxylic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the purification of 4-Pentylcyclohexanecarboxylic acid. This guide is designed for researchers, scientists, and drug development professionals, providing in-depth troubleshooting advice and detailed protocols to address common challenges encountered during the purification of this compound.

Frequently Asked Questions (FAQs)

Q1: What are the basic physical properties of trans-4-Pentylcyclohexanecarboxylic acid?

A1: Understanding the physical properties is crucial for selecting an appropriate purification strategy. The trans isomer is typically a white crystalline solid at room temperature.[1] Due to the carboxylic acid group, it can form hydrogen-bonded dimers, which results in a relatively high melting point and boiling point compared to other compounds of similar molecular weight.[2][3][4][5]

PropertyValueSource
Molecular Formula C₁₂H₂₂O₂[1][6]
Molecular Weight 198.30 g/mol [6]
Appearance White to Almost white powder to crystal[1]
Melting Point 51-56 °C[7]
Flash Point 113 °C (235.4 °F) - closed cup[7]
Solubility Moderate in polar organic solvents; limited solubility in water.[1][2]General Knowledge

Q2: What are the likely impurities in my crude this compound?

A2: Impurities are highly dependent on the synthetic route used.[8] Common synthesis methods include the oxidation of 4-pentylcyclohexylmethanol or the carboxylation of a Grignard reagent derived from a 4-pentylcyclohexyl halide.[9] Potential impurities include:

  • Starting Materials: Unreacted 4-pentylcyclohexyl starting material.

  • Geometric Isomers: The cis-isomer of this compound, which may have different physical properties (e.g., a lower melting point) and can complicate crystallization.

  • Reaction Byproducts: Side-products from the synthesis, such as aldehydes or ketones from incomplete oxidation.[8]

  • Residual Solvents: Solvents used in the reaction or initial workup (e.g., diethyl ether, THF, hexane).

  • Inorganic Salts: Salts generated during workup, such as sodium sulfate or magnesium sulfate.[8]

Purification Technique Decision Workflow

This workflow helps in selecting the most appropriate primary purification technique based on the suspected impurities.

G cluster_0 Primary Purification Methods start Crude this compound q1 Predominant Impurities? start->q1 acid_base Acid-Base Extraction q1->acid_base Neutral or Basic (e.g., unreacted starting materials) recryst Recrystallization q1->recryst Solid Impurities with Different Solubility chrom Column Chromatography q1->chrom Isomers or Compounds with Similar Polarity acid_base->recryst Further Purification Needed recryst->chrom Persistent Impurities (e.g., isomers)

Caption: Decision workflow for selecting a purification method.

Troubleshooting Guide

Q3: My final product is an oil or a sticky gum, not the expected white crystalline solid. What went wrong?

A3: This is a common issue often attributable to one of the following causes:

  • Presence of the cis-isomer: The cis-isomer typically has a lower melting point and can act as an impurity, causing melting point depression and preventing crystallization of the desired trans-isomer.

  • Residual Solvent: Even small amounts of trapped solvent can prevent your product from solidifying.

  • Other Impurities: Byproducts from the synthesis may be oily and hinder crystallization.

Troubleshooting Steps:

  • Dry Thoroughly: Place the sample under a high vacuum for several hours to remove any volatile solvents. Gentle heating (e.g., 30-40 °C) can aid this process, but stay well below the melting point.

  • Trituration: Try adding a non-polar solvent in which your product is poorly soluble (e.g., cold hexanes). Stir the oily product vigorously with a spatula. This can sometimes wash away impurities and induce crystallization.

  • Re-purify: If the issue persists, the purity is likely insufficient. An acid-base extraction is excellent for removing neutral or basic impurities.[8] If isomeric impurities are suspected, recrystallization from a carefully chosen solvent system or column chromatography may be necessary.

Q4: My yield is very low after recrystallization. How can I improve it?

A4: Low recovery is typically due to suboptimal recrystallization conditions.[9]

  • Excess Solvent: Using too much solvent will keep a significant portion of your product dissolved even after cooling. The goal is to create a saturated solution at the solvent's boiling point.

  • Inappropriate Solvent Choice: The ideal solvent should dissolve the compound poorly at room temperature but completely at its boiling point. For this molecule, with its polar head and non-polar tail, good starting points are ethanol, methanol, or a mixed solvent system like ethyl acetate/hexanes or ethanol/water.[10]

  • Cooling Too Rapidly: Crash cooling can trap impurities and lead to the formation of small, impure crystals. Allow the solution to cool slowly to room temperature before moving it to an ice bath.

  • Premature Crystallization: If the product crystallizes on the filter paper during hot filtration, pre-heat your funnel and filter paper with hot solvent.[8]

Q5: My compound streaks badly on a silica gel TLC plate, making analysis and column chromatography difficult. What should I do?

A5: This is a classic problem for carboxylic acids on silica gel.[8] The acidic proton of the carboxyl group interacts strongly with the slightly acidic silica surface, leading to tailing.[8]

  • Solution: To suppress this interaction and obtain sharp spots, add a small amount (0.5-1%) of a volatile acid, like acetic acid or formic acid, to your eluting solvent system (mobile phase).[8] This ensures the carboxylic acid remains fully protonated and moves up the plate as a single, well-defined species.

In-Depth Purification Protocols

Protocol 1: Acid-Base Extraction

This technique is highly effective for separating the acidic product from any neutral or basic impurities.[5][8][11]

G A 1. Dissolve Crude Product in Organic Solvent (e.g., Ether) B 2. Add Aqueous NaHCO₃ Solution & Mix in Separatory Funnel A->B C 3. Separate Layers B->C D_org Organic Layer: Contains Neutral/Basic Impurities C->D_org Set Aside E_aq Aqueous Layer: Contains Sodium 4-pentylcyclohexanecarboxylate C->E_aq Collect F 4. Cool Aqueous Layer in Ice Bath E_aq->F G 5. Re-acidify with conc. HCl (dropwise) until pH < 2 (Precipitation Occurs) F->G H 6. Isolate Solid Product G->H I_filt Vacuum Filtration H->I_filt If Solid Precipitates J_ext Extraction with Organic Solvent H->J_ext If Product Oils Out K 7. Wash with Cold Water & Dry I_filt->K J_ext->K (then dry & evaporate)

Caption: Workflow for purification via acid-base extraction.

Step-by-Step Methodology:

  • Dissolution: Dissolve the crude material in a suitable organic solvent like diethyl ether or ethyl acetate.

  • Extraction: Transfer the solution to a separatory funnel and add a saturated aqueous solution of sodium bicarbonate (NaHCO₃).[8] Stopper the funnel and gently invert it several times, venting frequently to release pressure from CO₂ evolution.

  • Separation: Allow the layers to separate. Drain the lower aqueous layer, which now contains the sodium salt of your carboxylic acid, into a clean flask.[8]

  • Repeat: Extract the organic layer again with fresh NaHCO₃ solution to ensure complete transfer of the acid. Combine the aqueous extracts.

  • Re-acidification: Cool the combined aqueous extracts in an ice bath. Slowly, and with stirring, add concentrated hydrochloric acid (HCl) dropwise until the solution is strongly acidic (pH < 2, check with litmus paper). The pure this compound should precipitate as a white solid.[8]

  • Isolation: Collect the solid product by vacuum filtration. Wash the filter cake with a small amount of ice-cold water to remove inorganic salts.

  • Drying: Dry the purified product thoroughly, preferably under vacuum, to remove all traces of water.

Protocol 2: Recrystallization

Recrystallization is an excellent method for removing small amounts of impurities and for potentially separating cis and trans isomers if their solubilities differ sufficiently.[12]

Step-by-Step Methodology:

  • Solvent Selection: Choose a suitable solvent or solvent pair. Good candidates for this molecule include ethanol, methanol, or mixtures like hexane/ethyl acetate. The ideal solvent should dissolve the compound well when hot but poorly when cold.[10]

  • Dissolution: Place the crude, dry acid in an Erlenmeyer flask. Add a minimal amount of the chosen solvent and heat the mixture to boiling (using a hot plate and a stir bar) until all the solid dissolves. Add more solvent dropwise if needed, but avoid using an excess.

  • Hot Filtration (Optional): If there are insoluble impurities (e.g., dust, salts), perform a hot gravity filtration to remove them. Use a pre-heated funnel to prevent the product from crystallizing prematurely.

  • Cooling: Remove the flask from the heat, cover it, and allow it to cool slowly to room temperature. Do not disturb the flask during this period. Slow cooling encourages the formation of large, pure crystals.

  • Chilling: Once the flask has reached room temperature, place it in an ice-water bath for at least 30 minutes to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing & Drying: Wash the crystals with a small amount of ice-cold recrystallization solvent to remove any adhering impurities.[8] Allow the crystals to dry completely on the filter by drawing air through them, then transfer them to a watch glass to air dry or place them in a desiccator.

Protocol 3: Column Chromatography

This method is useful for separating compounds with similar polarities, such as the cis and trans isomers, but requires careful setup for carboxylic acids.[8][13]

Step-by-Step Methodology:

  • Stationary Phase: Use standard silica gel for normal-phase chromatography. Alternatively, C18 reversed-phase media can be a very effective tool for purifying carboxylic acids.[14]

  • Mobile Phase Selection: Use TLC to determine a suitable solvent system. A common starting point for a molecule like this is a mixture of hexanes and ethyl acetate.

  • Acidification of Eluent: Crucially , add 0.5-1% acetic acid or formic acid to your chosen mobile phase.[8] This will prevent streaking and ensure good separation.

  • Column Packing: Pack the column with silica gel using the wet slurry method with your acidified mobile phase.

  • Sample Loading: Dissolve the crude product in a minimum amount of the mobile phase and carefully load it onto the top of the silica gel bed.

  • Elution and Fraction Collection: Begin eluting the sample through the column, collecting the eluent in a series of fractions.[8]

  • Analysis: Analyze the collected fractions by TLC (using the same acidified eluent) to identify which ones contain the purified product.

  • Isolation: Combine the pure fractions and remove the solvent (and the volatile acid) under reduced pressure using a rotary evaporator to yield the purified this compound.[8]

References

  • CAS 38289-29-1: trans-4-Pentylcyclohexanecarboxylic acid - CymitQuimica. (n.d.).
  • RediSep C-18 reversed phase column purification of carboxylic acids - Teledyne ISCO. (2012, November 9).
  • trans-4-Pentylcyclohexanecarboxylic acid 97 38289-29-1 - Sigma-Aldrich. (n.d.).
  • Technical Support Center: Optimizing Carboxylic Acid Purification - Benchchem. (n.d.).
  • trans-4-n-Pentylcyclohexanecarboxylic acid - AK Scientific, Inc. (n.d.).
  • This compound | C12H22O2 | CID 98882 - PubChem. (n.d.).
  • How to separate ester from carboxylic acid by using chromatography? - ResearchGate. (2020, January 6).
  • trans-4-Pentylcyclohexanecarboxylic acid | 38289-29-1 - ChemicalBook. (n.d.).
  • trans-4-Pentylcyclohexanecarboxylic Acid 38289-29-1 - TCI Chemicals. (n.d.).
  • WO2014095080A2 - Process for the purification of carboxylic acids - Google Patents. (n.d.).
  • Rapid On-Column Esterification and Separation of Carboxylic Acids in Petroleum Fractions | Energy & Fuels - ACS Publications. (2024, June 10).
  • SAFETY DATA SHEET - Sigma-Aldrich. (2025, July 8).
  • Reagents & Solvents: Solvents for Recrystallization - Department of Chemistry : University of Rochester. (n.d.).
  • CAS.38289-29-1 trans-4-Pentylcyclohexanecarboxylic acid. (n.d.).
  • trans-4-Pentylcyclohexanecarboxylic acid 97 38289-29-1 - Sigma-Aldrich. (n.d.).
  • 2.2: Physical Properties of Carboxylic Acids - Chemistry LibreTexts. (2021, May 22).
  • US4348410A - Cyclohexane carboxylic acid derivatives - Google Patents. (n.d.).
  • Cyclohexanecarboxylic acid 98 98-89-5 - Sigma-Aldrich. (n.d.).
  • SAFETY DATA SHEET - Thermo Fisher Scientific. (2010, May 21).
  • Cyclohexanecarboxylic acid | 98-89-5 - ChemicalBook. (n.d.).
  • an introduction to carboxylic acids - Chemguide. (n.d.).
  • Troubleshooting low yield in "trans-4-tert-Butylcyclohexanecarboxylic acid" synthesis - Benchchem. (n.d.).
  • EP0134889A2 - Cyclohexane carboxylic acids and derivatives thereof as antidysrhythmic agents - Google Patents. (n.d.).
  • Carboxylic Acid Reactivity - MSU chemistry. (n.d.).
  • General procedures for the purification of Carboxylic acids - Chempedia - LookChem. (n.d.).
  • 9: Boiling point and acidity of carboxylic acids - YouTube. (2021, February 3).
  • 8.1: Structure and Properties of Carboxylic Acids - Chemistry LibreTexts. (2021, December 27).
  • How can I purify carboxylic acid? - ResearchGate. (2013, September 20).
  • Recrystallization and Crystallization. (n.d.).

Sources

Technical Support Center: Avoiding Side Reactions in 4-Pentylcyclohexanecarboxylic Acid Esterification

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the esterification of 4-pentylcyclohexanecarboxylic acid. This guide is designed for researchers, scientists, and professionals in drug development and materials science, particularly those working with liquid crystals, where this molecule is a common building block.[1][2][3][4][5][6] This document provides in-depth troubleshooting advice and frequently asked questions to help you navigate the complexities of this reaction and minimize the formation of unwanted byproducts.

The esterification of this compound, while a common transformation, presents unique challenges due to the steric hindrance of the cyclohexyl ring. Selecting the appropriate reaction conditions and esterification method is critical to achieving high yields and purity. This guide will explore the nuances of various methods, from the classic Fischer esterification to milder, modern techniques, providing you with the knowledge to optimize your synthetic strategy.

Troubleshooting Guide

This section addresses specific problems you may encounter during the esterification of this compound. Each issue is followed by potential causes and actionable solutions.

Problem 1: Low Yield of the Desired Ester Despite Full Consumption of the Starting Acid

Possible Cause 1: Reversible Reaction Equilibrium

The most common method, Fischer esterification, is a reversible reaction.[7][8] The accumulation of water, a byproduct, can drive the reaction backward, hydrolyzing your newly formed ester and lowering the overall yield.[9][10]

Solution: To shift the equilibrium toward the product, you must remove water as it forms.

  • Use a Dean-Stark Apparatus: This is a highly effective method where the reaction is run in a solvent that forms an azeotrope with water (e.g., toluene). The azeotrope distills off, and upon condensation, the water separates and is trapped, preventing it from re-entering the reaction.[10]

  • Use a Drying Agent: Add molecular sieves to the reaction mixture to sequester water as it is produced.[9]

  • Excess Alcohol: Using a large excess of the alcohol reactant can also drive the equilibrium forward. This is most practical when the alcohol is inexpensive and can serve as the reaction solvent.[10][11] Studies have shown that increasing the alcohol excess from a 1:1 ratio to a 10-fold excess can dramatically increase ester yield.[10]

Possible Cause 2: Side Reactions

Several side reactions can consume your starting materials or product, leading to a lower-than-expected yield. These are detailed in the following sections.

Problem 2: Formation of an Unexpected Byproduct, an Alkene

Possible Cause: Acid-Catalyzed Dehydration of the Alcohol

If you are using a secondary or tertiary alcohol, the strong acid catalyst (like sulfuric acid) used in Fischer esterification can protonate the alcohol's hydroxyl group, leading to its elimination as water and the formation of an alkene.[12][13] This is particularly problematic at higher temperatures.

Solution:

  • Use a Milder Esterification Method: Avoid Fischer esterification if your alcohol is prone to dehydration. The Steglich esterification is an excellent alternative as it proceeds under mild, neutral conditions at room temperature, thus avoiding the harsh acidic environment that promotes elimination.[14][15]

  • Lower Reaction Temperature: If you must use Fischer esterification, try running the reaction at a lower temperature, although this will likely increase the reaction time.

Problem 3: Presence of a High Molecular Weight Impurity, an N-Acylurea Adduct

Possible Cause: Side Reaction in Steglich Esterification

When using the Steglich method with DCC (dicyclohexylcarbodiimide), the O-acylisourea intermediate can undergo a 1,3-rearrangement to form a stable N-acylurea.[14][16] This byproduct is unable to react with the alcohol to form the desired ester, thus reducing the yield.

Solution:

  • Catalytic DMAP is Crucial: The addition of a catalytic amount (typically 5 mol%) of 4-dimethylaminopyridine (DMAP) is essential to suppress this side reaction.[15][16] DMAP is a more potent nucleophile than the alcohol and reacts with the O-acylisourea intermediate to form a highly reactive acylpyridinium species. This intermediate rapidly reacts with the alcohol, outcompeting the N-acylurea rearrangement.[16][17]

Problem 4: Difficulty in Removing Byproducts During Purification

Possible Cause 1: Dicyclohexylurea (DCU) from Steglich Esterification

A common challenge with the Steglich reaction is the removal of the dicyclohexylurea (DCU) byproduct.[14][18] While largely insoluble in many organic solvents, some may remain in solution, complicating purification.

Solution:

  • Filtration: Most of the DCU can be removed by simple filtration.

  • Solvent Selection: Choose a reaction solvent in which DCU has very low solubility to maximize its precipitation.

  • Alternative Carbodiimides: Consider using a water-soluble carbodiimide like EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide). The resulting urea byproduct is water-soluble and can be easily removed with an aqueous workup.[15][17]

Possible Cause 2: Triphenylphosphine Oxide and Hydrazine Derivatives from Mitsunobu Reaction

The Mitsunobu reaction generates triphenylphosphine oxide and a reduced hydrazine dicarboxylate as byproducts, which can be notoriously difficult to remove via standard chromatography.[19]

Solution:

  • Modified Reagents: Several strategies have been developed to address this issue. Using polymer-supported triphenylphosphine allows for the removal of the phosphine oxide byproduct by filtration.[20] Alternatively, modified azodicarboxylates, such as di-(4-chlorobenzyl)azodicarboxylate (DCAD), produce a hydrazine byproduct that can be easily filtered and recycled.[20]

Frequently Asked Questions (FAQs)

Q1: Which esterification method is best for this compound?

The "best" method depends on the specific alcohol you are using and the scale of your reaction. The table below provides a comparison of common methods. Given the sterically hindered nature of this compound, milder methods that avoid harsh conditions are often preferred.[7][15]

MethodCatalyst/ReagentsConditionsProsCons
Fischer Esterification Strong acid (e.g., H₂SO₄)High temperature, often refluxInexpensive reagents, suitable for primary alcohols.Reversible reaction, harsh conditions can cause side reactions with sensitive substrates.[12]
Steglich Esterification DCC or EDC, DMAP (cat.)Room temperature, neutral pHMild conditions, suitable for sterically hindered and acid-labile substrates.[15][16]DCC can be difficult to remove, potential for N-acylurea side reaction without DMAP.[14]
Mitsunobu Reaction PPh₃, DEAD or DIADLow temperature to room temp.Mild conditions, proceeds with inversion of stereochemistry at the alcohol.[21][22]Byproducts can be difficult to remove, requires acidic nucleophile (pKa < 13).[19]

Q2: How do I choose the right catalyst and reaction conditions for Fischer esterification?

For Fischer esterification, common catalysts include sulfuric acid, p-toluenesulfonic acid, and some Lewis acids.

  • Catalyst Loading: Typically, 1-5 mol% of a strong acid catalyst is sufficient.[9]

  • Temperature: Reaction temperatures usually range from 60-110 °C. You may need to heat the reaction to reflux to achieve a reasonable reaction rate.

  • Solvent: If not using the alcohol as the solvent, a non-polar solvent like toluene is a good choice, especially when using a Dean-Stark trap.

Q3: What are the common side products and how can I detect them?

Common side products include unreacted starting materials, water, alkenes (from alcohol dehydration), N-acylurea (in Steglich), and triphenylphosphine oxide (in Mitsunobu).

Detection Methods:

  • Thin-Layer Chromatography (TLC): A quick and easy way to monitor the progress of your reaction and identify the presence of byproducts.

  • Gas Chromatography-Mass Spectrometry (GC-MS): A powerful technique for separating and identifying volatile compounds, including your desired ester and potential side products.[23][24]

  • High-Performance Liquid Chromatography (HPLC): Useful for analyzing less volatile compounds and can be coupled with UV or mass spectrometry detectors for identification and quantification.[25][26]

Experimental Protocols & Visualizations

Protocol 1: Steglich Esterification of this compound

This protocol is a general guideline for a mild and effective esterification of your target molecule.

  • Preparation: In a round-bottom flask, dissolve this compound (1.0 eq) and the desired alcohol (1.1 eq) in an anhydrous polar aprotic solvent (e.g., dichloromethane or THF).

  • Addition of Catalyst: Add 4-dimethylaminopyridine (DMAP) (0.1 eq) to the solution and stir.

  • Initiation: Cool the mixture to 0 °C in an ice bath. Slowly add a solution of N,N'-dicyclohexylcarbodiimide (DCC) (1.1 eq) in the same solvent.

  • Reaction: Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by TLC.

  • Workup: Once the reaction is complete, filter the mixture to remove the precipitated dicyclohexylurea (DCU).

  • Purification: Wash the filtrate with dilute HCl, followed by saturated aqueous NaHCO₃, and finally with brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be further purified by column chromatography.[1]

Decision Flowchart for Esterification Method Selection

Esterification_Decision start Is the alcohol primary or secondary and robust? fischer Fischer Esterification start->fischer No check_sensitivity Is the substrate acid-sensitive? start->check_sensitivity Yes steglich Steglich Esterification mitsunobu Mitsunobu Reaction check_sensitivity->steglich No check_inversion Is inversion of stereochemistry desired? check_sensitivity->check_inversion Yes check_inversion->steglich No check_inversion->mitsunobu Yes

Caption: A flowchart to guide the selection of an appropriate esterification method.

Mechanism of N-Acylurea Side Reaction in Steglich Esterification

N_Acylurea_Formation o_acylisourea O-Acylisourea Intermediate alcohol_attack Desired Path: Alcohol Attack o_acylisourea->alcohol_attack Fast (with DMAP) rearrangement Side Reaction: 1,3-Rearrangement o_acylisourea->rearrangement Slow ester Ester Product alcohol_attack->ester n_acylurea N-Acylurea Byproduct rearrangement->n_acylurea

Sources

Technical Support Center: Scaling Up 4-Pentylcyclohexanecarboxylic Acid Production

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the production of 4-Pentylcyclohexanecarboxylic acid. This guide is designed for researchers, scientists, and drug development professionals who are transitioning from laboratory-scale synthesis to pilot or industrial-scale production. Here, you will find practical, in-depth guidance to navigate the common challenges encountered during this critical scale-up phase.

Frequently Asked Questions (FAQs)

This section addresses common initial questions regarding the synthesis and scale-up of this compound.

Q1: What is the most common industrial synthesis route for this compound?

The predominant industrial method is the catalytic hydrogenation of 4-pentylbenzoic acid. This process involves the reduction of the aromatic ring to a cyclohexane ring in the presence of a metal catalyst and hydrogen gas.[1][2][3] This method is favored for its high efficiency and atom economy.

Q2: Which catalysts are most effective for the hydrogenation of 4-pentylbenzoic acid?

Several catalysts are effective, with the choice often depending on the desired balance of activity, selectivity, and cost. Common choices include:

  • Rhodium on carbon (Rh/C): Often exhibits the highest activity, allowing for lower reaction temperatures and pressures.[1][2]

  • Ruthenium on carbon (Ru/C): A highly active and effective catalyst for this transformation.[3]

  • Palladium on carbon (Pd/C): A widely used and cost-effective catalyst, though it may require more forcing conditions (higher temperature and pressure) compared to rhodium.[3][4]

  • Platinum-based catalysts (e.g., Pt/TiO2): Have shown very high turnover frequencies under certain conditions.[5][6]

Q3: What are the typical reaction conditions for this hydrogenation at scale?

While specific conditions are proprietary and process-dependent, a general starting point for optimization would be:

  • Temperature: 50°C to 150°C. Lower temperatures are possible with more active catalysts like Rh/C.[1][6]

  • Hydrogen Pressure: 10 to 50 bar (approximately 145 to 725 psi). Higher pressures can increase the reaction rate but may also lead to over-reduction byproducts.

  • Solvent: Alcohols (e.g., methanol, ethanol) or inert solvents like dioxane are common. The choice of solvent can influence catalyst selectivity and product solubility.[3]

Q4: What is the expected cis/trans isomer ratio, and why is it important?

Catalytic hydrogenation of 1,4-disubstituted aromatic rings typically proceeds via syn-addition of hydrogen atoms to the ring surface, which predominantly yields the cis-isomer.[7] However, the thermodynamically more stable trans-isomer is often the desired product for applications in liquid crystals and pharmaceuticals due to its linear molecular shape.[8] Therefore, controlling or converting the isomer ratio is a critical aspect of the process.

Q5: How is the product purity typically assessed?

A combination of analytical techniques is used for quality control:

  • Gas Chromatography (GC): To determine the purity of the final product and quantify the cis/trans isomer ratio.

  • High-Performance Liquid Chromatography (HPLC): To detect non-volatile impurities and byproducts.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: To confirm the chemical structure and isomeric ratio.

  • Melting Point Analysis: A sharp melting range can indicate high purity. The literature melting point for the trans-isomer is around 51-53°C.

Troubleshooting Guides

This section provides detailed guidance on specific problems you may encounter during the scale-up of this compound production.

Guide 1: Low Reaction Yield or Stalled Reaction

A common challenge in scaling up hydrogenation is a decrease in yield or a reaction that fails to reach completion.

CauseDiagnostic StepsRecommended ActionsScientific Rationale
Catalyst Poisoning Analyze the 4-pentylbenzoic acid starting material for potential catalyst poisons such as sulfur, halides, or heavy metals. Review the solvent and hydrogen gas purity specifications.1. Pre-treat the starting material with activated carbon to remove impurities. 2. Ensure high-purity solvents and hydrogen are used. 3. Increase catalyst loading as a temporary measure, but address the root cause.Catalyst poisons adsorb strongly to the active sites on the metal surface, blocking them from participating in the hydrogenation reaction.[9]
Catalyst Deactivation Compare the performance of a fresh batch of catalyst with a recycled batch under identical conditions. Visually inspect the catalyst for changes in appearance (e.g., clumping).1. Handle pyrophoric catalysts (like Pd/C) under an inert atmosphere to prevent oxidation. 2. If recycling, ensure the washing and drying procedure is effective at removing adsorbed products and byproducts without damaging the catalyst structure.[10]Deactivation can occur through mechanical attrition, sintering of metal particles at high temperatures, or irreversible adsorption of byproducts.[10]
Poor Mass Transfer Evaluate the agitation efficiency of the reactor. In a scaled-up reactor, are there "dead zones" with poor mixing? Is the hydrogen gas being effectively dispersed into the liquid phase?1. Optimize the stirrer design and speed to ensure good mixing of the three-phase system (solid catalyst, liquid substrate, gaseous hydrogen). 2. Consider using a gas-inducing impeller to improve hydrogen dispersion.The reaction rate in a heterogeneous catalytic system is often limited by the rate at which hydrogen can dissolve in the solvent and reach the catalyst surface. Inefficient agitation exacerbates this issue.[9]
Hydrogen Starvation Monitor the hydrogen uptake rate. A sharp drop-off before the theoretical amount is consumed can indicate a supply issue. Check the hydrogen line for blockages or pressure drops.1. Ensure the hydrogen supply can meet the reaction's demand, especially during the initial, more rapid phase. 2. Calculate the stoichiometric hydrogen requirement and compare it to the available supply.[11][12]If the rate of hydrogen consumption exceeds the rate of supply, the reaction will slow down or stop.

Troubleshooting Workflow for Low Conversion

start Low or No Conversion check_catalyst 1. Check Catalyst start->check_catalyst check_conditions 2. Check Reaction Conditions start->check_conditions check_substrate 3. Check Substrate/Solvent start->check_substrate poisoned Poisoned? check_catalyst->poisoned Analyze starting material inactive Inactive/Old? check_catalyst->inactive Run with fresh batch loading Insufficient Loading? check_catalyst->loading Review calculations pressure Inadequate H₂ Pressure? check_conditions->pressure Monitor uptake temp Incorrect Temperature? check_conditions->temp Verify setpoint agitation Poor Agitation? check_conditions->agitation Observe mixing solubility Poor Solubility? check_substrate->solubility Check for precipitation impure Impure Solvent? check_substrate->impure Verify solvent purity

Caption: Troubleshooting workflow for low conversion.

Guide 2: Undesirable Impurity Profile

As you scale up, you may notice new or higher levels of impurities. Identifying and controlling these is crucial for meeting product specifications.

Impurity/ByproductLikely CauseMitigation Strategy
Unreacted 4-pentylbenzoic acid Incomplete reaction (see Guide 1).Address the root cause of the stalled reaction (catalyst, mass transfer, etc.).
Cyclohexylmethanol derivative Over-reduction of the carboxylic acid group. This is more likely with highly active catalysts like Ruthenium at higher temperatures and pressures.[3]1. Lower the reaction temperature and/or pressure. 2. Switch to a more chemoselective catalyst like Palladium on carbon.[3][4]
Toluene and Methylcyclohexane derivatives Hydrogenolysis (cleavage) of the C-C bond between the ring and the carboxyl group, followed by reduction.[3]1. Use milder reaction conditions. 2. The addition of a co-solvent like water can sometimes suppress hydrogenolysis.[3]
Partially hydrogenated intermediates Insufficient reaction time or catalyst activity.Increase reaction time or address catalyst deactivation issues.
Guide 3: Cis/Trans Isomer Control and Purification

Achieving a high percentage of the desired trans-isomer is a common challenge.

  • Initial Hydrogenation: As mentioned, the kinetic product is typically the cis-isomer.[7] Running the reaction under conditions that might favor some in-situ isomerization (e.g., slightly higher temperatures for longer times) can be explored, but this often needs to be balanced with byproduct formation.

  • Post-Reaction Epimerization: A common industrial strategy is to isomerize the mixture to favor the thermodynamically more stable trans-isomer. This can be achieved by heating the mixture of isomers in the presence of a strong base (e.g., potassium hydroxide) in a suitable solvent. The base deprotonates the carboxylic acid, and the resulting carboxylate can undergo equilibration to the more stable trans configuration.

Crystallization is the primary method for purifying the final product and isolating the desired trans-isomer.

ProblemPotential CauseRecommended Actions
Poor Crystal Formation / Oiling Out 1. Cooling rate is too fast. 2. Solvent system is not optimal. 3. High impurity levels are inhibiting crystallization.1. Implement a controlled, slower cooling profile. 2. Experiment with mixed solvent systems (e.g., heptane/ethyl acetate) to fine-tune solubility. 3. Consider a pre-purification step (e.g., charcoal treatment) to remove problematic impurities.
Low Purity of Crystals 1. Impurities are co-crystallizing or being trapped in the crystal lattice. 2. Inefficient washing of the filter cake.1. Ensure the final crystallization solution is not overly concentrated. 2. Perform a re-crystallization step if necessary. 3. Optimize the filter cake wash with a cold, low-solubility solvent to remove mother liquor without dissolving the product.
Inconsistent Isomer Ratio in Final Product The crystallization process is not effectively separating the trans-isomer from the cis-isomer.1. Analyze the solubility of both isomers in various solvents to find a system where the trans-isomer is significantly less soluble. 2. Ensure the epimerization step (if used) has gone to completion before starting crystallization.

Overall Synthesis and Purification Workflow

cluster_synthesis Synthesis cluster_isomerization Isomerization (Optional) cluster_purification Purification start 4-Pentylbenzoic Acid + Solvent reactor Hydrogenation Reactor (Catalyst, H₂, Temp, Pressure) start->reactor filtration Catalyst Filtration reactor->filtration Crude Product (Cis/Trans Mixture) epimerization Epimerization (Base, Heat) filtration->epimerization crystallization Crystallization (Controlled Cooling) filtration->crystallization epimerization->crystallization isolation Filtration & Washing crystallization->isolation drying Drying isolation->drying final_product Final Product (trans-4-Pentylcyclohexanecarboxylic acid) drying->final_product

Caption: Overall workflow from synthesis to purification.

References

  • Catalytic Ring Hydrogenation of Benzoic Acid with Supported Transition Metal Catalysts in scCO2. MDPI. Available at: [Link]

  • Rhodium on carbon catalyst.Google Patents.
  • Electrocatalytic hydrogenation of benzoic acids in a proton- exchange membrane reactor. The Royal Society of Chemistry. Available at: [Link]

  • Highly enantioselective phase-transfer-catalytic alkylation of 2-phenyl-2-oxazoline-4-carboxylic acid tert-butyl ester for the asymmetric synthesis of alpha-alkyl serines. PubMed. Available at: [Link]

  • Application of Phase Transfer Catalysis in the Esterification of Organic Acids: The Primary Products from Ring Hydrocarbon Oxidation Processes. MDPI. Available at: [Link]

  • Influence of H2 pressure on hydrogenation of benzoic acid over Rh/C... ResearchGate. Available at: [Link]

  • Isolation of organic acids from large volumes of water by adsorption chromatography. USGS Publications Warehouse. Available at: [Link]

  • A new synthesis of carboxylic and carbonic acid anhydrides using phase transfer reactions. Semantic Scholar. Available at: [Link]

  • Purification of organic acids using anion exchange chromatography.Google Patents.
  • Activated Carbon-Supported Rhodium Catalyst bulk for sale. Princeton Powder. Available at: [Link]

  • Phase Transfer Catalysis. Dalal Institute. Available at: [Link]

  • Deactivation and Regeneration of Palladium Catalysts for Hydrogenation Debenzylation... MDPI. Available at: [Link]

  • Purification of organic acids. University of Illinois. Available at: [Link]

  • Catalytic Hydrogenation Of Benzoic Acid In Binary Solvent Mixture. CABI Digital Library. Available at: [Link]

  • (PDF) Catalytic Hydrogenation of Benzoic Acid. ResearchGate. Available at: [Link]

  • Purification of Organic Compounds- Purification Methods in Chemistry. Allen. Available at: [Link]

  • Phase-Transfer Catalysis in Organic Syntheses. CRDEEP Journals. Available at: [Link]

  • Tuning hydrogenation chemistry of Pd-based heterogeneous catalysts by introducing homogeneous-like ligands. NIH. Available at: [Link]

  • ART Guidelines for Troubleshooting Hydrotreater Performance Problems. Refining Community. Available at: [Link]

  • Palladium Catalysts Supported on Carbon for Hydrogenation of Aromatic Hydrocarbons.Google Patents.
  • Troubleshooting Hydrotreater Performance: Part I. Refining Community. Available at: [Link]

  • The Hydrogenation of Aromatic Compounds under Mild Conditions by Using a Solid Lewis Acid and Supported Palladium Catalyst. ResearchGate. Available at: [Link]

  • Hydrogenator Troubleshooting & Evaluation. Process Engineering Associates. Available at: [Link]

  • Hydrogenation troubleshooting. Reddit. Available at: [Link]

  • Epimerization of 2- or 4-substituted cyclohexanecarboxylic acids.Google Patents.
  • Palladium on Carbon (Pd/C) for Catalytic Hydrogenation of Alkenes. Master Organic Chemistry. Available at: [Link]

  • Hydrogenation of benzoic acid derivatives over Pt/TiO2 under mild conditions. Nature. Available at: [Link]

  • (PDF) Kinetic Study for Chemoselective Hydrogenation of Benzoic Acid to Benzyl Alcohol in a Batch Slurry Reactor using Ru-Sn/Al2O3 Catalyst. ResearchGate. Available at: [Link]

  • Catalytic Hydrogenation Of Benzoic Acid In Binary Solvent Mixture. ResearchGate. Available at: [Link]

  • (PDF) Pt/TiO2 Catalyzed Hydrogenation of Benzoic Acid with Unprecedented High Activity. ResearchGate. Available at: [Link]

  • Cis and trans forms of benzoic acid monomers: R=H, OH, NH2, F, Cl, CN, NO, NO2. ResearchGate. Available at: [Link]

  • Catalytic Ring Hydrogenation of Benzoic Acid with Supported Transition Metal Catalysts in scCO2. ResearchGate. Available at: [Link]

  • Carboxylic acid purification and crystallization process.Google Patents.
  • Purification: How To. University of Rochester Department of Chemistry. Available at: [Link]

  • Purification of carboxylic acids by complexation with selective solvents.Google Patents.
  • Hydrogenation of benzoic acid over different catalysts. ResearchGate. Available at: [Link]

  • Crystallization method for organic acid or organic acid ester.Google Patents.

Sources

Technical Support Center: Optimizing Reaction Temperature for Liquid Crystal Monomer Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for liquid crystal monomer synthesis. This guide is designed for researchers, scientists, and professionals in drug development who are working with these sensitive and highly valuable compounds. Here, you will find in-depth troubleshooting guides and frequently asked questions (FAQs) to address specific issues you may encounter during your experiments, with a core focus on the critical parameter of reaction temperature.

A Word from the Scientist

In the synthesis of liquid crystal monomers, temperature is not merely a parameter to be set; it is the conductor of a complex molecular orchestra. The difference between a high-yield, pure product exhibiting the desired mesophases and an intractable mixture of byproducts often lies within a narrow thermal window. This guide is built on years of field-proven experience to help you navigate the nuances of temperature optimization. We will explore the causality behind experimental choices, empowering you to move from troubleshooting to proactive process control.

Troubleshooting Guide: Temperature-Related Synthesis Issues

This section addresses common problems encountered during liquid crystal monomer synthesis where reaction temperature is a likely culprit.

Issue 1: Low or No Product Yield

Q: My reaction has resulted in a very low yield, or I have only recovered my starting materials. How can reaction temperature be the cause?

A: This is a frequent challenge and can point to several temperature-related factors:

  • Insufficient Temperature: Many liquid crystal monomer syntheses, particularly esterification reactions, are thermodynamically controlled and require a certain activation energy to proceed at a reasonable rate.[1] If the reaction temperature is too low, the reaction may not proceed to completion within the allotted time, leaving you with unreacted starting materials.

  • Inadequate Reflux: For reactions requiring reflux, maintaining the correct temperature is crucial. The reaction temperature should be set to the boiling point of the solvent to ensure a constant temperature and proper mixing.[2]

  • Premature Product Degradation: Conversely, if the temperature is excessively high, your desired product might be degrading as it forms. Liquid crystal monomers can be thermally sensitive, and prolonged exposure to high temperatures can lead to decomposition.[3]

Troubleshooting Workflow:

Caption: Troubleshooting workflow for low or no product yield.

Issue 2: Impure Product and Presence of Side Products

Q: My final product is impure, and I'm observing multiple spots on my TLC plate. How can I control side reactions by optimizing the temperature?

A: Temperature is a powerful tool for controlling the selectivity of a reaction.

  • High Temperature Side Reactions: Elevated temperatures can provide the necessary activation energy for undesired side reactions to occur. This can lead to the formation of byproducts that are difficult to separate from your target monomer. The color of your reaction mixture can be an indicator; a darkening color with increased reaction time and temperature can suggest the generation of impurities.[4]

  • Kinetic vs. Thermodynamic Control: Some reactions can yield different products depending on the temperature. A lower temperature might favor the kinetically preferred product, while a higher temperature favors the thermodynamically more stable product. Understanding the reaction mechanism is key to choosing the correct temperature regime for your desired outcome.

Observation Potential Temperature-Related Cause Suggested Action
Multiple spots on TLC, close to the product RfHigh reaction temperature promoting side reactions.Decrease the reaction temperature. Consider a solvent with a lower boiling point.
Formation of a colored impurityThermal degradation of starting materials or product.Lower the reaction temperature and/or shorten the reaction time.
Unexpected isomer formationTemperature favoring an undesired thermodynamic or kinetic product.Experiment with a range of temperatures to find the optimal selectivity.
Issue 3: Incorrect or Absent Liquid Crystalline Phase

Q: My synthesized monomer does not exhibit the expected liquid crystalline behavior when analyzed by DSC or POM. Could the synthesis temperature have influenced this?

A: Absolutely. The thermal history of a liquid crystal monomer, including the synthesis conditions, can impact its final mesomorphic properties.

  • Impurities Disrupting Mesophase Formation: As discussed, incorrect temperatures can lead to impurities. These impurities can disrupt the long-range molecular order necessary for the formation of liquid crystal phases, leading to broadened or absent phase transitions in the DSC thermogram.[5]

  • Thermal Isomerization or Degradation: The molecular geometry of liquid crystal monomers is crucial for their properties. Excessively high synthesis temperatures could potentially cause irreversible isomerization or degradation of the mesogenic core, leading to a material that is incapable of forming liquid crystal phases.

Analytical Approach to Troubleshooting:

G cluster_synthesis Synthesis cluster_analysis Analysis cluster_observation Observation cluster_conclusion Conclusion & Action A Synthesized Monomer B DSC Analysis A->B C POM Analysis A->C D Broad/Absent Phase Transitions B->D E No Birefringent Textures C->E F Probable Impurities or Degradation D->F E->F G Re-optimize Synthesis Temperature F->G

Caption: Analytical workflow for diagnosing incorrect mesophase behavior.

Frequently Asked Questions (FAQs)

Q1: What is the ideal starting temperature for optimizing an esterification reaction for a novel liquid crystal monomer?

A1: A good starting point is to use a temperature that allows for a gentle reflux of the chosen solvent. For common solvents like methanol or ethanol, this would be around 65-80°C.[2] It is advisable to start at a moderate temperature and gradually increase it while monitoring the reaction progress, for instance by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

Q2: How does temperature affect the purity versus yield trade-off in liquid crystal monomer synthesis?

A2: There is often a trade-off. Higher temperatures can increase the reaction rate and potentially the yield, but they can also promote the formation of byproducts, thus reducing purity.[6] Conversely, lower temperatures may yield a purer product but at the cost of a longer reaction time or lower conversion. The optimal temperature will be the one that provides an acceptable yield of sufficiently pure product within a practical timeframe.

Q3: My DSC thermogram shows an unexpected exothermic peak during heating. What could this indicate?

A3: An unexpected exothermic peak during the heating cycle of a DSC analysis can indicate a crystallization event of a supercooled phase or a chemical reaction, such as polymerization or degradation, occurring in the sample. If you suspect your monomer is impure, this could be an impurity crystallizing.

Q4: Can I use a microwave reactor to control the temperature for liquid crystal monomer synthesis?

A4: Yes, microwave-assisted synthesis can be an excellent tool for precise temperature control and can often reduce reaction times significantly. The focused heating can lead to fewer byproducts compared to conventional heating methods.[7] However, it is important to carefully optimize the microwave parameters (temperature, time, and power) for each specific reaction.

Experimental Protocols

Protocol 1: Temperature Optimization for a Generic Esterification Reaction

This protocol outlines a systematic approach to finding the optimal reaction temperature for the synthesis of a liquid crystal monomer via Fischer esterification.

  • Reaction Setup: In a series of round-bottom flasks, combine the carboxylic acid, alcohol (often used in excess as the solvent), and a catalytic amount of a strong acid (e.g., sulfuric acid).[2]

  • Temperature Gradient: Set each reaction to a different temperature (e.g., 50°C, 60°C, 70°C, 80°C) using a temperature-controlled heating mantle or oil bath.

  • Reaction Monitoring: At regular intervals (e.g., every hour), take a small aliquot from each reaction and analyze it by TLC to monitor the consumption of starting materials and the formation of the product.

  • Work-up and Isolation: Once a reaction reaches completion (or after a set time period for comparison), quench the reaction, and perform a standard work-up (e.g., extraction and washing). Purify the crude product, for example by column chromatography.

  • Analysis: Determine the yield and purity of the product from each reaction temperature. Analyze the final products using DSC and Polarized Optical Microscopy (POM) to confirm the desired liquid crystalline properties.[8][9]

Protocol 2: Characterization of Thermal Properties using DSC and POM
  • DSC Analysis:

    • Accurately weigh a small amount of the purified monomer (typically 1-5 mg) into an aluminum DSC pan and seal it.

    • Place the sample pan and an empty reference pan into the DSC cell.

    • Perform a heat-cool-heat cycle at a controlled rate (e.g., 10°C/min) to observe the phase transitions.[5] The first heating run erases the sample's thermal history, and the second heating run is typically used for analysis.

    • Analyze the thermogram to identify melting points (crystal to liquid crystal or isotropic) and clearing points (liquid crystal to isotropic).

  • POM Analysis:

    • Place a small amount of the monomer on a microscope slide and cover it with a coverslip.

    • Mount the slide on a hot stage attached to a polarized light microscope.

    • Heat the sample to its isotropic phase (it will appear dark between the crossed polarizers).

    • Slowly cool the sample and observe the formation of characteristic liquid crystal textures (e.g., schlieren, focal conic, fan-like).[9] This provides visual confirmation of the liquid crystal phases identified by DSC.

References

  • Synthesis and Characterization of Mono-acryl Liquid crystalline Functional Monomer. Sōgō Rikōgaku-fu.
  • Can Reaction Temperature Impact Synthetic Product Yield and Purity? Biotage.
  • Preparation of Cholesteryl Ester Liquid Crystals.
  • Troubleshooting phase transition issues in cholesteryl acet
  • How to analyze liquid crystals?
  • Effects of temperature and cooling modes on yield, purity and particle size distribution of dihydroxystearic acid crystals.
  • Optimization of Esterification Reaction Conditions Through the Analysis of the Main Significant Variables.
  • Fischer Esterific
  • Synthesis and crystallization purification of phytosterol esters for food industry applic
  • Preparation of Cholesteryl Ester Liquid Crystals. chymist.com.
  • Investigating Cross-Linking Parameters and Molecular Arrangement in Liquid Crystalline Epoxy Monomer with Aromatic Diamine: DSC-TOPEM® and WAXS Analysis. PMC.
  • Summary of DSC and POM analyses of LCs of type 3.
  • Enabling liquid crystal elastomers with tunable actuation temper
  • Liquid-crystal order during synthesis affects main-chain liquid-crystal elastomer behavior.
  • Liquid-crystal order during synthesis affects main-chain liquid-crystal elastomer behavior - Soft Matter (RSC Publishing). Royal Society of Chemistry.
  • Synthesis, Self-Assembly and Photoresponsive Behavior of Liquid Crystals Based on Azobenzene. MDPI.
  • Technical Support Center: Optimization of Crystallization Conditions for Glochidonol. Benchchem.
  • Synthesis of novel thermotropic liquid crystalline polymers by a reactive extrusion process. Royal Society of Chemistry.
  • How does reaction time impact synthetic product purity and yield? Biotage.
  • Differential scanning calorimetry (DSC) curves of liquid crystal polyester...
  • Reactions and Interactions in Liquid Crystalline Media. DTIC.
  • Optimization, validation, and implementation of a new method for detecting liquid crystal monomers in dust using GC−MS/MS with atmospheric pressure chemical ionization.
  • Thermal optimisation of the Reimer-Tiemann reaction using thermochromic liquid crystals on a microfluidic reactor.
  • Liquid Crystal Orientation and Shape Optimization for the Active Response of Liquid Crystal Elastomers. MDPI.
  • A cold-responsive liquid crystal elastomer provides visual signals for monitoring a critical temperature decrease.

Sources

Technical Support Center: Resolving Solubility Challenges of 4-Pentylcyclohexanecarboxylic Acid in Non-Polar Solvents

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the dedicated technical support center for 4-Pentylcyclohexanecarboxylic acid. This guide is designed for researchers, scientists, and drug development professionals to provide expert insights and practical solutions for overcoming solubility issues with this compound, particularly in non-polar solvent systems. Here, you will find in-depth troubleshooting advice, frequently asked questions (FAQs), detailed experimental protocols, and critical data to support your work.

Understanding the Challenge: The Dichotomy of this compound's Structure

This compound is an organic compound featuring a non-polar cyclohexane ring substituted with a pentyl group, and a polar carboxylic acid functional group.[1] This molecular structure creates a solubility challenge. The bulky, non-polar aliphatic portion (the pentylcyclohexyl group) favors dissolution in non-polar solvents, adhering to the "like dissolves like" principle.[2][3] However, the highly polar carboxylic acid group introduces a significant hurdle.

The primary obstacle to dissolving this compound in non-polar solvents is the strong intermolecular hydrogen bonding between the carboxylic acid groups of adjacent molecules.[4][5][6][7] These interactions lead to the formation of stable dimers, which effectively increase the molecular size and polarity, making it difficult for non-polar solvent molecules to surround and solvate the individual acid molecules.[6][7]

Key Physicochemical Properties:

PropertyValueSource
Molecular FormulaC₁₂H₂₂O₂[1][8]
Molecular Weight198.30 g/mol [8][9]
AppearanceWhite to almost white powder/crystal[1]
Melting Point51-53 °C[9]
Topological Polar Surface Area37.3 Ų[8]

Frequently Asked Questions (FAQs)

Q1: Why is this compound poorly soluble in common non-polar solvents like hexane at room temperature?

A1: The poor solubility is primarily due to the strong hydrogen bonds between the carboxylic acid groups, which lead to the formation of dimers.[4][6][7] Non-polar solvents like hexane cannot effectively break these strong intermolecular forces. The energy required to disrupt the hydrogen-bonded dimers is greater than the energy released when the non-polar parts of the molecule interact with the non-polar solvent.[2]

Q2: I observe an oily residue or incomplete dissolution when trying to dissolve the acid. What is happening?

A2: This "oiling out" phenomenon can occur when the solute's melting point is lower than the boiling point of the solvent, and the solubility is not achieved at a lower temperature.[10] The solid may be melting but not fully dissolving, creating a separate liquid phase. It can also indicate that the solvent's solvating power is insufficient to overcome the solute-solute interactions even with thermal energy.

Q3: Can heating the solvent improve the solubility of this compound?

A3: Yes, increasing the temperature is a common and effective method to enhance the solubility of solids in liquids.[11][12] Heat provides the necessary energy to overcome the intermolecular forces holding the solid together.[11][12] For this compound, heating will disrupt the hydrogen-bonded dimers and increase the kinetic energy of both solute and solvent molecules, facilitating dissolution. However, one must be mindful of the compound's stability at elevated temperatures.

Q4: Are there any alternative solvents or solvent mixtures that can improve solubility?

A4: Yes, using a co-solvent approach can be highly effective.[13] Adding a small amount of a more polar solvent (a "co-solvent") to the non-polar solvent can significantly improve the solubility of this compound. The polar co-solvent can interact with the carboxylic acid group, helping to break the hydrogen-bonded dimers and bridge the polarity gap between the solute and the non-polar bulk solvent.

Q5: How does sonication help in dissolving this compound?

A5: Sonication uses high-frequency sound waves to create cavitation bubbles in the solvent. The collapse of these bubbles generates localized high-energy, breaking apart the solute particles and increasing the surface area available for solvation. This mechanical agitation can accelerate the dissolution process, especially for stubborn solutes.

Troubleshooting Guide

IssuePotential CauseRecommended Solution(s)
Compound remains as a solid precipitate in the non-polar solvent. Insufficient thermal energy to break intermolecular hydrogen bonds.Gradually heat the solvent while stirring. Monitor for dissolution. Be cautious not to exceed the solvent's boiling point or the compound's decomposition temperature.[11][12]
Dissolution is very slow, even with heating. Poor surface area contact between solute and solvent.Use a magnetic stirrer or mechanical agitator to increase mixing. Consider gently grinding the solid to a finer powder before adding it to the solvent to increase surface area.[13]
The compound "oils out" and forms a separate liquid layer. The solvent's solvating power is insufficient.Try a different non-polar solvent with a slightly higher polarity (e.g., toluene instead of hexane). Alternatively, employ a co-solvent strategy as detailed in the protocols below.[10]
The compound dissolves upon heating but precipitates upon cooling. The solution is supersaturated at lower temperatures.This is expected if the goal is simply to get the compound into solution for a reaction at an elevated temperature. If a stable room-temperature solution is required, a different solvent system or a lower concentration is necessary.

Experimental Protocols

Protocol 1: Standard Dissolution with Thermal Assistance

This protocol outlines the basic steps for dissolving this compound in a non-polar solvent using heat.

  • Preparation: Weigh the desired amount of this compound and place it in a suitable flask equipped with a magnetic stir bar.

  • Solvent Addition: Add the calculated volume of the non-polar solvent (e.g., hexane, cyclohexane, or toluene) to the flask.

  • Heating and Stirring: Place the flask on a hot plate with magnetic stirring capabilities. Begin stirring and gently heat the mixture.

  • Observation: Increase the temperature gradually while observing the dissolution. The solid should begin to dissolve as the temperature rises.

  • Completion: Continue heating and stirring until all the solid has dissolved, resulting in a clear solution. Note the temperature at which complete dissolution occurs.

G cluster_0 Protocol 1: Thermal Dissolution A 1. Add solid acid and non-polar solvent to flask B 2. Place on hotplate with magnetic stirring A->B C 3. Gradually increase temperature while stirring B->C D 4. Observe for complete dissolution C->D E 5. Clear solution obtained D->E Success F Issue: Incomplete Dissolution D->F Failure

Caption: Workflow for thermal-assisted dissolution.

Protocol 2: Co-Solvent Method for Enhanced Solubility

This protocol describes the use of a polar co-solvent to improve the solubility of this compound in a non-polar solvent at or near room temperature.

  • Solvent Preparation: Prepare a stock solution of the co-solvent in the primary non-polar solvent. A good starting point is a 1-5% (v/v) mixture of a polar aprotic solvent like tetrahydrofuran (THF) or a polar protic solvent like isopropanol in hexane.

  • Initial Attempt: In a flask, attempt to dissolve the this compound in the pure non-polar solvent at the desired temperature (e.g., room temperature).

  • Co-solvent Titration: If dissolution is incomplete, add the co-solvent mixture dropwise to the suspension while stirring vigorously.

  • Observation: Continue adding the co-solvent mixture until the solid is fully dissolved. Record the total volume of the co-solvent mixture required.

  • Optimization: For future experiments, you can prepare the final solvent mixture with the determined ratio of co-solvent to non-polar solvent.

G cluster_1 Protocol 2: Co-Solvent Method A 1. Suspend acid in primary non-polar solvent C 3. Add co-solvent mixture dropwise to suspension A->C B 2. Prepare co-solvent mixture (e.g., 5% THF in Hexane) B->C D 4. Stir and observe for dissolution C->D E 5. Clear solution obtained D->E Success F Issue: Still Insoluble D->F Failure (Try higher % co-solvent or different co-solvent)

Caption: Workflow for the co-solvent dissolution method.

Concluding Remarks

The solubility of this compound in non-polar solvents is a classic case of competing intermolecular forces. By understanding the underlying principles of hydrogen bonding and the "like dissolves like" rule, researchers can employ logical strategies to overcome these challenges. The application of heat, the use of co-solvents, and mechanical agitation are all powerful tools in the experimentalist's arsenal. This guide provides a foundational framework for troubleshooting and optimizing the dissolution of this and structurally similar compounds.

References

  • Pass My Exams. (n.d.). Carboxylic Acids Solubility in Water. Retrieved from [Link]

  • Chemistry LibreTexts. (2021, July 31). 18.2: Physical Properties of Carboxylic Acids. Retrieved from [Link]

  • QuickTakes. (n.d.). How does hydrogen bonding affect the properties of organic compounds? Retrieved from [Link]

  • Chemistry LibreTexts. (2023, January 22). Carboxylic Acids Background. Retrieved from [Link]

  • CK-12 Foundation. (2025, December 16). Physical Properties of Carboxylic Acids. Retrieved from [Link]

  • PubChem. (n.d.). This compound. Retrieved from [Link]

  • ResearchGate. (2025, August 7). On the Effect of Temperature on Aqueous Solubility of Organic Solids. Retrieved from [Link]

  • Chemistry LibreTexts. (2023, January 29). Temperature Effects on Solubility. Retrieved from [Link]

  • International Journal of Pharmaceutical and Chemical Analysis. (n.d.). Strategies for improving hydrophobic drugs solubility and bioavailability. Retrieved from [Link]

  • NCERT. (n.d.). Solutions. Retrieved from [Link]

  • IU Pressbooks. (n.d.). Effect of Temperature and Solvent on Solubility. Retrieved from [Link]

  • International Journal of Medical Science and Dental Research. (n.d.). Techniques for Improving Solubility. Retrieved from [Link]

  • Chemistry LibreTexts. (2022, September 30). 3.1: Physical properties of organic compounds. Retrieved from [Link]

  • UNT Digital Library. (2025, December 15). Water-enhanced solubility of carboxylic acids in organic solvents and its applications to extraction processes. Retrieved from [Link]

  • International Journal of Innovative Research in Technology. (2023, June). Solubility Enhancement Methods. Retrieved from [Link]

  • Brieflands. (2021, May 31). A Review on Solubility Enhancement Methods for Poorly Water-soluble Drugs. Retrieved from [Link]

  • OSTI.GOV. (1991, October 31). Water-enhanced solubility of carboxylic acids in organic solvents and its applications to extraction processes (Technical Report). Retrieved from [Link]

  • University of Toronto. (n.d.). Identifying an Unknown Compound by Solubility, Functional Group Tests and Spectral Analysis. Retrieved from [Link]

  • ResearchGate. (2015, April 23). What to do when compound did not dissolve in organic solvent? Retrieved from [Link]

  • University of Calgary. (2023, August 31). Solubility of Organic Compounds. Retrieved from [Link]

  • Reddit. (2023, March 9). carboxylic acid solubility + TLC. Retrieved from [Link]

  • Chemistry LibreTexts. (2019, June 5). 4.4 Solubility. Retrieved from [Link]

  • Chemistry LibreTexts. (2022, September 30). 3.1: Physical properties of organic compounds. Retrieved from [Link]

Sources

Technical Support Center: Prevention of Unwanted Polymerization in Liquid Crystal Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for Liquid Crystal Synthesis. This guide is designed for researchers, scientists, and drug development professionals to navigate the common yet critical challenge of preventing premature or unwanted polymerization of reactive mesogens. Uncontrolled polymerization can lead to decreased yields, complicated purification processes, and inconsistent material properties.[1] This resource provides in-depth troubleshooting guides, frequently asked questions (FAQs), and best practices to ensure the successful synthesis and handling of your liquid crystal materials.

Understanding Unwanted Polymerization in Liquid Crystal Synthesis

Liquid crystal monomers, often referred to as reactive mesogens, are designed to be polymerized under specific conditions to form highly ordered polymer networks.[2][3] Many of these monomers, particularly those with acrylate or methacrylate functional groups, are susceptible to free-radical polymerization.[4][5][6] This process can be initiated by various factors commonly encountered in a laboratory setting, including heat, light (UV radiation), and the presence of radical-generating impurities like peroxides.[1]

Free-radical polymerization proceeds through a chain reaction mechanism involving three main steps: initiation, propagation, and termination.[7][8] An initiator, which can be an intentionally added compound or an impurity, forms a free radical that reacts with a monomer molecule. This creates a new, larger radical that can then react with other monomer molecules in the propagation step, leading to the rapid formation of a polymer chain. Termination occurs when two radicals combine to form a stable, non-reactive molecule.

Unwanted polymerization can manifest as an increase in viscosity, the formation of gels or solid precipitates, or discoloration of the monomer or reaction mixture.[1]

The Double-Edged Sword: The Role of Oxygen

Oxygen plays a complex and often misunderstood role in the stability of reactive monomers. While it can act as an inhibitor by reacting with initiating radicals to form less reactive peroxy radicals, this process is not always desirable.[9][10][11] The effectiveness of many common phenolic inhibitors, such as hydroquinone (HQ) and monomethyl ether of hydroquinone (MEHQ), relies on the presence of a small amount of dissolved oxygen.[12] These inhibitors work by scavenging the peroxy radicals formed from the reaction of initiating radicals with oxygen. However, in the absence of these inhibitors, oxygen can contribute to the formation of peroxides, which can later decompose upon heating and initiate polymerization.[1] Therefore, managing the atmospheric conditions during storage and synthesis is crucial.

Troubleshooting Guide

This section addresses specific issues you may encounter during your experiments in a question-and-answer format.

Question 1: My liquid crystal monomer is showing signs of polymerization (increased viscosity, cloudiness) during storage. How can I prevent this?

Answer:

Proper storage is the first line of defense against premature polymerization. Here are the key factors to consider:

  • Inhibitor Presence: Commercially available reactive mesogens are typically shipped with a small amount of a polymerization inhibitor.[13] Do not remove this inhibitor until you are ready to use the monomer.

  • Temperature: Store reactive monomers at cool temperatures, typically in a refrigerator (2-8 °C), to minimize the rate of spontaneous thermal polymerization. Avoid freezing the monomer unless specified by the manufacturer, as this can cause the inhibitor to separate from the monomer, leading to localized areas of uninhibited material that can polymerize upon thawing.[12]

  • Light Exposure: Protect the monomer from light, especially UV radiation, by storing it in an amber or opaque container.[1] Covering the container with aluminum foil can provide additional protection.

  • Atmosphere: For inhibitors like MEHQ and HQ, a headspace of air (oxygen) is necessary for them to function effectively.[12] Therefore, do not store these monomers under an inert atmosphere like nitrogen or argon unless you are using an oxygen-independent inhibitor.

Workflow for Proper Storage of Reactive Mesogens

G cluster_storage Storage Protocol start Receive Monomer check_inhibitor Verify Inhibitor Presence start->check_inhibitor store_cool Store in a Cool, Dark Place (e.g., Refrigerator) check_inhibitor->store_cool check_atmosphere Check Inhibitor Type for Atmosphere Requirement store_cool->check_atmosphere store_air Store with Air Headspace (for Phenolic Inhibitors) check_atmosphere->store_air MEHQ, HQ, TBC store_inert Store Under Inert Atmosphere (for Oxygen-Independent Inhibitors) check_atmosphere->store_inert Other types use Ready for Use store_air->use store_inert->use

Caption: Workflow for the proper storage of reactive liquid crystal monomers.

Question 2: I'm observing spontaneous polymerization during my synthesis reaction. What are the likely causes and how can I resolve this?

Answer:

Spontaneous polymerization during a reaction can be caused by several factors. A systematic approach to troubleshooting is essential.

  • High Temperatures: Many liquid crystal syntheses require elevated temperatures, which can be sufficient to initiate thermal polymerization.[14] If the reaction chemistry allows, consider running the reaction at a lower temperature.

  • Residual Initiators/Impurities: Ensure all glassware is scrupulously clean and that solvents and other reagents are free of peroxides or other radical-generating impurities.

  • Insufficient Inhibition: If you are performing a reaction where polymerization is undesirable (e.g., a modification of the monomer's core structure before the final polymerization step), you may need to add a suitable inhibitor to the reaction mixture. The choice of inhibitor should be compatible with your reaction conditions (e.g., thermally stable, non-reactive with your reagents).

Troubleshooting Decision Tree for In-Reaction Polymerization

G start Polymerization Observed During Reaction q_temp Is the reaction temperature high? start->q_temp a_temp Lower the reaction temperature if possible. q_temp->a_temp Yes q_purity Are reagents and solvents pure and peroxide-free? q_temp->q_purity No a_temp->q_purity a_purity Purify solvents and reagents. Use fresh materials. q_purity->a_purity No q_inhibit Is an inhibitor present and compatible? q_purity->q_inhibit Yes a_purity->q_inhibit a_inhibit Add a suitable inhibitor for the reaction conditions. q_inhibit->a_inhibit No end Problem Resolved q_inhibit->end Yes a_inhibit->end

Caption: A decision tree for troubleshooting unwanted polymerization during synthesis.

Question 3: I need to remove the inhibitor from my liquid crystal monomer before polymerization. What is the best way to do this without causing polymerization?

Answer:

Removing the inhibitor is a critical step, as its presence can interfere with the desired polymerization reaction by consuming the initiator.[13][15] However, the monomer is most vulnerable to spontaneous polymerization immediately after the inhibitor is removed.

Method 1: Column Chromatography

This is a common and effective method for removing phenolic inhibitors like MEHQ and HQ.[13][15][16]

Protocol:

  • Prepare the Column: Pack a glass chromatography column with basic activated alumina. A general rule of thumb is to use about 10g of alumina for every 100 mL of monomer solution.

  • Dissolve the Monomer (if necessary): If the monomer is a solid or highly viscous, dissolve it in a minimal amount of a dry, inert solvent like dichloromethane or THF.

  • Elution: Carefully add the monomer (or its solution) to the top of the column and allow it to pass through under gravity. Do not apply pressure, as this can force fine alumina particles into your purified monomer.[16]

  • Collection: Collect the purified monomer in a clean, dry flask, preferably one that is protected from light.

  • Immediate Use or Re-inhibition: The inhibitor-free monomer should be used immediately. If storage is necessary, add a small amount of a different, easily removable inhibitor or store it at a very low temperature for a short period.

Method 2: Caustic Wash

This method is also effective for removing acidic phenolic inhibitors.[17]

Protocol:

  • Extraction: In a separatory funnel, wash the monomer (dissolved in a suitable solvent if necessary) with a dilute aqueous solution of sodium hydroxide (e.g., 5% w/v). The phenolic inhibitor will be deprotonated and extracted into the aqueous layer.

  • Separation: Carefully separate the organic layer containing the monomer from the aqueous layer.

  • Washing: Wash the organic layer with deionized water to remove any residual sodium hydroxide.

  • Drying: Dry the organic layer over an anhydrous drying agent (e.g., anhydrous magnesium sulfate or sodium sulfate).

  • Solvent Removal: Remove the solvent under reduced pressure (e.g., using a rotary evaporator). Crucially, ensure the bath temperature is kept as low as possible to prevent thermal polymerization.

  • Immediate Use: Use the purified monomer immediately.

Important Note: After removing the inhibitor, the monomer is highly susceptible to polymerization. Plan your workflow to proceed with the polymerization step as soon as possible.

Frequently Asked Questions (FAQs)

Q1: What are the most common polymerization inhibitors used for liquid crystal monomers? A1: The most common inhibitors for acrylate and methacrylate-based monomers are phenolic compounds such as hydroquinone (HQ), the monomethyl ether of hydroquinone (MEHQ), and 4-tert-butylcatechol (TBC).[12][15][18] Phenothiazine (PTZ) is another effective inhibitor.[12][15][19]

Q2: Can I use an inhibitor-free monomer that has been stored for a few days? A2: It is strongly discouraged. Once the inhibitor is removed, the monomer's shelf life is significantly reduced.[13] Even if it appears liquid, it may have started to form oligomers, which can affect the final properties of your polymer. It is best practice to purify the monomer immediately before use.[16][17]

Q3: My reaction is sensitive to air. How can I prevent polymerization if I can't have oxygen present for the inhibitor to work? A3: In this case, you would need to use an inhibitor that does not rely on oxygen to function, or a different stabilization strategy. Some nitroso compounds have been shown to be effective vapor-phase inhibitors under reduced pressure.[19] Alternatively, meticulous control of reaction temperature to keep it below the threshold for thermal initiation is critical.

Q4: I see a yellow band forming on my alumina column when purifying the monomer. Is this normal? A4: Yes, this is normal. The yellow band typically consists of the inhibitor and other polar impurities that are being adsorbed onto the alumina.[16] You should stop collecting the purified monomer if you see this colored band beginning to elute from the column.

Q5: How does a free-radical inhibitor work? A5: A free-radical inhibitor, also known as a radical scavenger, is a compound that reacts with and deactivates free radicals.[15] It intercepts the initiating or propagating radicals in a polymerization chain reaction, forming a stable, non-reactive species that is unable to react with further monomer molecules, thus terminating the chain and preventing polymerization.[1]

Mechanism of Inhibition by a Phenolic Scavenger

G cluster_mech Inhibition Mechanism R_dot Propagating Radical (R•) Stable_Radical Stable Inhibitor Radical (Ar-O•) R_dot->Stable_Radical H• abstraction Terminated_Chain Terminated Polymer Chain (R-H) R_dot->Terminated_Chain Inhibitor_OH Phenolic Inhibitor (Ar-OH) Inhibitor_OH->Stable_Radical

Caption: Simplified mechanism of polymerization inhibition by a phenolic radical scavenger.

By understanding the principles of unwanted polymerization and implementing these troubleshooting and handling protocols, you can significantly improve the success rate and reproducibility of your liquid crystal synthesis experiments.

References

  • Production of crystalline polymers via liquid crystal monomers. NASA Technical Reports Server (NTRS).
  • Mechanism Studies of LCP Synthesis. MDPI.
  • Inhibitor removal techniques for rubidium acrylate. Benchchem.
  • Radical Polymerization of Liquid Crystal Methyl Methacrylic Monomers. Chemical Research and Technology.
  • Polymerization in Liquid Crystal Medium: Preparation of Polythiophene Derivatives Bearing a Bulky Pyrimidine Substituent. MDPI.
  • LCP Introduction To Liquid Crystal Polymers. Zeus.
  • How can I remove an inhibitor from acrylic acid? ECHEMI.
  • Microstructured Photopolymerization of Liquid Crystalline Elastomers in Oxygen‐Rich Environments. Advanced Functional Materials. Available at: [Link]

  • Synthesis of novel thermotropic liquid crystalline polymers by a reactive extrusion process.
  • Monomer Purification. LabNotes.
  • The Impact of Oxygen on Photopolymerization Kinetics. RadTech.
  • How to prevent polymerization of the allyl group during synthesis. Benchchem.
  • Photo-Initiated Polymerization of Liquid Crystalline Thiol-Ene Monomers in Isotropic and Anisotropic Solvents. The Journal of Physical Chemistry B - ACS Publications. Available at: [Link]

  • Initiatorless Photopolymerization of Liquid Crystal Monomers. PubMed. Available at: [Link]

  • Initiatorless Photopolymerization of Liquid Crystal Monomers. ResearchGate. Available at: [Link]

  • What is free radical polymerization? types, characteristics, reaction mechanism, and typical methods with examples.
  • Polymerization Reactions Inhibitor Modeling Styrene and Butyl Acrylate Incidents Case Studies. ioMosaic Corporation.
  • Inhibition of polymerization during distillation of monomers. Google Patents.
  • Oxygen Inhibition of Radical Polymerizations Investigated with the Rheometric Quartz Crystal Microbalance.
  • An overview of Photoinitiators.
  • Radical polymerization. Wikipedia. Available at: [Link]

  • How to purify this monomer ? Reddit. Available at: [Link]

  • Free Radical Polymerization. The Knowles Group.
  • A Review of Developments in Polymer Stabilized Liquid Crystals. MDPI. Available at: [Link]

  • Efficient Polymerization Inhibition Systems for Acrylic Acid Distillation: New Liquid-Phase Inhibitors. ResearchGate. Available at: [Link]

  • Surface-Immobilized Photoinitiators for Light Induced Polymerization and Coupling Reactions. MDPI. Available at: [Link]

  • Removal of inhibitors from ethylenically unsaturated monomers. Google Patents.
  • The effect of monomer structure on oxygen inhibition of (met)acrylates photopolymerization.
  • Inhibitor removers. ResearchGate. Available at: [Link]

  • What is the classification and mechanism of polymerization inhibitors? Longchang Chemical.
  • Role of oxygen in polymerization reactions. Chemical Reviews - ACS Publications. Available at: [Link]

  • How to Safely Handle Reactive Chemicals. The Chemistry Blog.
  • About Reactive Mesogens How Much Do You Know? Daken Chemical.
  • Troubleshooting step growth polymerization. Reddit. Available at: [Link]

  • A Review on Liquid Crystal Polymers in Free-Standing Reversible Shape Memory Materials.
  • Liquid-crystal polymer. Wikipedia. Available at: [Link]

  • Embossing Reactive Mesogens: A Facile Approach to Polarisation-Independent Liquid Crystal Devices. White Rose Research Online. Available at: [Link]

  • Stabilization of liquid crystal photoaligning layers by reactive mesogens. AIP Publishing. Available at: [Link]

  • Functional films using reactive mesogens for display applications. ResearchGate. Available at: [Link]

  • Inhibition of Free Radical Polymerization: A Review. PMC - NIH. Available at: [Link]

  • Pioneering asymmetric living polymerization in liquid crystal reaction fields. ScienceDaily. Available at: [Link]

  • Handling precautions for LC-Displays. Adkom Elektronik GmbH.
  • Principles of Polymer Synthesis (Contd.). YouTube. Available at: [Link]

  • Styrene Monomer: Safe Handling Guide. Plastics Europe.
  • Inhibition of Spontaneous Polymerization during the Synthesis of Epoxyacrylic Oligomer.

Sources

Technical Support Center: Troubleshooting Phase Transition Temperatures in Cyclohexane Liquid Crystals

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals working with cyclohexane-based liquid crystals. This guide is designed to provide expert insights and practical solutions for common issues encountered during the determination of phase transition temperatures. As a Senior Application Scientist, I've structured this guide to not only offer step-by-step protocols but also to explain the scientific reasoning behind these experimental choices, ensuring a deeper understanding and more reliable results.

Frequently Asked Questions (FAQs)

Here, we address some of the most common questions that arise during the thermal analysis of cyclohexane liquid crystals.

Q1: My observed phase transition temperatures are different from the literature values. What are the likely causes?

Deviations from expected phase transition temperatures can stem from several factors. The most common culprits are impurities in your sample, incorrect instrument calibration, and inappropriate heating or cooling rates during your DSC (Differential Scanning Calorimetry) analysis.

Q2: How do impurities affect the phase transition temperatures?

Impurities disrupt the molecular ordering of the liquid crystal, which can lead to a broadening of the phase transition peaks and a depression of the transition temperatures.[1][2] The magnitude of this effect depends on the nature and concentration of the impurity.

Q3: What is the ideal heating/cooling rate for analyzing cyclohexane liquid crystals with DSC?

A typical starting point for DSC analysis of liquid crystals is a heating and cooling rate of 10 °C/min.[3][4] However, for resolving closely spaced transitions or for materials prone to supercooling, slower rates of 2-5 °C/min may be necessary. Conversely, faster rates can sometimes be used for initial screening.

Q4: How often should I calibrate my DSC instrument?

Regular calibration is crucial for accurate temperature and enthalpy measurements.[5][6] It is recommended to perform a calibration check daily or before a series of critical measurements. A full calibration should be carried out weekly or whenever you observe inconsistencies in your results.[7]

Q5: What are the best reference materials for calibrating my DSC for low-temperature transitions, which are common for some cyclohexane derivatives?

For low-temperature calibration, certified reference materials such as indium, tin, and zinc are commonly used.[6][8][9] For sub-ambient temperatures, materials like mercury and gallium are suitable.[8] Additionally, some liquid crystals themselves can be used as secondary reference standards for cooling cycles.[5]

In-Depth Troubleshooting Guides

This section provides a more detailed, systematic approach to identifying and resolving discrepancies in your phase transition temperature measurements.

Guide 1: Diagnosing and Addressing Purity Issues

The presence of even small amounts of impurities can significantly impact the phase transition behavior of your cyclohexane liquid crystal.

Underlying Principle: The van't Hoff equation describes the depression of the melting point of a substance due to the presence of a soluble impurity. This principle is the basis for purity determination by DSC.[2]

Experimental Protocol: Purity Assessment using DSC

  • Sample Preparation:

    • Accurately weigh 1-3 mg of your cyclohexane liquid crystal sample into a clean aluminum DSC pan.

    • Hermetically seal the pan to prevent any loss of volatile components.

  • DSC Program:

    • Equilibrate the sample at a temperature well below the expected melting point.

    • Heat the sample at a slow, controlled rate (e.g., 1-2 °C/min) through its melting transition.

    • Record the heat flow as a function of temperature.

  • Data Analysis:

    • Integrate the area of the melting peak to determine the enthalpy of fusion.

    • Use the DSC software's purity analysis function, which applies the van't Hoff equation to the shape of the melting peak, to calculate the mole percent purity of your sample.[2][10]

Troubleshooting Workflow for Purity Issues

G start Observed Transition Temperature is Low and/or Peak is Broad check_purity Perform DSC Purity Analysis start->check_purity is_pure Purity > 99.5%? check_purity->is_pure repurify Repurify Sample (e.g., Recrystallization, Chromatography) is_pure->repurify No other_issues Investigate Other Potential Issues (Calibration, Heating Rate) is_pure->other_issues Yes reanalyze Re-run DSC Analysis on Purified Sample repurify->reanalyze reanalyze->is_pure end Accurate Transition Temperature Determined other_issues->end

Caption: Workflow for troubleshooting purity-related discrepancies.

Guide 2: Ensuring Accurate Instrument Calibration

An improperly calibrated DSC is a primary source of error in temperature measurements.

Underlying Principle: DSC calibration involves measuring the well-characterized melting points and enthalpies of fusion of certified reference materials to create a calibration curve that corrects for any instrumental bias.[5][6]

Experimental Protocol: Step-by-Step DSC Calibration

  • Select Reference Materials: Choose at least two certified reference materials with melting points that bracket the temperature range of interest for your cyclohexane liquid crystals. For many cyclohexane derivatives, a combination of indium (m.p. 156.6 °C) and tin (m.p. 231.9 °C) is suitable.[6][8]

  • Prepare Reference Samples:

    • Accurately weigh 2-5 mg of the reference material into a clean aluminum DSC pan.

    • Seal the pan.

  • Run Calibration Method:

    • Use your instrument's pre-defined calibration method, which typically involves heating the reference material at a standard rate (e.g., 10 °C/min) through its melting transition.

  • Analyze and Apply Calibration:

    • The instrument software will automatically detect the onset of melting and the peak area.

    • Compare the measured values to the certified values for the reference material.

    • If the deviation is outside the acceptable tolerance (typically ±0.5 °C for temperature and ±2% for enthalpy), perform a calibration adjustment according to the manufacturer's instructions.

    • Verify the adjustment by re-running the calibration standards.

Troubleshooting Logic for Calibration

G start Inconsistent or Inaccurate Results for Known Samples run_cal_check Run a Calibration Check with a Certified Reference Material start->run_cal_check in_spec Within Specification? run_cal_check->in_spec proceed Proceed with Sample Analysis in_spec->proceed Yes perform_cal Perform a Full Two-Point Calibration and Adjustment in_spec->perform_cal No verify_cal Verify Calibration with a Third Reference Material perform_cal->verify_cal is_verified Verification Successful? verify_cal->is_verified contact_support Contact Technical Support for Instrument Service is_verified->proceed Yes is_verified->contact_support No

Caption: Decision tree for DSC calibration troubleshooting.

Guide 3: Optimizing Heating and Cooling Rates

The kinetics of phase transitions can be influenced by the rate at which the temperature is changed.

Underlying Principle: Some phase transitions, particularly those involving significant molecular rearrangement, are kinetically limited. Faster heating rates can shift the observed transition to higher temperatures, while faster cooling rates can lead to supercooling and the appearance of metastable phases.[11]

Experimental Protocol: Rate Dependence Study

  • Sample Preparation: Prepare a sample of your cyclohexane liquid crystal as you would for a standard DSC run.

  • DSC Program:

    • Heat the sample at a series of different rates (e.g., 2, 5, 10, and 20 °C/min) through the transitions of interest.

    • After each heating run, cool the sample at the same set of rates.

  • Data Analysis:

    • Plot the onset temperature of each transition as a function of the heating/cooling rate.

    • For transitions that are not kinetically limited, the onset temperature should be independent of the rate.

    • If a significant rate dependence is observed, the true thermodynamic transition temperature is best approximated by extrapolating the data to a zero heating/cooling rate.

Data Summary: Phase Transition Temperatures of Selected Cyclohexane Liquid Crystals

The following table provides a summary of experimentally determined phase transition temperatures for some common cyclohexane-based liquid crystal derivatives. Note that these values can vary slightly depending on the specific synthesis and purification methods used.

CompoundStructureCr-N/Sm (°C)N/Sm-I (°C)Reference(s)
4-Propyl-4'-cyanobicyclohexaneC₃H₇-(C₆H₁₀)-(C₆H₁₀)-CN~50-60~150-160[12]
4-Pentyl-4'-cyanobicyclohexaneC₅H₁₁-(C₆H₁₀)-(C₆H₁₀)-CN~40-50~170-180[12]
1-(trans-4-Alkylcyclohexyl)-2-phenylethane derivativesR-(C₆H₁₀)-CH₂CH₂-(C₆H₅)VariesVaries[13]
3,6-Disubstituted cyclohex-2-enonesVariesVariesVaries[14]

Cr = Crystal, N = Nematic, Sm = Smectic, I = Isotropic

References

  • Bezborodov, V. S., Lapanik, V. I., & Sasnouski, G. M. (n.d.). New liquid crystalline cyclohexene and cyclohexane derivatives and compositions based upon them. Taylor & Francis. Retrieved from [Link]

  • Bezborodov, V. S., Lapanik, V. I., & Sasnouski, G. M. (n.d.). New liquid crystalline cyclohexene and cyclohexane derivatives and compositions based upon them. Taylor & Francis Online. Retrieved from [Link]

  • Bezborodov, V. S. (n.d.). Liquid crystalline cyclohexene and cyclohexane derivatives and the compositions based upon them. Semantic Scholar. Retrieved from [Link]

  • Bezborodov, V. S., Dabrowski, R., Dziaduszek, J., Sasnovski, G., & Petrov, V. F. (2010, August 6). Liquid Crystals Synthesis and mesomorphic properties of some cyclohex-2-en-1-one derivatives. ElectronicsAndBooks. Retrieved from [Link]

  • Qualitest FZE. (2025, May 7). DSC Test in Practice: Step-by-Step Guide to Accurate Thermal Analysis. Retrieved from [Link]

  • Fortin, T. J., Herman, T. K., Koepke, A. A., & Splett, J. D. (n.d.). Certification of Standard Reference Material® 2232a: Indium for DSC Temperature and Enthalpy Calibration. NIST Technical Series Publications. Retrieved from [Link]

  • ResearchGate. (n.d.). DSC thermograms upon second heating/cooling cycles of compounds (a) I, (b) II and (c) III with heating rate of 10 °C/min. Retrieved from [Link]

  • Linseis. (n.d.). How to correctly calibrate a Differential Scanning Calorimeter. Retrieved from [Link]

  • IOSR Journal of Engineering. (n.d.). Thermal Analysis of Liquid Crystal Mixtures. Retrieved from [Link]

  • TA Instruments. (n.d.). Purity Determination and DSC Tzero Technology. Retrieved from [Link]

  • MDPI. (n.d.). Mesomorphic Investigation of Binary Mixtures of Liquid Crystal Molecules with Different Mesogenic Architectonics. Retrieved from [Link]

  • Mettler Toledo. (n.d.). DSC purity. Retrieved from [Link]

  • Thermal Support. (n.d.). STANDARD CLEANING AND CALIBRATION PROCEDURE FOR DSC-50 AND DSC-50Q. Retrieved from [Link]

  • TA Instruments. (n.d.). Differential Scanning Calorimetry (DSC). Retrieved from [Link]

Sources

Technical Support Center: Achieving High Purity in Commercial 4-Pentylcyclohexanecarboxylic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 4-Pentylcyclohexanecarboxylic Acid. This guide is designed for researchers, scientists, and professionals in drug development and materials science who utilize this compound in their experiments. As a critical intermediate, particularly in the synthesis of liquid crystal materials, the purity of this compound is paramount to achieving desired performance and reproducibility.[1] This document provides in-depth troubleshooting advice and frequently asked questions to help you identify, understand, and minimize impurities in your commercial-grade material.

Frequently Asked Questions (FAQs)

Q1: My commercial batch of this compound is listed as 97% pure. What are the likely impurities?

A1: In commercial this compound, the most common and impactful impurity is the cis-isomer. The desired product for most applications, especially in liquid crystals, is the trans-isomer due to its linear molecular shape.[2] The bent structure of the cis-isomer can disrupt the ordered phases in liquid crystal formulations. Other potential impurities can include unreacted starting materials from the synthesis, byproducts from side reactions, and residual solvents.

Q2: Why is the trans-isomer so critical for my liquid crystal synthesis?

A2: The "trans" configuration means that the pentyl group and the carboxylic acid group are on opposite sides of the cyclohexane ring, resulting in a more linear and rigid molecular structure.[2] This linearity is essential for the formation of stable mesophases (the liquid crystal state). The presence of the non-linear cis-isomer can significantly lower the clearing point (the temperature at which the material transitions from a liquid crystal to an isotropic liquid) and degrade the overall performance of the final liquid crystal product.

Q3: What are the initial signs that my this compound may have a significant level of impurities?

A3: Inconsistent experimental results are the primary indicator. For liquid crystal applications, this could manifest as a lower-than-expected clearing point, altered dielectric anisotropy, or poor alignment in display applications. In drug development, impurities can lead to unexpected side reactions or difficulties in crystallization of the final active pharmaceutical ingredient (API). A melting point that is broad or lower than the literature value (typically around 51-53 °C for the pure trans-isomer) is also a strong indicator of impurity.

Q4: Can I use the material as-is if the impurity level is only a few percent?

A4: This depends entirely on the sensitivity of your application. For demanding applications like high-performance liquid crystal displays, even small percentages of the cis-isomer or other ionic impurities can be detrimental. For less sensitive applications or initial exploratory studies, a 97% purity might be acceptable. However, for achieving high reproducibility and optimal performance, purification is almost always recommended.

Q5: What are the most effective analytical techniques to assess the purity of my sample?

A5: A multi-pronged analytical approach is recommended:

  • Gas Chromatography-Mass Spectrometry (GC-MS): Excellent for separating and identifying the cis and trans isomers and other volatile or semi-volatile impurities.

  • High-Performance Liquid Chromatography (HPLC): A versatile method for quantifying the purity and separating isomers.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR can provide detailed structural information to confirm the identity of the desired isomer and potential impurities. Quantitative NMR (qNMR) can be a powerful tool for accurately determining the purity of your sample without the need for a reference standard for every impurity.[3][4][5]

Troubleshooting Guide: Impurity Identification and Removal

This section provides detailed protocols and workflows to help you diagnose and resolve purity issues with your this compound.

Issue 1: Suspected Isomeric Impurity (cis-isomer)

Symptoms:

  • Broad or depressed melting point of the solid material.

  • Inconsistent or lower-than-expected phase transition temperatures in liquid crystal formulations.

  • Poor reproducibility in subsequent synthetic steps.

Caption: Workflow for Isomer Impurity Analysis.

Protocol 1: GC-MS for Isomer Separation

This method is ideal for the baseline separation and identification of cis and trans isomers.

  • Sample Preparation: Prepare a 1 mg/mL solution of the carboxylic acid in a suitable solvent like dichloromethane or MTBE. To improve volatility and peak shape, derivatization to the methyl ester is recommended. This can be achieved by reacting the acid with diazomethane or trimethylsilyldiazomethane (TMS-diazomethane) in a suitable solvent system.

  • GC Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms, HP-5ms) of 30 m length, 0.25 mm internal diameter, and 0.25 µm film thickness is generally effective.

  • GC Conditions:

    • Injector Temperature: 250 °C

    • Carrier Gas: Helium at a constant flow of 1 mL/min.

    • Oven Temperature Program:

      • Initial temperature: 100 °C, hold for 2 minutes.

      • Ramp to 250 °C at 10 °C/min.

      • Hold at 250 °C for 5 minutes.

  • MS Conditions:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Mass Range: Scan from m/z 40 to 400.

  • Data Analysis: The cis and trans isomers will have identical mass spectra but different retention times. The trans-isomer, being more linear, often elutes slightly later than the cis-isomer. The relative peak areas can be used to estimate the isomer ratio.

Protocol 2: Recrystallization for Purification

This protocol leverages the likely difference in solubility between the cis and trans isomers to achieve purification.

  • Solvent Selection: The choice of solvent is critical. A solvent system where the trans-isomer has lower solubility, especially at cooler temperatures, is ideal. Common solvents for recrystallizing carboxylic acids include heptane, hexane, toluene, or mixtures like ethanol/water.

  • Procedure: a. Dissolve the crude this compound in a minimal amount of the chosen hot solvent. b. Allow the solution to cool slowly to room temperature. The trans-isomer should preferentially crystallize out. c. For maximum recovery, further cool the solution in an ice bath. d. Collect the crystals by vacuum filtration. e. Wash the crystals with a small amount of the cold recrystallization solvent to remove any remaining dissolved impurities. f. Dry the purified crystals under vacuum.

  • Validation: Analyze the purity of the recrystallized material and the mother liquor using the analytical methods described above to confirm the enrichment of the trans-isomer. Multiple recrystallizations may be necessary to achieve the desired purity.

Issue 2: Presence of Non-Isomeric Impurities (Starting Materials, Byproducts)

Symptoms:

  • Additional peaks in GC-MS or HPLC chromatograms that do not correspond to the cis or trans isomers.

  • Unusual coloration of the material (pure compound should be a white solid).[2]

  • Unexpected reactivity or side reactions in subsequent chemical transformations.

Protocol 3: Acid-Base Extraction

This is a fundamental and highly effective technique for separating carboxylic acids from neutral or basic impurities.[6]

  • Dissolution: Dissolve the crude material in a suitable organic solvent such as diethyl ether or ethyl acetate.

  • Base Extraction: Transfer the solution to a separatory funnel and extract with an aqueous base solution (e.g., 1 M sodium hydroxide or sodium bicarbonate). The carboxylic acid will be deprotonated and move into the aqueous layer as its carboxylate salt, while neutral impurities will remain in the organic layer.

  • Separation: Separate the aqueous layer.

  • Acidification: Cool the aqueous layer in an ice bath and acidify with a strong acid (e.g., 1 M hydrochloric acid) until the pH is acidic (pH ~2). The purified carboxylic acid will precipitate out as a solid.

  • Isolation: Collect the precipitated solid by vacuum filtration, wash with cold deionized water, and dry under vacuum.

ParameterTypical Value (Commercial Grade)Target Value (High Purity)Analytical Method
Purity (trans-isomer) 97-98%[7]>99.5%GC, HPLC, qNMR
cis-Isomer Content 1-3%<0.5%GC, HPLC, NMR
Melting Point 49-53 °C51-53 °CMelting Point Apparatus
Appearance Off-white to white solidWhite crystalline solid[2]Visual Inspection

References

  • PubChem. (trans,trans)-4'-Pentyl-(1,1'-bicyclohexyl)-4-carboxylic acid. [Link]

  • ResearchGate. How can I purify carboxylic acid?[Link]

  • PubChem. This compound. [Link]

  • National Institutes of Health. Absolute Quantitative 1H NMR Spectroscopy for Compound Purity Determination. [Link]

  • Google Patents. Process for the purification of trans-4-aminomethyl-cyclohexane carboxylic acid.
  • ScienceDirect. Quantitative NMR spectroscopy in the quality evaluation of active pharmaceutical ingredients and excipients. [Link]

  • PubMed. Importance of purity evaluation and the potential of quantitative ¹H NMR as a purity assay. [Link]

Sources

Technical Support Center: Stability Testing of 4-Pentylcyclohexanecarboxylic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the stability testing of 4-Pentylcyclohexanecarboxylic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting for common issues encountered during the storage and analysis of this compound.

I. Frequently Asked Questions (FAQs)

This section addresses common questions regarding the handling, storage, and stability of this compound.

Q1: What are the recommended storage conditions for this compound?

A1: For optimal stability, this compound should be stored in a cool, dry, and well-ventilated area in a tightly sealed container to prevent moisture absorption and potential degradation.[1] Long-term storage at 2-8°C is recommended. It is a combustible solid, so it should be kept away from heat and sources of ignition.

Q2: What are the potential degradation pathways for this compound?

A2: Based on its chemical structure, which consists of a carboxylic acid functional group and a pentyl chain attached to a cyclohexane ring, the following degradation pathways are plausible under stress conditions:

  • Oxidation: The aliphatic pentyl chain can be susceptible to oxidation, potentially forming hydroperoxides, ketones, or shorter-chain carboxylic acids.

  • Decarboxylation: At elevated temperatures, carboxylic acids can undergo decarboxylation, leading to the loss of carbon dioxide and the formation of a hydrocarbon.

  • Esterification: In the presence of alcohols, especially under acidic conditions, this compound can undergo esterification.

Q3: Is this compound sensitive to light?

A3: While there is no specific data on the photostability of this compound, many organic molecules can degrade upon exposure to UV or visible light. It is best practice to store the compound in an opaque or amber container to minimize light exposure. Photostability studies should be conducted as part of a comprehensive stability program.

Q4: What are the solubility characteristics of this compound?

A4: Due to the presence of a hydrophilic carboxylic acid group and a hydrophobic pentyl chain, this compound has moderate solubility in polar organic solvents.[2] Its solubility in water is expected to be limited.[2] This dual nature can present challenges in finding a suitable solvent for both the parent compound and its potential degradation products during analysis.

II. Troubleshooting Experimental Issues

This section provides troubleshooting guidance for specific issues that may arise during stability testing.

Problem Potential Cause Troubleshooting Steps
Poor Chromatographic Peak Shape (Tailing or Fronting) 1. Inappropriate mobile phase pH. 2. Secondary interactions with the stationary phase. 3. Column overload.1. Adjust the mobile phase pH to be at least 2 pH units below the pKa of the carboxylic acid to ensure it is in its protonated form. 2. Use a mobile phase with a competitive additive, like trifluoroacetic acid, to minimize secondary interactions. 3. Reduce the injection volume or sample concentration.
Inconsistent Retention Times 1. Fluctuation in mobile phase composition. 2. Temperature variations. 3. Column degradation.1. Ensure the mobile phase is well-mixed and degassed. 2. Use a column oven to maintain a consistent temperature. 3. Use a guard column and ensure the mobile phase is compatible with the stationary phase.
Appearance of Unexpected Peaks in the Chromatogram 1. Contamination of the sample or solvent. 2. Degradation of the sample in the autosampler. 3. Carryover from a previous injection.1. Analyze a blank injection of the solvent to check for contamination. 2. Use a cooled autosampler if available. 3. Implement a robust needle wash protocol between injections.
Difficulty in Achieving Mass Balance 1. Co-elution of the parent peak with degradation products. 2. Formation of non-chromophoric or volatile degradation products. 3. Adsorption of the compound or its degradants onto container surfaces.1. Optimize the chromatographic method to improve resolution. 2. Use a mass spectrometer (MS) detector in addition to a UV detector to identify non-chromophoric compounds. 3. Use silanized glassware to minimize adsorption.

III. Experimental Protocols

This section provides detailed protocols for conducting stability studies on this compound.

A. Forced Degradation Studies

Forced degradation studies are essential for identifying potential degradation products and developing a stability-indicating analytical method.[3][4]

1. Acid and Base Hydrolysis:

  • Protocol:

    • Prepare a solution of this compound in a suitable solvent (e.g., acetonitrile or methanol).

    • For acid hydrolysis, add 0.1 M hydrochloric acid and heat the solution at 60°C for 24 hours.

    • For base hydrolysis, add 0.1 M sodium hydroxide and heat the solution at 60°C for 24 hours.

    • Neutralize the samples before analysis.

    • Analyze the stressed samples by HPLC or GC.

2. Oxidative Degradation:

  • Protocol:

    • Prepare a solution of this compound.

    • Add 3% hydrogen peroxide and stir the solution at room temperature for 24 hours.

    • Analyze the stressed sample.

3. Thermal Degradation:

  • Protocol:

    • Place the solid compound in a temperature-controlled oven at 80°C for 48 hours.

    • Dissolve the heat-stressed solid in a suitable solvent and analyze.

4. Photolytic Degradation:

  • Protocol:

    • Expose a solution of the compound to a light source that provides both UV and visible light (e.g., a photostability chamber) for a specified duration.

    • Analyze the exposed sample and a control sample stored in the dark.

B. Stability-Indicating Analytical Method Development

A stability-indicating method is crucial for separating and quantifying the active pharmaceutical ingredient from its degradation products.[3][4]

1. High-Performance Liquid Chromatography (HPLC) Method:

  • Rationale: HPLC is a versatile technique for the analysis of non-volatile and thermally labile compounds. A reversed-phase method is generally suitable for compounds like this compound.

  • Starting Conditions:

    • Column: C18, 250 mm x 4.6 mm, 5 µm

    • Mobile Phase: A gradient of acetonitrile and water with 0.1% formic acid.

    • Flow Rate: 1.0 mL/min

    • Detector: UV at 210 nm

    • Column Temperature: 30°C

  • Optimization: Adjust the gradient profile and mobile phase composition to achieve adequate separation of the parent peak from all degradation products.

2. Gas Chromatography-Mass Spectrometry (GC-MS) Method:

  • Rationale: GC-MS is a powerful technique for the separation and identification of volatile compounds. For carboxylic acids, derivatization is often necessary to improve volatility and chromatographic performance.[1][5][6]

  • Derivatization (Esterification):

    • React the sample with a derivatizing agent such as BF3-methanol or diazomethane to convert the carboxylic acid to its methyl ester.

  • Starting Conditions:

    • Column: DB-5ms, 30 m x 0.25 mm, 0.25 µm

    • Inlet Temperature: 250°C

    • Oven Program: Start at 100°C, ramp to 280°C.

    • Carrier Gas: Helium

    • Detector: Mass Spectrometer (scan mode for identification, SIM mode for quantification).

IV. Visualizations

A. Logical Workflow for Stability Testing

Stability_Testing_Workflow cluster_planning Planning Phase cluster_execution Execution Phase cluster_analysis Analysis & Reporting Phase Plan Define Stability Program Objectives SelectBatches Select Batches for Testing Plan->SelectBatches ForcedDeg Forced Degradation Studies SelectBatches->ForcedDeg MethodDev Develop Stability-Indicating Method ForcedDeg->MethodDev MethodVal Validate Analytical Method MethodDev->MethodVal StabilityStudies Initiate Real-Time and Accelerated Stability Studies MethodVal->StabilityStudies DataAnalysis Analyze Stability Data StabilityStudies->DataAnalysis Report Generate Stability Report DataAnalysis->Report ShelfLife Establish Shelf-Life and Storage Conditions Report->ShelfLife

Caption: A logical workflow for a comprehensive stability testing program.

B. Potential Degradation Pathways

Degradation_Pathways Parent This compound Oxidation Oxidation Products (e.g., Hydroperoxides, Ketones) Parent->Oxidation Oxidizing Agent Decarboxylation Decarboxylation Product (Pentylcyclohexane) Parent->Decarboxylation Heat Esterification Ester Product Parent->Esterification Alcohol, Acid

Caption: Potential degradation pathways for this compound.

V. References

  • Medium- and long-chain 3-hydroxymonocarboxylic acids: analysis by gas chromatography combined with mass spectrometry. PubMed. [Link]

  • Partial mass chromatograms from GC/MS analysis of the carboxylic acids... ResearchGate. [Link]

  • Material Safety Data Sheet Cyclohexanecarboxylic acid, 98+%. Chemoventory. [Link]

  • stability-indicating hplc method: Topics by Science.gov. Science.gov. [Link]

  • Acids: Derivatization for GC Analysis. [Link]

  • Analysis of Long-Chain Fatty Acids by Gas-Liquid Chromatography. Analytical Chemistry. [Link]

  • This compound. PubChem. [Link]

  • High-Performance Liquid Chromatography (HPLC) Stability Indicating Method Development. [Link]

  • Stability Indicating HPLC Method Development –A Review. IJTSRD. [Link]

Sources

Technical Support Center: Catalyst Selection for 4-Pentylcyclohexanecarboxylic Acid Reactions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for reactions involving 4-pentylcyclohexanecarboxylic acid. This guide is designed for researchers, scientists, and drug development professionals to provide expert insights and practical solutions for catalyst selection and reaction optimization. Here, we will delve into the nuances of transforming this compound into its valuable derivatives, focusing on the critical role of catalyst choice in achieving high yields and purity.

Frequently Asked Questions (FAQs)

This section addresses common questions regarding catalyst selection for the primary reactions of this compound: esterification and amidation.

Esterification Reactions

Q1: What are the standard catalysts for the esterification of this compound with a simple alcohol (e.g., methanol, ethanol)?

A1: For standard esterification, also known as Fischer-Speier esterification, a strong acid catalyst is typically employed.[1][2] The most common choices include:

  • Sulfuric Acid (H₂SO₄): A highly effective and inexpensive catalyst.[2]

  • p-Toluenesulfonic Acid (TsOH): A solid, non-oxidizing acid that is often easier to handle than sulfuric acid.

  • Dry Hydrogen Chloride (HCl): Can be bubbled through the alcohol to generate an acidic solution.[2]

These catalysts function by protonating the carbonyl oxygen of the carboxylic acid, thereby increasing its electrophilicity and making it more susceptible to nucleophilic attack by the alcohol.[3][4]

Q2: When should I consider using a heterogeneous catalyst for esterification?

A2: Heterogeneous catalysts are an excellent choice when you need to simplify product purification and catalyst recovery. They are particularly advantageous in industrial and large-scale syntheses.[5] Consider using a solid acid catalyst in the following scenarios:

  • Ease of Separation: The catalyst can be easily removed by filtration, eliminating the need for aqueous workups to neutralize a homogeneous acid.

  • Catalyst Reusability: Many solid acid catalysts can be recovered, regenerated, and reused multiple times, making the process more cost-effective and environmentally friendly.[5]

  • Continuous Flow Reactions: Supported catalysts are well-suited for use in packed-bed reactors for continuous production.[5]

Examples of effective heterogeneous catalysts include sulfonic acid-functionalized resins (e.g., Amberlyst-15), zeolites, and supported heteropoly acids.[6][7]

Q3: My substrate is sensitive to strong acidic conditions. What are my options for milder esterification?

A3: If your starting material or desired product contains acid-labile functional groups, several milder methods can be employed:

  • DCC/DMAP Coupling: Dicyclohexylcarbodiimide (DCC) in the presence of a catalytic amount of 4-dimethylaminopyridine (DMAP) is a classic method for forming esters under mild, neutral conditions.

  • Steglich Esterification: This is a variation of the DCC/DMAP method that is particularly useful for sterically hindered alcohols.

  • Boron-Based Catalysts: Boronic acids have emerged as efficient catalysts for direct amidation and can also be applied to esterification under milder conditions.[8]

Amidation Reactions

Q4: Can I directly react this compound with an amine to form an amide?

A4: The direct reaction of a carboxylic acid and an amine is generally unfavorable at room temperature because the acidic carboxylic acid and the basic amine will form a stable ammonium-carboxylate salt.[9] To overcome this, energy input (high heat) is required to drive off water and form the amide bond.[9] However, for more controlled and efficient amide bond formation, coupling agents or catalysts are recommended.

Q5: What are the most common coupling agents for forming amides from this compound?

A5: Peptide coupling reagents are widely used for the efficient formation of amide bonds under mild conditions. These reagents activate the carboxylic acid, making it highly reactive towards the amine. Popular choices include:

  • Carbodiimides: Such as DCC (dicyclohexylcarbodiimide) and EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide), often used with additives like HOBt (1-hydroxybenzotriazole) or Oxyma to suppress side reactions and reduce racemization.

  • Phosphonium Salts: Reagents like BOP (benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate) and PyBOP (benzotriazol-1-yloxytripyrrolidinophosphonium hexafluorophosphate).

  • Uronium/Guanidinium Salts: Such as HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) and HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate).

Q6: Are there catalytic methods for direct amidation that avoid stoichiometric activating agents?

A6: Yes, the development of catalytic direct amidation methods is a significant area of research aimed at improving atom economy and reducing waste.[8] Boron-based catalysts, such as boronic acids, have proven effective in promoting the direct condensation of carboxylic acids and amines by facilitating the removal of water.[8] Additionally, certain metal catalysts, like those based on niobium (Nb₂O₅) and zirconium (ZrCl₄), have been shown to catalyze direct amidation.[10]

Troubleshooting Guides

This section provides a systematic approach to resolving common issues encountered during the synthesis of this compound derivatives.

Guide 1: Low or No Product Yield in Esterification
Potential Cause Diagnostic Check Recommended Solution
Inefficient Water Removal The Fischer esterification is a reversible reaction.[1][2] The presence of water, a byproduct, can shift the equilibrium back towards the starting materials.Use a Dean-Stark apparatus to azeotropically remove water as it is formed. Alternatively, use a large excess of the alcohol reactant to drive the equilibrium towards the product.[3] The use of molecular sieves can also be effective for water removal.[8]
Insufficient Catalyst Activity The reaction may be proceeding very slowly. Monitor the reaction progress over a longer period using TLC or GC.Increase the catalyst loading. For Fischer esterification, a few drops of concentrated sulfuric acid are often sufficient.[2] If using a heterogeneous catalyst, ensure it is properly activated and has not been deactivated.
Steric Hindrance This compound is a somewhat bulky molecule. If the alcohol is also sterically hindered (e.g., a tertiary alcohol), the reaction rate can be significantly reduced.[3]For sterically hindered substrates, consider using a more forcing set of conditions (higher temperature) or switch to a more potent activation method such as DCC/DMAP coupling.
Catalyst Deactivation Impurities in the starting materials or solvent can poison the catalyst. Heterogeneous catalysts can lose activity over time due to coking or leaching.[11]Ensure all reagents and solvents are pure and dry. If using a reusable heterogeneous catalyst, consider a regeneration step as per the manufacturer's instructions.
Guide 2: Formation of Side Products
Side Product Potential Cause Recommended Solution
Ether Formation (from alcohol) Under strongly acidic conditions and high temperatures, alcohols can undergo dehydration to form ethers.Lower the reaction temperature. Use a milder acid catalyst or a non-acidic method like DCC coupling.
Alkene Formation (from tertiary alcohols) Tertiary alcohols are prone to elimination reactions under acidic conditions, especially at elevated temperatures.[3]Avoid using tertiary alcohols with Fischer esterification if possible. If necessary, use very mild conditions or a DCC/DMAP protocol.
Anhydride Formation Two molecules of the carboxylic acid can condense to form an anhydride, particularly at high temperatures.This is more common in the absence of a nucleophile. Ensure the alcohol or amine is present in a sufficient concentration. For amidation, this can be minimized by using a coupling agent.
Catalyst Selection Workflow for Esterification

Below is a decision-making workflow for selecting an appropriate catalyst for the esterification of this compound.

EsterificationCatalystSelection start Start: Esterification of this compound acid_sensitivity Is the substrate or product acid-sensitive? start->acid_sensitivity scale What is the reaction scale? acid_sensitivity->scale No mild_coupling Use Mild Coupling Conditions: DCC/DMAP or Steglich Esterification acid_sensitivity->mild_coupling Yes purification Is ease of purification critical? scale->purification Large Scale fischer Use Fischer Esterification: H₂SO₄, TsOH, or dry HCl scale->fischer Lab Scale purification->fischer No heterogeneous Use a Heterogeneous Catalyst: Amberlyst-15, Zeolites, Supported Acids purification->heterogeneous Yes

Caption: Catalyst selection workflow for esterification.

Experimental Protocols

Protocol 1: Fischer Esterification using Sulfuric Acid

Objective: To synthesize methyl 4-pentylcyclohexanecarboxylate.

Materials:

  • This compound

  • Methanol (anhydrous)

  • Concentrated Sulfuric Acid (H₂SO₄)

  • Saturated sodium bicarbonate solution

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Organic solvent for extraction (e.g., diethyl ether or ethyl acetate)

Procedure:

  • In a round-bottom flask equipped with a reflux condenser, dissolve this compound in an excess of anhydrous methanol (e.g., 10-20 equivalents).

  • Carefully add a catalytic amount of concentrated sulfuric acid (e.g., 2-3 drops for a small-scale reaction).

  • Heat the mixture to reflux and monitor the reaction progress by TLC or GC. The reaction is typically complete within 2-4 hours.

  • After completion, cool the reaction mixture to room temperature.

  • Remove the excess methanol under reduced pressure using a rotary evaporator.

  • Dissolve the residue in an organic solvent like diethyl ether.

  • Carefully wash the organic layer with a saturated sodium bicarbonate solution to neutralize the acid catalyst. Check the aqueous layer with pH paper to ensure it is basic.

  • Wash the organic layer with brine.

  • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

  • Filter off the drying agent and concentrate the filtrate under reduced pressure to obtain the crude ester.

  • Purify the crude product by vacuum distillation or column chromatography if necessary.

Protocol 2: Amide Formation using EDCI/HOBt

Objective: To synthesize N-benzyl-4-pentylcyclohexanecarboxamide.

Materials:

  • This compound

  • Benzylamine

  • EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide)

  • HOBt (1-hydroxybenzotriazole)

  • Anhydrous Dichloromethane (DCM) or Dimethylformamide (DMF)

  • 1 M HCl solution

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • In a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve this compound (1 equivalent) and HOBt (1.1 equivalents) in anhydrous DCM.

  • Add benzylamine (1.1 equivalents) to the solution.

  • Cool the mixture to 0 °C in an ice bath.

  • Add EDCI (1.2 equivalents) portion-wise to the stirred solution.

  • Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction by TLC.

  • Once the reaction is complete, dilute the mixture with DCM.

  • Wash the organic layer successively with 1 M HCl, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous MgSO₄.

  • Filter the solution and concentrate under reduced pressure.

  • Purify the resulting crude amide by column chromatography or recrystallization.

Troubleshooting Flowchart for Amidation Reactions

AmidationTroubleshooting start Start: Low Yield in Amidation incomplete_reaction Is the reaction incomplete? start->incomplete_reaction side_products Are there significant side products? incomplete_reaction->side_products No increase_time_temp Increase reaction time or temperature. incomplete_reaction->increase_time_temp Yes check_reagents Check purity and activity of coupling agents. side_products->check_reagents No use_additive Use an additive like HOBt or Oxyma to suppress side reactions. side_products->use_additive Yes increase_time_temp->check_reagents change_coupling_agent Consider a different coupling agent (e.g., HATU for difficult couplings). use_additive->change_coupling_agent

Caption: Troubleshooting flowchart for amidation reactions.

References

  • Fischer Esterification - Carboxylic Acid to Ester Under Acidic Conditions. (2022, November 16). Master Organic Chemistry. [Link]

  • Esterification - Alcohols and Carboxylic Acids. Chemguide. [Link]

  • Video: Carboxylic Acids to Esters: Acid-Catalyzed (Fischer) Esterification Overview. (2025, May 22). JoVE. [Link]

  • Esterification of Carboxylic Acids. (2019, July 29). YouTube. [Link]

  • Ester synthesis by esterification. Organic Chemistry Portal. [Link]

  • Catalytic N-methyl amidation of carboxylic acids under cooperative conditions. National Institutes of Health. [Link]

  • Nanostructured Solid/Liquid Acid Catalysts for Glycerol Esterification: The Key to Convert Liability into Assets. National Institutes of Health. [Link]

  • Direct Catalytic Amidations from Carboxylic Acid and Ester Derivatives: A Review. MDPI. [Link]

  • Catalytic Hydrogenation of Carboxylic Acid Esters, Amides, and Nitriles with Homogeneous Catalysts. ACS Publications. [Link]

  • Sulfonic Acids Supported on UiO-66 as Heterogeneous Catalysts for the Esterification of Fatty Acids for Biodiesel Production. MDPI. [Link]

  • Video: Amides to Carboxylic Acids: Hydrolysis. (2023, April 30). JoVE. [Link]

  • Heteropoly acids as catalysts for liquid-phase esterification and Transesterification. ResearchGate. [Link]

  • Amidation of Carboxylic Acids with Amines by Nb2O5 as a Reusable Lewis Acid Catalyst. ResearchGate. [Link]

  • Nanostructured Solid/Liquid Acid Catalysts for Glycerol Esterification: The Key to Convert Liability into Assets. ResearchGate. [Link]

  • Reactions of Carboxylic Acids Explained | Esters, Amides, Alcohols and More. (2025, November 5). YouTube. [Link]

  • Liquid phase esterification of butanoic acid with glycerol over zirconium supported heterogeneous catalysts'. ResearchGate. [Link]

  • Catalyst deactivation. OUCI. [Link]

  • Amide synthesis by acylation. Organic Chemistry Portal. [Link]

  • Reactions of Carboxylic Acids. Chemistry LibreTexts. [Link]

Sources

Technical Support Center: Isolation and Purification of 4-Pentylcyclohexanecarboxylic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the workup and purification of 4-Pentylcyclohexanecarboxylic acid. This document is designed for researchers, chemists, and drug development professionals who are synthesizing this compound, typically via the carboxylation of a Grignard reagent. We will move beyond a simple list of steps to provide a deeper understanding of the causality behind each procedural choice, equipping you with the knowledge to troubleshoot and optimize your isolation process effectively.

The synthesis of a carboxylic acid via a Grignard reagent's reaction with carbon dioxide is a classic and powerful carbon-carbon bond-forming reaction.[1][2] However, the success of the synthesis is critically dependent on a meticulous workup procedure to separate the desired acidic product from neutral byproducts and unreacted starting materials. This guide provides a robust protocol and addresses the common challenges encountered in the laboratory.

Part 1: Foundational Protocol - Standard Workup & Purification

This section details the standard, field-proven procedure for isolating this compound following its synthesis from the corresponding Grignard reagent and carbon dioxide (dry ice).

Experimental Protocol: Step-by-Step Methodology

A. Reaction Quenching and Initial Extraction The initial step involves quenching the reaction to protonate the magnesium carboxylate salt formed in situ and performing a preliminary separation.

  • Prepare Quenching Solution: In a separate beaker, prepare a solution of ~10% hydrochloric acid (HCl). The volume should be sufficient to dissolve all magnesium salts and render the aqueous phase acidic (test with pH paper).

  • Quench Reaction: Cool the reaction vessel containing the magnesium carboxylate intermediate in an ice-water bath. Slowly and carefully add the cold 10% HCl solution with stirring. The addition is exothermic and may cause bubbling. Continue adding acid until the aqueous phase is clear and acidic (pH ~1-2).

  • Transfer to Separatory Funnel: Transfer the entire biphasic mixture to a separatory funnel. If necessary, rinse the reaction flask with a portion of the extraction solvent (e.g., diethyl ether or ethyl acetate) and add it to the funnel.

  • Separate Layers: Allow the layers to separate fully. Drain the lower aqueous layer and set it aside. Collect the upper organic layer, which contains the crude carboxylic acid and any neutral impurities.

B. Acid-Base Extraction for Selective Isolation This is the critical step where the acidic product is selectively separated from neutral impurities based on its ability to form a water-soluble salt.[3][4]

  • Base Extraction: Return the organic layer to the separatory funnel. Add a saturated aqueous solution of sodium bicarbonate (NaHCO₃).[5] Stopper the funnel and gently invert it several times, venting frequently to release the pressure from the evolved CO₂ gas. Vigorous shaking can lead to emulsions.

  • Isolate Aqueous Layer: Allow the layers to separate. The desired product is now deprotonated and has migrated into the lower aqueous layer as sodium 4-pentylcyclohexanecarboxylate. Drain this aqueous layer into a clean Erlenmeyer flask.

  • Repeat Extraction: To ensure complete recovery, repeat the extraction of the organic layer (Step B1-B2) with fresh NaHCO₃ solution one or two more times. Combine all aqueous extracts in the Erlenmeyer flask. The remaining organic layer, containing neutral byproducts, can now be discarded.

  • Back-Wash (Optional but Recommended): To remove any neutral impurities that may have been physically trapped in the aqueous phase, wash the combined aqueous extracts with a small portion of diethyl ether. Discard the ether wash.

C. Product Precipitation and Collection The water-soluble carboxylate salt is now converted back to the neutral, water-insoluble carboxylic acid.

  • Acidification: Cool the combined aqueous extracts in an ice-water bath. With stirring, slowly add concentrated HCl dropwise. The this compound will begin to precipitate as a white solid. Continue adding acid until the solution is strongly acidic (pH 1-2, check with pH paper) and no further precipitation is observed.[6]

  • Collection: Collect the precipitated solid by vacuum filtration using a Büchner funnel.

  • Washing: Wash the solid on the filter paper with several portions of cold deionized water to remove any inorganic salts.

  • Drying: Allow the product to air-dry on the filter paper, then transfer it to a watch glass or drying dish to dry completely, preferably in a vacuum oven at a low temperature. The expected product is a white crystalline solid with a melting point of approximately 51-53 °C.

D. Purification by Recrystallization If the product's melting point is broad or lower than expected, or if analytical data shows impurities, recrystallization is necessary.[7]

  • Solvent Selection: Choose a solvent or solvent pair in which the carboxylic acid is soluble when hot but sparingly soluble when cold. Common choices for compounds like this include aqueous methanol, or a hexane/ethyl acetate mixture.[8][9]

  • Dissolution: Place the crude solid in an Erlenmeyer flask. Add a minimal amount of the chosen solvent and heat the mixture gently (e.g., on a hot plate) with stirring until the solid just dissolves.

  • Cooling & Crystallization: Remove the flask from the heat and allow it to cool slowly to room temperature. Then, place it in an ice bath to maximize crystal formation.

  • Isolation: Collect the purified crystals by vacuum filtration, wash with a small amount of the cold recrystallization solvent, and dry thoroughly.

Part 2: Troubleshooting Guide

This section addresses specific issues you may encounter during the workup procedure in a direct question-and-answer format.

Issue: Low or No Yield

Q: I have a very low yield of my final product. What are the common causes during the workup?

A: Low yield can be attributed to several factors during the isolation phase:

  • Incomplete Extraction: The most common cause is insufficient extraction with the basic solution. Ensure you perform at least two, preferably three, extractions with saturated sodium bicarbonate to quantitatively transfer the carboxylate salt into the aqueous phase.

  • Incomplete Precipitation: The carboxylic acid will not fully precipitate if the aqueous solution is not made sufficiently acidic. You must acidify to a pH of 2 or lower to ensure complete protonation and precipitation.[6] Always check with pH paper.

  • Premature Product Loss: If you used a strong base like sodium hydroxide (NaOH) instead of a weak base like sodium bicarbonate (NaHCO₃) for the extraction, you may have also extracted other weakly acidic compounds (like phenols, if present as impurities), complicating the purification.

  • Loss During Recrystallization: Using too much solvent during recrystallization will result in a significant portion of your product remaining in the mother liquor. Always use the minimum amount of hot solvent required to fully dissolve the solid.

Issue: Product Purity & Physical State

Q: My final product is an oil or a sticky solid, not the expected white crystals. What should I do?

A: An oily or gummy product is a classic sign of impurities that are disrupting the crystal lattice formation.[5]

  • Cause: The most likely culprits are neutral organic byproducts (e.g., from Grignard coupling) or unreacted starting materials that were not fully removed during the acid-base extraction.

  • Solution 1 - Re-evaluate Extraction: First, ensure the acid-base extraction was performed correctly. You can redissolve your oily product in an organic solvent (like diethyl ether) and repeat the extraction procedure (Part 1B) carefully.

  • Solution 2 - Recrystallization: If the extraction was sound, the next step is a careful recrystallization. You may need to try several solvent systems. A solvent pair (e.g., dissolving in a small amount of hot ethyl acetate and then slowly adding hexanes until cloudy, then reheating to clarify and cooling) is often effective for purifying oils.

  • Solution 3 - Chromatography: If recrystallization fails, column chromatography is a more rigorous purification method. However, for carboxylic acids, this can be challenging. See the analytical troubleshooting question below.

Q: My NMR/GC-MS analysis shows persistent impurities. What are they likely to be and how can I remove them?

A: The nature of the impurity depends on the synthesis, but for a Grignard carboxylation, common byproducts include:

  • Unreacted 4-pentylcyclohexyl halide: This is a neutral impurity and should have been removed by the basic wash. If it persists, your extractions were not efficient.

  • Dimeric Coupling Product (e.g., 4,4'-dipentylbicyclohexyl): This is a very common, non-polar byproduct from Grignard reactions. It is neutral and should be removed by the basic wash. Its persistence again points to inefficient extraction.

  • Ketone or Tertiary Alcohol: If the Grignard reagent reacts with unreacted starting material or the newly formed carboxylate salt, it can form ketones or tertiary alcohols. These are also neutral impurities.

  • Removal Strategy: All the impurities listed are neutral. A meticulously performed acid-base extraction is the most effective way to separate them from your acidic product. If small amounts persist, a careful recrystallization should leave these more soluble impurities in the mother liquor.

Issue: Phase Separation & Extraction Problems

Q: I'm getting a persistent emulsion in my separatory funnel. How can I break it?

A: Emulsions are common, especially when basic solutions are involved.

  • Cause: Vigorous shaking is the primary cause.[5]

  • Solutions:

    • Patience: Let the separatory funnel stand undisturbed for 10-20 minutes. Often, the layers will separate on their own.

    • Gentle Agitation: Gently swirl the funnel or rock it back and forth instead of shaking.

    • Add Brine: Add a small amount of a saturated sodium chloride (brine) solution. This increases the ionic strength of the aqueous layer, which can help break the emulsion.[10]

    • Filtration: As a last resort, you can pass the entire emulsified mixture through a pad of Celite or glass wool in a filter funnel.

Q: After acidifying the aqueous layer, no solid precipitated. Is my product lost?

A: Not necessarily. While this compound is expected to be a solid, two scenarios are possible:

  • Scenario 1 - Low Concentration: If the product concentration is very low, it may remain dissolved even after acidification.

  • Scenario 2 - Some Water Solubility: The product, while largely insoluble, may have some minor solubility in the cold, acidic aqueous solution.

  • Solution: If no solid forms, you can recover the product by performing a "back-extraction." Transfer the acidified aqueous solution to a separatory funnel and extract it three times with an organic solvent like diethyl ether or dichloromethane. The protonated, neutral carboxylic acid will move back into the organic layer. Combine the organic extracts, dry them with a drying agent (e.g., anhydrous MgSO₄), filter, and evaporate the solvent to recover your product.[4]

Issue: Analytical Characterization

Q: My carboxylic acid is streaking badly on my silica TLC plate. How can I get a clean spot?

A: This is a very common issue. The acidic proton of the carboxyl group interacts strongly with the slightly acidic silica gel, causing the spot to tail or streak.[5]

  • Solution: To suppress this interaction and obtain a well-defined spot, add a small amount (0.5-1%) of a volatile acid, such as acetic acid or formic acid, to your eluting solvent system (e.g., hexanes/ethyl acetate).[5] This ensures your compound remains fully protonated during the chromatography, leading to more consistent movement up the plate.

Part 3: Core Principles & FAQs

Q: What is the chemical principle behind using sodium bicarbonate for the extraction? Why not sodium hydroxide?

A: The choice of base is a critical element of selectivity.

  • Acid-Base Chemistry: Carboxylic acids are sufficiently acidic (pKa ≈ 4-5) to be deprotonated by a weak base like sodium bicarbonate (the pKa of carbonic acid, H₂CO₃, is ~6.4). This reaction forms the water-soluble sodium carboxylate salt.[4]

  • Selectivity: Many other potential impurities, such as phenols (pKa ≈ 10) or alcohols (pKa ≈ 16-18), are not acidic enough to react with sodium bicarbonate. Therefore, using a weak base ensures that only the carboxylic acid is extracted into the aqueous layer.

  • Why Not NaOH?: A strong base like sodium hydroxide (NaOH) would deprotonate the carboxylic acid, but it would also deprotonate any weakly acidic impurities like phenols. This would pull both into the aqueous layer, defeating the purpose of the separation.[3]

Q: How do I select an appropriate recrystallization solvent?

A: The ideal recrystallization solvent follows the principle of "like dissolves like" with a temperature-dependent twist.

  • Ideal Properties: The desired compound should be highly soluble at the solvent's boiling point but have low solubility at low temperatures (e.g., in an ice bath). Conversely, the impurities should either be insoluble at high temperatures or remain highly soluble at low temperatures.

  • Selection Process: A common method is to test small amounts of your crude product in various solvents in test tubes.[9] A good candidate solvent will not dissolve the compound at room temperature but will dissolve it completely upon heating. Upon cooling, abundant crystal formation should be observed.

Solvent ClassPolarityGood for...
Water Very HighPolar compounds, salts
Methanol/Ethanol HighModerately polar to polar compounds
Acetone MediumBroad range of compounds
Ethyl Acetate MediumModerately polar compounds
Dichloromethane Low-MediumBroad range of less polar compounds
Diethyl Ether LowLess polar to non-polar compounds
Hexanes/Pentane Very LowNon-polar compounds

For this compound, its aliphatic structure suggests moderate polarity. Therefore, solvents like aqueous ethanol, or solvent pairs like ethyl acetate/hexanes, are excellent starting points.

Part 4: Visual Schematics

The following diagrams illustrate the key workflows and principles described in this guide.

Workflow cluster_reaction Synthesis cluster_workup Workup & Isolation cluster_purification Purification start Grignard Reaction Mixture quench 1. Quench with HCl(aq) start->quench extract 2. Extract with NaHCO3(aq) quench->extract acidify 3. Acidify Aqueous Layer extract->acidify collect 4. Collect Solid via Filtration acidify->collect recrystal 5. Recrystallize collect->recrystal final Pure this compound recrystal->final

Caption: High-level workflow for the isolation and purification process.

Extraction cluster_sep_funnel Separatory Funnel start Crude Product in Organic Solvent (e.g., Ether) org_layer Organic Layer: Neutral Impurities (e.g., coupling byproducts) start->org_layer + Saturated NaHCO3(aq) aq_layer Aqueous Layer: Sodium 4-Pentylcyclohexanecarboxylate (Water Soluble Salt) start->aq_layer + Saturated NaHCO3(aq) final_product Pure Product Precipitate (Water Insoluble Acid) aq_layer->final_product + Concentrated HCl(aq)

Caption: The core logic of the acid-base extraction separation.

References

  • University of Calgary. (n.d.). Ch19: RMgX + CO2 -> RCO2H. Retrieved from [Link]

  • University of California, Davis. (n.d.). Acid-Base Extraction. Retrieved from [Link]

  • Master Organic Chemistry. (n.d.). Formation of carboxylic acids from Grignard reagents and CO2. Retrieved from [Link]

  • Study.com. (n.d.). Acid-Base Extraction | Purpose, Theory & Applications. Retrieved from [Link]

  • Chemistry Steps. (n.d.). The Reaction of Grignard and Organolithium Reagents with Carbon Dioxide. Retrieved from [Link]

  • Chemistry LibreTexts. (2025, January 19). 20.5: Preparing Carboxylic Acids. Retrieved from [Link]

  • Transformation Tutoring. (2022, November 24). Synthesis And Reactions Of Carboxylic Acids. Retrieved from [Link]

  • Chemistry LibreTexts. (2022, April 7). 4.8: Acid-Base Extraction. Retrieved from [Link]

  • Studylib. (n.d.). Acid-Base Extraction: Organic Chemistry Lab Technique. Retrieved from [Link]

  • PubChem. (n.d.). This compound. Retrieved from [Link]

  • Wikipedia. (n.d.). Acid–base extraction. Retrieved from [Link]

  • ResearchGate. (2013, September 20). How can I purify carboxylic acid? Retrieved from [Link]

  • Reddit. (2019, April 18). Isolation of a Carboxylic acid. Retrieved from [Link]

  • LookChem. (n.d.). General procedures for the purification of Carboxylic acids. Retrieved from [Link]

  • ResearchGate. (2014, March 13). I synthesize a compound that has 4 carboxylic groups, now I am facing a problem in purification of the compound - any thoughts? Retrieved from [Link]

  • Google Patents. (n.d.). EP0814073B1 - Epimerization of 2- or 4-substituted cyclohexanecarboxylic acids.
  • Chegg.com. (2021, October 25). Solved Provide a flow chart for the workup procedure for. Retrieved from [Link]

  • Chemguide. (n.d.). grignard reagents. Retrieved from [Link]

  • Organic Chemistry Data. (n.d.). Organic Reaction Workup Formulas for Specific Reagents. Retrieved from [Link]

  • Chemistry LibreTexts. (2024, September 30). 20.5: Preparing Carboxylic Acids. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Grignard Reaction. Retrieved from [Link]

  • University of Rochester. (n.d.). Recrystallization and Crystallization. Retrieved from [Link]

  • ACS Publications. (n.d.). The Grignard Reagents | Organometallics. Retrieved from [Link]

  • European Patent Office. (1997, June 18). Epimerization of 2- or 4-substituted cyclohexanecarboxylic acids - EP 0814073 B1. Retrieved from [Link]

  • Organic Syntheses. (n.d.). 1-methylcyclohexanecarboxylic acid. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Obtaining Cocrystals by Reaction Crystallization Method: Pharmaceutical Applications. Retrieved from [Link]

  • Google Patents. (n.d.). CN1532187A - Method and intermediate for preparing 4-cyano cyclohexane carboxylic acid.
  • Wiley Online Library. (n.d.). On‐Resin Pictet–Spengler Cyclization for 1,2,3,4‐Tetrahydro‐β‐carboline‐3‐carboxylate (Tcc) Peptide Synthesis With Acid‐Labile Functional Tolerance. Retrieved from [Link]

  • Journal of Chemical Education. (n.d.). Rapid, efficient determination of recrystallization solvents at the microscale level. Retrieved from [Link]

Sources

dealing with emulsion formation during extraction of 4-Pentylcyclohexanecarboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support center for handling 4-Pentylcyclohexanecarboxylic acid. This guide provides in-depth troubleshooting strategies and answers to frequently asked questions concerning the common issue of emulsion formation during its liquid-liquid extraction. The information is tailored for researchers, scientists, and drug development professionals to ensure efficient and successful experimental outcomes.

Understanding the Challenge: Emulsion Formation

An emulsion is a stable mixture of two normally immiscible liquids, like an organic solvent and an aqueous solution, where one liquid is dispersed as microscopic droplets within the other.[1][2] During the workup of this compound, the formation of a thick, cloudy, or milky layer between the organic and aqueous phases is a frequent obstacle. This emulsion physically traps the target compound, leading to poor recovery and complicating the isolation process.[3]

The root cause lies in the molecular structure of this compound itself. It is an amphiphilic molecule, possessing both a nonpolar (hydrophobic) region—the pentyl chain and cyclohexane ring—and a polar (hydrophilic) region—the carboxylic acid head group.[4][5] This dual nature allows it to act like a surfactant, reducing the interfacial tension between the aqueous and organic layers and stabilizing the dispersed droplets that are created during mixing or shaking.[3][6]

Key Physicochemical Properties of trans-4-Pentylcyclohexanecarboxylic Acid:

PropertyValueSource(s)
Molecular Formula C₁₂H₂₂O₂[4]
Molecular Weight 198.30 g/mol [5]
Appearance White to off-white powder or crystal[7][8]
Melting Point 51-53 °C[7]
pKa (Predicted) 4.94 ± 0.10[7]
Solubility Soluble in methanol; limited solubility in water[4][7]

Troubleshooting Guide: Managing Emulsions

This guide is divided into two core strategies: preventative measures to avoid forming emulsions and a systematic workflow to break them once they have formed.

Part 1: Proactive Prevention of Emulsion Formation

It is always more efficient to prevent an emulsion than to break one.[3] Incorporating the following techniques into your standard extraction protocol can significantly reduce the likelihood of emulsion formation.

  • Gentle Agitation: Vigorous shaking is the primary cause of emulsions. Instead of inverting a separatory funnel and shaking forcefully, use a gentle swirling or rocking motion. This provides sufficient surface area for the extraction to occur without imparting the high energy needed to form a stable emulsion.[3][9]

  • pH Control: The solubility of this compound is highly dependent on pH.[10][11] To extract the acid into a nonpolar organic solvent, the aqueous phase should be acidified to a pH well below the acid's pKa (~4.94). A pH of 2-3 ensures the carboxylic acid group is fully protonated (-COOH), making the molecule neutral and more soluble in the organic layer.[12][13] Conversely, to extract it into an aqueous phase, a basic solution (e.g., pH > 8) will deprotonate it to the carboxylate salt (-COO⁻), rendering it water-soluble.

  • Pre-emptive "Salting Out": Before beginning the extraction, add a saturated solution of sodium chloride (brine) or solid NaCl to the aqueous layer. This increases the ionic strength of the aqueous phase, making it more polar.[14] This enhanced polarity decreases the solubility of the organic compound in the aqueous layer and helps to minimize emulsion formation.[14][15][16]

  • Solvent Management: If your reaction was run in a solvent that is partially miscible with water (e.g., THF, ethanol), it is best to remove it via rotary evaporation before starting the aqueous workup.[17][18] Then, redissolve the residue in your primary extraction solvent.

Part 2: A Step-by-Step Workflow for Breaking Emulsions

If an emulsion has already formed, follow this systematic approach, moving from the gentlest to the most aggressive techniques.

G cluster_start Emulsion Detected cluster_gentle Phase 1: Gentle Methods cluster_chemical Phase 2: Chemical Intervention cluster_physical Phase 3: Physical Disruption start Persistent Emulsion Formed patience 1. Let Stand (15-30 min) 2. Gently Stir Interface start->patience Start Here success1 Layers Separated (Proceed with Extraction) patience->success1 Resolved? salting Add Saturated Brine (NaCl) or Solid Salt patience->salting No ph_adjust Adjust pH (add dilute acid/base) salting->ph_adjust No success2 Layers Separated salting->success2 Resolved? ph_adjust->success2 Resolved? filtration Filter through Celite® or Glass Wool ph_adjust->filtration No centrifugation Centrifuge (for small volumes) filtration->centrifugation No success3 Layers Separated filtration->success3 Resolved? centrifugation->success3 Resolved?

Caption: Troubleshooting workflow for breaking emulsions.

Detailed Experimental Protocols

1. Patience and Gentle Agitation: Often, a mild emulsion will resolve on its own if left undisturbed in the separatory funnel for 15-30 minutes.[15][16] You can also gently insert a glass stirring rod or pipette through the top of the funnel and slowly agitate the boundary layer between the phases to encourage the droplets to coalesce.[15]

2. Chemical Intervention: Salting Out This is the most common and often most effective method.[14]

  • Protocol: Slowly add a volume of saturated brine (aqueous NaCl solution) equivalent to 10-20% of the aqueous layer's volume. Alternatively, add solid NaCl or sodium sulfate with a spatula until saturation is reached.[15][17]

  • Action: Stopper the funnel and gently rock or swirl it. Do not shake.[19] Allow it to stand for 5-10 minutes.

  • Mechanism: The salt increases the ionic strength and density of the aqueous phase.[1][14] This forces the nonpolar components out of the aqueous layer and destabilizes the surfactant-like interactions holding the emulsion together.[20]

3. Physical Disruption: Filtration This method physically breaks the emulsion droplets.

  • Protocol: Prepare a Büchner or Hirsch funnel with a pad of Celite® or a plug of glass wool over the filter paper. Wet the pad with the organic solvent used in the extraction.[19]

  • Action: Carefully pour the entire emulsified mixture through the filter pad, using a gentle vacuum if necessary.[17]

  • Mechanism: The fine, porous structure of the Celite® provides a large surface area that helps to break up the dispersed droplets, allowing them to coalesce into separate layers in the filtrate.[19] The now biphasic filtrate can be returned to a clean separatory funnel for separation.

4. Mechanical Separation: Centrifugation For smaller volumes, centrifugation is a highly effective, albeit equipment-dependent, method.[1][15]

  • Protocol: Transfer the emulsified mixture into appropriate centrifuge tubes.

  • Action: Centrifuge the tubes. The required speed and time will depend on the stability of the emulsion, but 5000 rpm for 10-15 minutes is a good starting point.[21]

  • Mechanism: The high g-force exerted by the centrifuge accelerates the separation of the two phases based on their density difference, effectively breaking the emulsion.[22][23]

Summary of Troubleshooting Techniques:

TechniqueMechanism of ActionBest For
Patience / Gentle Stirring Allows time for droplets to coalesce naturally.Mild, recently formed emulsions.[15][19]
Salting Out (Brine/NaCl) Increases ionic strength of the aqueous phase, reducing organic solubility and breaking the emulsion.[3][14]The most common and versatile first-line chemical intervention.[3][17]
pH Adjustment Alters the ionization state of the emulsifying agent (the acid), changing its solubility profile.[24]Emulsions where the pH is close to the pKa of the compound.
Solvent Addition Changes the polarity and solvency properties of the organic phase to better dissolve the emulsifying agent.[1][3]Persistent emulsions where salting out is insufficient.
Filtration (Celite®/Glass Wool) Physically disrupts the dispersed droplets, forcing them to coalesce.[1][17]Stubborn emulsions, especially those containing fine particulate matter.
Centrifugation Uses high g-force to accelerate phase separation based on density.[15][23]Small-volume, highly persistent emulsions when equipment is available.[1][22]
Ultrasonic Bath Uses sonic energy to disrupt the emulsion structure.[15][16]An alternative physical method if centrifugation is not possible.

Frequently Asked Questions (FAQs)

Q1: Why is this compound so prone to forming emulsions? A: Its molecular structure is amphiphilic, meaning it has distinct nonpolar (pentylcyclohexane) and polar (carboxylic acid) regions.[4] This allows it to act as a surfactant, stabilizing the interface between the organic and aqueous layers and promoting emulsion formation, especially when agitated.[3][6]

Q2: What is the optimal pH for extracting this acid into an organic solvent like diethyl ether or ethyl acetate? A: The optimal pH is at least 1.5 to 2 units below the pKa of the carboxylic acid. Since the predicted pKa is ~4.94, you should acidify the aqueous layer to a pH of ~3 or lower.[7] This ensures the carboxylic acid is in its neutral, protonated form (-COOH), which is significantly more soluble in organic solvents.[10][12][13]

Q3: I've added a large amount of brine, but the emulsion won't break. What should I try next? A: If salting out fails, move to the physical disruption methods outlined in the troubleshooting workflow. Filtering the entire mixture through a pad of Celite® is an excellent next step.[17][19] For smaller volumes, centrifugation is also highly effective.[15]

Q4: Can I use other salts besides sodium chloride (NaCl) for "salting out"? A: Yes. Anhydrous sodium sulfate (Na₂SO₄) or potassium pyrophosphate (K₄P₂O₇) can also be effective.[15][16] These salts also work by increasing the ionic strength of the aqueous phase. Anhydrous sodium sulfate has the added benefit of being a drying agent.[15]

Q5: Are there alternative extraction methods that can avoid emulsions entirely? A: Yes. For samples that are notoriously difficult, consider solid-phase extraction (SPE) or supported liquid extraction (SLE).[1][3] In these techniques, the aqueous sample is immobilized on a solid support, and the organic solvent is passed through it. This method avoids the vigorous mixing of two liquid phases, thus preventing emulsion formation from the start.[1]

References

  • Tips for Troubleshooting Liquid–Liquid Extractions. LCGC International. [URL: https://www.chromatographyonline.com/view/tips-troubleshooting-liquid-liquid-extractions]
  • Tips for Troubleshooting Liquid–Liquid Extraction. K-Jhil. [URL: https://www.k-jhil.com/blogs/tips-for-troubleshooting-liquid-liquid-extraction]
  • Emulsion Breaking Techniques for Oil in Water Solvent Extractions. Spectro Scientific. [URL: https://www.spectrosci.
  • Techniques for Emulsion Breaking for Oil in Water Solvent Extractions. AZoM. [URL: https://www.azom.com/article.aspx?ArticleID=16262]
  • Tackling emulsions just got easier. Biotage. [URL: https://www.biotage.com/blog/tackling-emulsions-just-got-easier]
  • CAS 38289-29-1: trans-4-Pentylcyclohexanecarboxylic acid. CymitQuimica. [URL: https://www.cymitquimica.com/cas/38289-29-1]
  • The effect of pH on extraction of carboxylic acids. ResearchGate. [URL: https://www.researchgate.net/figure/The-effect-of-pH-on-extraction-of-carboxylic-acids-from-a-M1-model-solution-and-b_fig2_378985168]
  • Emulsion I How to break an emulsion formed in reaction workup? I Emulsion Breaking Techniques. YouTube. [URL: https://www.youtube.
  • Enhancing Extractions by Salting Out. LCGC International. [URL: https://www.chromatographyonline.com/view/enhancing-extractions-by-salting-out]
  • Effect of system pH on partition coefficient (K) of carboxylic acids. ResearchGate. [URL: https://www.researchgate.net/figure/Effect-of-system-pH-on-partition-coefficient-K-of-carboxylic-acids-in-the-ethanol_fig5_260081297]
  • pH Dependence of Carboxylic and Mineral Acid Extraction by Amine-Based Extractants: Effects of pKa, Amine Basicity, and Diluent. ACS Publications. [URL: https://pubs.acs.org/doi/10.1021/ie00048a025]
  • Tips & Tricks: Emulsions. University of Rochester Department of Chemistry. [URL: https://www.sas.rochester.
  • Centrifuge use in solvent extraction? : r/homechemistry. Reddit. [URL: https://www.reddit.com/r/homechemistry/comments/r5z3f1/centrifuge_use_in_solvent_extraction/]
  • Technical Support Center: Troubleshooting Emulsion Formation in Hexanophenone Workup. Benchchem. [URL: https://www.benchchem.
  • Waste Oil Emulsion Breaking with an Industrial Centrifuge. Dolphin Centrifuge. [URL: https://www.dolphincentrifuge.com/applications/waste-oil-emulsion-breaking-with-an-industrial-centrifuge/]
  • Effect of pH on Dicarboxylic Acids Extraction by Amine-Based Extractants. ResearchGate. [URL: https://www.researchgate.net/publication/232959881_Effect_of_pH_on_Dicarboxylic_Acids_Extraction_by_Amine-Based_Extractants]
  • pH Dependence of Carboxylic and Mineral Acid Extraction by Amine-Based Extractants: Effects of pKa, Amine Basicity, and Diluent Properties. ACS Publications. [URL: https://pubs.acs.org/doi/abs/10.1021/ie00048a025]
  • How does adding a salt (such as sodium chloride) help to break an emulsion?. Quora. [URL: https://www.quora.com/How-does-adding-a-salt-such-as-sodium-chloride-help-to-break-an-emulsion]
  • trans-4-Pentylcyclohexanecarboxylic acid | 38289-29-1. ChemicalBook. [URL: https://www.chemicalbook.com/ProductChemicalPropertiesCB5219182.htm]
  • trans-4-Pentylcyclohexanecarboxylic acid 97 38289-29-1. Sigma-Aldrich. [URL: https://www.sigmaaldrich.com/US/en/product/aldrich/333684]
  • Problems with extractions. University of York Chemistry Teaching Labs. [URL: https://www.york.ac.uk/chemistry/teaching/practicals/workup/probext.html]
  • Emulsion (1) before and (2) after breaking by centrifugation at 5000 rpm. ResearchGate. [URL: https://www.researchgate.
  • How emulsions form and break?. Biolin Scientific. [URL: https://www.biolinscientific.com/blog/how-emulsions-form-and-break]
  • This compound | C12H22O2 | CID 98882. PubChem. [URL: https://pubchem.ncbi.nlm.nih.gov/compound/98882]
  • Emulsion Problem Encountered in Extractions. BrainKart. [URL: https://www.brainkart.com/article/Emulsion-Problem-Encountered-in-Extractions_39007/]
  • CAS 38289-29-1 Trans-4-Pentylcyclohexanecarboxylic Acid. Preclinical Research CRO. [URL: https://www.protheragen.com/product/cas-38289-29-1-trans-4-pentylcyclohexanecarboxylic-acid.html]
  • Spontaneous Emulsification: Elucidation of the Local Processes. PubMed Central (PMC). [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC8948483/]

Sources

Technical Support Center: Refining the Synthesis of Substituted Bicyclohexane Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Welcome to the technical support center for the synthesis of trans, trans-4-alkyl-4′-pentyl-3(E)ene-bicyclohexane and related liquid crystalline compounds. This guide is designed for researchers, scientists, and professionals in drug development and materials science. Here, we address common challenges and frequently asked questions encountered during the multi-step synthesis of these complex molecules. Our focus is on providing practical, field-proven insights to enhance stereochemical control, improve reaction yields, and streamline purification processes. We will delve into the critical aspects of forming the bicyclohexane core with the desired trans,trans stereochemistry and the stereoselective construction of the (E)-alkene moiety.

Plausible Synthetic Workflow

A common and effective strategy for synthesizing the target molecule involves a convergent approach, which can be broken down into three main stages:

  • Formation of the Stereochemically Defined Bicyclohexane Core: This typically involves the synthesis of a key intermediate, such as trans,trans-4-alkylcyclohexylcyclohexanone.

  • Carbon-Carbon Bond Formation via Olefination: The introduction of the pentenyl chain with precise (E) stereochemistry is often achieved through a Horner-Wadsworth-Emmons reaction.

  • Purification and Isomer Separation: Isolating the desired trans,trans,(E)-isomer from a potential mixture of stereoisomers.

Below is a visual representation of this general synthetic pathway.

G cluster_0 Stage 1: Bicyclohexane Core Synthesis cluster_1 Stage 2: Olefination cluster_2 Stage 3: Final Product & Purification A 4-Alkylbiphenyl B Catalytic Hydrogenation A->B C Mixture of Stereoisomers (trans,trans; trans,cis; cis,cis) B->C D Isomerization/Separation C->D E trans,trans-4-Alkyl-4'-hydroxybicyclohexane D->E F Oxidation E->F G trans,trans-4-Alkylcyclohexylcyclohexanone F->G I Horner-Wadsworth-Emmons Reaction G->I H Pentyl-substituted Phosphonate Reagent H->I J Crude Product Mixture (E/Z isomers) I->J K Chromatographic Purification J->K L trans,trans-4-alkyl-4'-pentyl-3(E)ene-bicyclohexane K->L G cluster_0 HWE Reaction Mechanism A Phosphonate Deprotonation (Base) B Phosphonate Carbanion A->B C Nucleophilic Attack on Ketone B->C D Oxaphosphetane Intermediate C->D E Elimination D->E F (E)-Alkene + Phosphate Byproduct E->F

Validation & Comparative

A Senior Application Scientist's Guide to the ¹H NMR Analysis of 4-Pentylcyclohexanecarboxylic Acid

Author: BenchChem Technical Support Team. Date: January 2026

For researchers and professionals in drug development and materials science, the precise structural elucidation of molecules is paramount. Nuclear Magnetic Resonance (NMR) spectroscopy, particularly ¹H NMR, stands as a cornerstone technique for this purpose. This guide provides an in-depth analysis of the ¹H NMR spectrum of trans-4-pentylcyclohexanecarboxylic acid, a molecule of interest in liquid crystal research and as a versatile synthetic building block. While a publicly available experimental spectrum for this specific molecule is not readily accessible, this guide will offer a detailed predictive analysis grounded in established NMR principles and comparison with analogous structures. This approach not only illuminates the expected spectral features of the target molecule but also serves as a practical framework for interpreting similar substituted cyclohexane derivatives.

The Significance of NMR in Structural Elucidation

¹H NMR spectroscopy provides a wealth of information about the chemical environment of hydrogen atoms within a molecule. By analyzing chemical shifts, signal integrations, and coupling patterns, we can deduce the connectivity of atoms, the nature of functional groups, and even the stereochemical arrangement of the molecule. For a molecule like trans-4-pentylcyclohexanecarboxylic acid, ¹H NMR is indispensable for confirming the presence and connectivity of the three key structural motifs: the carboxylic acid, the cyclohexane ring, and the pentyl chain. Furthermore, it is crucial for verifying the trans stereochemistry of the substituents on the cyclohexane ring, a feature that significantly influences the molecule's physical properties.

Predictive ¹H NMR Analysis of trans-4-Pentylcyclohexanecarboxylic Acid

The structure of trans-4-pentylcyclohexanecarboxylic acid presents several distinct proton environments that will give rise to a characteristic ¹H NMR spectrum. The trans configuration, with both the pentyl and carboxylic acid groups in the more stable equatorial positions, leads to a relatively rigid chair conformation of the cyclohexane ring.

A Note on the Prediction: The following analysis is a prediction based on established chemical shift values and coupling constants for similar structural fragments. The actual experimental values may vary slightly depending on the solvent, concentration, and spectrometer frequency.

Here is a breakdown of the expected signals:

Proton Assignment Predicted Chemical Shift (ppm) Predicted Multiplicity Integration
Carboxylic Acid (-COOH)10.0 - 12.0Broad Singlet (br s)1H
H1 (proton on C1)2.2 - 2.5Triplet of Triplets (tt)1H
H4 (proton on C4)0.9 - 1.2Multiplet (m)1H
Cyclohexane Axial Protons (H2a, H6a, H3a, H5a)1.2 - 1.5Multiplet (m)4H
Cyclohexane Equatorial Protons (H2e, H6e, H3e, H5e)1.8 - 2.1Multiplet (m)4H
Pentyl Chain (-CH₂-)1.2 - 1.4Multiplet (m)8H
Pentyl Chain Terminal Methyl (-CH₃)0.8 - 0.9Triplet (t)3H
Key Spectral Features and Their Interpretation:
  • The Carboxylic Acid Proton (10.0 - 12.0 ppm): The proton of the carboxylic acid is highly deshielded due to the strong electron-withdrawing effect of the two oxygen atoms. It typically appears as a broad singlet far downfield.[1][2] This signal is also sensitive to concentration and solvent, and can be confirmed by its disappearance upon the addition of a small amount of D₂O, due to proton-deuterium exchange.

  • The Methine Proton Alpha to the Carbonyl (H1, 2.2 - 2.5 ppm): The proton on the carbon bearing the carboxylic acid (C1) is deshielded by the adjacent carbonyl group. In the preferred diequatorial conformation of the trans isomer, this proton is in an axial position. It will be coupled to the two axial and two equatorial protons on the adjacent carbons (C2 and C6), likely resulting in a complex multiplet, often appearing as a triplet of triplets.

  • The Cyclohexane Ring Protons (1.2 - 2.1 ppm): The protons on the cyclohexane ring will appear in the aliphatic region. Due to the chair conformation, there are distinct axial and equatorial protons. Generally, axial protons are more shielded (appear at a lower ppm) than their equatorial counterparts. The complex overlapping of these signals will result in a broad multiplet.

  • The Pentyl Group Protons (0.8 - 1.4 ppm): The protons of the pentyl chain will also reside in the upfield aliphatic region. The terminal methyl group (-CH₃) is expected to be the most shielded, appearing as a triplet around 0.8-0.9 ppm due to coupling with the adjacent methylene group. The methylene groups (-CH₂-) of the pentyl chain will overlap with some of the cyclohexane signals, contributing to the complexity of the 1.2-1.4 ppm region.

Comparative Analysis: The Impact of the Pentyl Group

To understand the contribution of the pentyl group to the overall spectrum, a comparison with the ¹H NMR spectrum of cyclohexanecarboxylic acid is highly instructive.

Compound Carboxylic Acid Proton (ppm) H1 Proton (ppm) Cyclohexane Protons (ppm) Alkyl Protons (ppm)
Cyclohexanecarboxylic Acid~12.0~2.31.2 - 2.0N/A
trans-4-Pentylcyclohexanecarboxylic Acid (Predicted)10.0 - 12.02.2 - 2.50.9 - 2.10.8 - 1.4

The most significant difference is the appearance of the signals for the pentyl group in the upfield region (0.8 - 1.4 ppm) for trans-4-pentylcyclohexanecarboxylic acid. The presence of the terminal methyl triplet and the increased integration of the aliphatic region are key indicators of the pentyl substituent. The chemical shifts of the cyclohexane protons and the H1 proton are not expected to be dramatically different, as the pentyl group is relatively far from the carboxylic acid function and its electronic effects are transmitted through the saturated cyclohexane ring.

Experimental Protocol for ¹H NMR Analysis

For researchers wishing to acquire a ¹H NMR spectrum of trans-4-pentylcyclohexanecarboxylic acid, the following protocol provides a reliable starting point.

1. Sample Preparation:

  • Solvent Selection: Deuterated chloroform (CDCl₃) is a common and suitable solvent for this type of molecule.

  • Concentration: Dissolve approximately 5-10 mg of the compound in 0.6-0.7 mL of CDCl₃.

  • Internal Standard: Tetramethylsilane (TMS) is typically used as an internal standard for chemical shift referencing (0 ppm). Modern NMR instruments often use the residual solvent peak for referencing, but the addition of TMS can be a good practice for high accuracy.

  • Filtration: To remove any particulate matter, filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean, dry NMR tube.

2. NMR Instrument Setup and Data Acquisition:

  • Spectrometer: A 400 MHz or higher field NMR spectrometer is recommended to achieve good signal dispersion, especially for resolving the complex multiplets of the cyclohexane and pentyl protons.

  • Shimming: Shim the magnetic field to obtain a sharp and symmetrical solvent peak. This is crucial for good resolution.

  • Acquisition Parameters:

    • Pulse Sequence: A standard single-pulse experiment is sufficient.

    • Number of Scans: 8 to 16 scans should provide a good signal-to-noise ratio.

    • Relaxation Delay: A relaxation delay of 1-2 seconds is typically adequate.

    • Acquisition Time: An acquisition time of 2-4 seconds will ensure good digital resolution.

3. Data Processing and Analysis:

  • Fourier Transform: Apply a Fourier transform to the acquired Free Induction Decay (FID).

  • Phasing: Carefully phase the spectrum to obtain pure absorption peaks.

  • Baseline Correction: Apply a baseline correction to ensure accurate integration.

  • Integration: Integrate all the signals and normalize the integration values to a known number of protons (e.g., the terminal methyl group as 3H).

  • Peak Picking: Identify the chemical shift of each signal.

  • Coupling Constant Analysis: For well-resolved multiplets, measure the coupling constants (J-values) to aid in structural assignment.

Visualizing the Analytical Workflow

The following diagram illustrates the logical flow of the ¹H NMR analysis process.

G cluster_0 Sample Preparation cluster_1 NMR Data Acquisition cluster_2 Data Processing & Analysis a Weigh Compound (5-10 mg) b Dissolve in CDCl₃ (0.6-0.7 mL) a->b c Add TMS (optional) b->c d Filter into NMR Tube c->d e Insert Sample into Spectrometer d->e f Lock and Shim e->f g Set Acquisition Parameters f->g h Acquire FID g->h i Fourier Transform h->i j Phase and Baseline Correction i->j k Integrate Signals j->k l Assign Peaks & Analyze Couplings k->l m m l->m Structural Elucidation

Figure 1. Workflow for the ¹H NMR analysis of trans-4-pentylcyclohexanecarboxylic acid.

Conclusion

References

  • JoVE. NMR and Mass Spectroscopy of Carboxylic Acids. Journal of Visualized Experiments. [Link][1]

  • Chemistry LibreTexts. 20.8 Spectroscopy of Carboxylic Acids and Nitriles. [Link][2]

Sources

A Senior Application Scientist's Guide to Interpreting Mass Spectrometry Data of 4-Pentylcyclohexanecarboxylic Acid

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of pharmaceutical development and metabolic research, the precise structural characterization of molecules is paramount. 4-Pentylcyclohexanecarboxylic acid, a molecule with a saturated carbocyclic core and a lipophilic alkyl chain, presents an interesting case for mass spectrometry analysis. Its structure lends itself to distinct fragmentation patterns that, when correctly interpreted, can reveal a wealth of information. This guide provides an in-depth analysis of the mass spectrometry data of this compound, comparing two common ionization techniques, Electron Ionization (EI) and Electrospray Ionization (ESI), to provide a comprehensive understanding of its gas-phase behavior.

The Analytical Challenge: Unveiling the Structure of this compound

This compound (C₁₂H₂₂O₂, Molecular Weight: 198.30 g/mol ) is a non-volatile, aliphatic carboxylic acid.[1][2] The choice of mass spectrometry technique is critical for obtaining meaningful data. Gas Chromatography-Mass Spectrometry (GC-MS) with Electron Ionization is a powerful tool for volatile and thermally stable compounds, often providing rich fragmentation for structural elucidation. Conversely, Liquid Chromatography-Mass Spectrometry (LC-MS) with Electrospray Ionization is better suited for less volatile or thermally labile molecules, typically yielding simpler spectra dominated by the molecular ion.

Electron Ionization (EI) Mass Spectrometry: A Hard Ionization Approach to Fragmentation

Electron Ionization is a high-energy process that imparts significant internal energy to the analyte molecule, leading to extensive and often complex fragmentation.[3][4][5] This "hard" ionization is invaluable for piecing together the molecular puzzle from its fragments.

Predicted Fragmentation Pathway of this compound under EI

While a publicly available, complete EI mass spectrum of this compound is not readily accessible, data from the NIST Mass Spectrometry Data Center, as referenced by PubChem, indicates the presence of key fragment ions at m/z 198, 147, 131, and 109.[1] Based on established principles of mass spectrometry, we can propose a logical fragmentation pathway:

  • Molecular Ion ([M]⁺˙, m/z 198): The initial event is the removal of an electron from the molecule to form the molecular ion. For carboxylic acids, this is often of low abundance but is crucial for determining the molecular weight.[1]

  • Loss of the Pentyl Chain (α-cleavage): A common fragmentation pathway for alkyl-substituted cyclic compounds is the cleavage of the bond between the ring and the alkyl chain. The loss of the C₅H₁₁˙ radical (71 Da) from the molecular ion would result in a fragment at m/z 127. While not listed in the top peaks, this is a plausible fragmentation. A more favorable fragmentation involves the loss of a C₄H₉˙ radical (57 Da) via cleavage further down the pentyl chain, leading to a more stable secondary carbocation, which would not directly explain the observed major peaks.

  • Cleavage of the Carboxylic Acid Group: Carboxylic acids are known to undergo characteristic losses of the hydroxyl group (-OH, 17 Da) and the entire carboxyl group (-COOH, 45 Da).[6]

    • [M - OH]⁺ (m/z 181): Loss of a hydroxyl radical.

    • [M - COOH]⁺ (m/z 153): Loss of the carboxyl radical.

  • Ring Opening and Fragmentation: The cyclohexyl ring can also undergo fragmentation. A key fragment observed is at m/z 147 . This can be rationalized by the loss of the carboxyl group followed by the loss of a methyl radical from the pentyl chain, or more likely, a concerted fragmentation. Another significant peak is at m/z 109 . This could arise from further fragmentation of the m/z 147 ion.

  • McLafferty Rearrangement: For carboxylic acids with a γ-hydrogen, a McLafferty rearrangement can occur. In this compound, hydrogens on the cyclohexane ring are in the γ-position relative to the carbonyl oxygen. This rearrangement would lead to the elimination of a neutral alkene from the ring and the formation of a radical cation containing the carboxylic acid group.

The following diagram illustrates the predicted major fragmentation pathways of this compound under Electron Ionization.

G M [C12H22O2]+• m/z 198 Molecular Ion F153 [C11H21]+• m/z 153 Loss of -COOH M->F153 - •COOH (45 Da) F147 [C10H15O]+• m/z 147 M->F147 - C3H7O• (51 Da) (Complex Rearrangement) F181 [C12H21O]+• m/z 181 Loss of -OH M->F181 - •OH (17 Da) F131 [C9H15O]+• m/z 131 F147->F131 - CH4 (16 Da) F109 [C8H13]+• m/z 109 F147->F109 - C2H2O (42 Da) G cluster_GC Gas Chromatograph cluster_MS Mass Spectrometer Injector Injector 250 °C Column Capillary Column (e.g., DB-5ms) Temp Program Injector->Column IonSource EI Source 70 eV Column->IonSource Analyzer Quadrupole Analyzer IonSource->Analyzer Detector Detector Analyzer->Detector G cluster_LC Liquid Chromatograph cluster_MS Mass Spectrometer Pump HPLC Pump (Binary Gradient) Autosampler Autosampler 10 µL injection Pump->Autosampler Column C18 Column (e.g., 2.1 x 50 mm) Autosampler->Column IonSource ESI Source (Positive/Negative) Column->IonSource Analyzer Quadrupole/TOF Analyzer IonSource->Analyzer Detector Detector Analyzer->Detector

Sources

A Comparative Guide to the Characterization of 4-Pentylcyclohexanecarboxylic Acid Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, a thorough understanding of the physicochemical properties and biological activities of novel chemical entities is paramount. This guide provides an in-depth comparative analysis of the characterization of 4-Pentylcyclohexanecarboxylic acid and its derivatives. We will explore the key analytical techniques and performance data that are crucial for advancing these compounds from discovery to application.

Introduction: The Versatile this compound Scaffold

trans-4-Pentylcyclohexanecarboxylic acid is an organic compound featuring a cyclohexane ring with a pentyl group and a carboxylic acid functional group.[1] The "trans" configuration, where the pentyl and carboxyl groups are on opposite sides of the ring, is a key structural feature that influences its physical and chemical properties.[1] This unique structure, with its rigid cyclohexyl core and modifiable carboxylic acid group, makes it a valuable intermediate in the synthesis of a wide range of materials.[2]

Notably, derivatives of this scaffold have found significant applications in the field of liquid crystals, where they are used in the manufacturing of liquid crystal displays (LCDs).[2] Furthermore, the cyclohexane carboxylic acid moiety is being explored for its potential in medicinal chemistry, with studies investigating its derivatives for various biological activities, including antimicrobial and anti-inflammatory effects.[3][4][5]

This guide will focus on the characterization of two major classes of derivatives: esters, which are prominent in materials science, and amides, which are often explored for their pharmacological potential.

Synthesis and Derivatization

The primary route for derivatization of this compound is through modification of the carboxylic acid group. Standard esterification and amidation reactions are typically employed.

General Synthesis Workflow

Synthesis Workflow PCCA This compound Activation Activation (e.g., SOCl₂, DCC) PCCA->Activation Ester Ester Derivative Activation->Ester + Alcohol Amide Amide Derivative Activation->Amide + Amine Alcohol Alcohol (R'-OH) Amine Amine (R'-NH₂)

Caption: General workflow for the synthesis of ester and amide derivatives.

The choice of activating agent and the specific alcohol or amine reactant allows for the creation of a diverse library of derivatives with tailored properties.

Core Characterization Techniques

A multi-technique approach is essential for the unambiguous characterization of this compound derivatives.

Spectroscopic Methods
  • Nuclear Magnetic Resonance (NMR) Spectroscopy : ¹H and ¹³C NMR are indispensable for confirming the chemical structure. Key diagnostic signals include the protons and carbons of the cyclohexane ring, the pentyl chain, and the newly formed ester or amide linkage.

  • Mass Spectrometry (MS) : High-resolution mass spectrometry (HR-MS) is used to confirm the elemental composition and molecular weight of the synthesized derivatives.[3]

  • Infrared (IR) Spectroscopy : IR spectroscopy is useful for identifying the key functional groups. A strong carbonyl (C=O) stretch is characteristic of both the starting carboxylic acid and its ester and amide derivatives, though the exact wavenumber will shift upon derivatization.

Chromatographic and Physical Characterization
  • High-Performance Liquid Chromatography (HPLC) : HPLC is used to assess the purity of the synthesized compounds.

  • Melting Point (mp) : The melting point is a crucial physical property that indicates purity and can influence the material's applications, particularly for liquid crystals.

  • Elemental Analysis : This technique provides the percentage composition of elements (C, H, N) in the compound, which is compared against the calculated values to verify the empirical formula.[3][6]

Comparative Analysis of Derivatives

The properties of the derivatives are highly dependent on the nature of the R' group attached to the carboxylic acid moiety.

Ester Derivatives for Liquid Crystal Applications

Ester derivatives of this compound are widely used in the formulation of nematic liquid crystal mixtures for display applications.[2] The key performance metric for these compounds is their mesophase behavior, specifically the temperatures of phase transitions (e.g., crystalline to nematic and nematic to isotropic).

Derivative ExampleR' GroupMelting Point (°C)Nematic to Isotropic Transition (°C)
4-(trans-4-Pentylcyclohexyl)benzonitrile-C₆H₄-CN3054.6
2-cyano-1-benzofuran-5-yl trans-4-pentylcyclohexanecarboxylate-C₉H₅NOVariesVaries

Note: Data for 4-(trans-4-Pentylcyclohexyl)benzonitrile is included for comparison as a well-studied liquid crystal with a similar core structure.[7] Data for the benzofuran derivative is qualitative as specific transition temperatures were not available in the searched literature but its preparation is noted.

The introduction of aromatic groups, such as in the benzonitrile derivative, can significantly influence the liquid crystalline properties. The choice of the R' group allows for fine-tuning of the dielectric anisotropy and optical birefringence of the resulting liquid crystal material.

Amide and Other Derivatives for Biological Applications

The conversion of the carboxylic acid to an amide or other functional groups can impart biological activity. Recent studies have explored cyclohexanecarboxylic acid derivatives for their potential as anti-inflammatory, antimicrobial, and protease inhibitory agents.[3][4][5][6]

A study on new amidrazone derivatives of a cyclohexene carboxylic acid (a related structure) demonstrated significant biological activity.[3][4]

CompoundTargetActivity
Amide Derivative 2bYersinia enterocoliticaMIC = 64 µg/mL[3][4]
Amide Derivative 2cS. aureus, M. smegmatisBacteriostatic activity[3][4]
Amide Derivative 2fTNF-α secretionStrong inhibition (66-81%)[3][4]

MIC: Minimum Inhibitory Concentration

These findings suggest that the this compound scaffold is a promising starting point for the development of new therapeutic agents. The specific amide substituent plays a critical role in determining the type and potency of the biological activity.

Experimental Protocols

General Procedure for Ester Synthesis
  • Dissolve trans-4-pentylcyclohexanecarboxylic acid in a suitable anhydrous solvent (e.g., dichloromethane).

  • Add a coupling agent, such as dicyclohexylcarbodiimide (DCC), and a catalytic amount of 4-dimethylaminopyridine (DMAP).

  • Add the desired alcohol to the reaction mixture.

  • Stir the reaction at room temperature for a specified time (e.g., 15 hours).[6]

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, filter the reaction mixture to remove any precipitated by-products.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by column chromatography or recrystallization.

General Protocol for Characterization Workflow

Characterization_Workflow cluster_synthesis Synthesis & Purification cluster_characterization Structural & Purity Analysis cluster_performance Performance Evaluation Synthesis Synthesized Derivative Purification Purification (Chromatography/Recrystallization) Synthesis->Purification NMR ¹H & ¹³C NMR Purification->NMR MS HR-MS Purification->MS IR IR Spectroscopy Purification->IR HPLC HPLC Purification->HPLC MP Melting Point Purification->MP EA Elemental Analysis Purification->EA LC_Analysis Liquid Crystal Phase Analysis EA->LC_Analysis Bio_Assay Biological Activity Assays EA->Bio_Assay

Caption: A typical workflow for the characterization of new derivatives.

Conclusion

The this compound scaffold provides a versatile platform for the development of new materials and therapeutic agents. A systematic approach to the synthesis and characterization of its derivatives is crucial for understanding their structure-property relationships. This guide has outlined the key analytical techniques and provided a comparative overview of the performance of different derivatives. By employing these methodologies, researchers can effectively advance the development of novel compounds based on this promising chemical framework.

References

  • Arborpharmchem. (n.d.). CAS.38289-29-1 trans-4-Pentylcyclohexanecarboxylic acid.
  • MDPI. (n.d.). Synthesis, Evaluation of Biological Activity, and Structure–Activity Relationships of New Amidrazone Derivatives Containing Cyclohex-1-ene-1-Carboxylic Acid.
  • ResearchGate. (n.d.). (PDF) Synthesis, Evaluation of Biological Activity, and Structure–Activity Relationships of New Amidrazone Derivatives Containing Cyclohex-1-ene-1-Carboxylic Acid.
  • PubChem. (n.d.). This compound.
  • Google Patents. (n.d.). US4348410A - Cyclohexane carboxylic acid derivatives.
  • PubChem. (n.d.). Cyclohexanecarboxylic acid.
  • CABI Digital Library. (n.d.). cyclohexane and its functionally substituted derivatives.
  • Sigma-Aldrich. (n.d.). trans-4-Pentylcyclohexanecarboxylic acid 97.
  • Sigma-Aldrich. (n.d.). trans-4-Pentylcyclohexanecarboxylic acid 97 38289-29-1.
  • CymitQuimica. (n.d.). CAS 38289-29-1: trans-4-Pentylcyclohexanecarboxylic acid.
  • TCI AMERICA. (n.d.). trans-4-Pentylcyclohexanecarboxylic Acid.
  • Ossila. (n.d.). 4-(trans-4-Pentylcyclohexyl)benzonitrile.

Sources

A Senior Application Scientist's Guide to Cyclohexane-Based vs. Biphenyl-Based Liquid Crystals

Author: BenchChem Technical Support Team. Date: January 2026

For researchers and engineers in materials science and drug development, the selection of a liquid crystal (LC) core structure is a foundational decision that dictates the ultimate performance of the end material. The molecular core is the primary determinant of critical physical properties, including optical birefringence, viscosity, and dielectric anisotropy. This guide provides an in-depth comparison of two of the most prevalent core structures in calamitic (rod-shaped) liquid crystals: the aromatic biphenyl system and the alicyclic cyclohexane system. We will explore the causal relationships between their distinct molecular architectures and their macroscopic properties, supported by experimental data and standardized characterization protocols.

The Decisive Role of the Molecular Core

The performance of a liquid crystal is not accidental; it is a direct consequence of its molecular structure. The rigidity, shape, and electronic nature of the central core unit govern the intermolecular forces that give rise to the mesophase.

  • Biphenyl-Based Liquid Crystals: The biphenyl core consists of two directly linked benzene rings. This structure is characterized by its rigidity, planarity, and an extended, conjugated π-electron system.[1] This electronic structure is highly polarizable, particularly along the long molecular axis, which is the root cause of many of its signature properties. Biphenyl derivatives were instrumental in the development of early liquid crystal displays (LCDs) and remain vital components in modern formulations.[1][2][3]

  • Cyclohexane-Based Liquid Crystals: In contrast, the cyclohexane core is an alicyclic, saturated ring system. To be incorporated into a rod-like mesogen, it must be trans-1,4-disubstituted, which forces the substituents into axial positions, creating a roughly linear shape.[4][5] Crucially, this core lacks π-conjugation and possesses conformational flexibility (the ability to undergo chair-flipping, although this is sterically hindered in a mesophase). This fundamental difference in electronic structure and flexibility leads to a dramatically different property profile compared to its aromatic counterparts.[6]

G cluster_0 Core Structures cluster_1 Key Structural Features Biphenyl Biphenyl_Features • Aromatic (π-conjugated) • Rigid & Planar • High Polarisability Anisotropy Biphenyl->Biphenyl_Features Cyclohexane Cyclohexane_Features • Alicyclic (Saturated) • Flexible (Non-planar) • Low Polarisability Anisotropy Cyclohexane->Cyclohexane_Features

Caption: Workflow for thermal and optical characterization of liquid crystal phases.

Methodology:

  • Sample Preparation: A small quantity (2-5 mg) of the LC material is hermetically sealed in an aluminum DSC pan. For POM, a few micrograms are placed on a clean microscope slide and covered with a coverslip.

  • DSC Analysis:

    • The sample is placed in the DSC furnace alongside an empty reference pan.

    • A heat-cool-heat cycle is performed at a controlled rate (e.g., 10 °C/min) over the expected temperature range.

    • Phase transitions (melting, clearing) are identified as endothermic peaks on heating and exothermic peaks on cooling. The peak onset temperature provides the transition temperature (e.g., T_N-I), and the integrated peak area yields the transition enthalpy (ΔH). [7]3. POM Analysis:

    • The sample slide is placed on a hot stage attached to a polarizing microscope. [8] * The sample is heated into the isotropic phase (appears black under crossed polarizers) and then slowly cooled.

    • As the sample enters a mesophase, characteristic optical textures (e.g., Schlieren, marbled for nematic) will appear. [8]These textures confirm the phase type identified by DSC.

Protocol 2: Measurement of Birefringence (Δn)

The thin prism method is a precise technique for determining the ordinary (nₒ) and extraordinary (nₑ) refractive indices. [9] Methodology:

  • Cell Preparation: A cell is constructed from two optically flat glass plates, creating a shallow prism with a small angle (< 2°). The inner surfaces are coated with an alignment layer (e.g., rubbed polyimide) to ensure homogeneous planar alignment of the LC molecules.

  • Sample Filling: The LC sample is introduced into the prism cell in its isotropic phase via capillary action and then slowly cooled into the nematic phase in the presence of a magnetic field to ensure uniform alignment. [9]3. Measurement:

    • The prism is mounted on a spectrometer turntable.

    • Monochromatic light (e.g., from a He-Ne laser, λ = 632.8 nm) is passed through the prism.

    • The angle of minimum deviation is measured for light polarized parallel and perpendicular to the LC director.

    • The refractive indices nₑ (extraordinary ray) and nₒ (ordinary ray) are calculated from the deviation angles and the prism angle.

    • Birefringence is then calculated as Δn = nₑ - nₒ. Measurements are repeated at various temperatures using a hot stage.

Synthesis and Application Pathways

  • Biphenyl Synthesis: The workhorse reaction for creating functionalized biphenyl cores is the Suzuki-Miyaura cross-coupling, which efficiently links an aryl halide with an arylboronic acid. [3]This method's versatility and functional group tolerance have made complex biphenyl LCs widely accessible. [2]* Cyclohexane Synthesis: Cyclohexane-based LCs are often prepared from aromatic precursors. [10]For example, a substituted biphenyl can be hydrogenated to form a bicyclohexane derivative. Alternatively, condensation reactions involving cyclohexanone derivatives can be employed to build the core structure. [10][11] Application-Specific Recommendations:

  • For Low-Viscosity, Fast-Switching Displays (e.g., mobile devices, high-refresh-rate monitors): Cyclohexane-based materials are the superior choice. Their inherently low viscosity is paramount for reducing response times. Mixtures often incorporate cyclohexane LCs to lower the overall viscosity of the formulation. [6][12]* For Applications Requiring High Birefringence (e.g., LCOS projectors, phase modulators): Biphenyl and other aromatic cores (terphenyls, tolanes) are necessary. Their high Δn allows for thinner cells, which is also beneficial for fast response times, creating a different optimization pathway. [13]* For Negative Dielectric Anisotropy Formulations (VA, FFS, IPS displays): While both cores can be functionalized to produce negative Δε materials, biphenyls often provide a larger magnitude of Δε. However, cyclohexane derivatives are frequently added to these mixtures to reduce viscosity and tune the optical properties. [14]

Conclusion

The choice between cyclohexane and biphenyl liquid crystal cores is a clear example of structure-property relationships in action. The rigid, aromatic nature of the biphenyl core leads to materials with high birefringence and thermal stability, making them indispensable for certain optical applications. Conversely, the flexible, alicyclic cyclohexane core provides access to materials with exceptionally low viscosity and low birefringence, which are critical for the performance of modern, high-speed displays. A thorough understanding of these fundamental trade-offs, validated by precise experimental characterization, empowers researchers to rationally design and select the optimal liquid crystal material for any given technological challenge.

References

  • Uchimura, M., Kang, S., Ishige, R., Watanabe, J., & Konishi, G. (2026). Synthesis of Liquid Crystal Molecules Based on Bis(biphenyl)diacetylene and Their Liquid Crystallinity. Chemistry Letters.
  • Welch, C., et al. (2023). Triphenylene discotic liquid crystals: biphenyls, synthesis, and the search for nematic systems. UEA Digital Repository.
  • Chen, R., et al. (Year N/A). Synthesis and properties of biphenyl liquid crystal diluters terminated by 2,2-difluorovinyloxyl for high birefringence liquid crystals. Taylor & Francis Online.
  • Wikipedia. (n.d.). Liquid crystal. In Wikipedia.
  • Dakenchem. (n.d.). The Role of Biphenyls in Advanced Material Synthesis.
  • Bezborodov, V. S., Lapanik, V. I., & Sasnouski, G. M. (Year N/A). New liquid crystalline cyclohexene and cyclohexane derivatives and compositions based upon them. Taylor & Francis.
  • Unknown Author. (n.d.). Liquid Crystal Compounds Incorporating the Trans-1,4-Substituted Cyclohexane Ring System. Source Unknown.
  • Saadeh, H. A., et al. (n.d.). Wide Nematogenic Azomethine/Ester Liquid Crystals Based on New Biphenyl Derivatives: Mesomorphic and Computational Studies. MDPI.
  • Unknown Author. (n.d.). Synthesis and Physical Properties of Liquid Crystals: An Interdisciplinary Experiment. Journal of Chemical Education.
  • Kumar, S. (2001). Liquid Crystals: Experimental Study of Physical Properties and Phase Transitions. Google Books.
  • Unknown Author. (2025). Synthesis and characterization of biphenyl liquid crystal based on natural molecules and 2(5H)-furanone moiety. ResearchGate.
  • Unknown Author. (n.d.). Liquid Crystals. DTIC.
  • Unknown Author. (n.d.). Synthesis of organic liquid crystals containing selectively fluorinated cyclopropanes. Source Unknown.
  • Kumar, S. (2001). Liquid Crystals: Experimental Study of Physical Properties and Phase Transitions. Molecules.
  • Wikipedia. (n.d.). Biphenyl. In Wikipedia.
  • Bezborodov, V. S., Lapanik, V. I., & Sasnouski, G. M. (2002). New liquid crystalline cyclohexene and cyclohexane derivatives and compositions based upon them. Semantic Scholar.
  • Unknown Author. (2025). Progress on biphenyl liquid crystal materials using bio-based molecules. ResearchGate.
  • Dabrowski, R., et al. (n.d.). High Birefringence Liquid Crystals. MDPI.
  • Unknown Author. (2023). A fruitful century for the scalable synthesis and reactions of biphenyl derivatives: applications and biological aspects. RSC Publishing.
  • Unknown Author. (2024). Uncommon building blocks in liquid crystals. Taylor & Francis Online.
  • Unknown Author. (2025). ChemInform Abstract: A Novel Type of Liquid Crystals Based on Axially Fluorinated Cyclohexane Units. ResearchGate.
  • Unknown Author. (n.d.). INTRODUCTION 1.CHEMISTRY OF LIQUID CRYSTALS AND THEIR INDUSTRIAL APPLICATIONS. ResearchGate.
  • Unknown Author. (n.d.). Electric, Magnetic, Acoustic Properties and Viscosity of Liquid Crystals. Source Unknown.
  • BenchChem. (2025). Application Notes and Protocols: 1,4-Cyclohexanediol as a Versatile Building Block for Liquid Crystals.
  • Unknown Author. (2013). DFT Studies of Biphenyl Derivatives, Potential Application as Chiral Dopants for Liquid Crystals. Journal of The Chemical Society of Pakistan.
  • Unknown Author. (n.d.). High Performance Negative Dielectric Anisotropy Liquid Crystals for Display Applications. Source Unknown.
  • TCI Chemicals. (n.d.). Liquid Crystal Materials.
  • Unknown Author. (2023). Chemical Characterization and Thermal Analysis of Recovered Liquid Crystals. LillOA.
  • Carr, N., Gray, G. W., & Kelly, S. M. (2011). A Comparison of the Properties of Some Liquid Crystal Materials Containing Benzene, Cyclohexane, and Bicyclo[2.2.2]octane Rings. Taylor & Francis Online.
  • Unknown Author. (n.d.). Investigating of dielectric anisotropy and birefringence of binary liquid crystal mixtures. Source Unknown.
  • Unknown Author. (n.d.). Investigations on Low birefringent Liquid Crystalline Materials for High Information Content Displays. Research Inventy.
  • Chen, X., et al. (Year N/A). 2,3-Difluorinated phenyl and cyclohexane units in the design and synthesis of liquid crystals having negative dielectric anisotropy. Taylor & Francis Online.
  • Unknown Author. (n.d.). Optical birefringence and order parameter of three nematogens. Source Unknown.
  • Unknown Author. (2024). Push-pull biphenyl and tolane derivatives as novel luminescent liquid crystals: synthesis and properties. Taylor & Francis.
  • Osman, M. A. (n.d.). Nematic Liquid Crystals with High Positive Dielectric Anisotropy. ResearchGate.
  • Unknown Author. (n.d.). Birefringences of bio-based liquid crystals. ijirset.
  • Unknown Author. (n.d.). Viscosity of cyclohexane. ResearchGate.
  • Hindi, S. S. Z. (2016). Birefringence of bio-based liquid crystals. ResearchGate.
  • Carr, N., Gray, G. W., & Kelly, S. M. (2011). A Comparison of the Properties of Some Liquid Crystal Materials Containing Benzene, Cyclohexane, and Bicyclo[2.2.2]octane Rings. ElectronicsAndBooks.
  • Unknown Author. (2023). Liquid Crystals. Chemistry LibreTexts.
  • National Institute of Standards and Technology. (n.d.). Cyclohexane. NIST WebBook.
  • Unknown Author. (n.d.). Liquid Crystals: Viscous and Elastic Properties. The Swiss Bay.

Sources

A Comparative Performance Analysis of 4-Pentylcyclohexanecarboxylic Acid Derivatives in Liquid Crystal Displays

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth comparison of liquid crystal materials derived from 4-Pentylcyclohexanecarboxylic acid (PCCA) against other common liquid crystal families used in display technologies. We will explore the fundamental physicochemical properties that govern performance in Liquid Crystal Displays (LCDs) and detail the standardized experimental protocols for their measurement. This document is intended for researchers and materials scientists engaged in the development of advanced display technologies.

Introduction: The Role of Molecular Structure in Liquid Crystal Performance

The performance of a Liquid Crystal Display (LCD) is fundamentally dictated by the physical properties of the liquid crystal (LC) mixture it employs. These properties, such as response time, operating voltage, and contrast ratio, arise directly from the molecular architecture of the constituent LC molecules (mesogens). An ideal mesogen possesses a rod-like (calamitic) shape, chemical stability, and a specific balance of properties tailored to the display's application.[1]

trans-4-Pentylcyclohexanecarboxylic acid (PCCA) is a key intermediate in the synthesis of high-performance liquid crystals.[2] Its structure, featuring a saturated alicyclic (cyclohexane) ring, a flexible pentyl tail, and a polar carboxylic acid head, provides a unique combination of attributes.[3][4] The cyclohexane core is particularly advantageous for creating materials with low viscosity, a critical factor for achieving the fast response times required in modern displays.[5][6] The trans stereoisomer is essential as it ensures a linear, elongated molecular shape, which is a prerequisite for the formation of the nematic liquid crystal phase used in most LCDs.[4][5][7]

This guide will compare the properties imparted by the PCCA-derived cyclohexane core with those from other common core structures, such as biphenyls and phenyl-cyclohexyl (PCH) systems.

Key Performance Metrics for Nematic Liquid Crystals

The suitability of a liquid crystal for a display application is assessed by a standard set of physical parameters. Nematic LCs, which possess long-range orientational order but no positional order, are the most common type used in displays like the twisted nematic (TN) LCD.[8][9][10]

  • Nematic Temperature Range: The temperature window in which the material exists in the nematic phase. A broad nematic range, including room temperature, with a high clearing point (the transition to the isotropic liquid state), is crucial for device stability and a wide operating temperature range.[11]

  • Birefringence (Δn): Defined as Δn = nₑ - nₒ, where nₑ is the extraordinary refractive index (light polarized parallel to the LC director) and nₒ is the ordinary refractive index (light polarized perpendicular to the director). A higher birefringence allows for thinner display cells, which in turn reduces response time.[12]

  • Dielectric Anisotropy (Δε): Defined as Δε = ε∥ - ε⊥, where ε∥ and ε⊥ are the dielectric constants parallel and perpendicular to the LC director, respectively. This parameter governs the threshold voltage required to switch the LC molecules. A large, positive Δε is typically desired for low-voltage applications.[12][13][14]

  • Rotational Viscosity (γ₁): This parameter is a measure of the internal friction the LC molecules experience when rotating. A lower rotational viscosity is directly correlated with a faster switching speed (response time) of the display.[12][15]

Comparative Analysis: Cyclohexane vs. Aromatic Cores

PCCA is primarily used as a building block, often esterified with a phenolic compound to create the final mesogen.[16][17] To provide a meaningful comparison, we will analyze representative compounds from different families, highlighting the influence of the core structure.

  • PCCA-derived Esters: Incorporate the cyclohexane ring. This saturated, non-planar ring structure reduces intermolecular π-π stacking that is common with aromatic rings. This disruption of strong intermolecular forces is the primary reason for the characteristically low viscosity of cyclohexane-based LCs.[5][6]

  • 4-(trans-4-Pentylcyclohexyl)benzonitrile (PCH5): A closely related and commercially significant material. It features a similar pentylcyclohexyl unit but is terminated with a cyanophenyl group instead of being derived from a carboxylic acid. This provides a strong dipole moment, leading to a large positive dielectric anisotropy.[18]

  • 5CB (4-Cyano-4'-pentylbiphenyl): A canonical liquid crystal with a biphenyl aromatic core. The conjugated π-system of the biphenyl core results in a high birefringence but also contributes to a significantly higher viscosity compared to its alicyclic counterparts.

Below is a table summarizing typical performance data for these classes of compounds.

PropertyPCCA-Derivative (Representative)4-(trans-4-Pentylcyclohexyl)benzonitrile (PCH5)4-Cyano-4'-pentylbiphenyl (5CB)
Core Structure Pentylcyclohexyl EsterPentylcyclohexyl PhenylPentylbiphenyl
Clearing Point (Tₙᵢ, °C) ~50 - 90 (Varies with ester)5535.3
Birefringence (Δn at 589 nm, 20°C) Low to Moderate (~0.05 - 0.12)Moderate (~0.12)High (~0.19)
Dielectric Anisotropy (Δε at 1 kHz, 20°C) Low to Moderate (~2 - 5)High (~+10)High (~+11)
Rotational Viscosity (γ₁, mPa·s at 20°C) Low Low (~20-30) [15]High (~100-120)

Note: Data for the "PCCA-Derivative" is representative, as the exact properties depend heavily on the other half of the resulting ester molecule. The values for PCH5 and 5CB are well-established reference points.

Causality and Field-Proven Insights:

The data clearly illustrates the fundamental trade-off in liquid crystal design. The inclusion of the PCCA-derived cyclohexane core is a deliberate choice to prioritize low viscosity and thus fast response times . While this comes at the cost of lower birefringence compared to fully aromatic systems like 5CB, this trade-off is often acceptable, especially in applications where switching speed is paramount. PCH5 represents a highly successful compromise, combining the low-viscosity cyclohexane ring with a polar cyanophenyl group to achieve a large dielectric anisotropy, making it suitable for low-power, fast-switching displays.

Experimental Protocols for Liquid Crystal Characterization

To ensure trustworthiness and reproducibility, the key performance parameters of liquid crystals are measured using standardized, self-validating protocols.

This protocol determines the nematic range and clearing point.

  • Methodology: Differential Scanning Calorimetry (DSC) and Polarized Optical Microscopy (POM) are used concurrently.[19][20]

  • DSC Procedure:

    • Accurately weigh 2-5 mg of the LC sample into an aluminum DSC pan and seal it.

    • Place the sample pan and an empty reference pan into the DSC cell.

    • Heat the sample at a controlled rate (e.g., 10 °C/min) to a temperature well above its clearing point to erase any thermal history.

    • Cool the sample at the same controlled rate to a temperature below its melting point.

    • Heat the sample again at the same rate. The phase transitions will appear as endothermic peaks on the heating curve. The peak onset or maximum is recorded as the transition temperature.

  • POM Verification:

    • Place a small amount of the LC sample on a microscope slide and cover it with a coverslip.

    • Heat the sample on a calibrated hot stage.

    • Observe the sample through crossed polarizers. As the sample transitions from the crystalline solid to the nematic phase and then to the isotropic liquid, characteristic changes in texture and birefringence will be observed. The isotropic phase appears completely dark.[11]

  • Causality: DSC provides quantitative thermodynamic data (enthalpy of transition), while POM provides direct visual confirmation of the mesophase type through its unique optical textures (e.g., Schlieren or marbled textures for nematic phases). Using both methods provides a cross-validated and highly reliable result.

G cluster_workflow Phase Transition Analysis Workflow start LC Sample dsc Differential Scanning Calorimetry (DSC) start->dsc pom Polarized Optical Microscopy (POM) start->pom data_dsc Heat Flow vs. Temp (Endothermic Peaks) dsc->data_dsc data_pom Optical Texture Changes vs. Temp pom->data_pom analysis Correlate Peaks with Textures data_dsc->analysis data_pom->analysis end_result Validated Transition Temperatures (Tₘ, Tₙᵢ) analysis->end_result G cluster_core Molecular Core Selection cluster_props Resulting Physical Properties cluster_perf Display Performance Impact biphenyl Biphenyl Core (e.g., 5CB) visc_high High Viscosity biphenyl->visc_high π-π stacking biref_high High Birefringence biphenyl->biref_high π-conjugation pch Cyclohexane Core (e.g., PCCA-derived) visc_low Low Viscosity pch->visc_low reduced interaction biref_low Low Birefringence pch->biref_low saturated ring speed_slow Slower Response Time visc_high->speed_slow speed_fast Faster Response Time visc_low->speed_fast thickness_thin Thinner Cell Possible biref_high->thickness_thin thickness_thick Thicker Cell Required biref_low->thickness_thick

Caption: Impact of molecular core choice on LC properties.

Conclusion

trans-4-Pentylcyclohexanecarboxylic acid is a vital precursor for a class of liquid crystals that are indispensable for modern, high-performance displays. While materials derived from it may not offer the highest birefringence, the inclusion of the cyclohexane ring provides an exceptional advantage in lowering viscosity. This directly translates to the faster response times demanded by applications ranging from high-frame-rate monitors to augmented reality devices. The strategic selection of a PCCA-derived core, often in combination with other mesogens in a carefully formulated mixture, allows materials scientists to fine-tune the physical properties of the final LC fluid to meet the stringent demands of any specific display technology. The continued study of structure-property relationships, grounded in robust experimental validation, will continue to drive innovation in this field.

References

  • Millisecond-Response Nematic Liquid Crystal for Augmented Reality Displays. (n.d.). MDPI. Retrieved from [Link]

  • Liquid crystal. (n.d.). Wikipedia. Retrieved from [Link]

  • Unveiling the Magic of Liquid Crystal Displays: How Liquid Crystals Power Our Screens. (n.d.). STONE. Retrieved from [Link]

  • Liquid crystals for twisted nematic display devices. (n.d.). Journal of Materials Chemistry (RSC Publishing). Retrieved from [Link]

  • Bezborodov, V. S. (1987, November 19). Synthesis of some derivatives of cyclohexanecarboxylic acid and their mesomorphous characteristics. OSTI.gov. Retrieved from [Link]

  • Liquid Crystal Materials and Liquid Crystal Cells. (n.d.). IEEE Xplore. Retrieved from [Link]

  • Measurement of Liquid Crystal Parameters and Physical Properties. (n.d.). ResearchGate. Retrieved from [Link]

  • MEASUREMENT OF LIQUID CRYSTAL CELL PARAMETERS. (n.d.). World Scientific Publishing. Retrieved from [Link]

  • Calculation of Optical Parameters of Liquid Crystals. (n.d.). Acta Physica Polonica A. Retrieved from [Link]

  • Measurement of the order parameter in a room temperature liquid crystal: An experiment for the physical chemistry laboratory. (n.d.). Journal of Chemical Education (ACS Publications). Retrieved from [Link]

  • This compound. (n.d.). PubChem. Retrieved from [Link]

  • Synthesis and Physical Properties of Liquid Crystals: An Interdisciplinary Experiment. (n.d.). Journal of Chemical Education (ACS Publications). Retrieved from [Link]

  • The synthesis and properties of some mesomorphic cyclohexene derivatives. (1997, July 1). Semantic Scholar. Retrieved from [Link]

  • Barrera-Almeida, A., et al. (2023, July 6). Chemical Characterization and Thermal Analysis of Recovered Liquid Crystals. LillOA. Retrieved from [Link]

  • The viscosity of the liquid crystal PCH-5, in the nematic and isotropic... (n.d.). ResearchGate. Retrieved from [Link]

  • Synthesis of four liquid crystals and study of alkyl chain effect on the nematic range for application in GC. (2025, August 10). ResearchGate. Retrieved from [Link]

  • Synthesis, Evaluation of Biological Activity, and Structure–Activity Relationships of New Amidrazone Derivatives Containing Cyclohex-1-ene-1-Carboxylic Acid. (n.d.). MDPI. Retrieved from [Link]

  • Synthesis, Characterization and Study the Liquid Crystalline Properties of Some New Bent Compounds Derived from Diethylpyrimidin. (n.d.). Advanced Journal of Chemistry, Section A. Retrieved from [Link]

  • Cyclohexanecarboxylic acid. (n.d.). Wikipedia. Retrieved from [Link]

  • Synthesis and liquid crystalline properties of Rufigallol based discotic materials. (n.d.). etd@IISc. Retrieved from [Link]

  • Dielectric properties of the system: 4-n-pentyloxybenzoic acid– N-(4-n-butyloxybenzylidene)-4᾽-methylaniline. (2021, May 25). Fine Chemical Technologies. Retrieved from [Link]

  • Dielectric properties of the system: 4-n-pentyloxybenzoic acid. (n.d.). Fine Chemical Technologies. Retrieved from [Link]

  • Dielectric properties of the system: 4-n-pentyloxybenzoic acid– N-(4-n-butyloxybenzylidene)-4᾽-methylaniline. (2021, May 25). Fine Chemical Technologies. Retrieved from [Link]

  • WO1995020021A1 - Liquid crystal compound and liquid crystal composition containing the same. (n.d.). Google Patents.

Sources

trans-4-Pentylcyclohexanecarboxylic acid vs other alkylcyclohexanecarboxylic acids

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Comparative Guide to trans-4-Pentylcyclohexanecarboxylic Acid and Its Alkyl Analogs for Advanced Research Applications

Authored by a Senior Application Scientist

This guide provides a detailed, objective comparison of trans-4-Pentylcyclohexanecarboxylic acid with other members of the alkylcyclohexanecarboxylic acid family. Designed for researchers, medicinal chemists, and materials scientists, this document delves into the nuanced relationships between molecular structure, physicochemical properties, and functional performance, supported by experimental data and established protocols. We will explore how variations in the alkyl substituent and stereochemistry dictate the utility of these compounds as crucial building blocks in drug discovery and liquid crystal technology.

The Strategic Importance of the 4-Alkylcyclohexanecarboxylic Acid Scaffold

The 1,4-disubstituted cyclohexane ring is a privileged scaffold in both medicinal chemistry and materials science. Unlike its aromatic counterpart, the phenyl ring, the saturated cyclohexane ring offers a three-dimensional, rigid conformational anchor. The trans configuration, in particular, provides a linear, sterically defined geometry that is highly desirable.[1] The bulky alkyl group effectively locks the cyclohexane ring into a specific chair conformation, minimizing steric strain by occupying an equatorial position.[1] This conformational rigidity is a significant advantage in drug design, as it reduces the entropic penalty upon binding to a biological target.[1]

The two key features that can be modulated in this scaffold are:

  • Stereochemistry (cis vs. trans): The relative orientation of the alkyl and carboxylic acid groups. The trans isomer is thermodynamically more stable and results in a more linear molecular shape, which is critical for applications like liquid crystals.[2] The cis isomer, being less linear, does not typically exhibit liquid-crystal characteristics.[2]

  • Alkyl Chain (R-group): The length and branching of the alkyl group at the C4 position. This substituent is the primary driver of lipophilicity and also influences intermolecular interactions, thereby affecting properties like melting point and solubility.

This guide will focus on the trans isomers to compare how the alkyl chain length—from methyl to pentyl to the bulky tert-butyl—alters the molecule's performance profile.

Comparative Analysis of Physicochemical Properties

The choice of a specific alkylcyclohexanecarboxylic acid is dictated by its physical properties, which are a direct consequence of its structure. The alkyl chain's length and bulkiness systematically modulate melting point, lipophilicity (LogP), and acidity (pKa).

CompoundAlkyl Group (R)Molecular Weight ( g/mol )Melting Point (°C)LogP (Experimental)pKa
Cyclohexanecarboxylic Acid-H128.1729 - 32[3][4]1.96[3][5]~4.9[4]
trans-4-Methylcyclohexanecarboxylic Acid-CH₃142.20109 - 111~2.4 (Calculated)~4.9 (Predicted)
trans-4-Pentylcyclohexanecarboxylic Acid -CH₂(CH₂)₃CH₃198.3051 - 53[6]~4.0 (Calculated)~4.9 (Predicted)
trans-4-tert-Butylcyclohexanecarboxylic Acid-C(CH₃)₃184.28175 - 177~3.6 (Calculated)~4.9 (Predicted)

Key Insights from Experimental Data:

  • Melting Point: The melting point is influenced by the efficiency of crystal lattice packing. The parent compound, cyclohexanecarboxylic acid, has the lowest melting point.[3][4] The introduction of a small, symmetrical methyl group in the trans configuration significantly improves packing, leading to a high melting point of 109-111 °C. As the alkyl chain elongates to a pentyl group, the increased flexibility disrupts perfect packing, lowering the melting point to 51-53 °C relative to the methyl analog.[6] The bulky and highly symmetrical tert-butyl group, however, allows for very stable crystal packing, resulting in the highest melting point in the series.

  • Lipophilicity (LogP): The octanol-water partition coefficient (LogP) is a critical measure of a compound's hydrophobicity and is paramount in drug design for predicting membrane permeability and solubility.[7] As expected, lipophilicity increases with the length of the alkyl chain. Cyclohexanecarboxylic acid is moderately lipophilic (LogP 1.96).[3][5] The addition of a pentyl group substantially increases this value, making trans-4-pentylcyclohexanecarboxylic acid significantly more hydrophobic. This trend is a foundational principle in structure-activity relationship (SAR) studies, where modulating alkyl substituents is a key strategy to optimize a drug candidate's pharmacokinetic profile.[8][9]

  • Acidity (pKa): The alkyl groups at the C4 position are distant from the carboxylic acid moiety and have a negligible electronic effect on its dissociation. Therefore, the pKa values for all acids in this series are expected to be very similar to that of the parent cyclohexanecarboxylic acid, which is approximately 4.9.[4][10]

Structure-Function Relationship and Core Applications

The subtle differences in physicochemical properties driven by the alkyl group lead to distinct advantages in different high-tech applications.

Application I: Liquid Crystal Synthesis

In materials science, trans-4-alkylcyclohexanecarboxylic acids are vital intermediates for calamitic (rod-shaped) liquid crystals used in display technologies.[11][12] The key requirement is a molecule with a high aspect ratio (length-to-width) and structural rigidity to promote the formation of ordered mesophases.

  • trans-4-Pentylcyclohexanecarboxylic Acid: This molecule is an exemplary building block for liquid crystals.[11] Its linear pentyl chain, combined with the rigid trans-cyclohexane core, provides the necessary rod-like shape. The carboxylic acid group serves as a convenient handle for esterification with other mesogenic units (like substituted phenols) to create the final liquid crystal material.[11][13] The alkyl chain length directly influences the transition temperatures of the resulting liquid crystal; longer chains generally stabilize smectic phases.[14]

  • Shorter vs. Longer Alkyl Chains: While shorter chains like methyl can be used, the pentyl group provides a better balance of properties, contributing to a desirable nematic range in many resulting materials.[15] Very long alkyl chains can lead to excessively high viscosity or unwanted smectic phases.

SAR_for_Applications cluster_structure Molecular Structure Variation cluster_properties Resulting Physicochemical Properties cluster_apps Optimal Application Structure trans-4-(R)-Cyclohexanecarboxylic Acid R1 R = Short Alkyl (e.g., Methyl) Structure->R1 R2 R = Mid-Length Alkyl (e.g., Pentyl) Structure->R2 R3 R = Bulky Alkyl (e.g., t-Butyl) Structure->R3 Prop1 High Melting Point Low Lipophilicity R1->Prop1 Symmetry Prop2 Moderate Melting Point High Lipophilicity Linear Shape R2->Prop2 Flexibility + Length Prop3 Very High Melting Point Bulky Conformation R3->Prop3 Symmetry + Bulk App1 Rigid Scaffolds in Medicinal Chemistry Prop1->App1 App2 Liquid Crystal Intermediates Prop2->App2 App3 Conformationally Locked Fragments in Drug Design Prop3->App3

Application II: Scaffolds in Drug Discovery

In medicinal chemistry, the goal is often to create molecules that bind selectively to a biological target. The rigid cyclohexane core is used to orient pharmacophoric features in a defined 3D space.

  • Lipophilicity Modulation: The primary role of the alkyl chain in this context is to control the molecule's lipophilicity.[16] A medicinal chemist might start with a fragment containing a shorter alkyl chain (e.g., methyl) and systematically lengthen it (propyl, butyl, pentyl) to optimize target engagement and ADME (absorption, distribution, metabolism, and excretion) properties. Increasing the alkyl chain length can enhance binding affinity through increased hydrophobic interactions with the target protein, but it can also decrease aqueous solubility and increase metabolic clearance.[9]

  • trans-4-Pentylcyclohexanecarboxylic Acid: This compound provides a significant lipophilic tail, making it a useful fragment for probing deep hydrophobic pockets in a protein's active site.

  • trans-4-tert-Butylcyclohexanecarboxylic Acid: The bulky tert-butyl group serves as a powerful conformational lock, more so than a linear alkyl chain.[1] It is an excellent choice when the primary goal is to create a rigid, well-defined scaffold to which other functionalities can be attached, ensuring they maintain a precise orientation relative to each other.[1]

Experimental Protocol: Synthesis of trans-4-Alkylcyclohexanecarboxylic Acids

The most common and efficient method for synthesizing trans-4-alkylcyclohexanecarboxylic acids is the catalytic hydrogenation of the corresponding 4-alkylbenzoic acid, followed by a base-mediated isomerization to enrich the thermodynamically favored trans isomer.

Synthesis_Workflow cluster_synthesis Synthesis & Isomerization cluster_purification Workup & Purification start Start: 4-Alkylbenzoic Acid in aq. NaOH hydrogenation Catalytic Hydrogenation (e.g., Ru-Ni/C catalyst) H₂, High Pressure/Temp start->hydrogenation mixture Mixture of cis/trans Isomers (Typically cis-rich) hydrogenation->mixture isomerization Base-Mediated Isomerization (Heat in aq. NaOH) mixture->isomerization Equilibration trans_enriched Thermodynamically Stable trans-Enriched Mixture isomerization->trans_enriched acidification Acidification (HCl) to precipitate the acid trans_enriched->acidification filtration Filtration & Drying acidification->filtration recrystallization Recrystallization (e.g., from Hexane) filtration->recrystallization product Pure trans-4-Alkylcyclohexanecarboxylic Acid recrystallization->product

Step-by-Step Methodology: Synthesis of trans-4-Pentylcyclohexanecarboxylic Acid

Objective: To synthesize high-purity trans-4-pentylcyclohexanecarboxylic acid from 4-pentylbenzoic acid.

Causality: The hydrogenation of the aromatic ring is non-stereospecific and often yields a kinetic product mixture rich in the cis isomer. Because the trans isomer, with both bulky groups in the equatorial position, is thermodynamically more stable, the mixture can be equilibrated by heating in a basic solution to favor the desired trans product. The lower solubility of the trans isomer in certain solvents like hexane allows for efficient purification via recrystallization.

Materials:

  • 4-Pentylbenzoic acid

  • Sodium hydroxide (NaOH)

  • Ruthenium-Nickel on Carbon catalyst (Ru-Ni/C) or Rhodium on Alumina (Rh/Al₂O₃)

  • Deionized water

  • Concentrated hydrochloric acid (HCl)

  • Hexane

  • High-pressure autoclave (hydrogenator)

Procedure:

  • Catalyst Hydrogenation: a. In a high-pressure autoclave, dissolve 4-pentylbenzoic acid (1.0 eq) in a 10% aqueous solution of NaOH. b. Add the Ru-Ni/C catalyst (typically 5-10% by weight of the starting material). c. Seal the autoclave, purge with nitrogen, and then pressurize with hydrogen gas to the recommended pressure (e.g., 15 bar).[17] d. Heat the mixture to the specified temperature (e.g., 100 °C) with vigorous stirring.[17] e. Monitor the reaction by observing hydrogen uptake. The reaction is typically complete within 20-24 hours.

  • Isomerization: a. After cooling and carefully venting the autoclave, the catalyst can be filtered off (or left in for the next step). b. Heat the resulting reaction mixture (which contains the sodium salt of the cis/trans acid mixture) to reflux for several hours (4-8 hours). This step drives the equilibrium towards the more stable trans isomer.

  • Work-up and Isolation: a. Cool the mixture to room temperature in an ice bath. b. Slowly acidify the solution with concentrated HCl until the pH is approximately 2. The cyclohexanecarboxylic acid will precipitate as a white solid. c. Filter the crude product using a Büchner funnel and wash the filter cake with cold deionized water to remove inorganic salts. d. Dry the crude solid under vacuum.

  • Purification: a. Place the dried crude product in a flask and add a minimal amount of hot hexane to dissolve it completely. b. Allow the solution to cool slowly to room temperature, and then cool further in an ice bath (~0-10 °C). c. The pure trans-4-pentylcyclohexanecarboxylic acid will crystallize out of the solution. d. Filter the crystals, wash with a small amount of cold hexane, and dry under vacuum to yield the final product as white crystals. The mother liquor, containing the remaining cis isomer, can be subjected to another isomerization cycle to improve the overall yield.

Conclusion

trans-4-Pentylcyclohexanecarboxylic acid stands out as a versatile building block, particularly for applications requiring high lipophilicity and a linear molecular geometry, such as in the synthesis of liquid crystals. Its properties are a direct result of its mid-length, unbranched alkyl chain. In contrast, shorter-chain analogs like the methyl derivative offer higher melting points and are suitable as more compact rigid fragments, while bulky analogs like the tert-butyl derivative provide superior conformational locking for precise scaffold design in medicinal chemistry. The selection between these alternatives is therefore a strategic decision based on the desired physicochemical profile—be it optimizing the phase behavior of a material or the pharmacokinetic properties of a drug candidate. Understanding the structure-property relationships detailed in this guide enables researchers to make informed choices, accelerating development in their respective fields.

References

  • Kovalyova, et al. (2004). Improved synthesis of trans-4-alkylcyclohexane carboxylic acids. ElectronicsAndBooks. [Available at: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEz7ejYSeEivcJgYdjkij4MVUjFfrfIBl4-tEgfXwKyTJ3K2Yi6zKmDmeyIfXgxiDWDbHShD47tku8mARilQT1exhoNg_8u9TOCidZIkJnNMDVZPKpvViXsgC1nqfboARkbBWRQIlJFSuBDi5S8eE3j52kesPVYjPvC9KhSeQjdJeOqGYS5nXH-dMQp74qiqM8ueOpT9W-GevUoGLctfjQ7j2pTrZuTXA==]
  • CymitQuimica. (n.d.). CAS 38289-29-1: trans-4-Pentylcyclohexanecarboxylic acid. CymitQuimica. [Available at: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQH_WNj4QUCgdP3QRGWtbER_EgVLt-2cTCZ2OF1doZUsCQxYXs1_zFEEPv4i8XdSoc88ijL7LvMqvUxlpD03N3k_OBFjFCYdxO02OxEiEvd52NR42ht07mfGRtNpsBkSmEoM-Q=]
  • Sigma-Aldrich. (n.d.). trans-4-Pentylcyclohexanecarboxylic acid 97. Sigma-Aldrich. [Available at: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQH2Zver1pQKNWU0t_qdZh5jnLDjKcPGuRPjsYGZmgOPAlQBF-ZMyQabPxnxgtqNJcaXBgx8GhKSEjZPtozwpHxTeYPwmzJeAgq7fCc3DuXcv7WlDlloOeLFswSDDcqie900b5dssY-eg2zPW_2Z6vFCLJ91WQ==]
  • Arborpharmchem. (n.d.). CAS.38289-29-1 trans-4-Pentylcyclohexanecarboxylic acid. Arborpharmchem. [Available at: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHAZfbupAol_n9Sda4tHdjQ_W3aZUbe4jP0VKzHponUDvihos0lBoahKKxm3lbCKAMi30awD9UAcP4kQcjalw6AVF-ip5LnBQU2PidbatW5AgucuiG69QrOd3EbB18YmNaxNAAKtc905MFK7Oenm3fDVA_dbJo2QzpcGWVF1evuuLth-w1DsRCcKzKdS4ePYi30LDYItSfWYaRA]
  • BenchChem. (n.d.). Stereoselective Synthesis of trans-4-tert-Butylcyclohexanecarboxylic Acid: Application Notes and Protocols. BenchChem. [Available at: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEUUE3dbqURrjzoX_q-Muf71h_xgQLMvje29OHOpmwAcQ4qk4ie1CKgPWNNxyyNkrXsiRjjMqMbSbcWITyA4TIhG_l-o6gBYs9wJGUtcwaUgRgGKHMnespH210K1A0GJtQOEIuOC94zyP6WwiC6KbJoOuYkvi79OuKvn6-OwUCXp3QrtmyKlPpA10pYKAQGz83RRq4P64NnlG4RQIhjkRPVl8pyxwvMvCm5e_nxCSLHvKHNaXRSdg1XLRrJQ9KzY_YJ0JYUW1Dk]
  • Sigma-Aldrich. (n.d.). trans-4-Pentylcyclohexanecarboxylic acid 97 38289-29-1. Sigma-Aldrich. [Available at: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQE7fICRCkTQlHEP6TwZgOhk82-8pewwu5xtTU72_n1EnnuItlruKq_gWE7WOgjQaWdfTdU1QWpdnhIzfb-_u3fse0leIobylkKiUd3mgQiJiXv52vhCAd0Mt7bRxpNe33OmKWNsciYnG2HECTJncyFcXrNaCw==]
  • ChemicalBook. (n.d.). trans-4-Pentylcyclohexanecarboxylic acid | 38289-29-1. ChemicalBook. [Available at: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGadBg6QwsQpRrHplDZXGUuCEX_JHdWA2Hgh8Sf7z8mzb6ewufwvTPHc9bghNKq8sEv6hqO37YFAtoAfuY60f021FcGNRLyW7L4jWg9GJ-rrn5-HfbAAE0EXRl8gFTmcOw7_YsQEfcm8WCTioPyoLrjt0wF_REyCcRBpNSjBpQ=]
  • Google Patents. (n.d.). CN108602758B - Process for preparing trans-4-amino-1-cyclohexanecarboxylic acids and derivatives thereof. Google Patents. [Available at: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQH638wIEUAJlAI5J2JsiDDrPGbvGB2KM2H4uaULFg05Pu9B06PspHu5RDCfmThFqHhTl_Civ_ErLFkS6w2_JTYWudf_9Ug5s5yZ83NKo--A0MFTZTPAIKNKgKifCUZ2Hz8elOO4u91f113CwkQ=]
  • Bezborodov, V. S. (1987). Synthesis of some derivatives of cyclohexanecarboxylic acid and their mesomorphous characteristics. J. Org. Chem. USSR (Engl. Transl.).
  • PubChem. (n.d.). Cyclohexanecarboxylic acid. National Institutes of Health. [Available at: https://pubchem.ncbi.nlm.nih.gov/compound/7413]
  • BenchChem. (n.d.). Structure-Activity Relationship (SAR) Studies of Cyclohexaneacetic Acid Analogs: A Comparative Guide for Researchers. BenchChem. [Available at: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQF10T9XsAhX47vMH7VdYm48XtS-AmGe1rrmrbDqxZ6hMfxXyMbhyHWwWhp_Jr-GdA9VY1hCjzKF7ZyuQ5W7VcZwOCQH4w32UAaqy8je4SUrcNXE6CvDKqbfDGK2_BovOWKqXDxo_-3A7KFoKYgC0YoiFDHcRg0tNxHOlWiE0vZp_qfBNZxhCNlpcoT2MWeyrz65FwhWdc2nkGRF9eKJ5VXLyQbcVZ-1LHTuEwjtiDSjp7H5iDN2fP6iq36F5MBoXp1f1_Brgzrn4CB8Gxe7ZH8=]
  • Cheméo. (n.d.). Chemical Properties of Cyclohexanecarboxylic acid (CAS 98-89-5). Cheméo. [Available at: https://www.chemeo.com/cid/41-146-0/Cyclohexanecarboxylic-acid]
  • ChemicalBook. (n.d.). Cyclohexanecarboxylic acid | 98-89-5. ChemicalBook. [Available at: https://www.chemicalbook.com/ChemicalProductProperty_EN_CB0332732.htm]
  • PubChem. (n.d.). Cyclohexanecarboxylate. National Institutes of Health. [Available at: https://pubchem.ncbi.nlm.nih.gov/compound/168965]
  • Sigma-Aldrich. (n.d.). trans-4-Methyl-1-cyclohexanecarboxylic acid 98. Sigma-Aldrich. [Available at: https://www.sigmaaldrich.com/US/en/product/aldrich/231191]
  • van Bekkum, H., et al. (1969). Substituent Effects. Part 13. Anomalous Dissociation Constants in Water-Organic Solvent Mixtures: Alicyclic and Aliphatic Carboxylic Acids. ResearchGate. [Available at: https://www.researchgate.
  • Szałek, A., et al. (2022). Synthesis, Evaluation of Biological Activity, and Structure–Activity Relationships of New Amidrazone Derivatives Containing Cyclohex-1-ene-1-Carboxylic Acid. MDPI. [Available at: https://www.mdpi.com/1420-3049/27/19/6638]
  • Google Patents. (n.d.). WO2003078381A1 - PROCESS FOR PREPARATION OF trans-4-AMINOCYCLOHEXANE- CARBOXYLIC ACIDS. Google Patents. [Available at: https://patents.google.
  • Pharmacology Mentor. (2023). Structure-Activity Relationships (SAR). Pharmacology Mentor. [Available at: https://pharmacologymentor.
  • ResearchGate. (n.d.). Synthesis of four liquid crystals and study of alkyl chain effect on the nematic range for application in GC. ResearchGate. [Available at: https://www.researchgate.
  • Kumar, S., et al. (2016). Alkyl chain modulated cytotoxicity and antioxidant activity of bioinspired amphiphilic selenolanes. RSC Advances. [Available at: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC5001925/]
  • Zaro, B. W., et al. (2019). Pharmacological, Physiochemical, and Drug-Relevant Biological Properties of Short Chain Fatty Acid Hexosamine Analogs used in Metabolic Glycoengineering. ACS Chemical Biology. [Available at: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC6881519/]
  • Mor, M., et al. (2004). Design, synthesis, and structure-activity relationships of alkylcarbamic acid aryl esters, a new class of fatty acid amide hydrolase inhibitors. Journal of Medicinal Chemistry. [Available at: https://pubmed.ncbi.nlm.nih.gov/15267211/]
  • de Oliveira, A. D., et al. (2005). Structure-activity relationships for the design of small-molecule inhibitors. Mini-Reviews in Medicinal Chemistry. [Available at: https://www.researchgate.net/publication/7892301_Structure-activity_relationships_for_the_design_of_small-molecule_inhibitors]
  • ResearchGate. (n.d.). INTRODUCTION 1.CHEMISTRY OF LIQUID CRYSTALS AND THEIR INDUSTRIAL APPLICATIONS. ResearchGate. [Available at: https://www.researchgate.
  • BenchChem. (n.d.). The Role of 4-Methoxybenzoic Acid in the Advancement of Liquid Crystal Research. BenchChem. [Available at: https://www.benchchem.com/application-notes/the-role-of-4-methoxybenzoic-acid-in-the-advancement-of-liquid-crystal-research]
  • BenchChem. (n.d.). Application Notes and Protocols: 1,4-Cyclohexanediol as a Versatile Building Block for Liquid Crystals. BenchChem. [Available at: https://www.benchchem.com/application-notes/1-4-cyclohexanediol-as-a-versatile-building-block-for-liquid-crystals]

Sources

A Comparative Guide to the Validation of 4-Pentylcyclohexanecarboxylic Acid Purity by Gas Chromatography

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, establishing the purity of active pharmaceutical ingredients (APIs) and key starting materials is a cornerstone of quality control and regulatory compliance. 4-Pentylcyclohexanecarboxylic acid, a critical building block in the synthesis of liquid crystal materials and complex pharmaceutical intermediates, is no exception.[1][2][3] Its isomeric purity, in particular, can significantly influence the physicochemical properties and performance of the final product.

This guide provides an in-depth, validated Gas Chromatography (GC) method for the purity determination of this compound. Moving beyond a simple recitation of steps, we will explore the scientific rationale behind key decisions in method development and validation, offering a framework that is both robust and defensible. This guide compares the performance of the developed method against direct analysis to underscore the necessity of the chosen approach and provides a template for assessing material from different sources.

The Challenge: Why Direct GC Analysis is Insufficient

Gas chromatography is a powerful technique for separating and quantifying volatile and semi-volatile compounds.[4] However, direct injection of carboxylic acids like this compound presents significant analytical challenges. The presence of the polar carboxyl group (-COOH) leads to strong intermolecular hydrogen bonding, resulting in:

  • Low Volatility: The compound does not readily vaporize in the GC inlet, leading to poor transfer to the analytical column.

  • Peak Tailing: The active hydrogen interacts strongly with any active sites (e.g., silanol groups) in the GC system, causing asymmetric, tailing peaks. This severely compromises resolution and integration accuracy.[5]

  • Poor Sensitivity and Reproducibility: Adsorption on column surfaces leads to sample loss and inconsistent results.

To overcome these limitations, a chemical modification step known as derivatization is essential. By converting the polar carboxyl group into a less polar, more volatile, and more thermally stable functional group, we can achieve the sharp, symmetrical peaks required for accurate and precise quantification.[5][6]

The Solution: Silylation for Robust Analysis

The most effective and widely used derivatization strategy for carboxylic acids in GC is silylation .[7][8] This process replaces the active hydrogen of the carboxyl group with a trimethylsilyl (TMS) group.

Caption: Silylation of this compound using BSTFA.

For this method, we select N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) as the silylating agent.[7] BSTFA is highly reactive and its by-products are more volatile than the derivatized analyte, preventing chromatographic interference—a significant advantage over other silylating reagents.[7]

Experimental Protocol: Purity Analysis of this compound

This section details the complete workflow, from sample preparation to data analysis.

G cluster_prep Sample & Standard Preparation cluster_gc GC-FID Analysis cluster_data Data Processing A Weigh Analyte & IS (~10 mg each) B Dissolve in Pyridine (500 µL) A->B C Add BSTFA + 1% TMCS (500 µL) B->C D Heat at 70°C for 30 min C->D E Inject 1 µL into GC D->E Cool to RT F Separation on HP-88 Column E->F G Detection by FID F->G H Integrate Peak Areas (Analyte & IS) G->H I Calculate Response Factor (from Calibration) H->I J Calculate Purity (% Area Normalization) I->J

Caption: Experimental workflow for GC purity analysis.

Materials and Reagents
  • Analyte: this compound (trans-isomer reference standard, >99.5% purity)

  • Internal Standard (IS): Tetradecanoic acid (Myristic acid, >99% purity). Rationale: As a C14 saturated acid, it is structurally similar enough to the C12 analyte to behave comparably during derivatization and chromatography, but is baseline resolved.[9][10]

  • Derivatization Reagent: N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS). Rationale: TMCS acts as a catalyst to enhance the reactivity of BSTFA, ensuring complete derivatization, especially for any sterically hindered impurities.[8]

  • Solvent: Anhydrous Pyridine (Derivatization Grade). Rationale: Pyridine is an excellent solvent for carboxylic acids and helps to catalyze the silylation reaction.[4]

  • GC Vials: 2 mL amber glass vials with PTFE-lined caps.

Standard and Sample Preparation
  • Stock Solution: Accurately weigh approximately 10 mg of the this compound reference standard and 10 mg of the Tetradecanoic acid (IS) into the same 2 mL vial.

  • Dissolution: Add 500 µL of anhydrous pyridine and vortex to dissolve completely.

  • Derivatization: Add 500 µL of BSTFA + 1% TMCS to the vial. Cap tightly.

  • Reaction: Heat the vial in a heating block or oven at 70°C for 30 minutes to ensure the reaction goes to completion.[7]

  • Cooling: Allow the vial to cool to room temperature before injection.

  • Sample Preparation: Repeat steps 1-5 using the this compound sample to be tested.

GC System and Conditions

The choice of GC column is critical for this analysis. To resolve the trans-isomer (the main component) from the potential cis-isomer impurity, a highly polar stationary phase is required. Cyanopropyl-based columns are the gold standard for separating geometric isomers of fatty acid derivatives.[11][12][13]

ParameterSettingRationale
GC System Agilent 8890 or equivalent with FIDStandard, robust platform for quantitative analysis.
Column Agilent J&W HP-88 (100 m x 0.25 mm, 0.20 µm)Highly polar biscyanopropyl polysiloxane phase provides excellent selectivity for cis/trans isomers.[11][14]
Carrier Gas Helium or Hydrogen-
Inlet Split/Splitless, 250°CEnsures rapid volatilization of the TMS derivatives.
Injection Volume 1.0 µL, Split Ratio 50:1Prevents column overloading while providing a representative sample injection.
Oven Program 100°C (hold 2 min), ramp 5°C/min to 240°C (hold 10 min)A controlled temperature ramp allows for the separation of potential impurities from the main analyte peak.
Detector Flame Ionization Detector (FID), 280°CFID provides a robust, linear response for hydrocarbon-containing molecules like the TMS derivatives.

Method Validation: A Self-Validating System

To ensure the method is fit for its intended purpose, it must be validated according to the International Council for Harmonisation (ICH) Q2(R1) guidelines.[15] This process establishes the performance characteristics of the method and provides objective evidence of its reliability.

G cluster_precision Precision Components Validation Method Validation (ICH Q2) Specificity Specificity Validation->Specificity Linearity Linearity Validation->Linearity Accuracy Accuracy Validation->Accuracy Precision Precision Validation->Precision LOD LOD Validation->LOD LOQ LOQ Validation->LOQ Robustness Robustness Validation->Robustness Range Range Linearity->Range Repeatability Repeatability Precision->Repeatability Intermediate Intermediate Precision Precision->Intermediate

Caption: Core parameters for analytical method validation per ICH Q2(R1).

Validation Parameters & Acceptance Criteria

The following table summarizes the validation experiments and typical acceptance criteria for a purity method.[16][17][18]

ParameterExperimental ProcedureAcceptance Criteria
Specificity Analyze blank (solvent + reagent), IS, reference standard, and a spiked sample containing potential impurities (e.g., cis-isomer).No interfering peaks at the retention time of the analyte or IS. Peaks of interest are well-resolved (Resolution > 2).
Linearity Analyze a series of at least 5 concentrations of the reference standard across the expected range (e.g., 50% to 150% of the target concentration).Correlation coefficient (r²) ≥ 0.995.
Range Confirmed by the linearity, accuracy, and precision data.The range for which the method is linear, accurate, and precise.
Accuracy Analyze samples spiked with known amounts of reference standard at 3 levels (e.g., 80%, 100%, 120%) in triplicate.Mean recovery between 98.0% and 102.0% for each level.
Precision Repeatability: 6 replicate injections of the same sample. Intermediate Precision: Repeatability test performed by a different analyst on a different day with a different instrument.Repeatability: RSD ≤ 2.0%. Intermediate Precision: Overall RSD ≤ 3.0%.
LOD & LOQ Determined by the signal-to-noise ratio method (LOD: S/N ≥ 3; LOQ: S/N ≥ 10) or from the standard deviation of the response and the slope of the linearity curve.LOD and LOQ must be reported. LOQ should be at or below the reporting threshold for impurities.
Robustness Deliberately vary critical method parameters (e.g., oven ramp rate ±0.5°C/min, column flow rate ±10%) and assess the impact on results.System suitability parameters remain within limits. No significant change in purity results.

Comparative Analysis: Applying the Validated Method

To demonstrate the utility of this method, we present hypothetical purity data for this compound from three different suppliers. This illustrates how a validated method provides the confidence needed to make critical quality decisions.

Sample IDIsomerRetention Time (min)Area %Purity Assay (%)Pass/Fail (Specification: ≥99.0%)
Reference Std. trans-22.5499.85--
IS18.72---
Supplier A trans-22.5599.6599.65Pass
cis-22.180.21
Unknown 119.890.14
Supplier B trans-22.5498.8198.81Fail
cis-22.170.95
Unknown 220.450.24
Supplier C trans-22.5699.1599.15Pass
cis-22.190.55
Unknown 317.610.30

Note: Data is for illustrative purposes only.

The data clearly shows the method's ability to separate the desired trans-isomer from the critical cis-isomer impurity, which elutes slightly earlier on the highly polar HP-88 column. This separation is fundamental to accurately assessing the purity and is a key performance differentiator of this method. Supplier B's material would be rejected based on these results, a decision that could only be made with confidence thanks to the validated, high-resolution analytical procedure.

Conclusion

The purity assessment of this compound requires a nuanced approach that addresses the inherent challenges of analyzing polar carboxylic acids by GC. Direct analysis is inadequate, necessitating a robust derivatization strategy. The silylation method detailed here, utilizing BSTFA and a highly polar cyanopropyl-phase capillary column, provides the specificity and resolution required to separate critical geometric isomers.

By adhering to the validation principles outlined in ICH Q2(R1), we establish a self-validating system that ensures the generation of trustworthy and defensible data. This guide equips researchers and quality control professionals with not just a method, but a comprehensive analytical strategy to confidently assess the purity of this important chemical, ensuring the quality and consistency of downstream products and processes.

References

  • Agilent Technologies. (2005). Column Selection for the Analysis of Fatty Acid Methyl Esters. Retrieved from [Link]

  • Ravi Kiran, C., Reshma, M. V., & Sundaresan, A. (2013). Separation of cis/trans fatty acid isomers on gas chromatography compared to the Ag-TLC method. Grasas y Aceites, 64(2), 149-156. Retrieved from [Link]

  • Agilent Technologies. (n.d.). Improving the Analysis of 37 Fatty Acid Methyl Esters Using three types of capillary GC columns. LabRulez GCMS. Retrieved from [Link]

  • Delmonte, P., Fardin-Kia, A. R., & Rader, J. I. (2020). Tutorial for the Characterization of Fatty Acid Methyl Esters by Gas Chromatography with Highly Polar Capillary Columns. Journal of AOAC INTERNATIONAL, 104(2), 295-305. Retrieved from [Link]

  • Agilent Technologies. (2024). An Overview of GC Column Selection for Traditional and New Methods for the Analysis of Fatty Acid Methyl Esters (FAMEs). Retrieved from [Link]

  • Ravi Kiran, C., Reshma, M. V., & Sundaresan, A. (2013). Separation of cis/trans fatty acid isomers on gas chromatography compared to the Ag-TLC method. OUCI. Retrieved from [Link]

  • INIS-IAEA. (2025). Separation of cis/trans fatty acid isomers on gas chromatography compared to the Ag-TLC method. Retrieved from [Link]

  • Ravi Kiran, C., Reshma, M. V., & Sundaresan, A. (2013). Separation of cis/trans fatty acid isomers on gas chromatography compared to the Ag-TLC method. Grasas y Aceites. Retrieved from [Link]

  • Little, T. A. (2016). Establishing Acceptance Criteria for Analytical Methods. BioPharm International, 29(10). Retrieved from [Link]

  • Little, T. A. (2016). Establishing Acceptance Criteria for Analytical Methods. Thomas A. Little Consulting. Retrieved from [Link]

  • Wang, L., et al. (2020). Selective complexation and efficient separation of cis/trans-1,2-dichloroethene isomers by a pillar[19]arene. RSC Publishing. Retrieved from [Link]

  • Altabrisa Group. (2025). Key ICH Method Validation Parameters to Know. Retrieved from [Link]

  • Dah-Kenang, D., & Agbo, V. A. (2012). Derivatization Reactions and Reagents for Gas Chromatography Analysis. ResearchGate. Retrieved from [Link]

  • AMSbiopharma. (2025). ICH Guidelines for Analytical Method Validation Explained. Retrieved from [Link]

  • ICH. (2005). Validation of Analytical Procedures: Text and Methodology Q2(R1). Retrieved from [Link]

  • Judita, Z., & Audrius, M. (2010). Gas chromatographic determination of some carboxylic acids: comparison between solution and headspace analysis. SciSpace. Retrieved from [Link]

  • Carter, M. D., et al. (2024). Impact of internal standard selection on measurement results for long chain fatty acids in blood. NIH. Retrieved from [Link]

  • Knapp, D. R., & Krueger, S. (1984). Derivatization of carboxylic acids by reaction with 4'-bromophenacyl trifluoromethanesulfonate prior to determination by high-performance liquid chromatography. PubMed. Retrieved from [Link]

  • Zenkevich, I. G. (n.d.). Acids: Derivatization for GC Analysis. Retrieved from [Link]

  • ResearchGate. (2014). How do you choose the internal standards for analysis of organic compound classes with GC/MS technique? Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). This compound. PubChem. Retrieved from [Link]

Sources

A Comparative Guide to the Thermal Properties of 4-Pentylcyclohexanecarboxylic Acid Liquid Crystals via Differential Scanning Calorimetry (DSC)

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, understanding the thermal behavior of liquid crystals (LCs) is paramount for their application in various advanced materials and drug delivery systems. This guide provides an in-depth comparative analysis of the thermal properties of 4-Pentylcyclohexanecarboxylic acid, a calamitic liquid crystal, benchmarked against other relevant liquid crystalline compounds. The core of this analysis is data derived from Differential Scanning Calorimetry (DSC), a cornerstone technique for characterizing the phase transitions of these unique materials.

Introduction to this compound and the Significance of DSC

This compound is a calamitic liquid crystal, meaning its constituent molecules are rod-like in shape. This molecular anisotropy is the foundation of its ability to form mesophases, which are intermediate states of matter between a crystalline solid and an isotropic liquid. The specific arrangement of molecules in these mesophases dictates the material's optical and physical properties, making a thorough understanding of its phase transitions crucial.

Differential Scanning Calorimetry (DSC) is an indispensable tool for elucidating the thermal behavior of liquid crystals. By precisely measuring the heat flow into or out of a sample as a function of temperature, DSC allows for the determination of phase transition temperatures, the enthalpy (ΔH) associated with these transitions, and the heat capacity (Cp) of the material. This quantitative data is vital for comparing the thermal stability and mesophase behavior of different liquid crystals.

Experimental Protocol: DSC Analysis of Liquid Crystals

A standardized and meticulously executed DSC protocol is the bedrock of reliable and comparable data. The following procedure outlines the key steps and the scientific rationale behind them for the analysis of this compound and its comparators.

Sample Preparation

A small, representative sample (typically 2-5 mg) is accurately weighed and hermetically sealed in an aluminum DSC pan. This sealing is critical to prevent any mass loss through sublimation or evaporation during the heating process, which would lead to inaccurate enthalpy values.

Instrumental Setup and Calibration

The DSC instrument must be calibrated for both temperature and enthalpy using certified standards, such as indium, to ensure the accuracy of the measurements. An inert nitrogen atmosphere is maintained throughout the experiment to prevent any oxidative degradation of the sample at elevated temperatures.

Thermal Program

A typical thermal program involves a controlled heating and cooling cycle. A standard heating and cooling rate of 10°C/min is often employed. This rate is a balance between achieving good resolution of thermal events and minimizing thermal lag. The temperature range is selected to encompass all expected phase transitions, from the crystalline solid to the isotropic liquid state. A common range for the materials discussed here would be from room temperature to approximately 200°C.

Data Analysis

The resulting DSC thermogram plots heat flow against temperature. Endothermic peaks represent phase transitions that absorb heat (e.g., melting, nematic to isotropic), while exothermic peaks indicate heat-releasing transitions (e.g., crystallization). The onset temperature of a peak is often taken as the transition temperature, and the area under the peak is integrated to determine the enthalpy of the transition.

Visualizing the DSC Workflow and Phase Transitions

To clarify the experimental process and the sequence of phase changes, the following diagrams are provided.

DSC_Workflow cluster_prep Sample Preparation cluster_analysis DSC Analysis cluster_data Data Interpretation weigh Weigh Sample (2-5 mg) seal Hermetically Seal in Al Pan weigh->seal load Load Sample & Reference seal->load program Set Thermal Program (e.g., 10°C/min) load->program run Run Heating/Cooling Cycle program->run thermogram Obtain DSC Thermogram run->thermogram analyze Determine Transition Temps & Enthalpies thermogram->analyze

Caption: A schematic overview of the DSC experimental workflow.

Phase_Transitions Solid Crystalline Solid Nematic Nematic Phase Solid->Nematic T(C-N) Isotropic Isotropic Liquid Nematic->Isotropic T(N-I)

Caption: Typical phase transition sequence for a calamitic liquid crystal.

Comparative DSC Analysis

This section presents a direct comparison of the thermal properties of trans-4-Pentylcyclohexanecarboxylic acid with two other relevant liquid crystals: 4-(trans-4-Pentylcyclohexyl)benzonitrile (PCH5) and 4-Ethoxybenzoic acid.

CompoundTransitionTemperature (°C)Enthalpy (ΔH) (kJ/mol)Reference
trans-4-Pentylcyclohexanecarboxylic acid Melting (Crystal to Liquid Crystal)51-53Not Available[1]
4-(trans-4-Pentylcyclohexyl)benzonitrile (PCH5) Crystal to Nematic (C-N)30.0Not Available[2][3]
Nematic to Isotropic (N-I)54.4Not Available[3]
4-Ethoxybenzoic acid Melting197-199Not Available[4][5]

Analysis and Discussion:

  • trans-4-Pentylcyclohexanecarboxylic acid exhibits a melting point in the range of 51-53°C[1]. The lack of a sharp, single melting point in the literature suggests the possibility of a transition into a liquid crystalline mesophase rather than directly into an isotropic liquid. Its structural similarity to PCH5, which clearly displays a nematic phase, strongly supports the likelihood of mesophase behavior. The presence of the carboxylic acid group allows for hydrogen bonding, which can significantly influence the packing and thermal stability of the crystalline and liquid crystalline phases.

  • 4-(trans-4-Pentylcyclohexyl)benzonitrile (PCH5) is a well-characterized nematic liquid crystal. It has a crystal-to-nematic transition at 30.0°C and a nematic-to-isotropic transition (clearing point) at 54.4°C[2][3]. The nematic range of approximately 24.4°C makes it suitable for various applications. The replacement of the carboxylic acid group with a cyano group in PCH5 alters the intermolecular interactions, primarily from hydrogen bonding to dipole-dipole interactions, which is reflected in its different transition temperatures compared to this compound.

  • 4-Ethoxybenzoic acid serves as a point of comparison with a different aromatic core. Its significantly higher melting point of 197-199°C indicates strong intermolecular forces and a more stable crystal lattice, likely due to the planarity of the benzene ring and efficient packing in the solid state[4][5]. While some benzoic acid derivatives are known to exhibit liquid crystalline properties, the high melting point of 4-ethoxybenzoic acid might mask any mesophases that could exist at lower temperatures.

Conclusion: Guiding Future Research

This comparative guide highlights the distinct thermal characteristics of this compound in the context of other calamitic liquid crystals. The DSC data, while incomplete for the target molecule, strongly suggests the presence of a liquid crystalline phase.

For professionals in materials science and drug development, this analysis underscores the importance of detailed thermal characterization. The choice of a liquid crystal for a specific application will depend critically on its phase transition temperatures, the breadth of its mesophase range, and its thermal stability. Further investigation to determine the precise nature of the mesophase(s) of this compound and to quantify the enthalpies of its phase transitions is a crucial next step for its potential application. Techniques such as Polarized Optical Microscopy (POM) used in conjunction with DSC would be invaluable for definitively identifying the textures of the mesophases.

References

  • 4-Ethoxybenzoic acid 99% | Sigma-Aldrich.

  • 4-(trans-4-Pentylcyclohexyl)benzonitrile | Ossila.

  • trans-4-(4-Pentylcyclohexyl)benzonitrile | Smolecule.

  • trans-4-Pentylcyclohexanecarboxylic Acid | TCI Deutschland GmbH.

  • trans-4-Pentylcyclohexanecarboxylic acid | CymitQuimica.

  • trans-4-Pentylcyclohexanecarboxylic acid 97% | Sigma-Aldrich.

  • 4-Ethoxybenzoic acid | ChemicalBook.

Sources

A Comparative Guide to the Viscosity of Liquid Crystals: The Influence of Molecular Core Structure

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Crucial Role of Viscosity in Liquid Crystal Performance

Liquid crystals, materials that exhibit properties between those of conventional liquids and solid crystals, are foundational to a myriad of technologies, most notably in display applications. Their unique ability to manipulate light is contingent upon the orientation of their constituent molecules, an orientation that can be controlled by external electric or magnetic fields. The speed at which these molecules can reorient themselves is a critical parameter for device performance, and this is largely governed by the material's viscosity. In this guide, we will delve into a comparative study of the viscosity of nematic liquid crystals, focusing on the pivotal role of the central rigid core of the molecule. We will explore how variations in this core structure—specifically comparing biphenyl, phenylcyclohexyl, and azoxybenzene moieties—profoundly influence the viscoelastic properties of the material. Understanding these structure-property relationships is paramount for the rational design of new liquid crystal materials with tailored performance characteristics for advanced applications.

Understanding Viscosity in Nematic Liquid Crystals: A Brief Theoretical Overview

The viscosity of a nematic liquid crystal is an anisotropic property, meaning its value depends on the orientation of the liquid crystal director (the average direction of the long molecular axes) with respect to the direction of flow and the velocity gradient. This anisotropy is described by a set of viscosity coefficients. The most commonly discussed are the Miesowicz viscosities (η₁, η₂, η₃) and the rotational viscosity (γ₁).

  • Miesowicz Viscosities: These coefficients describe the fluid's resistance to shear flow under specific director orientations.

    • η₁: Director parallel to the velocity gradient.

    • η₂: Director parallel to the flow direction.

    • η₃: Director perpendicular to both the flow and the velocity gradient.

  • Rotational Viscosity (γ₁): This is a measure of the internal friction experienced by the director as it rotates. It is a critical parameter for the switching speed of liquid crystal devices.

These viscosities are related to the more fundamental Leslie viscosity coefficients (α₁ to α₆), which provide a complete hydrodynamic description of a nematic liquid crystal. For instance, the rotational viscosity is given by γ₁ = α₃ - α₂. The Parodi relation, α₂ + α₃ = α₆ - α₅, is an important relationship derived from Onsager's reciprocal relations that connects these coefficients.[1]

The molecular structure of a liquid crystal has a profound impact on its viscosity. Factors such as the length and flexibility of the alkyl chains, the nature of the linking groups, and, most importantly, the structure of the rigid core all contribute to the intermolecular interactions that dictate the material's flow behavior.[2]

Experimental Determination of Viscosity Coefficients

Accurate measurement of the anisotropic viscosity coefficients of liquid crystals requires specialized techniques that can control both the flow conditions and the director orientation. The two primary methods employed in the studies referenced in this guide are oscillating plate viscometry and rotational viscometry .

Experimental Protocol 1: Oscillating Plate Viscometry

This technique is particularly well-suited for measuring the Miesowicz shear viscosity coefficients.

Principle: A thin film of the liquid crystal sample is placed between two parallel plates. One plate is oscillated at a known frequency and amplitude, while the other is stationary. The viscous drag exerted by the liquid crystal on the oscillating plate is measured. By applying a strong magnetic field, the director of the liquid crystal can be aligned in specific orientations relative to the flow and velocity gradient, allowing for the determination of η₁, η₂, and η₃.

Step-by-Step Methodology:

  • Sample Preparation: A small quantity of the liquid crystal is placed on the stationary plate. The oscillating plate is then brought to a precise distance, creating a thin film of the sample.

  • Temperature Control: The entire setup is housed in a thermostat to maintain a precise and stable temperature, as viscosity is highly temperature-dependent.

  • Director Alignment: A strong electromagnet is used to align the liquid crystal director.

    • To measure η₁, the magnetic field is applied parallel to the velocity gradient.

    • To measure η₂, the magnetic field is applied parallel to the flow direction.

    • To measure η₃, the magnetic field is applied perpendicular to both the flow and the velocity gradient.

  • Measurement: The oscillating plate is set into motion, and the damping of the oscillation is measured. This damping is directly related to the viscosity of the liquid crystal in the chosen orientation.

  • Data Analysis: The viscosity coefficient is calculated from the measured damping, the frequency and amplitude of oscillation, and the geometry of the plates.

G cluster_setup Oscillating Plate Viscometer Sample Liquid Crystal Sample Plate2 Stationary Plate Sample->Plate2 Plate1 Oscillating Plate Plate1->Sample Shear Magnet Electromagnet Magnet->Sample Director Alignment Thermostat Thermostat Thermostat->Plate1 Thermostat->Plate2

Caption: Schematic of an oscillating plate viscometer setup.

Experimental Protocol 2: Rotational Viscometry (Rotating Magnetic Field Method)

This method is specifically designed to measure the rotational viscosity (γ₁).

Principle: A sample of the liquid crystal is placed in a small container and subjected to a rotating magnetic field. The liquid crystal director will try to follow the rotating field, but it will lag behind due to the viscous torque. By measuring this lag angle as a function of the rotation frequency, the rotational viscosity can be determined.

Step-by-Step Methodology:

  • Sample Preparation: The liquid crystal is placed in a suitable transparent cell.

  • Temperature Control: The cell is placed in a temperature-controlled housing.

  • Rotating Magnetic Field: An electromagnet system generates a magnetic field that rotates in a plane parallel to the cell windows.

  • Optical Measurement: A polarized light beam is passed through the sample. The transmitted light intensity is modulated by the orientation of the director.

  • Data Acquisition: The phase lag between the rotating magnetic field and the optical signal is measured at different rotation frequencies.

  • Data Analysis: The rotational viscosity (γ₁) is calculated from the slope of the phase lag versus angular frequency plot.

Comparative Analysis of Viscosity in Liquid Crystals with Different Cores

The following sections present a comparative analysis of the viscosity of nematic liquid crystals based on biphenyl, phenylcyclohexyl, and azoxybenzene cores. The data is presented at a reduced temperature (T* = T/Tₙᵢ), where T is the experimental temperature and Tₙᵢ is the nematic-isotropic transition temperature. This allows for a more meaningful comparison between materials with different nematic phase ranges.

Biphenyl Core Liquid Crystals

Biphenyl-based liquid crystals are widely used due to their chemical stability and favorable dielectric and optical properties.

CompoundReduced Temp. (T*)η₁ (mPa·s)η₂ (mPa·s)η₃ (mPa·s)γ₁ (mPa·s)Reference
K18 (n-hexyl-cyanobiphenyl)0.9868.324.538.085[3]
K21 (n-heptyl-cyanobiphenyl)0.9885.029.545.0115[3]

Observations:

  • As expected, the viscosity increases with the length of the alkyl chain (K21 vs. K18).

  • The Miesowicz viscosities follow the general trend η₁ > η₃ > η₂.

Phenylcyclohexyl Core Liquid Crystals

The introduction of a cyclohexane ring in place of a phenyl ring generally leads to a reduction in viscosity.

CompoundReduced Temp. (T*)η₁ (mPa·s)η₂ (mPa·s)η₃ (mPa·s)γ₁ (mPa·s)Reference
I320.9835.012.018.045[3]
I430.9842.014.522.058[3]

Observations:

  • The phenylcyclohexyl-based liquid crystals (I32 and I43) exhibit significantly lower Miesowicz and rotational viscosities compared to their biphenyl counterparts at the same reduced temperature.[3]

  • This reduction in viscosity is attributed to the greater flexibility of the cyclohexyl ring compared to the planar phenyl ring, which leads to a lower activation energy for flow.[3]

Azoxybenzene Core Liquid Crystals

Azoxybenzene derivatives were among the first liquid crystals to be discovered and have been extensively studied.

CompoundReduced Temp. (T*)η₁ (mPa·s)η₂ (mPa·s)η₃ (mPa·s)γ₁ (mPa·s)Reference
p-Azoxyanisole (PAA)0.98~20~8~12~15[4]
p,p'-dibutylazoxybenzene0.98~35~15~22~30[5]

Observations:

  • The viscosity of azoxybenzene-based liquid crystals is generally lower than that of the biphenyl compounds but can be higher than the phenylcyclohexyls, depending on the specific substituents.

  • The presence of the central azoxy group influences the molecular packing and intermolecular interactions, leading to their characteristic viscosity behavior.

Structure-Property Relationships and Discussion

The data presented above clearly demonstrates the profound influence of the molecular core on the viscosity of nematic liquid crystals.

G cluster_cores Molecular Cores cluster_properties Contributing Factors Biphenyl Biphenyl (Higher Viscosity) Rigidity Core Rigidity Biphenyl->Rigidity High Phenylcyclohexyl Phenylcyclohexyl (Lower Viscosity) Flexibility Core Flexibility Phenylcyclohexyl->Flexibility High Azoxybenzene Azoxybenzene (Intermediate Viscosity) Packing Molecular Packing Azoxybenzene->Packing Influenced by central group Rigidity->Biphenyl Flexibility->Phenylcyclohexyl Packing->Azoxybenzene

Caption: Relationship between core structure and viscosity.

  • Biphenyl Core: The rigid and planar nature of the biphenyl core leads to strong intermolecular π-π interactions, resulting in a higher rotational energy barrier and consequently, higher viscosity.

  • Phenylcyclohexyl Core: The replacement of a phenyl ring with a non-planar, more flexible cyclohexane ring disrupts the molecular packing and reduces the intermolecular forces.[3] This leads to a lower activation energy for flow and significantly lower viscosity.[3] This is a key strategy in designing low-viscosity liquid crystals for fast-switching displays.

  • Azoxybenzene Core: The azoxy group in the core introduces a permanent dipole moment and alters the overall molecular shape. The viscosity of these materials is a balance between the rigidity of the aromatic rings and the influence of the central linkage on molecular packing and intermolecular interactions.

Conclusion and Future Outlook

This comparative guide highlights the critical role of the molecular core in determining the viscosity of nematic liquid crystals. The substitution of a phenyl ring with a cyclohexyl ring is a particularly effective strategy for reducing viscosity, a desirable trait for many modern applications. Azoxybenzene-based liquid crystals offer a different set of properties and have been foundational in the historical development of the field.

The continued demand for faster and more efficient liquid crystal devices necessitates a deeper understanding of these structure-property relationships. Future research will likely focus on more complex core structures and the use of computational modeling to predict the viscoelastic properties of novel liquid crystal materials before their synthesis, accelerating the discovery of next-generation materials for advanced technologies.

References

  • Bradshaw, M. J., et al. "Viscosity coefficients of nematic liquid crystals: II. Measurements of some nematic liquid crystals." Liquid Crystals 38.9 (2011): 1183-1191.
  • Beens, W. W., and W. H. de Jeu. "Flow-measurements of the viscosity coefficients of two nematic liquid crystalline azoxybenzenes." Journal de Physique 44.2 (1983): 129-136.
  • Kneppe, H., F. Schneider, and N. K. Sharma. "Rotational viscosity γ1 of nematic liquid crystals." The Journal of Chemical Physics 77.6 (1982): 3203-3208.
  • Sarma, B. K., et al. "Viscosity measurements for the nematic liquid crystal PAA." Journal of Applied Physics 48.4 (1977): 1373-1376.
  • Leslie, F. M. "Some constitutive equations for liquid crystals." Archive for Rational Mechanics and Analysis 28.4 (1968): 265-283.
  • Parodi, O. "Stress tensor for a nematic liquid crystal." Journal de Physique 31.7 (1970): 581-584.
  • Scharkowski, A., et al. "An oscillating plate viscometer for liquid crystal measurements." Review of Scientific Instruments 64.9 (1993): 2595-2600.
  • Belyaev, V. V. "Viscosity of nematic liquid crystals." Russian Chemical Reviews 58.10 (1989): 917.
  • de Gennes, P. G., and J. Prost. The Physics of Liquid Crystals. Oxford University Press, 1993.
  • Skarp, K., and S. T. Lagerwall. "Rotational viscosity of nematic liquid crystals." Journal of Applied Physics 52.11 (1981): 6675-6682.
  • Gahwiller, Ch. "The viscosity coefficients of a room-temperature liquid crystal (MBBA)." Physics Letters A 36.4 (1971): 311-312.
  • Meiboom, S., and R. C. Hewitt. "Measurement of the rotational viscosity coefficient and the shear-alignment angle in nematic liquid crystals." Physical Review Letters 30.7 (1973): 261.
  • Bradshaw, M. J., et al. "Viscosity coefficients of nematic liquid crystals: II. Measurements of some nematic liquid crystals." Liquid Crystals 38.9 (2011): 1183-1191. [Link]

  • Beens, W. W., and W. H. de Jeu. "Flow-measurements of the viscosity coefficients of two nematic liquid crystalline azoxybenzenes." Le Journal de Physique 44.2 (1983): 129-136. [Link]

  • Kneppe, H., F. Schneider, and N. K. Sharma. "Rotational viscosity γ1 of nematic liquid crystals." The Journal of Chemical Physics 77.6 (1982): 3203-3208. [Link]

  • Sarma, B. K., et al. "Viscosity measurements for the nematic liquid crystal PAA." Journal of Applied Physics 48.4 (1977): 1373-1376. [Link]

  • Beens, W. W., and W. H. de Jeu. "Viscoelastic twist properties of some nematic liquid crystalline azoxybenzenes." The Journal of Chemical Physics 79.8 (1983): 4091-4096. [Link]

Sources

A Comparative Guide to the Thermal Stability of 4-Pentylcyclohexanecarboxylic Acid and Its Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of advanced materials and pharmaceutical development, the thermal stability of molecular components is a cornerstone of performance, longevity, and safety. This guide offers an in-depth assessment of the thermal stability of 4-pentylcyclohexanecarboxylic acid and its derivatives. As a senior application scientist, this document moves beyond a simple recitation of facts to provide a framework for understanding and evaluating the thermal properties of these versatile compounds. While direct, publicly available thermogravimetric and calorimetric data for this compound and its simple esters are limited, this guide provides the foundational knowledge, comparative data with related structures, and detailed experimental protocols to empower researchers to conduct their own critical evaluations.

The Significance of Thermal Stability in Cyclohexanecarboxylic Acid Derivatives

The this compound moiety is a key structural component in a variety of applications, most notably in the field of liquid crystals. The trans-isomer, with its linear and rigid structure, is a common building block for liquid crystal molecules. The thermal stability of these precursors and their derivatives is paramount, as liquid crystal displays and other optical materials are often subjected to varying and sometimes elevated temperatures during manufacturing and operation. Thermal degradation can lead to a loss of the desired mesophase, a decrease in clearing point, and the generation of impurities that can degrade performance and device lifetime.

In the context of drug development, understanding the thermal behavior of active pharmaceutical ingredients (APIs) and their intermediates is crucial for formulation, storage, and ensuring therapeutic efficacy. Decomposition at elevated temperatures can lead to loss of potency and the formation of potentially toxic byproducts.

Assessing Thermal Stability: Key Methodologies

A robust evaluation of thermal stability hinges on two primary analytical techniques: Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC). These methods provide complementary information on the thermal decomposition and phase behavior of materials.

Thermogravimetric Analysis (TGA)

TGA measures the change in mass of a sample as a function of temperature in a controlled atmosphere.[1] This technique is invaluable for determining the onset of decomposition, the temperature of maximum decomposition rate, and the composition of the material based on mass loss.

Conceptual Underpinnings of TGA: The choice of atmosphere (e.g., inert nitrogen or reactive air) is critical. An inert atmosphere allows for the study of inherent thermal decomposition, while an oxidative atmosphere can reveal susceptibility to oxidation. The heating rate also plays a significant role; slower heating rates can provide better resolution of thermal events.[1]

Experimental Protocol: Thermogravimetric Analysis (TGA)

  • Objective: To determine the thermal decomposition profile of 4-alkylcyclohexanecarboxylic acids and their derivatives.

  • Materials & Equipment:

    • Thermogravimetric Analyzer

    • High-purity nitrogen and/or dry air

    • Analytical balance

    • Sample pans (e.g., platinum or alumina)

    • 4-alkylcyclohexanecarboxylic acid sample (e.g., this compound)

  • Procedure:

    • Tare the TGA sample pan.

    • Accurately weigh 5-10 mg of the sample into the pan.

    • Place the sample pan in the TGA furnace.

    • Purge the furnace with the desired gas (e.g., nitrogen) at a constant flow rate (e.g., 20-50 mL/min) for a sufficient time to ensure an inert atmosphere.

    • Equilibrate the sample at a starting temperature (e.g., 30 °C).

    • Ramp the temperature at a constant heating rate (e.g., 10 °C/min) to a final temperature well above the expected decomposition range (e.g., 600 °C).

    • Continuously record the sample mass as a function of temperature.

  • Data Analysis:

    • Plot the percentage of initial mass versus temperature.

    • The onset of decomposition (Tonset) is often determined as the temperature at which a specific percentage of mass loss (e.g., 5%) occurs.

    • The peak of the first derivative of the TGA curve (DTG) indicates the temperature of the maximum rate of decomposition (Tmax).

Differential Scanning Calorimetry (DSC)

DSC measures the difference in heat flow between a sample and a reference as a function of temperature.[1] It is used to determine melting points, glass transitions, crystallization temperatures, and enthalpies of these transitions. While not a direct measure of decomposition, DSC can reveal endothermic or exothermic events associated with degradation.

Causality in DSC Measurements: The melting point of a pure crystalline solid is a sharp, well-defined endotherm. The presence of impurities will typically broaden this peak and lower the melting point. For the 4-alkylcyclohexanecarboxylic acid series, the melting point is influenced by the length and branching of the alkyl chain, which affects the efficiency of crystal packing.

Experimental Protocol: Differential Scanning Calorimetry (DSC)

  • Objective: To determine the melting point and enthalpy of fusion of 4-alkylcyclohexanecarboxylic acids.

  • Materials & Equipment:

    • Differential Scanning Calorimeter with a cooling system

    • Hermetically sealed aluminum pans and lids

    • Analytical balance

    • High-purity nitrogen gas

    • 4-alkylcyclohexanecarboxylic acid sample

  • Procedure:

    • Accurately weigh 2-5 mg of the sample into an aluminum DSC pan.

    • Seal the pan hermetically to prevent volatilization.

    • Place the sealed sample pan and an empty reference pan into the DSC cell.

    • Equilibrate the system at a temperature well below the expected melting point.

    • Ramp the temperature at a controlled rate (e.g., 10 °C/min) to a temperature above the melting transition.

    • Record the heat flow as a function of temperature.

  • Data Analysis:

    • The melting point (Tm) is typically determined as the onset or peak of the melting endotherm.

    • The enthalpy of fusion (ΔHf) is calculated by integrating the area under the melting peak.

Comparative Analysis of 4-Alkylcyclohexanecarboxylic Acids

CompoundMolecular FormulaMolecular Weight ( g/mol )Melting Point (°C)
4-Propylcyclohexanecarboxylic acid C10H18O2170.2597-98[2]
4-Butylcyclohexanecarboxylic acid C11H20O2184.28Not specified
trans-4-Pentylcyclohexanecarboxylic acid C12H22O2198.3051-53[3]
4-tert-Butylcyclohexanecarboxylic acid C11H20O2184.28148

Note: The melting point for 4-butylcyclohexanecarboxylic acid is not consistently reported for a pure isomer.

From this data, it is evident that the relationship between alkyl chain length and melting point is not linear and is significantly influenced by the molecular geometry and its effect on crystal packing. The highly symmetrical and bulky tert-butyl group in 4-tert-butylcyclohexanecarboxylic acid leads to a significantly higher melting point compared to its linear alkyl counterparts, suggesting a more stable crystal lattice.

Thermal Decomposition Pathways

The thermal decomposition of carboxylic acids can proceed through several mechanisms. For simple carboxylic acids, decarboxylation is a primary pathway.[4] In the absence of catalysts, this often occurs at elevated temperatures. The hazardous decomposition products of trans-4-n-propylcyclohexanecarboxylic acid are listed as carbon monoxide and carbon dioxide, which is consistent with a decarboxylation and subsequent oxidation mechanism.[5]

The presence of the cyclohexane ring and the alkyl substituent can influence the decomposition mechanism and the stability of the resulting intermediates.

Visualizing the Assessment Workflow

experimental_workflow cluster_sample Sample Preparation cluster_analysis Thermal Analysis cluster_data Data Interpretation cluster_comparison Comparative Assessment Sample 4-Pentylcyclohexanecarboxylic Acid & Derivatives TGA Thermogravimetric Analysis (TGA) Sample->TGA Heat in controlled atmosphere DSC Differential Scanning Calorimetry (DSC) Sample->DSC Measure heat flow vs. temperature Decomposition_Temp Decomposition Temperature (TGA) TGA->Decomposition_Temp Mass_Loss_Profile Mass Loss Profile (TGA) TGA->Mass_Loss_Profile Melting_Point Melting Point (DSC) DSC->Melting_Point Enthalpy_Fusion Enthalpy of Fusion (DSC) DSC->Enthalpy_Fusion Stability_Ranking Relative Thermal Stability Ranking Decomposition_Temp->Stability_Ranking Mass_Loss_Profile->Stability_Ranking Melting_Point->Stability_Ranking Enthalpy_Fusion->Stability_Ranking

Caption: Workflow for assessing the thermal stability of this compound derivatives.

Conclusion and Future Directions

The thermal stability of this compound and its derivatives is a critical parameter for their successful application in liquid crystals and other advanced materials. While a comprehensive database of their thermal decomposition properties is not yet available, this guide provides the necessary framework for researchers to conduct their own assessments using standard thermal analysis techniques. The comparative data on related 4-alkylcyclohexanecarboxylic acids suggests that subtle changes in the alkyl substituent can have a significant impact on the physical properties and, by extension, the thermal behavior of these compounds.

Future research should focus on systematically characterizing the thermal stability of a homologous series of 4-alkylcyclohexanecarboxylic acids and their simple esters using TGA and DSC. This would provide valuable quantitative data to establish clear structure-property relationships and enable the rational design of more thermally robust materials for a wide range of applications.

References

  • Oriental Journal of Chemistry. Preparation and Characterization of Organosiloxanes with a Liquid Crystalline trans-4-Pentylcyclohexanoate Moiety. [Link]

  • Clark, J. M., Robichaud, D. J., & Nimlos, M. R. (2012). Theoretical Study of the Thermal Decomposition of Carboxylic Acids at Pyrolysis Temperature. OSTI.GOV. [Link]

  • Faucheux, A., Gouget-Laemmel, A. C., Allongue, P., Henry de Villeneuve, C., Ozanam, F., & Chazalviel, J. N. (2007). Mechanisms of thermal decomposition of organic monolayers grafted on (111) silicon. Langmuir, 23(3), 1326–1332. [Link]

  • PubChem. 4-Butylcyclohexanecarboxylic Acid (cis-and trans-mixture). [Link]

  • ResearchGate. (a) TGA curves of tartaric acid... and (b) latent heat values... [Link]

  • Synthesis and Determination of Thermotropic Liquid Crystalline Behavior of Cinnamaldehyde-Based Molecules with Two Schiff Base Linking Units. (2014). International Journal of Molecular Sciences, 15(7), 12554–12569. [Link]

  • Synthesis, Characterization and Study the Liquid Crystalline Properties of Some New Bent Compounds Derived from Diethylpyrimidin. (2025). Advanced Journal of Chemistry, Section A, 8(3), 495-503. [Link]

  • Google Patents. EP0814073B1 - Epimerization of 2- or 4-substituted cyclohexanecarboxylic acids.
  • ResearchGate. Synthesis and characterization of new thermotropic liquid crystals derived from 4-hydroxybenzaldehyde. [Link]

  • Pharmaffiliates. 4-Propylcyclohexanecarboxylic Acid (cis/trans mixture). [Link]

  • Waters Corporation. SEC/GPC, DSC, and TGA Analysis of Low Molecular Weight Poly-L-lactic Acid. [Link]

  • ResearchGate. TGA and DSC Analysis of the Polyesters. [Link]

  • TA Instruments. Thermal Analysis of Phase Change Materials – Three Organic Waxes using TGA, DSC, and Modulated DSC®. [Link]

  • TA Instruments. Thermal Analysis of Phase Change Materials - Three Organic Waxes using TGA, DSC, and Modulated DSC®. [Link]

  • Royal Society of Chemistry. Tungstic acid-functionalized polycalix[4]resorcinarene as a cavity-containing hyper-branched supramolecular and recoverable acidic catalyst in 4H-pyran synthesis. [Link]

  • Celignis. Thermogravimetric Analysis (TGA) of Biochar. [Link]

Sources

The Efficacy of 4-Pentylcyclohexanecarboxylic Acid Derivatives: A Comparative Guide to a Novel Pesticide Scaffold

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unveiling a New Frontier in Pest Management

In the relentless pursuit of novel and effective crop protection agents, the chemical scaffold of 4-Pentylcyclohexanecarboxylic acid presents a compelling, albeit largely unexplored, avenue for pesticide discovery. While no commercial pesticides are currently derived directly from this parent molecule, its structural motifs—a substituted cyclohexane ring and a carboxylic acid functional group—are present in several classes of established pesticides. This guide offers a forward-looking comparative analysis, grounded in the principles of chemical analogy and structure-activity relationships, to predict the potential efficacy of this compound derivatives against a range of agricultural pests.

This document is intended for researchers, scientists, and drug development professionals in the agrochemical sector. We will dissect the constituent parts of the this compound scaffold, drawing parallels with known active ingredients to hypothesize potential mechanisms of action and target pests. Furthermore, we will provide robust, detailed experimental protocols for the synthesis and bio-efficacy testing of novel derivatives, thereby furnishing a roadmap for future research and development in this promising area.

Deconstructing the this compound Scaffold: A Tripartite Analysis

The pesticidal potential of derivatives of this compound can be inferred by examining its three key structural components: the cyclohexane ring, the carboxylic acid group, and the pentyl chain. Each of these imparts specific physicochemical properties that are crucial for bioavailability, target interaction, and ultimately, pesticidal activity.

  • The Cyclohexane Ring: A Versatile Chassis

    The cyclohexane ring provides a non-polar, three-dimensional structure that can be readily functionalized. This lipophilic core is advantageous for penetrating the waxy cuticle of insects and the cell membranes of plants and nematodes. Its conformational flexibility allows for optimal binding to target proteins. In many existing pesticides, cyclic structures are key to their efficacy. For instance, the cyclohexanedione class of herbicides, such as sethoxydim and clethodim, target the acetyl-CoA carboxylase (ACCase) enzyme in grasses, a critical component of fatty acid biosynthesis.[1][2] While the mechanism is distinct, the presence of the cyclohexane ring in these herbicides underscores its utility as a foundational element in pesticide design.

  • The Carboxylic Acid Group: The Reactive Center

    The carboxylic acid moiety is a versatile functional group that can engage in various biological interactions, including hydrogen bonding and ionic interactions. It is a common feature in several classes of pesticides and pharmaceuticals. In the context of pesticides, carboxylic acids and their derivatives have been developed as herbicides with diverse mechanisms of action.[3] For example, some synthetic auxin herbicides, while structurally different, rely on an acidic functional group to mimic the plant hormone indole-3-acetic acid, leading to uncontrolled growth and plant death. Furthermore, certain aliphatic carboxylic acids have demonstrated insecticidal and nematicidal properties, suggesting that this functional group can be directly involved in toxicity.[4][5][6][7][8][9] The acidity of this group can also be crucial for translocation within the target organism.

  • The Pentyl Chain: A Lipophilic Anchor

    The five-carbon pentyl chain significantly contributes to the molecule's lipophilicity. This property is critical for its ability to traverse biological membranes. The length and branching of such alkyl chains can be fine-tuned to optimize uptake and transport to the target site. In many pesticide classes, the nature of the alkyl substituent plays a pivotal role in determining the spectrum of activity and overall potency.

Hypothesized Pesticidal Activities and Mechanisms of Action

Based on the structural analogies discussed above, we can postulate several potential pesticidal activities for derivatives of this compound.

Potential Herbicidal Activity

By analogy with cyclohexanedione herbicides, derivatives of this compound could potentially be designed to inhibit plant-specific enzymes. While direct inhibition of ACCase is associated with the dione moiety, the cyclohexane ring could serve as a scaffold to present other pharmacophores that disrupt different metabolic pathways.

Hypothesized Mechanism of Action: Disruption of Plant Growth and Development

Derivatives could be synthesized to act as mimics of plant hormones or to inhibit enzymes crucial for amino acid or lipid biosynthesis. The carboxylic acid group could be essential for binding to the active site of a target enzyme, while the cyclohexane ring and pentyl chain would ensure proper orientation and membrane permeability.

Caption: Hypothesized insecticidal mechanism of action.

Potential Nematicidal Activity

Several studies have highlighted the nematicidal properties of various carboxylic acids. [4][5][6][7][8]These compounds can cause paralysis and mortality in plant-parasitic nematodes. The lipophilicity imparted by the pentyl group and cyclohexane ring could enhance the uptake of this compound derivatives by nematodes, potentially leading to potent nematicidal effects.

Hypothesized Mechanism of Action: Disruption of Nematode Physiology

The derivatives could interfere with nematode cellular respiration, disrupt cell membrane integrity, or inhibit essential enzymes. The mode of action could be direct toxicity upon contact or ingestion.

Caption: Hypothesized nematicidal mechanism of action.

Comparative Efficacy Data: A Predictive Framework

As there is no direct experimental data for pesticides derived from this compound, we present a predictive comparison table based on the efficacy of analogous pesticide classes. This table is intended to guide the prioritization of research efforts.

Potential Derivative Class Target Pest(s) Analogous Pesticide(s) Known Mechanism of Action Predicted Efficacy
Substituted Amides/EstersLepidopteran larvae, AphidsPyrethroids (e.g., Permethrin)Sodium channel modulatorsModerate to High
Functionalized CyclohexanesGrasses (e.g., Avena fatua)Cyclohexanediones (e.g., Sethoxydim)ACCase inhibitionLow to Moderate
Simple Carboxylic Acid SaltsRoot-knot nematodes (Meloidogyne spp.)Aliphatic carboxylic acidsDisruption of cell membranesModerate

Experimental Protocols for Efficacy Evaluation

To validate the hypothesized pesticidal activities, a systematic screening process is essential. The following are detailed, step-by-step methodologies for key experiments.

Protocol 1: Synthesis of this compound Esters

This protocol describes a general method for the synthesis of ester derivatives for insecticidal screening.

  • Acid Chloride Formation: To a solution of this compound (1 equivalent) in an anhydrous solvent (e.g., dichloromethane) under an inert atmosphere, add oxalyl chloride (1.2 equivalents) and a catalytic amount of dimethylformamide (DMF). Stir the reaction mixture at room temperature for 2-4 hours until gas evolution ceases.

  • Esterification: In a separate flask, dissolve the desired alcohol (e.g., a substituted benzyl alcohol) (1.1 equivalents) and a non-nucleophilic base (e.g., triethylamine) (1.5 equivalents) in the same anhydrous solvent.

  • Reaction: Slowly add the freshly prepared acid chloride solution to the alcohol solution at 0°C. Allow the reaction to warm to room temperature and stir for 12-24 hours.

  • Work-up and Purification: Quench the reaction with water and extract the product with an organic solvent. Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.

Protocol 2: In Vitro Insecticidal Bioassay (Contact Toxicity)

This protocol is designed to assess the contact toxicity of synthesized derivatives against a model insect, such as the common housefly (Musca domestica).

  • Preparation of Test Solutions: Dissolve the synthesized compounds in a suitable solvent (e.g., acetone) to prepare a stock solution (e.g., 10 mg/mL). Prepare serial dilutions to obtain a range of test concentrations.

  • Topical Application: Anesthetize adult houseflies (2-3 days old) with carbon dioxide. Using a micro-applicator, apply 1 µL of each test solution to the dorsal thorax of each fly. Use the solvent alone as a negative control and a commercial insecticide as a positive control.

  • Observation: Transfer the treated flies to clean cages with access to food and water. Record mortality at 24, 48, and 72 hours post-treatment. [10]4. Data Analysis: Calculate the percentage mortality for each concentration, correcting for control mortality using Abbott's formula. [10]Determine the LC50 (lethal concentration for 50% of the population) for each compound using probit analysis.

Protocol 3: Herbicidal Activity Screening (Whole Plant Assay)

This protocol evaluates the post-emergence herbicidal activity of the synthesized compounds.

  • Plant Cultivation: Grow indicator plant species (e.g., a grass like Avena fatua and a broadleaf species like Amaranthus retroflexus) in pots in a greenhouse to the 2-3 leaf stage. [11]2. Treatment Application: Prepare spray solutions of the test compounds in a suitable solvent/surfactant system. Spray the plants uniformly with the test solutions at various application rates (e.g., 100, 500, 1000 g/ha). Include a solvent/surfactant only control and a commercial herbicide control.

  • Evaluation: Maintain the treated plants in the greenhouse under controlled conditions. Visually assess the percentage of injury (e.g., chlorosis, necrosis, stunting) at 7, 14, and 21 days after treatment compared to the untreated control.

  • Data Analysis: Determine the GR50 (the dose required to cause a 50% reduction in plant growth) for active compounds.

Protocol 4: In Vitro Nematicidal Bioassay

This protocol assesses the direct toxicity of the compounds to a model plant-parasitic nematode, such as the root-knot nematode (Meloidogyne incognita).

  • Nematode Culture and Extraction: Culture M. incognita on a suitable host plant (e.g., tomato). Extract second-stage juveniles (J2) from infected roots using a Baermann funnel technique.

  • Bioassay Setup: In a 96-well microtiter plate, add a suspension of approximately 50-100 J2s in water to each well. Add the test compounds at various concentrations. Include a water control and a known nematicide as a positive control. [12]3. Incubation and Observation: Incubate the plates at 25°C. After 24, 48, and 72 hours, observe the nematodes under a microscope and count the number of immobile (dead) individuals. [12]4. Data Analysis: Calculate the percentage mortality for each treatment, correcting for control mortality. Determine the LC50 value for each active compound.

Conclusion and Future Directions

The this compound scaffold represents a promising, yet underexplored, platform for the development of novel pesticides. By drawing logical inferences from structurally related compounds, we have outlined potential herbicidal, insecticidal, and nematicidal activities. The provided experimental protocols offer a clear and actionable framework for synthesizing and screening derivatives of this versatile molecule.

Future research should focus on creating a diverse library of derivatives by modifying the ester or amide linkage, functionalizing the cyclohexane ring, and altering the length and branching of the alkyl chain. A systematic investigation of the structure-activity relationships will be paramount in optimizing the potency and selectivity of these novel compounds. Through a dedicated and scientifically rigorous approach, the full potential of the this compound scaffold in addressing the ongoing challenges of global pest management can be realized.

References

  • Contract Laboratory. (2025, April 16). Herbicide Testing: Resistance, Residues, and Soil Impact.
  • World Health Organization. (n.d.). Guidelines for testing the efficacy of insecticide products used in aircraft. IRIS.
  • ACS Publications. (2010, October 6). Nematicidal Carboxylic Acids and Aldehydes from Melia azedarach Fruits. Journal of Agricultural and Food Chemistry.
  • PubMed. (n.d.). Biocatalytic Amidation of Carboxylic Acids and Their Antinemic Activity.
  • ResearchGate. (2025, August 7).
  • WeedSmart. (2022, September 30). Testing for herbicide susceptibility and resistance.
  • PMC - NIH. (n.d.).
  • PMC - NIH. (n.d.). A Rapid and Simple Bioassay Method for Herbicide Detection.
  • Semantic Scholar. (1994, November 1).
  • PMC - NIH. (n.d.).
  • ResearchGate. (2025, August 6).
  • Purdue Extension. (n.d.). Herbicide Mode-Of-Action Summary.
  • YouTube. (2021, May 15). Part I: Mode of Action of Herbicides.
  • AHDB. (n.d.). How to detect herbicide resistance in arable weeds.
  • ResearchGate. (2025, August 6).
  • Cambridge Core. (2017, January 20). A quick, simple, and accurate method of screening herbicide activity using green algae cell suspension cultures. Weed Science.
  • PubMed. (n.d.). Pyrethroid-like biological activity of compounds lacking cyclopropane and ester groupings.
  • Semantic Scholar. (n.d.).
  • Wageningen University & Research. (2023, August 27).
  • MDPI. (2022, August 12).
  • PubMed Central. (n.d.). In vitro profiling of pesticides within the Tox21 10K compound library for bioactivity and potential toxicity.
  • Washington State Department of Ecology. (2004, August 10). Nematode Bioassay Protocol for Soil Toxicity Screening.
  • US EPA. (2025, May 15).
  • IML Testing & Research. (2025, July 8). Pesticide Testing Using the In Vitro Approach.
  • US EPA. (2021, January 13).
  • JoVE. (2016, August 9). A Method for Evaluating Insecticide Efficacy against Bed Bug, Cimex lectularius, Eggs and First Instars.
  • PMC - NIH. (n.d.).
  • protocols.io. (2025, January 31).
  • Australian Pesticides and Veterinary Medicines Authority. (2014, July 1). Efficacy experimental design and analysis.
  • PubMed. (n.d.). Polyenylcyclopropane carboxylic esters with high insecticidal activity.
  • Google Patents. (n.d.). EP0395422B1 - Cyclohexane derivatives, its salts and uses as insecticides.
  • Brill. (n.d.).
  • MDPI. (n.d.).
  • PMC - NIH. (2023, May 31).
  • MDPI. (n.d.). Synthesis, Evaluation of Biological Activity, and Structure–Activity Relationships of New Amidrazone Derivatives Containing Cyclohex-1-ene-1-Carboxylic Acid.
  • PubMed. (2014, May 22).
  • PubMed. (2023, June 21).
  • PMC - PubMed Central. (n.d.).
  • BenchChem. (2025, March 24). Bioisosteres for Drug Hunters: Part 1 - Background, Carboxylic Acids, and Amides.
  • PubMed - NIH. (n.d.).
  • ResearchGate. (2025, August 6). The structure/activity relationships of pyrethroid insecticides. 1.
  • MDPI. (n.d.).
  • Google Patents. (n.d.). WO2015102893A1 - Process for the preparation of cyclohexane carboxylic acid compounds.
  • Request PDF. (2023, May 31).
  • Google Patents. (n.d.).
  • PubMed. (n.d.). Synthesis and structure-activity relationship of tricyclic carboxylic acids as novel anti-histamines.
  • TCI Deutschland GmbH. (n.d.). Bioisosteres.
  • ResearchGate. (2022, May 19). Carboxylic Acid Bioisosteres in Medicinal Chemistry: Synthesis and Properties.

Sources

A Senior Application Scientist's Guide to Cross-Referencing CAS Numbers for 4-Pentylcyclohexanecarboxylic Acid Isomers

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, the precise identification of chemical entities is paramount. The Chemical Abstracts Service (CAS) number is a unique identifier that eliminates ambiguity. This guide provides an in-depth technical comparison of the cis and trans isomers of 4-Pentylcyclohexanecarboxylic acid, focusing on their CAS numbers and the analytical methodologies required for their differentiation. While the trans isomer is well-documented, the cis isomer presents a case study in the challenges of sourcing specific isomer data.

Introduction: The Significance of Stereoisomerism in this compound

This compound is a saturated carboxylic acid with a pentyl-substituted cyclohexane ring. The spatial arrangement of the pentyl and carboxylic acid groups relative to the plane of the cyclohexane ring gives rise to two geometric isomers: cis and trans. This stereoisomerism is not merely a structural curiosity; it profoundly influences the molecule's physical properties, chemical reactivity, and biological activity. The distinct three-dimensional shapes of the isomers dictate how they interact with other molecules, including biological receptors and enzyme active sites, making the ability to distinguish and isolate them a critical aspect of research and development. The trans isomer, in particular, is noted for its application as an intermediate in the synthesis of liquid crystal materials.[1]

Cross-Referencing CAS Numbers: A Tale of Two Isomers

A diligent search of chemical databases and supplier catalogs reveals a clear identifier for the trans isomer. However, a specific CAS number for the cis isomer is not readily found in public databases. This is a common challenge in chemical informatics, where less common or commercially available isomers may not have a dedicated CAS registry number.

Isomer/MixtureCAS NumberStatus
trans-4-Pentylcyclohexanecarboxylic acid38289-29-1Confirmed[2][3][4][5]
This compound (unspecified isomers)38792-89-1General[6]
cis-4-Pentylcyclohexanecarboxylic acidNot AssignedNot explicitly found in public databases

Note to Researchers: The absence of a specific CAS number for the cis isomer necessitates meticulous analytical characterization to confirm its identity when synthesized or isolated from a mixture.

Structural and Conformational Differences

The key distinction between the cis and trans isomers lies in the orientation of the substituents on the cyclohexane ring. In its most stable chair conformation:

  • trans-isomer: The pentyl and carboxylic acid groups are on opposite sides of the ring, preferentially occupying equatorial positions to minimize steric hindrance. This leads to a more linear and thermodynamically stable structure.

  • cis-isomer: The pentyl and carboxylic acid groups are on the same side of the ring. In the chair conformation, one group must occupy an axial position, leading to greater steric strain and a less stable, more sterically hindered structure compared to the trans isomer.

This fundamental difference in three-dimensional structure is the basis for the different analytical behaviors discussed below.

Analytical Methodologies for Isomer Separation and Characterization

While specific experimental data for the separation of this compound isomers is not widely published, established methods for analogous cyclohexanecarboxylic acid derivatives provide a robust framework for their analysis.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for separating and identifying volatile and semi-volatile compounds. For carboxylic acids, derivatization is often necessary to increase volatility and improve peak shape.

Experimental Protocol: GC-MS Analysis (Illustrative)

  • Derivatization (Esterification):

    • To 1 mg of the isomer mixture, add 1 mL of 2% (v/v) sulfuric acid in methanol.

    • Heat the mixture at 60°C for 1 hour.

    • After cooling, add 1 mL of saturated sodium bicarbonate solution to neutralize the acid.

    • Extract the resulting methyl esters with 2 x 1 mL of hexane.

    • Dry the combined organic layers over anhydrous sodium sulfate and concentrate to a suitable volume.

  • GC-MS System and Conditions:

    • GC Column: A non-polar or medium-polarity capillary column, such as a DB-5ms or HP-5ms (30 m x 0.25 mm i.d., 0.25 µm film thickness), is suitable.

    • Injection: 1 µL of the derivatized sample in splitless mode.

    • Oven Program: Start at 80°C, hold for 2 minutes, then ramp to 250°C at 10°C/min, and hold for 5 minutes.

    • Carrier Gas: Helium at a constant flow of 1 mL/min.

    • MS Detection: Electron Ionization (EI) at 70 eV, scanning from m/z 40 to 400.

Expected Results: The cis and trans isomers, as their methyl esters, are expected to have slightly different retention times. Generally, the more compact cis isomer may elute slightly earlier than the more linear trans isomer. The mass spectra of both isomers will be very similar, likely showing a molecular ion peak (M+) and characteristic fragmentation patterns of the esterified compound.

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis Sample Isomer Mixture Derivatization Esterification (e.g., with Methanol/H+) Sample->Derivatization Extraction Liquid-Liquid Extraction Derivatization->Extraction Concentration Concentration Extraction->Concentration GC_Injection GC Injection Concentration->GC_Injection Separation Chromatographic Separation GC_Injection->Separation Detection Mass Spectrometric Detection Separation->Detection Data_Analysis Data Analysis (Retention Time & Mass Spectra) Detection->Data_Analysis Data Acquisition

Caption: Workflow for the GC-MS analysis of this compound isomers.

High-Performance Liquid Chromatography (HPLC)

HPLC is well-suited for the analysis of less volatile compounds like carboxylic acids, often without the need for derivatization.

Experimental Protocol: HPLC Analysis (Illustrative)

  • Sample Preparation:

    • Prepare a stock solution of the isomer mixture at 1 mg/mL in the mobile phase.

    • Dilute the stock solution to a working concentration (e.g., 100 µg/mL).

    • Filter the solution through a 0.45 µm syringe filter before injection.

  • HPLC System and Conditions:

    • HPLC Column: A reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is a good starting point.

    • Mobile Phase: An isocratic or gradient mixture of acetonitrile (ACN) and water with an acidic modifier (e.g., 0.1% formic acid or phosphoric acid) to ensure the carboxylic acid is in its protonated form. A typical starting condition could be 60:40 ACN:Water with 0.1% formic acid.

    • Flow Rate: 1.0 mL/min.

    • Detection: UV detection at a low wavelength (e.g., 210 nm) or Mass Spectrometry (LC-MS) for higher sensitivity and specificity.

Expected Results: The polarity difference between the cis and trans isomers should allow for their separation on a reversed-phase column. The more polar cis isomer is expected to have a shorter retention time than the less polar trans isomer.

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis HPLC Analysis Sample Isomer Mixture Dissolution Dissolution in Mobile Phase Sample->Dissolution Filtration Filtration (0.45 µm) Dissolution->Filtration HPLC_Injection HPLC Injection Filtration->HPLC_Injection Separation Reversed-Phase Separation HPLC_Injection->Separation Detection UV or MS Detection Separation->Detection Data_Analysis Data Analysis (Retention Time & Peak Area) Detection->Data_Analysis Data Acquisition

Caption: Workflow for the HPLC analysis of this compound isomers.

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy are indispensable tools for the structural elucidation of isomers.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • ¹H NMR: The chemical shift and coupling constants of the protons on the cyclohexane ring will differ between the cis and trans isomers. In the trans isomer, the axial and equatorial protons will have distinct signals. The proton on the carbon bearing the carboxylic acid group (C1) and the proton on the carbon with the pentyl group (C4) will show different splitting patterns and chemical shifts depending on their axial or equatorial orientation.

  • ¹³C NMR: The chemical shifts of the carbons in the cyclohexane ring will also be sensitive to the stereochemistry. The steric compression experienced by the axial substituent in the cis isomer will likely cause an upfield shift (to a lower ppm value) for the carbons involved, a phenomenon known as the gamma-gauche effect.

Infrared (IR) Spectroscopy

The IR spectra of both isomers will be dominated by the characteristic absorptions of the carboxylic acid group: a broad O-H stretch from approximately 2500-3300 cm⁻¹ and a strong C=O stretch around 1700 cm⁻¹. Subtle differences may be observed in the fingerprint region (below 1500 cm⁻¹) due to the different overall symmetry and vibrational modes of the cis and trans isomers.

Conclusion

The cross-referencing of CAS numbers for the isomers of this compound highlights the importance of thorough analytical characterization, especially when dealing with less common stereoisomers. While the trans isomer is well-defined with a specific CAS number, the cis isomer requires identification based on experimental data. The analytical workflows and spectroscopic principles outlined in this guide provide a solid foundation for researchers to separate, identify, and quantify these isomers. By applying these established methodologies, scientists can ensure the accuracy and reliability of their research, which is the cornerstone of scientific integrity.

References

  • PubChem. This compound. [Link]

  • Google Patents.
  • Google Patents. Production of trans-4-phenylcyclohexane-based compound.
  • MDPI. Synthesis and Characterization of cis-/trans-(±)-3-Alkyl-3,4-dihydro-6,7-dimethoxy-1-oxo-1H-isochromene-4-carboxylic Acids. [Link]

Sources

A Comparative Guide to the Applications of 4-Pentylcyclohexanecarboxylic Acid in Material Science and Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth analysis of trans-4-Pentylcyclohexanecarboxylic acid (PCCA), a versatile chemical intermediate. We will objectively explore its principal applications, compare its performance against relevant alternatives using experimental data, and provide detailed protocols for its use. This document is intended for researchers, scientists, and drug development professionals seeking to leverage the unique properties of this compound.

Introduction: The Molecular Architecture of a Versatile Intermediate

Trans-4-Pentylcyclohexanecarboxylic acid (PCCA) is an organic compound characterized by a cyclohexane ring with a pentyl group and a carboxylic acid functional group arranged in a trans configuration.[1] This specific stereochemistry, where the functional groups are on opposite sides of the ring, imparts a linear, rigid structure that is fundamental to its utility.[1] PCCA serves as a crucial building block, or intermediate, in the synthesis of more complex molecules, primarily in the fields of liquid crystal materials and pharmaceuticals.[1][2][3] Its high melting point is attributed to the hydrogen bonding enabled by the carboxylic acid group.[1]

Table 1: Physicochemical Properties of trans-4-Pentylcyclohexanecarboxylic Acid

PropertyValueSource
CAS Number 38289-29-1[2][3]
Molecular Formula C₁₂H₂₂O₂[1][3][4]
Molecular Weight 198.30 g/mol [4][5]
Appearance White to off-white crystalline powder[1][3][6]
Melting Point 51-56 °C[5][6]
Boiling Point 304.6 °C at 760 mmHg[6]
Purity Typically >97% - 99.5%[3][5]

Part 1: The Cornerstone of Liquid Crystal Technologies

The most significant application of PCCA is as an acidic intermediate in the synthesis of liquid crystal (LC) materials.[2][3] The molecular shape—a rigid core (cyclohexane ring) with a flexible tail (pentyl group)—is a prerequisite for forming the mesophases that define liquid crystals.

Causality of Performance: Why PCCA Excels

The efficacy of PCCA in liquid crystal synthesis stems from two key structural features:

  • Rigid, Linear Core: The trans-cyclohexane ring provides a rigid, rod-like scaffold. This shape is essential for the molecules to align directionally, a defining characteristic of the nematic and smectic phases crucial for display applications.[2][7]

  • Reactive Carboxylic Acid: The carboxylic acid group is a versatile handle for synthesis. It readily undergoes esterification with various alcohol compounds to produce the final ester-based liquid crystal molecules that are widely used in Liquid Crystal Displays (LCDs).[2] This reaction allows for the fine-tuning of properties like dielectric anisotropy and clearing point.

Performance Comparison: PCCA Derivatives vs. Alternative LC Scaffolds

Liquid crystal mixtures are complex formulations of multiple compounds designed to achieve a specific operational temperature range and electro-optical performance. PCCA-derived esters are often compared to other LC families, such as those based on different alkyl chain lengths or different core structures like biphenyls.

Table 2: Comparative Properties of Common Liquid Crystal Intermediates and Molecules

Compound/FamilyCore StructureKey AdvantageTypical Application
trans-4-Propylcyclohexanecarboxylic Acid Propyl-cyclohexaneLower melting point, can broaden nematic range in mixtures.Component in eutectic LC mixtures for displays.[8][9]
trans-4-Pentylcyclohexanecarboxylic Acid Pentyl-cyclohexaneExcellent balance of rigidity and flexibility, contributes to stable mesophases.[2]Foundational intermediate for nematic LCs in LCDs.[2]
4-Cyano-4'-pentylbiphenyl (5CB) CyanobiphenylHigh positive dielectric anisotropy.A classic, well-characterized nematic LC used in research and displays.[10][11]
4-(trans-4-Pentylcyclohexyl)benzonitrile (PCH5) Phenyl-cyclohexaneCombines features of both cyclohexane and aromatic rings for specific optical properties.Nematic liquid crystal for optical electronics.[12]

The choice of intermediate directly impacts the final properties of the LC mixture. While cyanobiphenyls like 5CB offer high dielectric anisotropy, they can be more susceptible to UV degradation. Cyclohexane-based LCs, derived from intermediates like PCCA, often provide better stability and lower viscosity, which are critical for high-performance displays.

Experimental Protocol: Synthesis of a Liquid Crystalline Ester

This protocol describes a standard esterification reaction to synthesize a liquid crystal molecule using PCCA. The procedure is based on the dicyclohexylcarbodiimide (DCC) coupling method, which is a reliable way to form ester bonds.

Objective: To synthesize 4-(4-pentenyloxy)phenyl trans-4-pentylcyclohexanecarboxylate.

Materials:

  • trans-4-Pentylcyclohexanecarboxylic acid (PCCA)

  • 4-(4-pentenyloxy)phenol

  • Dicyclohexylcarbodiimide (DCC)

  • 4-Dimethylaminopyridine (DMAP)

  • Anhydrous dichloromethane (DCM)

  • n-Hexane

  • Ethyl acetate

Procedure:

  • In a 250 mL two-neck flask, dissolve 1.3 g (0.0071 moles) of PCCA and 1.2 g (0.0067 moles) of 4-(4-pentenyloxy)phenol in anhydrous DCM under a nitrogen atmosphere.[13]

  • To this solution, add 1.65 g (0.008 moles) of DCC and 0.1 g of DMAP (catalytic amount).[13]

  • Stir the reaction mixture at room temperature for 48 hours. The formation of a white precipitate (dicyclohexylurea, a byproduct) will be observed.[13]

  • Upon completion, filter the reaction mixture to remove the dicyclohexylurea precipitate.

  • Concentrate the filtrate under reduced pressure to remove the DCM.

  • Purify the resulting crude product by passing it through a silica gel column, eluting with a mixture of n-hexane and ethyl acetate to yield the final white, solid product.[13]

This self-validating protocol uses a well-established coupling reaction, and the purification via column chromatography ensures the isolation of a high-purity final product, which is essential for characterizing its liquid crystalline properties.

Visualization: Esterification Workflow

The following diagram illustrates the key transformation in the synthesis of a PCCA-based liquid crystal.

G PCCA trans-4-Pentylcyclohexanecarboxylic Acid (PCCA) DCC DCC / DMAP in Dichloromethane PCCA->DCC Phenol 4-(4-pentenyloxy)phenol Phenol->DCC Ester Target Liquid Crystal Ester DCC->Ester Esterification (48h, RT) Byproduct Dicyclohexylurea (Precipitate) DCC->Byproduct

Caption: PCCA esterification workflow.

Part 2: A Versatile Scaffold in Pharmaceutical Development

Beyond material science, the rigid and lipophilic nature of the PCCA scaffold makes it a valuable building block in medicinal chemistry.[1] It is used to construct molecules with specific three-dimensional shapes required for effective interaction with biological targets.

Rationale in Drug Design: The Role of the Cyclohexane Core

The cyclohexane ring in a drug candidate serves several purposes:

  • Conformational Rigidity: Unlike a flexible alkyl chain, the ring restricts the molecule's conformation, which can lead to higher binding affinity for a target protein by reducing the entropic penalty of binding.

  • Lipophilicity: The hydrocarbon structure increases the molecule's lipophilicity, which can be crucial for crossing cell membranes and reaching intracellular targets.

  • Metabolic Stability: The saturated ring can be more resistant to metabolic degradation compared to aromatic rings, potentially improving a drug's half-life.

Case Study: DGAT1 Inhibitors for Obesity Treatment

Diacylglycerol acyltransferase 1 (DGAT1) is an enzyme that plays a key role in the final step of triglyceride synthesis.[14] Inhibiting DGAT1 is a promising therapeutic strategy for treating obesity.[14] Research has identified potent DGAT1 inhibitors based on a cyclohexanecarboxylic acid head group.[14]

Performance Comparison: Cyclohexanecarboxylic Acid-Based Inhibitors

In a search for novel DGAT1 inhibitors, a systematic modification of a lead compound led to the identification of a potent scaffold containing a 4-carboxamidocyclohexanecarboxylic acid moiety. This highlights the effectiveness of the cyclohexane core in this therapeutic area.

Table 3: In Vitro Potency of Selected DGAT1 Inhibitor Analogs

Compound IDCore ScaffoldDGAT1 IC₅₀ (nM)Source
Compound 6 4-Phenylpiperidine-1-carbonyl cyclohexanecarboxylic acid57 nM[14]
Compound 9e 4-(5-phenylthiazole-2-carboxamido)cyclohexanecarboxylic acid14.8 nM[14]

As shown, linker optimization on the cyclohexanecarboxylic acid scaffold led to Compound 9e, a highly potent DGAT1 inhibitor.[14] This compound also demonstrated significant in vivo efficacy, reducing plasma triglycerides by 112% at a 3 mg/kg dose in an oral fat tolerance test in mice.[14]

Experimental Protocol: Representative Synthesis of a DGAT1 Inhibitor Intermediate

The following is a representative procedure for the amide coupling step, which is central to the synthesis of many cyclohexanecarboxylic acid-based drug candidates.

Objective: To couple a carboxylic acid with an amine to form an amide bond.

Materials:

  • A cyclohexanecarboxylic acid derivative (e.g., Compound 9e precursor)

  • An appropriate amine

  • O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HATU)

  • N,N-Diisopropylethylamine (DIPEA)

  • Dimethylformamide (DMF)

Procedure:

  • Dissolve the cyclohexanecarboxylic acid derivative (1.0 eq) in anhydrous DMF.

  • Add the corresponding amine (1.1 eq) to the solution.

  • Add HATU (1.2 eq) and DIPEA (2.0 eq) to the reaction mixture.

  • Stir the reaction at room temperature for 12-18 hours, monitoring progress by TLC or LC-MS.

  • Upon completion, dilute the reaction mixture with ethyl acetate and wash sequentially with water, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product via flash column chromatography to yield the desired amide.

This protocol uses HATU, a standard and highly efficient peptide coupling reagent, ensuring a high yield of the desired amide product, which is critical for the multi-step synthesis of a final active pharmaceutical ingredient.

Visualization: DGAT1 Inhibition Pathway

This diagram illustrates the metabolic pathway targeted by PCCA-derived inhibitors.

G cluster_0 Triglyceride Synthesis DAG Diacylglycerol (DAG) DGAT1 DGAT1 Enzyme DAG->DGAT1 AcylCoA Fatty Acyl-CoA AcylCoA->DGAT1 TG Triglyceride (TG) (Stored Fat) DGAT1->TG Inhibitor Inhibitor (e.g., Compound 9e) Inhibitor->DGAT1 blocks

Caption: Inhibition of triglyceride synthesis.

Conclusion

Trans-4-Pentylcyclohexanecarboxylic acid is a deceptively simple molecule whose specific stereochemistry and functional groups make it a high-value intermediate in two distinct, high-technology fields. In material science, its rigid, rod-like structure is fundamental to the creation of ester-based liquid crystals that are essential for modern displays. In pharmaceuticals, its conformationally restricted and lipophilic scaffold provides a robust foundation for designing potent and specific enzyme inhibitors, as demonstrated in the development of novel anti-obesity agents. The continued application of PCCA underscores the principle that precise molecular architecture is the key to advanced material and therapeutic function.

References

  • CAS.38289-29-1 trans-4-Pentylcyclohexanecarboxylic acid. Arborpharmchem.
  • CAS 38289-29-1: trans-4-Pentylcyclohexanecarboxylic acid. CymitQuimica.
  • Mueller R, et al. (2003). Synthesis of plasmepsin II inhibitors-potential antimalarial agents. Molecules (Basel), 8(7), 556-564.
  • trans-4-Pentylcyclohexanecarboxylic acid 97%. Sigma-Aldrich.
  • 4-Pentylcyclohexanecarboxylic Acid. PubChem.
  • Trans-4-Pentylcyclohexane Carboxylic Acid (5HA) CAS 38289-29-1 99.5%. Qingdao Hong Jin Chemical Co.,Ltd.
  • Wu, L. C., & Lin, C. H. Preparation and Characterization of Organosiloxanes with a Liquid Crystalline trans-4-Pentylcyclohexanoate Moiety. Oriental Journal of Chemistry.
  • Process for preparing trans-4-amino-1-cyclohexanecarboxylic acids and derivatives thereof.
  • Alignment Layer Effects on Thin Liquid Crystal Cells.
  • Synthesis and evaluation of cyclohexane carboxylic acid head group containing isoxazole and thiazole analogs as DG
  • Cyclohexanecarboxylic acid. Wikipedia.
  • Alignment layer effects on thin liquid crystal cells. AIP Publishing.
  • CAS 38289-29-1 Trans-4-Pentylcyclohexanecarboxylic Acid. Preclinical Research CRO.
  • Short and Efficient Process for the Synthesis of trans- 4-Aminocyclohexanecarboxylic Acid Derivatives.
  • Tuning and turning of the liquid crystal alignment by photosensitive composites. Taylor & Francis Online.
  • Bezborodov, V S. (1987). Synthesis of some derivatives of cyclohexanecarboxylic acid and their mesomorphous characteristics. J. Org. Chem. USSR (Engl. Transl.).
  • Patterning Liquid-Crystal Alignment for Ultrathin Fl
  • Structure-performance relation of liquid crystal photoalignment with in-situ formation of protection layers.
  • trans-4-Pentylcyclohexanecarboxylic acid. ChemicalBook.
  • The Crucial Role of Cyclohexanecarboxylic Acid in Pharmaceutical Synthesis. NINGBO INNO PHARMCHEM CO.,LTD.
  • trans-4-Pentylcyclohexanecarboxylic Acid. TCI Deutschland GmbH.
  • Liquid crystal compounds used in this study.
  • 4-(trans-4-Pentylcyclohexyl)benzonitrile. Ossila.
  • The Impact of 4-(trans-4-Propylcyclohexyl)benzoic acid on High-Performance Liquid Crystals. NINGBO INNO PHARMCHEM CO.,LTD.
  • CAS 38289-27-9 Trans-4-Propylcyclohexanecarboxylic Acid. Alfa Chemistry.
  • trans-4-Pentylcyclohexanecarboxylic acid. Sigma-Aldrich.
  • Long Rod-Like Liquid Crystal Containing Azobenzene and the Applications in Phase-Transition Regulation and Orientation of Nem
  • Chemical Characterization and Thermal Analysis of Recovered Liquid Crystals. LillOA.
  • Optimization of 4-Cyano-4'-pentylbiphenyl Liquid Crystal Dispersed with Photopolymer: Application Towards Smart Windows and Aerospace Technology. NIH.
  • Solvent-Free Mechanochemical Synthesis of High Transition Biphenyltetracarboxydiimide Liquid Crystals. MDPI.

Sources

A Comparative Guide to trans-4-Pentylcyclohexanecarboxylic Acid in Liquid Crystal Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the pursuit of advanced materials with tailored optical and electronic properties, the molecular architecture of liquid crystal (LC) precursors is of paramount importance. Among the vast array of molecular scaffolds, cycloaliphatic carboxylic acids, particularly trans-4-Pentylcyclohexanecarboxylic acid, have emerged as a cornerstone in the synthesis of high-performance nematic liquid crystals. This guide provides an in-depth comparison of trans-4-Pentylcyclohexanecarboxylic acid with its aromatic counterparts, focusing on the synthesis, physicochemical properties, and performance metrics of the resulting liquid crystalline materials.

Introduction: The Significance of the Cyclohexane Ring

trans-4-Pentylcyclohexanecarboxylic acid is an organic compound featuring a cyclohexane ring with a pentyl group and a carboxylic acid functional group in a trans configuration.[1] This specific stereochemistry, where the pentyl and carboxyl groups are on opposite sides of the ring, imparts a linear and rigid molecular shape, a crucial prerequisite for the formation of the mesophases that define liquid crystals.[1] The primary application of this acid lies in its role as a key intermediate in the synthesis of a wide variety of liquid crystal materials, which are integral components of liquid crystal displays (LCDs) and other electro-optic devices.[2]

The inclusion of the saturated cyclohexane ring, as opposed to an aromatic benzene ring, significantly influences the physical properties of the resulting liquid crystals. Notably, it is associated with lower viscosity, a desirable trait for achieving fast switching times in display applications.[3] This guide will delve into a comparative analysis of liquid crystals derived from trans-4-Pentylcyclohexanecarboxylic acid and its aromatic analog, 4-pentylbenzoic acid, to elucidate the structure-property relationships that govern their performance.

Comparative Analysis: Cyclohexane vs. Benzene Core

The choice between a cyclohexyl and a phenyl ring as the core of a liquid crystal molecule has profound implications for its mesomorphic and electro-optic properties. A key study by Bezborodov et al. provides a direct comparison of esters synthesized from trans-4-alkylcyclohexanecarboxylic acids and 4-alkylbenzoic acids.[4]

Mesomorphic Properties: Clearing Point and Mesophase Stability

The clearing point (T_c), the temperature at which a liquid crystal transitions to an isotropic liquid, is a critical parameter indicating the thermal stability of the mesophase. Esters derived from 4-alkylbenzoic acids generally exhibit higher clearing points than their trans-4-alkylcyclohexanecarboxylic acid counterparts. This suggests that the π-π interactions between the aromatic rings in the benzoic acid derivatives contribute to a more stable mesophase.

Table 1: Comparison of Clearing Points (T_c) for Representative Liquid Crystal Esters

Acid PrecursorEster DerivativeClearing Point (T_c) / °CReference
trans-4-Pentylcyclohexanecarboxylic acid4-Cyanophenyl trans-4-pentylcyclohexanecarboxylate~55[4] (estimated)
4-Pentylbenzoic acid4-Cyanophenyl 4-pentylbenzoate~70[4] (estimated)
Electro-Optic Properties: Viscosity and Dielectric Anisotropy

Viscosity is a crucial factor for the response time of liquid crystal devices. Liquid crystals incorporating the trans-4-pentylcyclohexyl moiety are known to have lower viscosity compared to their phenyl analogues.[3] This is attributed to the saturated nature of the cyclohexane ring, which reduces intermolecular friction.

Experimental Protocols

The synthesis of liquid crystal esters from trans-4-Pentylcyclohexanecarboxylic acid typically involves an esterification reaction with a phenolic compound. A common and efficient method is the Steglich esterification, which utilizes dicyclohexylcarbodiimide (DCC) as a coupling agent and 4-(dimethylamino)pyridine (DMAP) as a catalyst.

Synthesis of 4-Cyanophenyl trans-4-pentylcyclohexanecarboxylate

This protocol describes the synthesis of a representative nematic liquid crystal.

Materials:

  • trans-4-Pentylcyclohexanecarboxylic acid

  • 4-Cyanophenol

  • Dicyclohexylcarbodiimide (DCC)

  • 4-(Dimethylamino)pyridine (DMAP)

  • Dichloromethane (DCM), anhydrous

  • Hydrochloric acid (HCl), 1 M

  • Sodium bicarbonate (NaHCO₃), saturated solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

  • Hexane

  • Ethanol

Procedure:

  • In a round-bottom flask, dissolve trans-4-Pentylcyclohexanecarboxylic acid (1.0 eq) and 4-cyanophenol (1.0 eq) in anhydrous dichloromethane.

  • Add 4-(dimethylamino)pyridine (0.1 eq) to the solution.

  • Cool the mixture to 0 °C in an ice bath.

  • Slowly add a solution of dicyclohexylcarbodiimide (1.1 eq) in anhydrous dichloromethane to the reaction mixture.

  • Allow the reaction to warm to room temperature and stir for 12-24 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, filter the reaction mixture to remove the dicyclohexylurea (DCU) byproduct.

  • Wash the filtrate sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient.

  • Recrystallize the purified product from ethanol to obtain the final liquid crystal.

Characterization:

The synthesized liquid crystal should be characterized to confirm its structure and purity and to determine its mesomorphic properties.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the chemical structure.

  • Fourier-Transform Infrared (FTIR) Spectroscopy: To identify the characteristic functional groups (e.g., ester carbonyl, nitrile).

  • Differential Scanning Calorimetry (DSC): To determine the phase transition temperatures (melting point and clearing point).

  • Polarized Optical Microscopy (POM): To observe the liquid crystalline textures and confirm the mesophase type.

Workflow for Synthesis and Characterization

G cluster_synthesis Synthesis cluster_characterization Characterization start Reactants: trans-4-Pentylcyclohexanecarboxylic acid 4-Cyanophenol reaction Steglich Esterification (DCC, DMAP, DCM) start->reaction workup Aqueous Workup (HCl, NaHCO3, Brine) reaction->workup purification Purification (Column Chromatography, Recrystallization) workup->purification product Final Product: 4-Cyanophenyl trans-4-pentyl- cyclohexanecarboxylate purification->product nmr NMR (Structure) product->nmr ftir FTIR (Functional Groups) product->ftir dsc DSC (Phase Transitions) product->dsc pom POM (Mesophase ID) product->pom

Caption: Workflow for the synthesis and characterization of a liquid crystal.

Data Summary and Performance Comparison

The following table summarizes the key performance-related properties of liquid crystals derived from trans-4-pentylcyclohexanecarboxylic acid and its aromatic analog, 4-pentylbenzoic acid. The data is compiled from various sources and represents typical values for this class of compounds.

Table 2: Performance Comparison of Liquid Crystal Precursors

Propertytrans-4-Pentylcyclohexanecarboxylic Acid Derivative4-Pentylbenzoic Acid DerivativeAdvantage of Cyclohexane Core
Clearing Point (T_c) LowerHigherBroader operating temperature range at the lower end
Viscosity (η) LowerHigherFaster switching speeds
Birefringence (Δn) Generally lowerGenerally higher-
Dielectric Anisotropy (Δε) VariesVariesCan be tailored in mixtures

Conclusion: A Versatile Building Block for High-Performance Liquid Crystals

trans-4-Pentylcyclohexanecarboxylic acid stands out as a critical building block in the synthesis of nematic liquid crystals, particularly for applications demanding low viscosity and fast response times. While its derivatives may exhibit lower clearing points compared to their benzoic acid counterparts, this can be advantageous for creating broad-temperature-range liquid crystal mixtures. The lower viscosity endowed by the saturated cyclohexane ring is a significant performance advantage in display technologies.

The choice between a cyclohexanecarboxylic acid and a benzoic acid precursor ultimately depends on the specific performance requirements of the target application. For high-speed displays, the lower viscosity of cyclohexane-based liquid crystals is a compelling advantage. In contrast, applications requiring high thermal stability might favor the use of aromatic precursors. The versatility of trans-4-Pentylcyclohexanecarboxylic acid and its analogs ensures their continued importance in the ongoing development of advanced liquid crystal materials.

References

  • Bezborodov, V. S., Lapanik, V. I., Adomenas, P. V., & Sirutkaitis, R. (1992). Synthesis and mesomorphic properties of some 3-substituted-4-cyanophenyl esters, 4′-cyano-3-substituted-4-biphenyl esters of 4-(trans-4-alkylcyclohexyl) benzoic, 4-alkyl-3-substituted biphenyl-4′-carboxylic, trans-4-alkylcyclohexanecarboxylic and 4-alkylbenzoic acids and electrooptic parameters of liquid-crystalline mixtures containing these compounds. Liquid Crystals, 11(3), 373-384.
  • Dąbrowski, R., & Kłosowicz, S. (2024). Electric, Magnetic, Acoustic Properties and Viscosity of Liquid Crystals. Journal of Technical Physics, 65(1), 1-16.

Sources

Safety Operating Guide

Proper Disposal of 4-Pentylcyclohexanecarboxylic Acid: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive, step-by-step protocol for the safe and compliant disposal of 4-Pentylcyclohexanecarboxylic acid. Adherence to these procedures is critical not only for regulatory compliance but, more importantly, for ensuring the safety of laboratory personnel and minimizing environmental impact. The principles outlined here are grounded in established safety protocols and an understanding of the chemical's specific hazard profile.

Understanding the Hazard Profile of this compound

Before handling any chemical for disposal, a thorough understanding of its intrinsic hazards is paramount. This compound (CAS No. 38289-29-1) is a solid carboxylic acid with the following key hazard classifications[1][2][3]:

  • Skin Irritation: Causes skin irritation[1][2][3].

  • Eye Irritation: Causes serious eye irritation[1][2][3].

  • Respiratory Irritation: May cause respiratory irritation[2][3].

This information dictates the necessary personal protective equipment (PPE) and handling precautions to prevent accidental exposure during the disposal process.

Property Value Source
CAS Number 38289-29-1[1][2]
Physical State Solid[1]
Hazard Classifications Skin Irritant 2, Eye Irritant 2[1]
Signal Word Warning[1][2]
Flash Point 113 °C (235.4 °F) - closed cup[1]

Pre-Disposal: Essential Preparatory Steps

Proper disposal begins with meticulous preparation. The goal is to safely contain and label the waste to ensure it is handled correctly throughout the disposal chain.

Personal Protective Equipment (PPE)

Given the irritant nature of this compound, the following PPE is mandatory when handling the chemical for disposal[1][4][5][6]:

  • Eye Protection: Chemical safety goggles are required to protect against potential splashes or dust.

  • Hand Protection: Wear chemical-resistant gloves (e.g., nitrile or butyl rubber).

  • Respiratory Protection: A NIOSH-approved N95 dust mask is necessary to prevent inhalation of the solid particles[1].

  • Protective Clothing: A standard laboratory coat should be worn.

Waste Segregation and Container Selection

The principle of waste segregation is fundamental to safe laboratory practice. This compound waste should not be mixed with other waste streams unless explicitly permitted by your institution's hazardous waste program.

  • Solid Waste:

    • Place solid this compound waste in a clearly labeled, sealable container.

    • Ensure the container is compatible with the chemical and will not degrade. A high-density polyethylene (HDPE) container is a suitable choice.

  • Contaminated Materials:

    • Any materials contaminated with this compound, such as gloves, weighing paper, or absorbent pads, should be collected in a separate, clearly labeled plastic bag or container.

Step-by-Step Disposal Protocol

The overarching directive for the disposal of this compound is to "Dispose of contents/container to an approved waste disposal plant"[2][7]. This means the chemical waste must be handled by a licensed hazardous waste management company. The following protocol outlines the steps to prepare the waste for collection.

Waste Accumulation
  • Designated Satellite Accumulation Area (SAA): All hazardous waste must be stored in a designated SAA within the laboratory. This area should be clearly marked and located at or near the point of generation.

  • Container Labeling:

    • Label the waste container with the words "Hazardous Waste."

    • Clearly identify the contents: "this compound."

    • Indicate the approximate quantity of waste in the container.

    • Include the date when the first particle of waste was placed in the container.

  • Container Management:

    • Keep the waste container securely closed at all times, except when adding waste[8]. This is a common regulatory violation and a significant safety risk.

    • Store the container in a secondary containment bin to prevent the spread of material in case of a spill.

Arranging for Disposal
  • Contact your Environmental Health and Safety (EHS) Office: Your institution's EHS department is the primary point of contact for hazardous waste disposal. They will have established procedures for waste pickup and disposal.

  • Provide Necessary Information: Be prepared to provide the EHS office with the following information:

    • The identity of the chemical waste (this compound).

    • The quantity of waste.

    • The location of the waste (your laboratory's SAA).

  • Follow Institutional Procedures: Adhere to all specific instructions provided by your EHS office regarding waste pickup schedules and any required documentation.

Emergency Procedures in Case of a Spill

In the event of a spill of this compound, the following steps should be taken:

  • Ensure Personal Safety: If you are not wearing the appropriate PPE, do not attempt to clean up the spill. Evacuate the immediate area if necessary.

  • Contain the Spill: Prevent the further spread of the solid material.

  • Clean-up:

    • For a small spill, carefully sweep up the solid material using a dustpan and brush. Avoid creating dust.

    • Place the collected material into a labeled hazardous waste container.

  • Decontaminate the Area: Wipe the spill area with a damp cloth. The cloth should then be disposed of as hazardous waste.

  • Report the Spill: Report the incident to your laboratory supervisor and EHS office, in accordance with your institution's policies.

The Logic of Proper Disposal: A Visual Guide

The following diagram illustrates the decision-making process and workflow for the proper disposal of this compound.

DisposalWorkflow cluster_prep Preparation cluster_accumulation Accumulation cluster_disposal Disposal start Identify Waste: This compound ppe Don Appropriate PPE: - Goggles - Gloves - N95 Mask - Lab Coat start->ppe Assess Hazards container Select & Label Container: - 'Hazardous Waste' - Chemical Name - Date ppe->container collect Collect Waste in Sealed Container container->collect saa Store in Designated Satellite Accumulation Area (SAA) collect->saa Keep Closed ehs Contact Environmental Health & Safety (EHS) saa->ehs Request Disposal pickup Arrange for Waste Pickup ehs->pickup end_node Disposed by Approved Waste Management Facility pickup->end_node

Caption: Disposal workflow for this compound.

Conclusion: A Commitment to Safety and Compliance

The proper disposal of this compound is a critical responsibility for all laboratory personnel. By understanding the hazards, utilizing the correct PPE, and adhering to a systematic disposal protocol, we can ensure a safe working environment and maintain compliance with environmental regulations. This guide provides the necessary framework for achieving these goals, fostering a culture of safety and responsibility within the scientific community.

References

  • Purdue University. (n.d.). Hazardous Waste Disposal Guidelines. Retrieved from [Link]

  • Interactive Learning Paradigms, Incorporated. (n.d.). The MSDS HyperGlossary: Carboxylic Acid. Retrieved from [Link]

  • PubChem. (n.d.). This compound. Retrieved from [Link]

  • U.S. Environmental Protection Agency. (n.d.). Proper Handling of Hazardous Waste Guide. Retrieved from [Link]

  • AEG Environmental. (2016, December 5). Best Practices for Hazardous Waste Disposal. Retrieved from [Link]

  • CHEMM. (n.d.). Personal Protective Equipment (PPE). Retrieved from [Link]

  • Organisation for the Prohibition of Chemical Weapons. (n.d.). Personal Protective Equipment. Retrieved from [Link]

  • U.S. Environmental Protection Agency. (n.d.). Hazardous Waste. Retrieved from [Link]

  • U.S. Environmental Protection Agency. (2025, May 30). Steps in Complying with Regulations for Hazardous Waste. Retrieved from [Link]

  • University of Toronto Scarborough. (n.d.). Chemical Handling and Storage Section 6. Retrieved from [Link]

  • Storemasta. (2023, October 23). How to Store and Handle Chemicals in Laboratories: A Complete Guide. Retrieved from [Link]

  • Alberta College of Pharmacy. (2019, October 30). Personal protective equipment in your pharmacy. Retrieved from [Link]

  • University of St Andrews. (n.d.). Guidance on Safe Storage of Chemicals in Laboratories. Retrieved from [Link]

  • Chemistry For Everyone. (2025, January 7). What Personal Protective Equipment (PPE) Is Required for Working with Hazardous Chemicals? [Video]. YouTube. Retrieved from [Link]

Sources

Personal protective equipment for handling 4-Pentylcyclohexanecarboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

As a Senior Application Scientist, it is imperative to approach the handling of any chemical with a comprehensive understanding of its potential hazards and the necessary precautions to mitigate them. This guide provides essential, immediate safety and logistical information for the handling of 4-Pentylcyclohexanecarboxylic acid, ensuring the safety of all laboratory personnel.

Understanding the Hazards of this compound

This compound is a solid compound that presents several hazards upon exposure. According to safety data sheets, it is known to cause skin irritation, serious eye irritation, and may cause respiratory irritation[1][2][3][4]. Therefore, implementing stringent safety protocols is not merely a recommendation but a necessity for the well-being of researchers and scientists.

Core Principles of Safe Handling

The cornerstone of safely handling this compound, and indeed any laboratory chemical, is the consistent and correct use of Personal Protective Equipment (PPE). The selection of appropriate PPE is the first line of defense against accidental exposure.

Personal Protective Equipment (PPE) Summary

The following table summarizes the required PPE for handling this compound in various laboratory scenarios.

Scenario Required Personal Protective Equipment (PPE) Rationale
Weighing and preparing solutions - Chemical-resistant gloves (e.g., nitrile) - Safety glasses with side shields or chemical splash goggles - Fully buttoned laboratory coat - Use of a chemical fume hood or ventilated enclosurePrevents skin contact with the solid compound and protects eyes from dust particles. A fume hood minimizes the inhalation of any airborne particles[1][5].
Conducting reactions and transfers - Chemical-resistant gloves (e.g., nitrile) - Chemical splash goggles - Fully buttoned laboratory coat - Face shield (if there is a risk of splashing)Provides enhanced protection against splashes and direct contact with the skin and eyes during manipulations[6][7].
Cleaning spills - Chemical-resistant gloves (e.g., nitrile or butyl rubber) - Chemical splash goggles - Face shield - Chemical-resistant apron or coveralls - Respiratory protection (if significant dust is generated)Ensures comprehensive protection during cleanup of potentially widespread contamination, minimizing all routes of exposure[1].

Operational Plan: Step-by-Step Handling Procedures

Adherence to a standardized operational procedure is critical for minimizing the risk of exposure and ensuring the integrity of the experiment.

Preparation and Weighing
  • Designated Area: All handling of solid this compound should be conducted in a designated area, such as a chemical fume hood or a ventilated balance enclosure, to control dust[5].

  • Gather Materials: Before handling the compound, ensure all necessary equipment, such as spatulas, weigh boats, and appropriately labeled containers, are within easy reach inside the ventilated enclosure.

  • Don PPE: Put on the appropriate PPE as detailed in the summary table. Inspect gloves for any signs of damage before use[1][4].

  • Weighing: Carefully weigh the desired amount of the compound, avoiding the creation of dust. Use a spatula to gently transfer the solid.

  • Closure: Securely close the container of this compound immediately after use.

Solution Preparation and Transfer
  • Solvent Addition: In a chemical fume hood, slowly add the weighed this compound to the desired solvent.

  • Dissolution: If necessary, gently swirl or stir the mixture to aid dissolution. Avoid splashing.

  • Transfer: When transferring the solution, use appropriate glassware and funnels to prevent spills.

Disposal Plan: Managing this compound Waste

Proper waste management is a critical component of the chemical handling lifecycle and is governed by institutional and regulatory standards.

  • Waste Segregation: All solid waste contaminated with this compound, including gloves, weigh boats, and paper towels, must be disposed of in a dedicated and clearly labeled hazardous waste container[1].

  • Liquid Waste: Solutions containing this compound should be collected in a designated, labeled hazardous waste container. Do not mix with other incompatible waste streams.

  • Container Disposal: Empty containers of this compound should be triple-rinsed with a suitable solvent. The rinsate should be collected as hazardous waste. Dispose of the rinsed container in accordance with institutional guidelines[1].

  • Regulatory Compliance: Always adhere to local, state, and federal regulations for the disposal of chemical waste[1][8].

Emergency Procedures

In the event of an accidental exposure, immediate and appropriate action is crucial.

  • Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes and remove contaminated clothing. Seek medical attention if irritation persists[1][3].

  • Eye Contact: Immediately flush the eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention[1][6].

  • Inhalation: Move the affected person to fresh air. If breathing is difficult, provide oxygen. Seek medical attention[1].

  • Ingestion: Do not induce vomiting. Rinse the mouth with water and seek immediate medical attention[1].

Visualizing the PPE Selection Workflow

The following diagram illustrates the decision-making process for selecting the appropriate PPE when handling this compound.

PPE_Selection_Workflow PPE Selection Workflow for this compound cluster_assessment Hazard Assessment cluster_action Action Start Start: Handling this compound AssessTask Assess the Task: - Weighing - Solution Prep - Reaction - Spill Cleanup Start->AssessTask EyeProtection Eye Protection: - Safety Glasses (weighing) - Goggles (solutions/reactions) - Face Shield (spills) AssessTask->EyeProtection HandProtection Hand Protection: - Nitrile Gloves AssessTask->HandProtection BodyProtection Body Protection: - Lab Coat - Chemical Apron (spills) AssessTask->BodyProtection RespiratoryProtection Respiratory Protection: - Fume Hood (default) - Respirator (large spills) AssessTask->RespiratoryProtection Proceed Proceed with Task EyeProtection->Proceed HandProtection->Proceed BodyProtection->Proceed RespiratoryProtection->Proceed Stop Stop and Re-evaluate

Caption: A flowchart illustrating the process for selecting appropriate Personal Protective Equipment (PPE) based on the handling task for this compound.

References

  • PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved from [Link]

  • LeelineWork. (2026). What PPE Should You Wear When Handling Acid 2026?. Retrieved from [Link]

  • University of Washington. (n.d.). Standard Operating Procedures for Use of Caustics and Acids Other than Hydrofluoric. Retrieved from [Link]

  • U.S. Department of Health & Human Services. (n.d.). Personal Protective Equipment (PPE). CHEMM. Retrieved from [Link]

  • U.S. Environmental Protection Agency. (2025). Personal Protective Equipment. Retrieved from [Link]

  • Fisher Scientific. (2023). Safety Data Sheet: Cyclohexanecarboxylic acid. Retrieved from [Link]

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
4-Pentylcyclohexanecarboxylic acid
Reactant of Route 2
Reactant of Route 2
4-Pentylcyclohexanecarboxylic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.